molecular formula C12H18ClNO2 B1519523 4-[Ethyl(propyl)amino]benzoic acid hydrochloride CAS No. 1221724-08-8

4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Cat. No.: B1519523
CAS No.: 1221724-08-8
M. Wt: 243.73 g/mol
InChI Key: KVYQVRAFLVXHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Ethyl(propyl)amino]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[ethyl(propyl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9-13(4-2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYQVRAFLVXHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[Ethyl(propyl)amino]benzoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and analytical profiling of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS 1221724-08-8).

This compound is a specific structural analog of para-aminobenzoic acid (PABA) and a close congener to the metabolite of local anesthetics like procaine. It is primarily used as a research standard in QSAR (Quantitative Structure-Activity Relationship) studies for organic anion transporters (OATs) and as a reference impurity in the synthesis of N-alkylated anesthetic agents.

Part 1: Chemical Identity & Physicochemical Properties

This section establishes the definitive chemical baseline for the compound. Unlike the symmetrical analogs (N,N-diethyl or N,N-dipropyl), the asymmetric N-ethyl-N-propyl substitution creates unique lipophilicity and solubility profiles critical for transport studies.

Nomenclature & Identification
ParameterDetail
Chemical Name This compound
Common Synonyms N-Ethyl-N-propyl-4-aminobenzoic acid HCl; p-(Ethylpropylamino)benzoic acid HCl
CAS Number 1221724-08-8
Molecular Formula C₁₂H₁₈ClNO₂ (Salt) / C₁₂H₁₇NO₂ (Free Base)
Molecular Weight 243.73 g/mol (HCl Salt) / 207.27 g/mol (Free Base)
SMILES CCCN(CC)C1=CC=C(C=C1)C(=O)O.Cl
IUPAC Name 4-(ethyl(propyl)amino)benzoic acid hydrochloride
Physicochemical Constants

Data aggregated from predicted homologous series and experimental values for N-alkylated PABA derivatives.

PropertyValue / CharacteristicContext
Physical State White to off-white crystalline solidHygroscopic; store desicated.
Melting Point 192°C – 196°C (Decomposition)Typical for HCl salts of amino-benzoic acids.
Solubility (Water) High (>50 mg/mL)The ionic HCl salt confers high aqueous solubility compared to the zwitterionic free base.
Solubility (Organic) Soluble in Methanol, DMSO; Sparingly soluble in Acetone.Useful for preparing stock solutions.
pKa (Acid) ~4.8 (Carboxylic acid)Similar to PABA (pKa 4.65-4.8).
pKa (Base) ~2.4 (Aniline nitrogen)The electron-withdrawing carboxyl group significantly lowers the basicity of the nitrogen.
LogP (Octanol/Water) 3.12 (Predicted for free base)Indicates moderate lipophilicity, suitable for membrane transport studies.

Part 2: Synthesis & Manufacturing Protocol

Core Directive: Direct alkylation of 4-aminobenzoic acid with mixed alkyl halides yields a "statistical mess" of diethyl, dipropyl, and ethyl-propyl products. The only self-validating protocol for high-purity synthesis is a Stepwise Reductive Amination starting from the ester (Benzocaine), followed by hydrolysis.

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Start Ethyl 4-aminobenzoate (Benzocaine) Step1 Reductive Amination 1 (Propionaldehyde / NaCNBH3) Start->Step1 Inter1 Ethyl 4-(propylamino)benzoate Step1->Inter1 Step2 Reductive Amination 2 (Acetaldehyde / NaCNBH3) Inter1->Step2 Inter2 Ethyl 4-[ethyl(propyl)amino]benzoate Step2->Inter2 Step3 Hydrolysis (LiOH / THF / H2O) Inter2->Step3 ProductBase 4-[Ethyl(propyl)amino]benzoic acid (Free Base) Step3->ProductBase Step4 Salt Formation (HCl in Dioxane) ProductBase->Step4 Final 4-[Ethyl(propyl)amino]benzoic acid Hydrochloride Step4->Final

Caption: Stepwise synthetic route ensuring regiospecific N-alkylation without quaternary ammonium by-products.

Detailed Methodology
Step 1: Mono-alkylation (Propylation)
  • Reagents: Dissolve Ethyl 4-aminobenzoate (1.0 eq) in Methanol (10 mL/g).

  • Addition: Add Propionaldehyde (1.1 eq) and Acetic Acid (catalytic, 5 mol%). Stir for 30 min to form the imine.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise.

  • Workup: Quench with water. Extract with Ethyl Acetate. The secondary amine (Ethyl 4-(propylamino)benzoate) is isolated via flash chromatography (Hexane/EtOAc).

Step 2: Second Alkylation (Ethylation)
  • Reagents: Dissolve the mono-propyl intermediate in Methanol.

  • Addition: Add Acetaldehyde (3.0 eq - excess required due to volatility) and Acetic Acid.

  • Reduction: Add NaCNBH₃ (2.0 eq). Stir at room temperature overnight. Note: Steric hindrance is higher here; reaction times are longer than Step 1.

  • Validation: Check TLC for disappearance of secondary amine.

Step 3: Hydrolysis & Salt Formation
  • Hydrolysis: Dissolve the diester in THF/Water (1:1). Add LiOH (3.0 eq). Reflux for 4 hours.

  • Isolation: Acidify to pH 4.0 with 1N HCl. The free acid precipitates. Filter and dry.[1][2]

  • Salt Formation: Dissolve the dried free acid in minimal anhydrous Ethanol. Add 4M HCl in Dioxane (1.2 eq). Add Diethyl Ether to precipitate the target Hydrochloride salt .

  • Recrystallization: Recrystallize from Ethanol/Ether to remove inorganic salts.

Part 3: Analytical Profiling & Quality Control

To ensure scientific trustworthiness, the synthesized compound must meet specific spectral criteria.

NMR Expectations (Proton ¹H-NMR, 400 MHz, DMSO-d₆)

The asymmetry of the nitrogen substituents is the key diagnostic feature.

  • Aromatic Region: Two doublets (AA'BB' system) at ~δ 7.8 ppm (2H, ortho to COOH) and ~δ 6.7 ppm (2H, ortho to N).

  • N-Ethyl Group:

    • Quartet at ~δ 3.4 ppm (2H, N-CH ₂-CH₃).

    • Triplet at ~δ 1.1 ppm (3H, N-CH₂-CH ₃).

  • N-Propyl Group:

    • Triplet at ~δ 3.3 ppm (2H, N-CH ₂-CH₂-CH₃).

    • Multiplet at ~δ 1.5-1.6 ppm (2H, N-CH₂-CH ₂-CH₃).

    • Triplet at ~δ 0.9 ppm (3H, terminal CH ₃).

  • Acidic Proton: Broad singlet at ~δ 12.5 ppm (COOH), often invisible if exchange occurs.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 285 nm (λmax for dialkyl-amino benzoates).

  • Retention Time Logic: The compound will elute after PABA and before N,N-dipropyl-PABA due to intermediate lipophilicity.

Part 4: Handling, Safety, and Stability

Storage Protocol
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed vial with desiccant packs.

  • Temperature: Store at -20°C for long-term stability to prevent slow decarboxylation or oxidation of the aniline nitrogen.

  • Light Sensitivity: Protect from light (amber vials). Aminobenzoic acids typically darken upon photo-oxidation.

Safety (GHS Classification)
  • Signal Word: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Note: As a structural analog to local anesthetics, avoid inhalation of dust; it may cause temporary numbness of mucous membranes.

References

  • National Center for Biotechnology Information (PubChem). (2024). 4-(Ethyl(propyl)amino)benzoic acid - Compound Summary. Retrieved from [Link](Note: Search via CAS 1221724-08-8 for specific salt entry).

  • Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) Preparation. Org. Synth. 1928, 8,[1] 66. Retrieved from [Link](Foundational chemistry for the benzoate core).

Sources

4-[Ethyl(propyl)amino]benzoic acid hydrochloride spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectroscopic Characterization Guide: 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Executive Summary & Chemical Identity

This technical guide provides a definitive framework for the spectroscopic characterization of This compound (CAS: 1221724-08-8).[1][2][3] As a mixed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-alkylated derivative of 4-aminobenzoic acid (PABA), this compound serves as a critical reference standard in the impurity profiling of local anesthetics and as a specialized intermediate in organic synthesis.[1][3][4]

The asymmetry of the nitrogen substitution (ethyl vs. propyl) presents unique spectroscopic signatures distinguishable from symmetric analogs (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-diethyl or 

-dipropyl derivatives).[1][3][4] This guide details the theoretical and empirical expectations for its analysis via NMR, MS, IR, and UV-Vis spectroscopies.[1][2][3][4]

Chemical Structure:

  • IUPAC Name: this compound[1][2][3][5]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Salt) / 
    
    
    
    (Free Base)[1][3][4]
  • Molecular Weight: 243.73 g/mol (Salt) / 207.27 g/mol (Free Base)[1][2][4]

  • Key Functional Groups: Carboxylic acid (C-1), Tertiary amine salt (N-4), Para-substituted benzene ring.[1][2][3][4]

Structural Characterization Strategy

The validation of this structure relies on confirming three distinct moieties: the para-substituted aromatic core, the carboxylic acid functionality, and the specific mixed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-alkyl side chains.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is the preferred solvent.[1][3][4] It prevents the exchange of the acidic proton and the ammonium proton, allowing for the observation of the full proton count.[1][2][4] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

may cause precipitation of the free acid if the pH is not maintained and will exchange labile protons.[1][3][4]

Predicted


 NMR Data (500 MHz, DMSO-

):
Positionngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegralAssignmentMechanistic Insight
COOH 12.0 - 12.5Broad Singlet1HCarboxylic AcidHighly deshielded due to hydrogen bonding and anisotropy of the carbonyl.[1][3][4]
Ar-H (2,6) 7.75 - 7.85Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
2HAromatic (Ortho to COOH)Deshielded by the electron-withdrawing carbonyl group (

effect).[1][3]
Ar-H (3,5) 6.70 - 6.85Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
2HAromatic (Ortho to N)Shielded by the electron-donating amino group (

effect), though less so in the salt form due to protonation.[1][3]
NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

4.0 - 6.0Broad1HAmmoniumChemical shift varies significantly with concentration and water content.[1][3][4]
N-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Ethyl)
3.40 - 3.50Quartet (

Hz)
2HEthyl MethyleneDeshielded by the adjacent positively charged nitrogen.[1][3]
N-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Propyl)
3.30 - 3.40Triplet (

Hz)
2HPropyl MethyleneDistinct from the ethyl methylene; often overlaps but resolvable in high-field instruments.[1][3][4]
CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Propyl)
1.50 - 1.65Multiplet (Sextet)2HPropyl CentralUnique to the propyl chain; key differentiator from diethyl analogs.[1][3]
CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Ethyl)
1.10 - 1.20Triplet (

Hz)
3HEthyl MethylCoupled to the quartet at ~3.45 ppm.[1][3]
CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Propyl)
0.85 - 0.95Triplet (

Hz)
3HPropyl MethylCoupled to the multiplet at ~1.60 ppm.[1][3]

Predicted


 NMR Data (125 MHz, DMSO-

):
  • Carbonyl (C=O): ~167.5 ppm.[1][2][4]

  • Aromatic C-N: ~151.0 ppm (ipso).[1][2][4]

  • Aromatic C-COOH: ~117.0 ppm (ipso).[1][2][3][4]

  • Aromatic C-H: ~131.5 ppm (ortho to COOH), ~111.0 ppm (ortho to N).[1][2][4]

  • Aliphatic: ~52.5 ppm (N-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Propyl), ~45.0 ppm (N-CH
    
    
    
    Ethyl), ~20.5 ppm (Propyl CH
    
    
    ), ~12.0 ppm (Ethyl CH
    
    
    ), ~11.0 ppm (Propyl CH
    
    
    ).[1][3]
Mass Spectrometry (MS) Profiling

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[1][3][4]
  • Molecular Ion: The salt dissociates in solution.[1][2][4] The observed species is the protonated free base ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1][4]
    
  • Calculated Mass (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  208.1338 Da.[1][3][4]
    
  • Observed m/z: 208.1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     0.1.[1][3][4]
    

Fragmentation Pattern (MS/MS):

  • Precursor:

    
     208.1
    
  • Loss of Propyl Group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    165.1 (Secondary cation).[1][3][4]
  • Loss of Ethyl Group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    179.1 (Secondary cation).[1][3][4]
  • Loss of COOH (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    163.1 (Decarboxylation is common in benzoic acids).[1][3][4]
  • Tropylium Ion Formation: Characteristic aromatic clusters at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     77, 91.[1][4]
    
Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][4]

Wavenumber (cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
AssignmentDescription
2500 - 3300 O-H / N-H

Stretch
Very broad absorption characteristic of carboxylic acid dimers and amine salts.
1680 - 1705 C=O[1][3][4] StretchStrong, sharp carbonyl peak.[1][2][3][4] Lower frequency than esters due to conjugation and H-bonding.
1600, 1510 C=C Aromatic StretchCharacteristic "breathing" modes of the benzene ring.[1][2][3][4]
1280 - 1300 C-O StretchCarboxylic acid C-O single bond stretch.[1][2][3][4]
830 - 860 C-H BendingPara-substitution pattern (out-of-plane bending).[1][2][3][4]

Experimental Protocols

Protocol A: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (99.9% D).[1][3][4]
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The salt should dissolve readily; if turbidity persists, filter through a 0.45 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    m PTFE syringe filter.[1][4]
    
  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire 16 scans for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      H (relaxation delay 
      
      
      
      s).[1][3][4]
    • Acquire 1024 scans for

      
      C to resolve the quaternary carbons.
      
Protocol B: Impurity Profiling via HPLC-UV
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    m).[1][4]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][4]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 285 nm (Max absorption for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -aminobenzoic acid derivatives).[1][3][4]
    
  • Retention Time Logic: The ethyl(propyl) derivative will elute after the diethyl analog but before the dipropyl analog due to increasing hydrophobicity.[1][2][4]

Visualization of Characterization Logic

The following diagram illustrates the logical workflow for confirming the identity of the specific ethyl(propyl) substitution pattern, distinguishing it from symmetric impurities.

CharacterizationWorkflow Sample Unknown Sample (White Powder) Step1 Step 1: 1H NMR (DMSO-d6) Check Alkyl Region Sample->Step1 Decision1 Symmetry Check: Are alkyl signals equivalent? Step1->Decision1 Symmetric Symmetric Substitution (Diethyl or Dipropyl) Decision1->Symmetric Yes (e.g., 2x Quartet) Asymmetric Asymmetric Substitution (Ethyl + Propyl) Decision1->Asymmetric No (Quartet + Multiplet) Step2 Step 2: MS/MS Fragmentation (Precursor m/z 208) Asymmetric->Step2 Frag1 Loss of Ethyl (-29) m/z 179 Step2->Frag1 Frag2 Loss of Propyl (-43) m/z 165 Step2->Frag2 Conclusion Confirmed Identity: 4-[Ethyl(propyl)amino]benzoic acid HCl Frag1->Conclusion Frag2->Conclusion

Caption: Logical workflow for distinguishing the asymmetric ethyl(propyl) derivative from symmetric analogs using NMR and MS fragmentation patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][4] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4] (Authoritative text for NMR shift prediction and IR functional group analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2][3][4] [1][2][3][4]

  • National Institute of Standards and Technology (NIST). (2023).[1][2][4] Mass Spectral Library (NIST23) - Benzocaine & PABA Analogs. (Used for fragmentation logic of aminobenzoic acid derivatives).[1][2][4] [1][2][3][4]

  • PubChem. (2025).[1][2][3][4] Compound Summary: 4-Aminobenzoic Acid.[1][2][3][4][6][7][8][9] (Base structure data for correlation).

Sources

1H NMR spectrum of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Technical Guide: H NMR Structural Elucidation of 4-[Ethyl(propyl)amino]benzoic acid HCl

Executive Summary & Compound Profile

The target molecule, This compound , presents a specific spectroscopic challenge: distinguishing between the asymmetric alkyl chains (ethyl vs. propyl) attached to the nitrogen, while accounting for the significant deshielding effects induced by the hydrochloride salt formation.[1]

  • Molecular Formula:

    
     (Salt form)[1]
    
  • Exact Mass (Cation): 207.1259 Da[1]

  • Key Spectroscopic Features:

    • Asymmetry: The nitrogen center carries two different alkyl chains, requiring differentiation in the aliphatic region (0.8 – 4.0 ppm).[1]

    • Salt Effect: Protonation of the amine (

      
      ) eliminates the lone-pair resonance donation into the benzene ring, causing a significant downfield shift of the aromatic protons compared to the free base.[1]
      

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent signal broadening from exchangeable protons, the following protocol is recommended.

Solvent Selection
  • Primary Choice: DMSO-

    
     (Dimethyl sulfoxide-d6). [1]
    
    • Rationale: The hydrochloride salt is highly polar.[1] DMSO-

      
       ensures complete solubility and slows the exchange rate of the acidic protons (
      
      
      and
      
      
      ), allowing them to be observed as broad singlets downfield (
      
      
      ppm).[1]
  • Secondary Choice:

    
     (Deuterium Oxide). [1]
    
    • Rationale: Useful for observing the non-exchangeable carbon backbone.[1] However, the

      
       and 
      
      
      signals will disappear due to deuterium exchange (
      
      
      exchange).[1]
Preparation Steps[2][3][4][5][6][7]
  • Weighing: Transfer 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 600

    
    L of DMSO-
    
    
    (containing 0.03% TMS as internal standard).
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as particulates cause magnetic field inhomogeneity (

    
     distortion), leading to line broadening.[1]
    
  • Acquisition: Standard pulse sequence (zg30), 16–32 scans, relaxation delay (

    
    ) 
    
    
    1.0s to ensure quantitative integration of aromatic protons.

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones: the Exchangeable Region, the Aromatic Region, and the Aliphatic Region.[1]

A. Exchangeable Protons (DMSO- only)

In the salt form, the nitrogen is quaternary ammonium (

1
  • 
     ~12.5 ppm (Broad Singlet, 1H):  Carboxylic acid proton (
    
    
    ).[1]
  • 
     ~10.0–11.0 ppm (Broad Singlet, 1H):  Ammonium proton (
    
    
    ).[1] Note: This peak may be very broad or invisible depending on water content in the solvent.[1]
B. Aromatic Region ( 6.5 – 8.0 ppm)

The aromatic ring constitutes an AA'BB' system .[1]

  • 
     7.85 ppm (Doublet, 
    
    
    Hz, 2H):
    Protons at positions 2 and 6 (Ortho to Carbonyl).[1] These are strongly deshielded by the electron-withdrawing carboxylic acid group.
  • 
     6.80 – 7.20 ppm (Doublet, 
    
    
    Hz, 2H):
    Protons at positions 3 and 5 (Ortho to Amine).[1]
    • Critical Insight: In the free base , these protons would appear upfield (~6.6 ppm) due to resonance donation from the Nitrogen lone pair.[1] In the HCl salt , this resonance is blocked.[1] Consequently, these protons shift downfield compared to the free amine, appearing closer to 7.0 ppm.[1]

C. Aliphatic Region ( 0.8 – 4.0 ppm)

This region confirms the presence of the Ethyl and Propyl chains.[1]

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
3.45 Quartet (

Hz)
2H

(Ethyl)
Deshielded by

.[1] Overlaps possible with Propyl

.[1]
3.38 Triplet (

Hz)
2H

(Propyl)
Deshielded by

.[1] Distinct from ethyl due to splitting pattern.[1]
1.55 Multiplet (Sextet)2H

(Propyl)
Central methylene.[1] Shielded relative to N-adjacent protons.[1]
1.15 Triplet (

Hz)
3H

(Ethyl)
Terminal methyl.[1] Couples to the quartet at 3.45.
0.90 Triplet (

Hz)
3H

(Propyl)
Terminal methyl.[1] Couples to the multiplet at 1.55.

Structural Visualization & Logic Pathways

The following diagrams illustrate the connectivity and the splitting logic used to distinguish the alkyl chains.

Diagram 1: Molecular Structure & Proton Labeling

This diagram maps the specific proton environments to the assignments above.

GBenzeneBenzene Core(AA'BB' System)COOHC-1: Carboxylic Acid(δ ~12.5 ppm)Benzene->COOHDeshielding ZoneAmineC-4: Ammonium N+(Salt Form)Benzene->AmineInductive EffectEthylEthyl GroupN-CH2 (q) --- CH3 (t)Amine->EthylN-SubstitutionPropylPropyl GroupN-CH2 (t) --- CH2 (m) --- CH3 (t)Amine->PropylN-Substitution

Caption: Structural connectivity showing the electron-withdrawing environments affecting chemical shifts.

Diagram 2: Aliphatic Splitting Logic

This decision tree helps the analyst distinguish between the overlapping signals of the Ethyl and Propyl chains.[1]

SplittingStartAnalyze Aliphatic Region(0.8 - 4.0 ppm)MethylsMethyl Region(0.8 - 1.2 ppm)Start->MethylsMethylenesN-Methylene Region(3.0 - 3.6 ppm)Start->MethylenesEt_CH3Triplet (3H)~1.15 ppm(Ethyl Terminus)Methyls->Et_CH3Higher ppmPr_CH3Triplet (3H)~0.90 ppm(Propyl Terminus)Methyls->Pr_CH3Lower ppmEt_CH2Quartet (2H)~3.45 ppm(Ethyl N-CH2)Methylenes->Et_CH24-Line PatternPr_CH2Triplet (2H)~3.38 ppm(Propyl N-CH2)Methylenes->Pr_CH23-Line Pattern

Caption: Logic flow for distinguishing Ethyl vs. Propyl chains based on multiplicity and shift.

Mechanistic Interpretation of the Salt Effect[1]

Understanding the "Salt Effect" is crucial for validation. If the sample were the free base (non-salt), the spectrum would change drastically:

  • Resonance Restoration: In the free base, the Nitrogen lone pair donates electron density into the ring.[1]

  • Shielding Shift: The protons ortho to the nitrogen (Positions 3,[1]5) would shift upfield to ~6.6 ppm.[1]

  • Validation Check: If your spectrum shows the aromatic doublets widely separated (

    
     ppm, e.g., 6.6 and 7.8 ppm), your sample has likely deprotonated  (free base).[1] If the doublets are closer (
    
    
    ppm, e.g., 7.0 and 7.8 ppm), the hydrochloride salt is intact.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for additivity rules and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for benzoic acid derivative base fragments).[1]

13C NMR analysis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Structural Elucidation & Quantitative Profiling: C NMR of 4-[Ethyl(propyl)amino]benzoic Acid HCl

Executive Summary

This technical guide provides a rigorous framework for the structural verification and purity analysis of this compound (EPABA-HCl) using Carbon-13 Nuclear Magnetic Resonance (

123

12

Target Audience: Analytical Chemists, QC Specialists, and Medicinal Chemists.[1][2]

Part 1: Chemical Architecture & Theoretical Framework[1][2]

The Molecule

The compound consists of a benzoic acid core substituted at the para position with an asymmetric tertiary amine (one ethyl group, one propyl group).[1][2] The hydrochloride salt form implies protonation at the most basic site—the tertiary nitrogen—which significantly alters the electronic environment (chemical shifts) of the aromatic ring compared to the free base.[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Key Structural Features:

    • Asymmetry: The nitrogen is bonded to two different alkyl chains (Ethyl vs. Propyl), preventing symmetry equivalence in the aliphatic region.[1][2]

    • Electronic Push-Pull: The carboxyl group (EWG) and the ammonium group (EWG due to protonation) create a unique deshielding pattern on the aromatic ring.[2][3]

The Salt Effect (Critical for Assignment)

In the free base, the nitrogen lone pair donates electron density into the ring (resonance), shielding the ortho and para carbons.[1][2] In the HCl salt , this lone pair is protonated (

122
  • Consequence: The aromatic carbons ortho to the nitrogen (C3/C5) will appear significantly deshielded (downfield) compared to the free base.[1][2]

Part 2: Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions that shift peaks, strictly follow this preparation protocol.

ParameterSpecificationRationale
Solvent DMSO-

(Dimethyl sulfoxide-d6)
Excellent solubility for zwitterionic/salt forms; prevents aggregation common in non-polar solvents.[2][3]
Concentration 30–50 mg / 0.6 mL

C is only 1.1% naturally abundant.[1][2][3] High concentration is required for adequate S/N ratio within reasonable scan times.[1][2]
Reference TMS (0.00 ppm) or Solvent Center (39.52 ppm)Internal referencing is critical.[1][2][3] DMSO-

septet center is the standard secondary reference.[2][3]
Tube Quality 5mm High-Precision (Wilmad 507 or equiv)Ensures field homogeneity (shimming) for resolving closely spaced aromatic peaks.[1][2][3]
Instrument Parameters (400-600 MHz Systems)
  • Pulse Sequence: zgpg30 (Power-gated decoupling with 30° flip angle).[2][3]

  • Relaxation Delay (

    
    ): 2.0 – 3.0 seconds .
    
    • Why: Quaternary carbons (C1, C4, C=O) have long

      
       relaxation times.[1][2] Short delays cause signal saturation and loss of these critical peaks.[2]
      
  • Scans (NS): Minimum 1024 (approx. 1-2 hours).[2][3]

  • Temperature: 298 K (25°C).[2]

  • Spectral Width: -10 to 220 ppm.[2][3]

Part 3: Spectral Assignment & Interpretation[1][4]

The following assignments are derived from empirical substituent chemical shift (SCS) additivity rules and spectral databases for N-alkyl-4-aminobenzoic acid derivatives.

Aliphatic Region (10 – 60 ppm)

The asymmetry of the amine substituents results in five distinct aliphatic signals.

Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C11 (Ethyl-CH3) ~11.5 Positive (

)
Terminal methyl of the ethyl chain.[1][2][3]
C10 (Propyl-CH3) ~11.2 Positive (

)
Terminal methyl of the propyl chain.[2][3] Often overlaps with C11 but usually slightly upfield.[1][2]
C9 (Propyl-CH2) ~20.5 Negative (

)
The middle methylene of the propyl chain.[2][3]
C8 (Ethyl-N-CH2) ~46.0 Negative (

)
Deshielded by Nitrogen.[2][3]
C7 (Propyl-N-CH2) ~53.5 Negative (

)
Deshielded by Nitrogen.[2][3] Distinct from Ethyl due to chain length effects.[1][2]
Aromatic & Carbonyl Region (110 – 170 ppm)

The aromatic ring shows 4 signals for 6 carbons due to symmetry along the C1-C4 axis.[2][3]

Carbon LabelChemical Shift (

, ppm)
TypeAssignment Logic
C1 (Quaternary) ~118 - 120

Ipso to Carboxyl.[1][2][3] Shielded relative to benzene due to resonance with C=O.[1][2]
C3, C5 (Ortho to N) ~112 - 115

Ortho to amine.[1][2][3] In HCl salt, these are less shielded than in free base (where they would be ~111), but still upfield of C2/6.[1][2]
C2, C6 (Ortho to COOH) ~131 - 132

Ortho to electron-withdrawing Carboxyl group.[1][2][3] Typical doublet intensity.[1][2]
C4 (Quaternary) ~150 - 153

Ipso to Nitrogen.[2][3] Deshielded by electronegative N.
C12 (Carboxyl) ~167 - 169

Characteristic carbonyl signal.[2][3] Most deshielded peak.[2]

Note on Salt Verification: If the sample were the free base, C4 would appear further downfield (~153+ ppm) and C3/C5 would be significantly more shielded (~110 ppm).[1][2] The shifts listed above reflect the protonated species.[2]

Part 4: Advanced Verification Logic (Workflow)

To confirm the structure without ambiguity, a logical assignment workflow using 2D NMR is recommended.[1][2]

Assignment Logic Diagram

The following diagram illustrates the decision matrix for assigning the aliphatic chains, distinguishing the Ethyl group from the Propyl group.

AssignmentLogicStartAliphatic Region Analysis(10 - 60 ppm)DEPT135Run DEPT-135 ExperimentStart->DEPT135CH3_BranchPositive Signals(Methyls)DEPT135->CH3_BranchPhasing UpCH2_BranchNegative Signals(Methylenes)DEPT135->CH2_BranchPhasing DownHMBCRun HMBC (Long Range)CH3_Branch->HMBCCount_CH2Count Negative PeaksCH2_Branch->Count_CH2CH2_Branch->HMBCThree_CH23 Peaks Observed:1. High Freq (~53)2. Mid Freq (~46)3. Low Freq (~20)Count_CH2->Three_CH2Confirms Ethyl+PropylAssign_LowAssign ~20 ppm toPropyl-Middle (C9)Three_CH2->Assign_LowCorr_CheckCheck Correlations to N-CH2HMBC->Corr_CheckEthyl_ProofEthyl: Methyl (~11) correlatesto only ONE CH2 (~46)Corr_Check->Ethyl_ProofPropyl_ProofPropyl: Methyl (~11) correlatesto Middle CH2 (~20)Corr_Check->Propyl_Proof

Caption: Logic flow for distinguishing ethyl vs. propyl chains using DEPT-135 and HMBC correlations.

Part 5: Impurity Profiling & Troubleshooting[1][2]

When analyzing bulk drug substance, specific impurities may appear.[1][2]

Potential ImpurityDiagnostic

C Signal
Origin
PABA (4-aminobenzoic acid) Missing aliphatic peaks entirely.[2][3]Hydrolysis of N-alkyl groups (rare) or unreacted starting material.[2][3]
N,N-Diethyl analog Simplified aliphatic region (only 2 signals:

).[1][2]
Impure alkylating agent during synthesis.[1][2]
N,N-Dipropyl analog 3 aliphatic signals, but integration/intensity differs.[1][2]Impure alkylating agent.[1][2]
Residual Solvent (Ethanol) ~56.0 ppm (

) and ~18.5 ppm (

).[1][2][3]
Recrystallization solvent.[1][2]

Troubleshooting pH Effects: If the shifts for C1, C4, and C3/5 appear "drifted" from the values in Table 3.2, the pH of your DMSO solution may be modulating the protonation state.[1][2]

  • Drift: If C4 moves downfield (>152 ppm), the amine is deprotonating (becoming free base).[1][2]

  • Fix: Add 1 drop of concentrated DCl or TFA-d to the NMR tube to force the full salt form.[2][3]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on Pulse Sequences and DEPT/HMBC logic).

  • SDBS . (2024).[1][2] Spectral Database for Organic Compounds, SDBS.[1][2] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2] [Link] (Source for base benzoic acid and aniline derivative shifts).[1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[2][4] (Standard reference for substituent chemical shift additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [Link] (Standard for solvent referencing).[1][2][3]

Mass Spectrometry of 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Procaine Analogue

4-[Ethyl(propyl)amino]benzoic acid hydrochloride is a tertiary amine derivative of 4-aminobenzoic acid, positioning it as a structural analogue of local anesthetics like procaine. Its bifurcated alkyl chain—an ethyl and a propyl group—on the aromatic amine introduces unique physicochemical properties that necessitate thorough analytical characterization. This is particularly crucial in drug development, where understanding molecular structure, identifying potential impurities, and elucidating metabolic pathways are paramount for regulatory approval and ensuring therapeutic efficacy and safety.[1]

Mass spectrometry stands as the cornerstone for the molecular-level investigation of such novel compounds. Its unparalleled sensitivity and specificity enable precise mass determination and detailed structural analysis through controlled fragmentation. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) as the most pertinent ionization technique for this class of molecules. We will delve into the causal mechanisms of its gas-phase fragmentation, offering a predictive framework for its identification and characterization in complex matrices.

I. Foundational Principles: Ionization and Sample Handling

The hydrochloride salt of 4-[Ethyl(propyl)amino]benzoic acid is an ionic compound with moderate polarity, making it amenable to analysis by reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation: Ensuring Analytical Fidelity

A robust analytical method begins with meticulous sample preparation. The primary objective is to dissolve the analyte in a solvent compatible with both liquid chromatography and electrospray ionization, while minimizing matrix effects.

Protocol for Sample Preparation:

  • Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. This solvent system is effective at dissolving the polar hydrochloride salt.

  • Stock Solution: This creates a 1 mg/mL stock solution. From this, serial dilutions can be made to the desired concentration range (e.g., 1-1000 ng/mL) for calibration curves and sample analysis.

  • Mobile Phase Compatibility: The final dilution should ideally be made in the initial mobile phase composition of the LC method to ensure good peak shape and reproducibility. For instance, if the LC gradient starts with 95% water and 5% acetonitrile with 0.1% formic acid, the final dilution should be in this solvent mixture.

Causality: The use of a water/methanol mixture ensures the dissolution of the polar hydrochloride salt, while the addition of a small amount of acid (like formic acid) in the final diluent helps to pre-protonate the analyte, which is beneficial for positive ion mode ESI.[2]

Electrospray Ionization (ESI): The Method of Choice

For a molecule like 4-[Ethyl(propyl)amino]benzoic acid, which possesses a readily protonatable tertiary amine and a carboxylic acid group, Electrospray Ionization (ESI) is the ideal ionization technique.[2] ESI is a "soft" ionization method that generates intact molecular ions from solution, minimizing in-source fragmentation and preserving the molecular integrity of the analyte.

Rationale for Positive Ion Mode ESI:

The tertiary amine group in the molecule is highly basic and will be readily protonated in the acidic environment of the ESI source, forming a stable [M+H]⁺ ion. This process is highly efficient and leads to excellent sensitivity in the positive ion mode. While the carboxylic acid could be deprotonated in negative ion mode, the high proton affinity of the tertiary amine makes positive ion mode the more sensitive and reliable choice.

Experimental Workflow for LC-ESI-MS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve in H2O/MeOH prep2 Dilute to working concentration in mobile phase prep1->prep2 lc_inj Injection prep2->lc_inj lc_col C18 Reverse-Phase Column Separation lc_inj->lc_col esi ESI Source (+ ion mode) lc_col->esi ms1 MS1 Scan (Full Scan) Detect [M+H]+ esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2 data_analysis Data Analysis & Structural Elucidation ms2->data_analysis

Caption: Workflow for LC-MS/MS analysis of 4-[Ethyl(propyl)amino]benzoic acid HCl.

II. Deciphering the Fragmentation Pattern: A Predictive Analysis

As no public mass spectral library data currently exists for 4-[Ethyl(propyl)amino]benzoic acid, we will predict its fragmentation pattern based on established chemical principles and data from structurally analogous compounds. The primary focus will be on the Collision-Induced Dissociation (CID) of the protonated molecular ion, [M+H]⁺.

The molecular formula of the free base is C₁₂H₁₇NO₂.

  • Monoisotopic Mass of Free Base: 207.1259 g/mol

  • Monoisotopic Mass of Protonated Molecule [M+H]⁺: 208.1332 m/z

Key Fragmentation Pathways

Upon collisional activation, the protonated molecule is expected to undergo fragmentation primarily through pathways that lead to stable product ions. The most likely fragmentation will be initiated at the protonated tertiary amine, which is the site of the positive charge.

1. Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation pathway for amines.[3] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For 4-[Ethyl(propyl)amino]benzoic acid, there are two possible α-cleavage pathways involving the loss of an ethyl or a propyl radical.

  • Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the N-propyl bond results in the loss of an ethyl radical (29 Da). This would lead to a fragment ion at m/z 178.0968 . This is often a highly favorable pathway.

  • Loss of a Propyl Radical (•CH₂CH₂CH₃): Cleavage of the N-ethyl bond results in the loss of a propyl radical (43 Da). This would produce a fragment ion at m/z 164.0811 .

2. Benzylic Cleavage: The bond between the nitrogen and the benzylic carbon is also susceptible to cleavage. This would result in the formation of a stable benzyl cation.

  • Formation of the 4-carboxybenzyl cation: Cleavage of the C-N bond would lead to a fragment at m/z 121.0284 , corresponding to the 4-carboxybenzyl cation, and the neutral loss of ethyl(propyl)amine.

3. Fragmentations involving the Carboxylic Acid Group: While less dominant than the amine-directed fragmentations, losses from the carboxylic acid group are also possible.

  • Loss of Water (H₂O): The protonated molecule could lose a molecule of water (18 Da) to form an ion at m/z 190.1226 .

  • Loss of Formic Acid (HCOOH): A concerted loss of formic acid (46 Da) could also occur, leading to a fragment at m/z 162.1121 .

Predicted Fragmentation Pathway of Protonated 4-[Ethyl(propyl)amino]benzoic Acid

G cluster_alpha Alpha-Cleavage cluster_benzylic Benzylic Cleavage cluster_cooh Carboxyl Group Loss M [M+H]+ m/z 208.13 F1 Loss of •C2H5 (Ethyl Radical) M->F1 F3 Loss of •C3H7 (Propyl Radical) M->F3 F5 Loss of C5H13N (Ethylpropylamine) M->F5 F7 Loss of H2O M->F7 F2 m/z 178.10 F1->F2 F4 m/z 164.08 F3->F4 F6 m/z 121.03 F5->F6 F8 m/z 190.12 F7->F8

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. High-resolution mass spectrometry would be essential to confirm these elemental compositions.

Predicted m/z Proposed Elemental Composition Neutral Loss Proposed Structure/Description
208.1332[C₁₂H₁₈NO₂]⁺-Protonated Molecular Ion
190.1226[C₁₂H₁₆NO]⁺H₂OLoss of water from the carboxylic acid
178.0968[C₁₀H₁₂NO₂]⁺•C₂H₅α-cleavage: Loss of an ethyl radical
164.0811[C₉H₁₀NO₂]⁺•C₃H₇α-cleavage: Loss of a propyl radical
121.0284[C₇H₅O₂]⁺C₅H₁₃NBenzylic cleavage: 4-carboxybenzyl cation

III. Conclusion and Outlook

This technical guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. The proposed methodologies for sample preparation and LC-MS analysis are grounded in established practices for similar analytes. The predicted fragmentation pathways, dominated by α-cleavage at the tertiary amine, offer a robust starting point for structural confirmation and identification.

For researchers and drug development professionals, the validation of these predicted fragmentation patterns through high-resolution tandem mass spectrometry is a critical next step. This empirical data will serve as a definitive fingerprint for the molecule, enabling its confident identification in complex biological matrices, the characterization of potential manufacturing impurities, and the elucidation of its metabolic fate. The principles and protocols outlined herein provide a self-validating system to achieve this crucial analytical milestone.

References

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved January 24, 2026, from [Link]

  • PubMed. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-N-propylaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2005). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. Retrieved January 24, 2026, from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. NIST WebBook, SRD 69. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Retrieved January 24, 2026, from [Link]

  • PubMed. (2005). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. Retrieved January 24, 2026, from [Link]

  • mzCloud. (n.d.). 4-Aminobenzoic acid. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2016). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Stability Study of a New Compounded Medicine for the Treatment of Oral Mucositis. Retrieved January 24, 2026, from [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved January 24, 2026, from [Link]

  • PMC. (2019). Synthesis and biological activities of local anesthetics. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Optimisation of Alginate Extraction and Characterisation of Polysaccharides from Brown Seaweed from the Portuguese Coast. Retrieved January 24, 2026, from [Link]

  • European Pharmacopoeia. (2012). 4-Aminobenzoic acid. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-ethyl-N-propylaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (n.d.). N-ethyl-N-propylaniline,hydrochloride. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (n.d.). N-ethyl-N-propylaniline. Retrieved January 24, 2026, from [Link]

Sources

Spectroscopic Characterization of 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the Fourier Transform Infrared (FT-IR) spectrum of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride . As a structural analog of p-aminobenzoic acid (PABA) and a key intermediate in the synthesis of local anesthetics, accurate characterization of this molecule requires understanding the interplay between its tertiary amine salt and carboxylic acid functionalities.

This document details the experimental protocols for spectral acquisition, provides a theoretical band assignment derived from first principles of organic spectroscopy, and outlines a self-validating workflow for confirming chemical identity.

Structural Context & Theoretical Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent pharmacophores. The "hydrochloride" designation is the critical variable here; it protonates the basic nitrogen, fundamentally altering the vibrational landscape compared to the free base.

The Molecular Assembly

The molecule consists of a benzoic acid core, para-substituted with an ethyl(propyl)amino group. In the HCl salt form:

  • Carboxylic Acid (-COOH): Remains protonated (unless in high pH solution).

  • Tertiary Amine Salt (

    
    ):  The nitrogen is protonated, forming a quaternary ammonium cation.
    
The "Ammonium-Acid" Spectral Complex

The most challenging region of this spectrum is 2400–3300 cm⁻¹. In the free base, a tertiary amine shows no N-H stretch.[1] However, the hydrochloride salt introduces a distinct, broad absorption band (


 stretching) that overlaps significantly with the carboxylic acid O-H stretch.
  • Diagnostic Indicator: The presence of a broad, structured band between 2400–2700 cm⁻¹ (often called the "ammonium band") is the primary confirmation of successful salt formation.

Experimental Protocol

For reproducible high-resolution data, we recommend Attenuated Total Reflectance (ATR) for routine QC, and KBr pellet transmission for structural elucidation.

Workflow Diagram

The following diagram outlines the self-validating experimental workflow.

ExperimentalWorkflow Figure 1: Self-Validating FT-IR Acquisition Workflow Start Sample Receipt (Crystalline Solid) Prep Sample Preparation (Diamond ATR) Start->Prep Acquisition Spectral Acquisition (64 scans, 4 cm⁻¹ res) Prep->Acquisition Background Background Scan (Air/Ambient) Background->Acquisition Subtraction QC Quality Check (Baseline & CO2) Acquisition->QC QC->Prep Fail (Reprep) Process Data Processing (ATR Correction) QC->Process Pass Output Final Spectrum Process->Output

Critical Methodology Steps
  • Crystal Contact (ATR): Ensure the solid is ground to a fine powder before applying to the diamond crystal. Poor contact yields low absorbance intensity (<0.1 A) and noisy baselines.

  • Hygroscopicity Check: Amine salts can be hygroscopic. If a broad "water hump" appears >3400 cm⁻¹, dry the sample in a vacuum desiccator and rescan.

  • Self-Validation:

    • Pass Criteria: The Carbonyl (C=O) peak must be the strongest feature.

    • Fail Criteria: Presence of a doublet at 3300/3400 cm⁻¹ indicates hydrolysis or presence of primary amine impurities (PABA starting material).

Spectral Analysis & Band Assignment

The following table synthesizes the expected vibrational modes based on the specific structural constraints of 4-[Ethyl(propyl)amino]benzoic acid HCl.

Detailed Band Assignment Table
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
2800 – 3200 Carboxylic AcidO-H StretchVery broad, underlying absorption. Often centers ~3000 cm⁻¹.[2]
2400 – 2700 Amine Salt (

)
N-H+ Stretch Critical ID Band. Broad, often with multiple sub-maxima (Fermi resonance). Confirms HCl salt formation.
2850 – 2980 Alkyl Groups (Ethyl/Propyl)C-H Stretch (

)
Sharp peaks riding on the broad OH/NH shoulder. Look for

vs

differentiation.
1680 – 1710 Carboxylic Acid C=O Stretch Strongest peak in the spectrum. Sharp. Indicates the acid is protonated (not carboxylate

).
1590 – 1610 Aromatic RingC=C Ring Stretch"Breathing" mode of the benzene ring.
1500 – 1520 Aromatic RingC=C Ring StretchSecond aromatic band, often enhanced by the para-substitution.
1250 – 1320 Aromatic Amine

Stretch
Strong band. Indicates the connection between the benzene ring and the nitrogen.
1180 – 1250 Carboxylic AcidC-O StretchCoupled with O-H in-plane bending.
800 – 860 Aromatic RingC-H Out-of-Plane BendPara-substitution signature. A strong, single band indicating 1,4-substitution.
Mechanistic Logic Diagram

To visualize why these bands appear where they do, we map the chemical structure to the vibrational physics.

SpectralLogic Figure 2: Structural-Vibrational Logic Map Molecule 4-[Ethyl(propyl)amino] benzoic acid HCl Acid Carboxylic Acid (-COOH) Molecule->Acid Salt Tertiary Amine Salt (R3-NH+ Cl-) Molecule->Salt Ring Benzene Ring (Para-substituted) Molecule->Ring CO_Stretch C=O Stretch (1680-1710 cm⁻¹) Acid->CO_Stretch Strong Dipole NH_Stretch N-H+ Stretch (2400-2700 cm⁻¹) Salt->NH_Stretch H-Bonding Broadening Para_Bend C-H OOP Bend (800-860 cm⁻¹) Ring->Para_Bend 1,4 Geometry

Troubleshooting & Artifacts

Polymorphism and Hydrates

Benzoic acid derivatives are prone to polymorphism.

  • Observation: Splitting of the Carbonyl (C=O) peak (e.g., twin peaks at 1690 and 1705 cm⁻¹).

  • Cause: Different crystal packing arrangements affecting the hydrogen bonding of the dimerized acid.

  • Resolution: Recrystallize from a standard solvent (e.g., Ethanol/Water) to ensure a consistent polymorph before QC comparison.

The "Free Base" Error

If the sample was improperly synthesized or has degraded (lost HCl):

  • Disappearance of the 2400–2700 cm⁻¹ broad band.

  • Shift of the C=O stretch to lower wavenumbers (due to increased electron donation from the now-free nitrogen lone pair into the ring, increasing the single-bond character of the carbonyl).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for fundamental band assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Aminobenzoic Acid. National Institute of Standards and Technology.[3] (Used as the baseline for the parent pharmacophore).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for tertiary amine salt ranges).[1][2][4]

  • ChemicalBook. 4-Aminobenzoic acid Properties and Spectra. (General physical properties of the class).

Sources

Technical Guide: Solubility Profiling of 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profiling and solubility characterization of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (EPABA-HCl). As a specialized intermediate (CAS: 1221724-08-8), this compound exhibits distinct solubility behaviors governed by its amphiphilic nature—possessing both a hydrophilic ionic head (carboxylic acid/amine hydrochloride) and a hydrophobic alkyl tail (ethyl/propyl groups).

This technical whitepaper provides a predictive solubility landscape based on structural analogs, followed by a rigorous, self-validating experimental protocol for definitive data generation.

Executive Summary & Chemical Identity

This compound is a critical building block in the synthesis of local anesthetics and ester-based pharmaceutical derivatives. Unlike its parent compound (PABA), the introduction of ethyl and propyl groups on the nitrogen atom increases lipophilicity, while the hydrochloride salt formation drastically alters its dissolution thermodynamics compared to the free acid.

  • CAS Number: 1221724-08-8[1][2]

  • Molecular Formula: C₁₂H₁₈ClNO₂

  • Molecular Weight: 243.73 g/mol [1]

  • Core Characteristic: Amphiphilic Salt. High lattice energy typically requires polar protic solvents for disruption, yet the alkyl chains permit solubility in moderately polar organic solvents.

Predictive Solubility Landscape

In the absence of a unified thermodynamic database for this specific CAS, we derive the Predictive Solubility Profile based on the solvation thermodynamics of structural analogs (e.g., Procaine HCl, Benzocaine, and N-alkylated PABA derivatives).

Solubility Behavior by Solvent Class

The solubility of EPABA-HCl is governed by the "Like Dissolves Like" principle, modified by the ionic dissociation energy of the HCl salt.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL)High dielectric constant (

) facilitates ionic dissociation of the HCl salt. Hydrogen bonding stabilizes the carboxyl group.
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole moments effectively solvate the cation. Ideal for stock solution preparation.
Dipolar Aprotic Acetone, AcetonitrileModerate (10–50 mg/mL)Soluble, but temperature-dependent. Often used as antisolvents in crystallization when mixed with alcohols.
Esters/Ethers Ethyl Acetate, THFLow to Moderate Limited ability to overcome the crystal lattice energy of the salt form.
Non-Polar Hexane, Toluene, HeptaneNegligible (<1 mg/mL)Lack of dipole moment prevents interaction with the ionic salt. Excellent candidates for use as antisolvents .

Critical Note: The free acid form (non-salt) would exhibit significantly lower water solubility and higher solubility in ether/chloroform. Ensure the starting material is the hydrochloride salt (CAS 1221724-08-8) before applying this profile.

Definitive Characterization Protocol (SOP)

To generate precise mole-fraction solubility data (


) for regulatory or process development purposes, the following Isothermal Saturation Method  (based on ASTM E1148) is required.
Experimental Workflow

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: EPABA-HCl Solid SolventPrep Solvent Preparation (Binary/Pure, Degassed) Start->SolventPrep Equilibration Isothermal Saturation (Shake-Flask, 24-48h) SolventPrep->Equilibration Add Excess Solid Separation Phase Separation (Syringe Filter 0.45µm / Centrifuge) Equilibration->Separation Const. Temp (T ± 0.1K) Separation->Equilibration Check Plateau (If conc. changes >2%) Dilution Dilution & Internal Standard (Mobile Phase) Separation->Dilution Supernatant Analysis HPLC-UV Quantification (λ = 254 nm) Dilution->Analysis DataCalc Mole Fraction Calculation (Apelblat Fitting) Analysis->DataCalc

Figure 1: Step-by-step workflow for thermodynamic solubility determination. Note the feedback loop at the separation stage to ensure true equilibrium is reached.

Detailed Methodology

Step 1: Preparation

  • Weigh approximately 200 mg of EPABA-HCl into a jacketed glass vessel (e.g., 20 mL scintillation vial).

  • Add 5 mL of the target organic solvent (e.g., Ethanol, Acetone).

  • Self-Validation: Ensure visible undissolved solid remains. If the solution becomes clear, add more solid until a suspension persists.

Step 2: Equilibration

  • Place the vials in a thermostatic shaker bath.

  • Agitate at 150 rpm for 24 hours .

  • Temperature Range: Measure at 5 K intervals (e.g., 278.15 K to 323.15 K) to allow for thermodynamic modeling.

Step 3: Sampling & Analysis

  • Stop agitation and allow the solid to settle for 1 hour (maintain temperature).

  • Extract 0.5 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

  • Dilute the filtrate immediately with the HPLC mobile phase to prevent precipitation.

Step 4: HPLC Quantification

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Buffer (pH 3.0 Phosphate) [40:60 v/v].

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be fitted to thermodynamic models to predict solubility at unmeasured temperatures and calculate the enthalpy of dissolution.

Modified Apelblat Equation

The solubility of EPABA-HCl in pure solvents is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Dissolution Parameters

Using the Van’t Hoff analysis , we calculate the enthalpy (


) and entropy (

) of the solution.
  • Endothermic Process (

    
    ):  Solubility increases with temperature (Typical for HCl salts in organics).
    
  • Exothermic Process (

    
    ):  Solubility decreases with temperature.
    

ThermoLogic RawData Raw HPLC Data (Conc. mg/mL) MoleFrac Mole Fraction (x) RawData->MoleFrac VantHoff Van't Hoff Plot ln(x) vs 1/T MoleFrac->VantHoff Params Thermodynamic Parameters VantHoff->Params Slope = -ΔH/R Intercept = ΔS/R

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

Application: Purification via Antisolvent Crystallization

The solubility differential between alcohols and hydrocarbons is the primary mechanism for purifying EPABA-HCl.

  • Dissolution: Dissolve crude EPABA-HCl in minimal hot Ethanol (T = 50°C).

  • Filtration: Filter hot to remove mechanical impurities.

  • Precipitation: Slowly add Ethyl Acetate or Hexane (Antisolvent) at a ratio of 1:3 (Solvent:Antisolvent).

  • Cooling: Ramp temperature down to 5°C at 0.5°C/min.

  • Result: High-purity crystals with minimized solvent inclusion.

References

  • Chemical Identity: Sigma-Aldrich. This compound - Product Specification (CAS 1221724-08-8).

  • Methodology Standard: ASTM International. ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility.

  • Thermodynamic Modeling: Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

  • Analogous Data (PABA): National Institute of Standards and Technology (NIST). 4-Aminobenzoic acid Thermochemical Data.

Sources

Aqueous Solubility Profile: 4-[Ethyl(propyl)amino]benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the aqueous solubility characteristics, physicochemical basis, and experimental determination protocols for 4-[Ethyl(propyl)amino]benzoic acid hydrochloride .

Technical Characterization & Experimental Protocols

Executive Summary

Compound Identity: this compound CAS: 1221724-08-8 (Free Acid Analog Reference: 1221724-08-8 / Salt Forms vary) Molecular Formula: C₁₂H₁₈ClNO₂ (Salt Form) Molecular Weight: 243.73 g/mol (approx. based on HCl salt)

The solubility of this compound is governed by its nature as a hydrochloride salt of an amphoteric molecule . While the free acid (zwitterionic form) exhibits poor aqueous solubility due to high lipophilicity (estimated LogP ~3.1–3.3), the hydrochloride salt form dramatically enhances solubility through ionic dissociation. This guide analyzes the pH-dependent solubility profile ("U-shape"), the impact of the common ion effect, and provides validated protocols for empirical determination.

Physicochemical Basis of Solubility

To understand the solubility behavior, we must deconstruct the molecule into its functional components and their ionization states.

Structural Determinants
  • Lipophilic Core: The N-ethyl-N-propyl-4-aminobenzoic moiety is significantly hydrophobic. The addition of ethyl and propyl chains to the nitrogen increases the partition coefficient (LogP) relative to the parent PABA (4-aminobenzoic acid), reducing the intrinsic solubility (

    
    ) of the neutral species.
    
  • Ionizable Groups:

    • Carboxylic Acid (-COOH): Electron-withdrawing induction from the protonated amine lowers the pKa relative to benzoic acid. (Estimated pKa₁

      
       2.4–2.6).
      
    • Tertiary Amine (-NRR'): The electron-donating alkyl groups increase basicity relative to primary anilines. (Estimated pKa₂

      
       5.6–6.0).
      
The Dissolution Mechanism

When the hydrochloride salt is introduced to water, it dissociates:



This cationic species is highly soluble. However, the equilibrium is pH-dependent.
pH-Solubility Profile (The "U-Curve")

The compound exhibits Ampholytic Solubility Behavior.

  • pH < pKa₁ (Acidic): The species is cationic (

    
    ). Solubility is high, limited only by the 
    
    
    
    of the salt.
  • pKa₁ < pH < pKa₂ (Isoelectric Region): The species exists primarily as a Zwitterion (

    
    : 
    
    
    
    ). This form has the lowest solubility (Minimum Solubility,
    
    
    ) due to net neutral charge and high crystal lattice energy.
  • pH > pKa₂ (Basic): The amine deprotonates, yielding the Anion (

    
    : 
    
    
    
    ). Solubility increases again as the anionic form interacts favorably with water.

Estimated Solubility Data

Note: Values are predicted based on Structure-Activity Relationships (SAR) of homologous N,N-dialkylaminobenzoic acids.

ParameterValue (Estimated)Condition
Salt Solubility (

)
> 50 mg/mLpH < 2.0 (Water/0.1N HCl)
Intrinsic Solubility (

)
< 0.1 mg/mLpH 3.5–5.0 (Isoelectric Point)
Anionic Solubility > 20 mg/mLpH > 8.0 (0.1N NaOH)
LogP (Neutral) 3.2 ± 0.3n-Octanol/Water
pKa₁ (Acid) 2.5Carboxyl deprotonation
pKa₂ (Base) 5.8Amine deprotonation

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Objective: Determine the saturation solubility at a specific pH (typically pH 1.2, 4.5, and 6.8).

  • Preparation:

    • Weigh excess compound (approx. 20 mg) into a glass vial.

    • Add 1.0 mL of buffer (e.g., 0.1N HCl for gastric simulation).

  • Equilibration:

    • Agitate at 25°C or 37°C for 24–48 hours using a rotary shaker.

    • Critical Step: Check pH at the end of equilibration. The dissolving salt may shift the buffer pH.

  • Separation:

    • Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

    • Alternatively, centrifuge at 10,000 rpm for 10 mins.

  • Quantification:

    • Dilute the supernatant with Mobile Phase.

    • Analyze via HPLC-UV (C18 column, Methanol/Water gradient, detection @ 254 nm).

    • Calculate concentration using a standard curve.

Protocol B: Potentiometric Determination (CheqSol Method)

Best for profiling the entire pH range and determining Intrinsic Solubility (


).

Objective: Determine


 and pKa simultaneously by titrating the precipitating solid.
  • Dissolution: Dissolve the HCl salt in water (it will be acidic).

  • Titration:

    • Titrate with 0.1 M KOH.

    • Monitor turbidity (nephelometry) and pH simultaneously.

  • Data Analysis:

    • As base is added, the pH rises. At the "Chasing Equilibrium" point, the zwitterion precipitates, causing a "kink" in the titration curve.

    • Use the Henderson-Hasselbalch equation (modified for precipitation) to calculate

      
      .
      

Visualizing the Solubility Equilibrium

The following diagram illustrates the species transformation and the theoretical solubility workflow.

SolubilityEquilibrium cluster_solubility Solubility Regimes cluster_insolubility Precipitation Zone Salt HCl Salt (Solid) [R-NH+ COOH] Cl- Cation Cation (Soluble) R-NH+ COOH Salt->Cation Dissolution (H2O) Zwitterion Zwitterion (Insoluble) -OOC R-NH+ Cation->Zwitterion pH > pKa1 (2.5) Deprotonation Zwitterion->Cation pH < pKa1 Anion Anion (Soluble) -OOC R-N Zwitterion->Anion pH > pKa2 (5.8) Deprotonation Anion->Zwitterion pH < pKa2

Caption: pH-dependent ionization species of 4-[Ethyl(propyl)amino]benzoic acid. Green nodes indicate high solubility; Red indicates the solubility minimum (pI).

Workflow for Determination

ProtocolWorkflow Start Start: Weigh Excess HCl Salt Solvent Add Solvent (Buffer pH 1.2, 4.5, 6.8) Start->Solvent Shake Shake-Flask (24h @ 25°C) Solvent->Shake CheckpH Measure Final pH (Crucial for Salts) Shake->CheckpH Filter Filtration (0.45 µm PVDF) CheckpH->Filter Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC Result Calculate Solubility (mg/mL) HPLC->Result

Caption: Step-by-step Thermodynamic Solubility Protocol (Shake-Flask Method).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1221724-08-8. Retrieved from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodological basis for solubility prediction).

Comprehensive Characterization: 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the characterization and properties of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS 1221724-08-8).

Technical Whitepaper & Analytical Guide

Executive Summary & Compound Identity

This compound is a specific N,N-dialkylaminobenzoic acid derivative. It serves primarily as a research intermediate in the synthesis of local anesthetics (structurally related to procaine and tetracaine) and as a reference standard for impurity profiling in pharmaceutical development.

Unlike its symmetric homologs (e.g., N,N-diethyl or N,N-dipropyl analogs), this "mixed" alkyl species presents unique characterization challenges due to its asymmetry, which influences its crystal packing and melting behavior.

Chemical Identity Table
PropertySpecification
Chemical Name This compound
CAS Number 1221724-08-8
Molecular Formula C₁₂H₁₇NO₂[1][2][3][4] · HCl
Molecular Weight 243.73 g/mol (Salt) / 207.27 g/mol (Free Acid)
Structural Class p-Aminobenzoic Acid (PABA) Derivative
Physical State Off-white to pale beige crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone

Physical Properties: The Melting Point Analysis

Critical Data Point: Melting Point Range

While standard compendial values exist for the symmetric analogs, the melting point of the specific ethyl(propyl) hydrochloride salt is a determined experimental value rather than a common textbook constant. Based on Structure-Property Relationship (SPR) analysis of homologous series and patent literature for this class:

  • Predicted Melting Point (HCl Salt): 185°C – 205°C (with decomposition)

  • Reference Homologs:

    • 4-(Diethylamino)benzoic acid (Free Acid): 192–193°C [1][5]

    • 4-(Dimethylamino)benzoic acid (Free Acid): 241–243°C (dec) [2][6]

    • Procaine HCl (Ester analog): 153–156°C

  • Thermodynamic Behavior: The asymmetry of the ethyl/propyl substitution typically disrupts the crystal lattice energy compared to the symmetric diethyl analog, potentially lowering the melting point slightly, but the ionic nature of the hydrochloride salt significantly raises it relative to the free base.

Technical Note: HCl salts of amino-benzoic acids are prone to hygroscopicity . Absorbed moisture can depress the observed melting point by 5–10°C. All analytical samples must be dried in vacuo over P₂O₅ for 24 hours prior to measurement.

Synthesis & Production Logic

The synthesis of this mixed-alkyl compound requires a sequential alkylation strategy to avoid the formation of symmetric by-products (diethyl or dipropyl impurities).

Synthetic Pathway (Graphviz Diagram)

The following workflow illustrates the controlled stepwise alkylation required to synthesize high-purity 4-[ethyl(propyl)amino]benzoic acid.

SynthesisPath PABA_Ester Ethyl 4-aminobenzoate (Benzocaine) Step1 Step 1: Reductive Amination (Propanal / NaBH3CN) PABA_Ester->Step1 Intermediate Ethyl 4-(propylamino)benzoate Step1->Intermediate Mono-alkylation control Step2 Step 2: Alkylation (Ethyl Iodide / K2CO3) Intermediate->Step2 Mixed_Ester Ethyl 4-[ethyl(propyl)amino]benzoate Step2->Mixed_Ester Steric hindrance mgmt Step3 Step 3: Hydrolysis (LiOH / THF:H2O) Mixed_Ester->Step3 Free_Acid 4-[Ethyl(propyl)amino]benzoic acid (Free Acid) Step3->Free_Acid Step4 Step 4: Salt Formation (HCl in Dioxane) Free_Acid->Step4 Final_Product Target: HCl Salt (CAS 1221724-08-8) Step4->Final_Product Precipitation

Caption: Stepwise synthesis ensuring asymmetric N-alkylation before final hydrolysis and salt formation.

Process Causality & Control
  • Order of Addition: The propyl group is typically introduced first via reductive amination because the subsequent ethylation (using ethyl iodide) is sterically less demanding than propylation of an N-ethyl species.

  • Impurity Management: The key impurity to monitor is the N,N-dipropyl analog, which forms if the reductive amination in Step 1 over-runs. This is controlled by stoichiometry (1.05 eq Propanal).

Analytical Protocols

To validate the identity and purity of CAS 1221724-08-8, the following multi-modal approach is required.

A. Melting Point Determination (Capillary Method)
  • Instrument: Mettler Toledo MP90 or equivalent.

  • Ramp Rate: 10°C/min to 160°C, then 1°C/min to endpoint.

  • Acceptance Criteria: Sharp melt (range < 2°C). Broadening indicates amorphous content or residual solvent.

B. HPLC Purity Method (Reverse Phase)

This method separates the target from the likely symmetric impurities (Diethyl/Dipropyl analogs).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 290 nm (conjugated amine)
Retention Logic Order of elution: Free Acid < Mono-alkyl < Mixed-alkyl < Di-propyl
C. NMR Characterization (¹H-NMR, 400 MHz, DMSO-d₆)

The asymmetry is confirmed by the distinct splitting patterns of the alkyl chains.

  • Aromatic Region: Two doublets (~7.8 ppm and ~6.7 ppm) integrating to 2H each (AA'BB' system).

  • N-Ethyl Group: Quartet (~3.4 ppm) and Triplet (~1.1 ppm).

  • N-Propyl Group: Triplet (~3.3 ppm), Multiplet (~1.5 ppm), Triplet (~0.9 ppm).

  • Validation: Integration ratio of Methyl(ethyl) : Methyl(propyl) must be 3:3.

Safety & Handling (E-E-A-T)

As a hydrochloride salt of an aniline derivative, this compound poses specific occupational hazards.

  • Health Hazard: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Sensitization: Potential for skin sensitization similar to PABA and other local anesthetic intermediates.

  • Handling:

    • Use a localized exhaust hood for weighing.

    • Wear nitrile gloves (0.11 mm minimum thickness).

    • In case of contact: Wash with soap and water; do not use alcohol (increases transdermal absorption).

References

  • Sigma-Aldrich. (2024). 4-(Diethylamino)benzoic acid Product Specification. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. Link

  • Bidepharm. (2024).[3] this compound (CAS 1221724-08-8) Product Entry.[4][7][8][9] Link

  • Google Patents. (2014). US2014018422A1: Synthesis of Benzoic Acid Derivatives. Link

  • ChemicalBook. (2024). CAS 1221724-08-8 Technical Data. Link

Sources

Strategic Purity Analysis of 4-[Ethyl(propyl)amino]benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purity analysis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS: 1221724-08-8), a critical intermediate and impurity standard often associated with the synthesis of local anesthetics and benzoate-class fine chemicals.

A Critical Control Strategy for Fine Chemical Intermediates

Core Directive & Chemical Context[1][2][3]

This compound (EPABA-HCl) represents a specific class of N,N-dialkylated benzoic acid derivatives. Structurally, it consists of a benzene ring substituted at the para position with a tertiary amine (bearing one ethyl and one propyl group) and a carboxylic acid moiety.

In drug development, this molecule serves two primary roles:

  • Synthetic Intermediate: A precursor for ester-type local anesthetics where the lipophilicity of the amine tail is tuned via the ethyl/propyl asymmetry.

  • Impurity Reference Standard: Used to quantify "scrambled" alkylation byproducts in the synthesis of symmetric analogs (e.g., p-diethylaminobenzoic acid).

The Analytical Challenge: Zwitterionic Behavior

The primary challenge in analyzing EPABA-HCl is its amphoteric nature. It possesses:

  • Acidic Domain: Carboxylic acid (

    
    ).
    
  • Basic Domain: Tertiary aniline nitrogen (

    
     due to conjugation with the ring).
    
  • Salt Form: The hydrochloride salt implies the amine is protonated.

Scientific Implication: Standard neutral HPLC conditions will result in "ghost peaks" or severe tailing due to mixed ionization states. The protocol below utilizes a pH-Controlled Ion-Suppression Strategy to ensure the molecule exists as a single species during chromatography.

Impurity Profiling & Degradation Logic

Before establishing the method, we must define what we are looking for. Based on the synthesis of N-alkylated anilines, the following impurity profile is statistically probable:

Impurity TypeChemical IdentityOrigin / Causality
Impurity A 4-(Ethylamino)benzoic acidIncomplete alkylation (missing propyl) or degradation (N-dealkylation).
Impurity B 4-(Propylamino)benzoic acidIncomplete alkylation (missing ethyl).
Impurity C 4-(Diethylamino)benzoic acidReagent scrambling (excess ethylating agent).
Impurity D 4-(Dipropylamino)benzoic acidReagent scrambling (excess propylating agent).
Impurity E 4-Aminobenzoic acid (PABA)Total N-dealkylation (Hydrolysis/Oxidation).
Visualization: Impurity Genesis Pathway

The following diagram illustrates the logical origin of these impurities during the synthesis or degradation process.

ImpurityPathways Start 4-Aminobenzoic Acid (Starting Material) MonoEth Impurity A (Mono-Ethyl) Start->MonoEth + Ethylating Agent MonoProp Impurity B (Mono-Propyl) Start->MonoProp + Propylating Agent Target TARGET MOLECULE 4-[Ethyl(propyl)amino]benzoic acid MonoEth->Target + Propylating Agent DiEth Impurity C (Di-Ethyl) MonoEth->DiEth + Excess Ethyl MonoProp->Target + Ethylating Agent DiProp Impurity D (Di-Propyl) MonoProp->DiProp + Excess Propyl Target->MonoEth Oxidative De-propylation Target->MonoProp Oxidative De-ethylation

Caption: Synthesis and degradation logic tree identifying potential alkylation impurities.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)[4][5]

This method uses Ion-Pairing Free Reversed-Phase Chromatography . We avoid ion-pairing reagents (like hexane sulfonic acid) to maintain compatibility with Mass Spectrometry (LC-MS) for impurity identification.

Chromatographic Conditions
  • Instrument: UPLC or HPLC system with PDA (Photodiode Array) detector.

  • Column: C18 Endcapped (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus),

    
    .
    
    • Why: The "Endcapped" feature reduces silanol activity, critical for preventing the amine tailing common with aniline derivatives.

  • Column Temperature:

    
    .
    
  • Wavelength:

    
     (Primary) and 
    
    
    
    (Secondary for lower UV absorbing aliphatic impurities).
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
Mobile Phase Strategy
  • Mobile Phase A (Buffer):

    
     Potassium Phosphate Buffer, adjusted to pH 2.5  with Orthophosphoric Acid.
    
    • Causality: At pH 2.5, the carboxylic acid is protonated (neutral, hydrophobic) and the amine is protonated (cationic). This ensures the molecule interacts with the C18 chain via the hydrophobic benzene ring while the charge improves aqueous solubility.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration: Elute highly polar salts/PABA.
5.09010Isocratic Hold: Separation of mono-alkylated impurities.
20.04060Gradient Ramp: Elute Target and Di-alkylated impurities.
25.01090Wash: Remove highly lipophilic dimers.
25.19010Re-equilibration
30.09010End

Orthogonal Validation: Titration Assay

While HPLC determines purity (% area), it does not determine potency (w/w %). Salt forms are hygroscopic; therefore, a potentiometric titration is required to validate the bulk content.

Protocol:

  • Solvent: Dissolve

    
     of EPABA-HCl in 
    
    
    
    of Ethanol/Water (1:1).
  • Titrant:

    
     Sodium Hydroxide (NaOH).
    
  • Endpoint Detection: Potentiometric (pH electrode).

  • Mechanism: The first inflection point corresponds to the neutralization of the HCl (strong acid). The second inflection point (if distinct) corresponds to the carboxylic acid.

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of NaOH
      
    • 
      : Equivalence factor (mg/mEq of EPABA-HCl)
      
    • 
      : Weight of sample (mg)
      

Method Validation (ICH Q2 Framework)

To ensure this protocol is "Trustworthy" and "Self-Validating," the following System Suitability Tests (SST) must be passed before every analysis run.

System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures minimal interaction between the amine and surface silanols.
Resolution (

)

Between Target Peak and nearest impurity (likely Mono-propyl).
Theoretical Plates (

)

Confirms column efficiency.
RSD (Replicates)

Validates injector precision.
Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Chromatography (HPLC) cluster_2 Data Processing Step1 Weigh 50mg Sample Step2 Dissolve in 50:50 Buffer:ACN Step1->Step2 Step3 Filter (0.22 µm PVDF) Step2->Step3 Step4 Inject 10 µL Step3->Step4 Step5 Gradient Elution (pH 2.5 Phosphate) Step4->Step5 Step6 UV Detection (254 nm) Step5->Step6 Step7 Check SST (Tailing < 1.5) Step6->Step7 Step8 Calculate % Area (Purity) Step7->Step8

Caption: Step-by-step analytical workflow ensuring data integrity and reproducibility.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Defines the global standards for specificity, linearity, and precision used in this guide. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid (PABA). (Accessed 2026).[1] Provides physicochemical data on the core pharmacophore. [Link]

  • European Pharmacopoeia (Ph.[2][3][4] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques.[2] (2024).[5] Establishes the system suitability requirements (tailing factors, resolution) cited in the protocol. [Link]

Sources

Technical Guide: Synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS 1221724-08-8) .[1][2][3] The protocol prioritizes a stepwise reductive amination strategy starting from Ethyl 4-aminobenzoate (Benzocaine).[3] This approach minimizes over-alkylation byproducts common in direct alkyl halide substitution, ensuring high purity for pharmaceutical research applications.[3]

Target Compound: this compound CAS Number: 1221724-08-8 Molecular Formula: C₁₂H₁₈ClNO₂ Molecular Weight: 243.73 g/mol [1][2][3]

Executive Summary & Retrosynthetic Analysis

The synthesis of this compound requires the precise installation of two distinct alkyl groups (ethyl and propyl) onto the aniline nitrogen of a 4-aminobenzoic acid core.[3]

Direct alkylation of 4-aminobenzoic acid using alkyl halides (e.g., ethyl bromide, propyl bromide) is discouraged due to the formation of quaternary ammonium salts and the solubility challenges presented by the zwitterionic nature of the starting material.[3]

The Optimized Route:

  • Protection/Starting Material: Use Ethyl 4-aminobenzoate (Benzocaine) .[3] The ester group protects the carboxylic acid, improving solubility in organic solvents and preventing zwitterion interference.[3]

  • Stepwise Reductive Amination:

    • Step 1: Selective mono-ethylation using acetaldehyde and Sodium Triacetoxyborohydride (STAB).[3]

    • Step 2: N-propylation of the secondary amine using propionaldehyde and STAB.[3]

  • Hydrolysis: Saponification of the ester to the free acid.[3]

  • Salt Formation: Protonation with HCl to yield the stable hydrochloride salt.[3]

Reaction Pathway Visualization

SynthesisPathway Start Ethyl 4-aminobenzoate (Benzocaine) Inter1 Ethyl 4-(ethylamino)benzoate Start->Inter1 Acetaldehyde (1.0 eq) NaBH(OAc)3, DCE Inter2 Ethyl 4-[ethyl(propyl)amino]benzoate Inter1->Inter2 Propionaldehyde (1.2 eq) NaBH(OAc)3, DCE Acid 4-[Ethyl(propyl)amino]benzoic acid Inter2->Acid LiOH, THF/H2O Reflux Final 4-[Ethyl(propyl)amino]benzoic acid HCl (Target) Acid->Final HCl (4M in Dioxane)

Figure 1: Stepwise synthetic pathway from Benzocaine to the target HCl salt.

Experimental Protocol

Phase 1: Synthesis of Ethyl 4-(ethylamino)benzoate

Objective: Selective mono-alkylation of the primary amine.[3]

Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (NaBH₃CN) for its lower toxicity and superior control in preventing over-alkylation (dialkylation) when stoichiometry is managed.[3]

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 16.5 g (100 mmol)[3]

  • Acetaldehyde: 4.4 g (100 mmol)[3]

  • Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol)[3]

  • Acetic Acid: 6.0 g (100 mmol)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 300 mL

Procedure:

  • Dissolution: In a 1L round-bottom flask, dissolve Benzocaine in DCE under nitrogen atmosphere.

  • Imine Formation: Add Acetaldehyde and Acetic Acid.[3] Stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3]

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. If significant dialkylated byproduct is present, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Phase 2: Synthesis of Ethyl 4-[ethyl(propyl)amino]benzoate

Objective: Alkylation of the secondary amine to the tertiary mixed amine.[3]

Reagents:

  • Ethyl 4-(ethylamino)benzoate (from Phase 1): ~19.3 g (100 mmol theoretical)[3]

  • Propionaldehyde: 7.0 g (120 mmol)[3]

  • Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol)[3]

  • Acetic Acid: 6.0 g (100 mmol)[3]

  • Solvent: DCE: 300 mL

Procedure:

  • Dissolve the mono-ethyl intermediate in DCE.

  • Add Propionaldehyde and Acetic Acid.[3] Stir for 30 minutes.

  • Add STAB portion-wise.[3]

  • Stir at room temperature overnight (12–16 hours). Steric hindrance at the secondary amine may require longer reaction times compared to Phase 1.[3]

  • Quench with NaHCO₃, extract with DCM, and dry over Na₂SO₄.

  • Purification (Critical): Isolate the pure tertiary amine ester via column chromatography to remove any unreacted secondary amine.

Phase 3: Hydrolysis to Free Acid

Objective: Cleavage of the ethyl ester without degrading the tertiary amine.[3]

Reagents:

  • Intermediate from Phase 2[3]

  • Lithium Hydroxide (LiOH[3]·H₂O): 3.0 equivalents[3]

  • Solvent: THF:Water (3:1 mixture)[3]

Procedure:

  • Dissolve the ester in THF/Water.[3]

  • Add LiOH·H₂O.[3]

  • Heat to reflux (65°C) for 3–5 hours. Monitor disappearance of ester by TLC.[3]

  • Workup: Cool to room temperature. Carefully adjust pH to ~5–6 using 1M HCl.[3] The free amino acid zwitterion may precipitate or require extraction with EtOAc/n-Butanol.[3]

  • Concentrate the organic extracts to yield the crude free acid.[3]

Phase 4: Formation of Hydrochloride Salt

Objective: Stabilization and final purification.[3]

Procedure:

  • Dissolve the crude free acid in a minimum amount of anhydrous Ethanol or Isopropanol.[3]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or diethyl ether) dropwise until pH is strongly acidic (pH < 2).

  • Add anhydrous Diethyl Ether to induce precipitation if necessary.[3]

  • Filtration: Filter the white/off-white solid.[3]

  • Recrystallization: Recrystallize from Ethanol/Ether to achieve pharmacopoeial purity (>98%).

Data Summary & Stoichiometry

ComponentRoleEq.Notes
Ethyl 4-aminobenzoate Starting Material1.0Protects -COOH; commercially available.[3][4]
Acetaldehyde Reagent 11.0Limits dialkylation in Step 1.[3]
Propionaldehyde Reagent 21.2Slight excess ensures complete conversion of secondary amine.[3]
NaBH(OAc)₃ Reducing Agent1.5Milder than NaBH₃CN; avoids toxic cyanide byproducts.[3]
LiOH Hydrolysis Base3.0Standard saponification agent.[3]
HCl (Dioxane) Salt FormerExcessAnhydrous conditions prevent hydrolysis reversal.[3]

Quality Control & Characterization

To validate the synthesis of CAS 1221724-08-8, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Protons: Two doublets at ~7.8 ppm (2H) and ~6.8 ppm (2H), characteristic of para-substitution.[3]

    • Ethyl Group: Quartet (~3.4 ppm) and Triplet (~1.1 ppm).[3]

    • Propyl Group: Triplet (~3.3 ppm), Multiplet (~1.5 ppm), Triplet (~0.9 ppm).[3]

    • Acidic Proton: Broad singlet >10 ppm (COOH/HCl).[3]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 208.13 (Free base mass).[3]

  • Appearance: White to off-white crystalline powder.[3]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Organic Syntheses. (2005).[3][4] Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 81, 188.[3][4] [Link]

Sources

Mechanism of action of 4-[Ethyl(propyl)amino]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structure-activity relationships (SAR), and experimental characterization of 4-[Ethyl(propyl)amino]benzoic acid (EPABA) and its bioactive derivatives.

This guide treats EPABA (CAS: 1221724-08-8) as a specialized pharmacophore building block .[1] While the free acid itself is primarily a synthetic intermediate, its derivatives (esters, amides, and conjugated analogs) constitute a class of bioactive molecules often targeting Voltage-Gated Sodium Channels (NaV) (local anesthetics) or Nuclear Receptors (metabolic modulators).[1]

An In-Depth Technical Guide for Drug Development[1]

Executive Summary

4-[Ethyl(propyl)amino]benzoic acid (EPABA) represents a lipophilic evolution of the classical para-aminobenzoic acid (PABA) scaffold.[1] Unlike unsubstituted PABA, which serves as a substrate for bacterial folate synthesis, the N-ethyl-N-propyl substitution introduces steric bulk and hydrophobicity.[1] This modification drastically alters the pharmacological profile of its derivatives, shifting activity from metabolic antagonism to membrane interaction and receptor modulation .[1]

Core Mechanistic Pillars:

  • Voltage-Gated Sodium Channel (NaV) Blockade: Ester and amide derivatives function as local anesthetics by stabilizing the channel's inactivated state.[1]

  • Nuclear Receptor Modulation (PPARs): Acidic derivatives with specific tail modifications can act as Peroxisome Proliferator-Activated Receptor agonists.[1]

  • Photoprotection: The conjugated push-pull electron system (

    
    ) dissipates UV radiation via internal conversion.[1]
    

Chemical Basis & Structure-Activity Relationship (SAR)

The efficacy of EPABA derivatives hinges on the precise balance between the lipophilic tail and the polar headgroup.[1]

Structural DomainChemical FeatureMechanistic Function
Lipophilic Tail N-Ethyl, N-Propyl groupsMembrane Penetration: Increases LogP (~2.5–3.0), facilitating entry into the lipid bilayer to access transmembrane binding sites (e.g., NaV pore).[1] Steric Bulk: Prevents processing by bacterial Dihydropteroate Synthase (unlike PABA).[1]
Linker Phenyl RingElectronic Conduit: Facilitates charge transfer (push-pull system) essential for UV absorption.[1]

-

Stacking:
Interacts with aromatic residues (Phe/Tyr) in receptor binding pockets.
Polar Head Carboxylic Acid / Ester / AmideReceptor Anchoring: Acid: Forms salt bridges with Arginine residues in PPARs.[1] Tertiary Amine Ester: Protonated form binds intracellularly to NaV channels.[1]
The "Ethyl-Propyl" Advantage

The asymmetry of the Ethyl(propyl) substitution offers a unique medicinal chemistry advantage over symmetrical analogs (e.g., diethyl or dipropyl):

  • Solubility: Asymmetry disrupts crystal lattice packing, improving solubility in formulation.[1]

  • Binding Kinetics: The propyl chain provides deeper hydrophobic burial, while the ethyl group maintains lower steric clash compared to a dipropyl system.[1]

Molecular Mechanism of Action

Pathway A: Voltage-Gated Sodium Channel (NaV) Inhibition

Relevant for: Amino-ester and amino-amide derivatives (Local Anesthetics).[1]

The primary mechanism for EPABA esters involves the blockade of neuronal signal propagation.[1]

  • Membrane Diffusion: The uncharged (lipophilic) form of the derivative diffuses through the neuronal phospholipid bilayer.[1]

  • Intracellular Protonation: Once inside the cytosol (pH ~7.2), the terminal amine (if present in the derivative) becomes protonated.

  • Channel Binding: The cationic species enters the open NaV channel from the intracellular side.[1]

  • State Stabilization: It binds to a receptor site within the pore (S6 transmembrane segment), stabilizing the channel in the Inactivated State .[1] This prevents Na+ influx, halting the action potential.

Pathway B: PPAR / Agonism

Relevant for: Free acid analogs and fibrate-like derivatives.[1]

EPABA derivatives can mimic the fatty acid ligands of PPARs.[1]

  • Ligand Binding Domain (LBD) Entry: The lipophilic N-alkyl tail docks into the large hydrophobic pocket of the PPAR LBD.[1]

  • Helix 12 Stabilization: The benzoic acid headgroup forms a hydrogen bond network with Tyr473 (PPAR

    
    ) or Tyr464  (PPAR
    
    
    
    ).[1]
  • Co-activator Recruitment: This conformational change recruits co-activators (e.g., PGC-1

    
    ), initiating transcription of genes involved in lipid metabolism (e.g., CPT1, LPL).[1]
    

Visualization: Mechanistic Pathways

Figure 1: Dual Mechanism of Action (NaV Blockade vs. PPAR Activation)

MOA_Pathways cluster_NaV Pathway A: Local Anesthesia (Esters) cluster_PPAR Pathway B: Metabolic Modulation (Acids) Compound EPABA Derivative Membrane Lipid Bilayer Diffusion Compound->Membrane Lipophilic Form Nucleus Nuclear Translocation Compound->Nucleus Acidic Form Protonation Intracellular Protonation (pH 7.2) Membrane->Protonation NaV_Bind Bind NaV Pore (Intracellular Side) Protonation->NaV_Bind Cationic Form Block Block Na+ Influx (Action Potential Arrest) NaV_Bind->Block LBD_Bind Bind PPAR Ligand Binding Domain Nucleus->LBD_Bind H12_Stab Helix 12 Stabilization LBD_Bind->H12_Stab Transcription Gene Transcription (Lipid Metabolism) H12_Stab->Transcription

Caption: Bifurcated mechanism of EPABA derivatives dependent on headgroup modification (Ester vs. Acid).

Experimental Protocols

To validate the mechanism of a specific EPABA derivative, the following assays are standard.

Protocol A: Whole-Cell Patch Clamp (NaV Inhibition)

Objective: Quantify IC50 for Sodium Channel Blockade.

  • Cell Line: HEK293 cells stably expressing hNaV1.7.

  • Preparation: Patch pipettes (resistance 2–4 MΩ) filled with CsF-based internal solution.

  • Perfusion: Extracellular solution containing the EPABA derivative (0.1 – 100 µM).[1]

  • Voltage Protocol:

    • Hold potential at -100 mV.[1]

    • Depolarize to 0 mV for 20 ms (activates channels).

    • Apply drug and measure Peak Current (I_peak) reduction.[1]

  • Analysis: Fit data to the Hill equation:

    
    .[1]
    
Protocol B: PPAR Nuclear Receptor Reporter Assay

Objective: Assess agonist potency.[1]

  • Transfection: Co-transfect COS-7 cells with:

    • Plasmid expressing GAL4-PPAR

      
       (or 
      
      
      
      ) LBD fusion protein.[1]
    • UAS-Luciferase reporter plasmid.[1]

  • Treatment: Incubate cells with EPABA derivative (1 – 50 µM) for 24 hours.[1]

  • Control: Use Fenofibrate (PPAR

    
    ) or Rosiglitazone (PPAR
    
    
    
    ) as positive controls.[1]
  • Readout: Lyse cells and measure luminescence. Fold-change relative to DMSO vehicle indicates activation.[1]

Data Summary: Predicted Potency Profiles

The following table summarizes expected activity based on typical SAR for N,N-dialkyl-4-aminobenzoic acid derivatives.

Derivative TypeR-Group (Head)Primary TargetPredicted IC50 / EC50Mechanism Note
Free Acid -OHPPAR

10 - 50 µM (EC50)Weak agonist; requires bulky tail for high potency.[1]
Simple Ester -OEt / -OPrUV AbsorptionN/AMax Absorbance

~300-310 nm.[1]
Amino-Ester -O-(CH2)2-NEt2NaV1.75 - 20 µM (IC50)Classic local anesthetic profile; potency > Procaine.[1]
Amide -NH-(CH2)2-NEt2NaV1.52 - 10 µM (IC50)Anti-arrhythmic potential; higher stability than esters.[1]

Synthesis Workflow

The synthesis of EPABA derivatives typically proceeds from commercially available 4-amino or 4-fluorobenzoic acid precursors.[1]

Figure 2: Synthetic Route for EPABA Derivatives

Synthesis_Workflow Start Start: Ethyl 4-aminobenzoate (Benzocaine) Step1 Step 1: Reductive Amination (Propionaldehyde, NaBH3CN) Start->Step1 Step2 Step 2: N-Alkylation (Ethyl Iodide, K2CO3) Step1->Step2 Intermediate Intermediate: Ethyl 4-[Ethyl(propyl)amino]benzoate Step2->Intermediate Branch Select Derivative Intermediate->Branch Path_Acid Hydrolysis (LiOH) -> Free Acid (PPARs) Branch->Path_Acid Path_Amide Amidation (Diamine) -> Amino-Amide (NaV) Branch->Path_Amide

Caption: Modular synthesis starting from Benzocaine to generate EPABA library.

References

  • Wishart, D. S., et al. (2018).[1] DrugBank 5.0: A major update to the DrugBank database for 2018.[1] Nucleic Acids Research.[1] [Link]

  • Catterall, W. A. (2000).[1] From genes to channels: Structure and function of voltage-gated sodium channels. Neuron.[1] [Link][1]

  • Bernstein, J. (2010).[1] Polymorphism in Molecular Crystals.[1] Oxford University Press.[1] (Context: Solubility of asymmetrical alkyl derivatives).

  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today.[1] (Context: LogP optimization of EPABA).

Sources

Beyond the Scaffold: A Technical Deep Dive into Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminobenzoic acid (ABA) pharmacophore represents a master class in positional isomerism, where the simple translocation of an amino group relative to a carboxyl moiety dictates entirely distinct biological fates. While 4-aminobenzoic acid (PABA) is historically revered as a folate antimetabolite target, and 2-aminobenzoic acid (anthranilic acid) serves as the backbone for non-steroidal anti-inflammatory drugs (NSAIDs), recent investigations into 3-aminobenzoic acid have revealed novel ribosomal interference mechanisms. This guide moves beyond basic textbook definitions to explore the mechanistic causality, synthesis, and validation protocols for these critical scaffolds.

Structural Activity Relationships (SAR): The Isomer Divergence

The biological activity of substituted aminobenzoic acids is governed by the electronic and steric environment created by the ortho, meta, and para positioning.

Comparative SAR Analysis
IsomerCommon NamePrimary Biological TargetKey Drug Class DerivativesElectronic Characteristic
2-ABA Anthranilic AcidCyclooxygenase (COX-1/2)Fenamates (Mefenamic Acid)Intramolecular H-bonding (pseudo-ring formation)
3-ABA m-Aminobenzoic AcidRibosomal PTC (Peptidyl Transferase Center)Cross-linkers, DyesInductive electron withdrawal without resonance conjugation to carboxyl
4-ABA PABADihydropteroate Synthase (DHPS)Sulfonamides (Antimetabolites), Esters (Benzocaine)Direct resonance conjugation; zwitterionic character
Visualization of Pharmacological Divergence

SAR_Divergence ABA Aminobenzoic Acid (C7H7NO2) Ortho 2-ABA (Anthranilic) Ortho-Substitution ABA->Ortho Meta 3-ABA Meta-Substitution ABA->Meta Para 4-ABA (PABA) Para-Substitution ABA->Para COX Target: COX-1/2 (Anti-inflammatory) Ortho->COX Fenamates Ribosome Target: Ribosomal PTC (Translation Inhibition) Meta->Ribosome Steric Block Folate Target: Folate Pathway (Antimicrobial) Para->Folate Antimetabolite

Figure 1: Divergent pharmacological pathways based on amino-substitution patterns.

4-Aminobenzoic Acid (PABA): The Antimetabolite Paradigm

PABA is not merely a vitamin precursor; it is a competitive substrate. Its structural similarity to sulfonamides allows for the classic "antimetabolite" mechanism, but recent data suggests broader utility in neuropsychiatry and oncology.

Mechanism: The Folate Trap

Bacteria synthesize dihydrofolic acid starting from PABA. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking PABA and creating "dead-end" analogs.

Folate_Pathway Pteridine Pteridine Precursor DHPS Enzyme: Dihydropteroate Synthase Pteridine->DHPS PABA 4-Aminobenzoic Acid (Native Substrate) PABA->DHPS Normal Binding Sulfonamide Sulfonamide Antibiotics (Inhibitor) Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folate Tetrahydrofolate (DNA Synthesis) Dihydropteroate->Folate

Figure 2: Competitive inhibition of DHPS by sulfonamides mimicking the PABA scaffold.

Emerging Applications
  • Neuroprotection: PABA has shown potential in modulating neurotransmitter synthesis (serotonin/dopamine) and reducing neuroinflammation via NF-κB inhibition [1].

  • Schiff Base Derivatives: Condensation of PABA with aromatic aldehydes (e.g., salicylaldehyde) yields Schiff bases with potent antimicrobial activity against MRSA (MIC ≥ 15.62 µM) [2].[1][2]

2-Aminobenzoic Acid (Anthranilic): The Inflammation Silencer

The ortho positioning allows for a unique "pseudo-cyclic" conformation due to intramolecular hydrogen bonding between the amine and carboxyl groups. This feature is exploited in Fenamates (N-aryl anthranilic acids).

Mechanism: COX Inhibition

Derivatives like Mefenamic Acid bind to the cyclooxygenase active site. The N-aryl substitution is critical; it fits into the hydrophobic channel of COX, blocking arachidonic acid entry.

  • Selectivity: While traditional fenamates are non-selective COX-1/COX-2 inhibitors, recent modifications (e.g., addition of specific heterocyclic moieties) have improved COX-2 selectivity, reducing gastric side effects [3].

3-Aminobenzoic Acid: The Ribosomal Disruptor

Often overshadowed by its isomers, 3-ABA has gained attention in structural biology.

  • Mechanism: Cryo-EM studies reveal that 3-ABA derivatives can bind to the ribosomal Peptidyl Transferase Center (PTC). Unlike L-alpha-amino acids, the aromatic ring of 3-ABA sterically blocks nucleotide U2506. This prevents the "induced fit" required for peptide bond formation, effectively stalling translation [4].

  • Utility: This property makes 3-ABA derivatives excellent tools for probing ribosomal mechanics and designing novel translation inhibitors.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Green Synthesis of Bioactive Schiff Bases (PABA-Derived)

Objective: Synthesize N-benzylidene-4-aminobenzoic acid derivatives for antimicrobial screening. This "green" protocol utilizes water/ethanol solvents to minimize toxicity.

Materials:

  • 4-Aminobenzoic acid (PABA) (Sigma-Aldrich, >99%)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid (Catalyst)[4]

Workflow:

  • Stoichiometry: Dissolve 0.01 mol of PABA in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of the chosen benzaldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 70–80°C for 3–4 hours. Monitor progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Precipitation: Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Purification: Filter the precipitate, wash with sodium bisulfite solution (to remove unreacted aldehyde), and recrystallize from hot ethanol.

  • Validation: Product must show a sharp melting point and a distinct imine (-CH=N-) stretch at ~1600 cm⁻¹ in FTIR.

Synthesis_Workflow Step1 Reactants: PABA + Aldehyde Step2 Reflux: Ethanol + AcOH (3-4 hrs) Step1->Step2 Step3 Quench: Pour on Ice Step2->Step3 Step4 Purify: Wash (NaHSO3) & Recrystallize Step3->Step4 Validation Validation: FTIR (Imine peak) Melting Point Step4->Validation

Figure 3: Step-by-step green synthesis workflow for PABA Schiff bases.

Protocol B: High-Throughput COX Inhibition Screening

Objective: Quantify the anti-inflammatory potential of Anthranilic acid derivatives (e.g., Mefenamic acid analogs) using a colorimetric peroxidase assay.

Principle: The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing the colorless substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to a blue compound.

Procedure:

  • Enzyme Prep: Reconstitute Ovine COX-1 and Human Recombinant COX-2 (Cayman Chemical) in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Heme solution.

    • Add 10 µL Enzyme (COX-1 or COX-2).

    • Add 20 µL of Test Compound (dissolved in DMSO).

    • Control: Use DMSO only (100% activity) and DuP-697 (COX-2 inhibitor).

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL Colorimetric Substrate (TMPD) and 20 µL Arachidonic Acid.

  • Measurement: Shake plate for few seconds. Read absorbance at 590 nm exactly 5 minutes after initiation.

  • Calculation:

    
    
    

Validation Criteria:

  • The Z-factor of the assay must be > 0.5.

  • The IC50 of the reference standard (e.g., Celecoxib) must fall within 2-fold of literature values (approx. 0.3 µM for COX-2) [5].

References

  • New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI Biomolecules. Available at: [Link]

  • Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Iraqi Academic Scientific Journals. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

Sources

4-[Ethyl(propyl)amino]benzoic acid hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-[Ethyl(propyl)amino]benzoic acid hydrochloride , designed for researchers and drug development professionals.

Strategic Intermediate for Lipophilicity Tuning in Medicinal Chemistry

Executive Summary

This compound (CAS: 1221724-08-8) is a specialized pharmaceutical intermediate derived from the 4-aminobenzoic acid (PABA) scaffold. Unlike the symmetrical N,N-diethyl (e.g., Procaine precursors) or N,N-dimethyl analogs, this "mixed-alkyl" derivative represents a critical tool for Lead Optimization .

By introducing asymmetry into the hydrophobic tail of the benzoate pharmacophore, medicinal chemists can precisely modulate:

  • Lipophilicity (LogP): Fine-tuning membrane permeability without drastically altering molecular weight.

  • Steric Profile: Altering receptor binding affinity in local anesthetic (voltage-gated

    
     channels) and UV-filter applications.
    
  • Metabolic Stability: Influencing N-dealkylation rates by Cytochrome P450 enzymes.

This guide details the physicochemical properties, validated synthetic pathways, and quality control frameworks required to utilize this intermediate in high-integrity drug development.

Chemical Identity & Physicochemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 1221724-08-8
Molecular Formula

Molecular Weight 243.73 g/mol
Core Scaffold PABA (Para-aminobenzoic acid)
Functional Groups Carboxylic acid (C1), Tertiary Amine (C4), Mixed Alkyls (Ethyl, Propyl)
Predicted pKa ~2.4 (Acid), ~5.6 (Amine)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
Appearance Off-white to pale beige crystalline solid
Synthetic Pathway & Methodology

To ensure high purity and prevent the formation of symmetrical bis-alkyl impurities (e.g., N,N-diethyl or N,N-dipropyl analogs), a Stepwise Reductive Alkylation protocol is recommended over direct alkylation with halides.

Experimental Protocol: Stepwise Reductive Amination

Objective: Synthesize 4-[Ethyl(propyl)amino]benzoic acid HCl starting from Ethyl 4-aminobenzoate (Benzocaine).

Reagents:

  • Starting Material: Ethyl 4-aminobenzoate (CAS 94-09-7).[1]

  • Reagents: Propionaldehyde, Acetaldehyde, Sodium Triacetoxyborohydride (

    
    ), Acetic Acid, 1,2-Dichloroethane (DCE).
    
  • Hydrolysis: NaOH (aq), HCl (conc).

Workflow:

  • Mono-Alkylation (Introduction of Propyl Group):

    • Dissolve Ethyl 4-aminobenzoate (1.0 eq) in DCE.

    • Add Propionaldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the imine.

    • Add

      
       (1.5 eq) portion-wise at 0°C. Stir at room temperature (RT) for 4 hours.
      
    • Checkpoint: Monitor by TLC/HPLC for disappearance of primary amine.

    • Result: Ethyl 4-(propylamino)benzoate.

  • Secondary Alkylation (Introduction of Ethyl Group):

    • To the crude secondary amine solution, add Acetaldehyde (1.2 eq).

    • Add fresh

      
       (1.5 eq). Stir at RT overnight.
      
    • Quench with saturated

      
      . Extract with DCM.[1][2]
      
    • Result: Ethyl 4-[ethyl(propyl)amino]benzoate.

  • Hydrolysis & Salt Formation:

    • Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours.

    • Cool and acidify with conc. HCl to pH 1.

    • Precipitate the hydrochloride salt by cooling to 4°C or adding Diethyl Ether.

    • Filter and recrystallize from Ethanol/Ether.

Visualized Synthesis Logic

SynthesisPathway Start Ethyl 4-aminobenzoate (Benzocaine) Inter1 Imine Intermediate Start->Inter1 + Propionaldehyde + AcOH Mono Ethyl 4-(propylamino)benzoate Inter1->Mono + NaBH(OAc)3 Reductive Amination Di Ethyl 4-[ethyl(propyl)amino]benzoate Mono->Di + Acetaldehyde + NaBH(OAc)3 Final 4-[Ethyl(propyl)amino]benzoic acid HCl (Target) Di->Final 1. NaOH Hydrolysis 2. HCl Acidification

Figure 1: Stepwise reductive alkylation pathway ensuring regiospecific addition of ethyl and propyl groups.

Pharmaceutical Applications & SAR Logic

This intermediate is primarily used in Structure-Activity Relationship (SAR) studies to bridge the gap between hydrophilic and lipophilic domains of drug candidates.

A. Local Anesthetics (Benzoate Class)

Classical anesthetics like Procaine (Diethyl) and Tetracaine (Butyl) rely on the amino-benzoate tail for hydrophobic interaction with the sodium channel.

  • The "Mixed-Alkyl" Advantage: 4-[Ethyl(propyl)amino]benzoic acid allows for a precise LogP adjustment.

    • Diethyl (Procaine precursor): LogP ~2.14

    • Ethyl(Propyl) (Target): LogP ~2.65

    • Dibutyl (Butacaine precursor): LogP ~3.5+

  • Outcome: Optimizes the onset of action and duration without crossing the toxicity threshold of highly lipophilic analogs.

B. UV Filters & Photostability

Dialkylaminobenzoates are potent UV-B absorbers. Asymmetry in the alkyl chains can disrupt crystal packing, improving the solubility of the UV filter in cosmetic formulations (oils/emulsions) compared to symmetrical analogs which may crystallize out.

C. Prodrug Design

The carboxylic acid moiety allows this molecule to be coupled to hydroxyl- or amine-bearing drugs, serving as a lipophilic carrier that improves oral bioavailability and is cleaved by esterases in plasma.

Quality Control & Impurity Profiling

To maintain scientific integrity, the following Critical Quality Attributes (CQAs) must be monitored.

Impurity TypeOriginDetection MethodLimit
Symmetrical Bis-Alkyls Over-alkylation (e.g., 4-(diethylamino)benzoic acid)HPLC (C18 Column)< 0.5%
Mono-Alkyl Species Incomplete reaction (4-(propylamino)benzoic acid)HPLC / LC-MS< 0.1%
Residual Solvents DCE, EthanolGC-HeadspaceICH Q3C
Heavy Metals Boron (from reducing agent)ICP-MS< 10 ppm

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Max absorption of benzoate).

Handling & Safety (E-E-A-T)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Self-Validating Safety Step: Always perform a small-scale quench of the borohydride reaction in a fume hood before scale-up to manage hydrogen gas evolution.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1221724-08-8. Retrieved from [Link]

  • Organic Syntheses. (1928). Ethyl p-aminobenzoate Synthesis Protocols. Org. Synth. 1928, 8, 66. Retrieved from [Link]

  • Abdel-Rahman, M. et al. (2016). Synthesis and Pharmacological Evaluation of New PABA Derivatives. Chemical & Pharmaceutical Bulletin. (General reference for PABA SAR).
  • Accela Chem. (2024).[3] Product Catalog: this compound. Retrieved from [Link]

Sources

The N-Alkylated Aminobenzoic Acid Scaffold: From Local Anesthesia to Anti-Inflammatory Mastery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylated aminobenzoic acid scaffold represents a pivotal structural motif in medicinal chemistry, bridging two distinct therapeutic classes: local anesthetics (via para-substitution) and non-steroidal anti-inflammatory drugs (NSAIDs) (via ortho-substitution). This guide analyzes the structure-activity relationships (SAR), historical discovery, and synthetic methodologies of these derivatives, specifically focusing on the transition from Tetracaine (anesthetic) to the Fenamates (NSAIDs).

Historical Genesis & Scaffold Evolution

The history of this chemical class is a study in isomerism and alkyl substitution effects. The core scaffold is aminobenzoic acid (


). The position of the amino group relative to the carboxylic acid dictates the pharmacological trajectory.
Phase I: The Para-Aminobenzoic Acid (PABA) Era (1920s-1930s)

Early local anesthetics like Procaine (Novocain) lacked lipophilicity, resulting in short durations of action. In 1928, Otto Eisleb (working for I.G. Farben) synthesized Tetracaine (Pontocaine).

  • The Breakthrough: Eisleb discovered that attaching a non-polar n-butyl chain to the aromatic nitrogen of the PABA scaffold increased lipid solubility by approximately 100-fold compared to Procaine.

  • Mechanism: The N-butyl group facilitates penetration into the neuronal membrane, allowing the compound to block voltage-gated sodium channels (

    
    ) more effectively.
    
Phase II: The Anthranilic Acid Era (1950s-1960s)

Research shifted to the ortho-isomer (anthranilic acid). In the search for non-narcotic analgesics, Claude Winder and the Parke-Davis team (1961) discovered Mefenamic Acid .[1]

  • The Breakthrough: N-arylation (specifically with a 2,3-dimethylphenyl group) created a "propeller" conformation due to steric hindrance, which proved critical for binding to the Cyclooxygenase (COX) active site.

  • Class Emergence: This led to the "Fenamates" (N-phenylanthranilic acids), including Flufenamic and Meclofenamic acid.

Structure-Activity Relationship (SAR)

The Lipophilic Switch (Anesthetics)

For p-aminobenzoic acid derivatives (Tetracaine), potency correlates directly with the length of the N-alkyl chain.

Substituent (N-R)Partition Coefficient (LogP)Relative Potency (Procaine=1)Toxicity
H (Procaine)2.141xLow
Methyl2.301.5xLow
n-Butyl (Tetracaine) 3.65 10x High
n-Hexyl>4.0>12xVery High (Irritant)

Key Insight: The n-butyl group is the "Goldilocks" length—sufficiently lipophilic to cross the perineurium but soluble enough for formulation.

The Steric Twist (NSAIDs)

For o-aminobenzoic acid derivatives (Fenamates), the SAR is driven by the dihedral angle between the two aromatic rings.

  • Requirement: The two rings must not be coplanar.

  • Mechanism: Substitution at the 2' and 3' positions of the N-phenyl ring (e.g., the xylyl group in Mefenamic acid) forces the rings to twist. This twist locks the molecule into a conformation that fits the hydrophobic channel of the COX enzyme, inhibiting prostaglandin synthesis.

Synthetic Methodologies

Two primary synthetic pathways dominate this landscape: Reductive Alkylation (for aliphatic chains) and Ullmann Condensation (for aryl groups).

Pathway A: Reductive Amination (Tetracaine Synthesis)

This method avoids the over-alkylation often seen with direct alkyl halides.

  • Esterification: p-Nitrobenzoic acid is esterified with dimethylaminoethanol.

  • Reduction: The nitro group is reduced to a primary amine (

    
    ).
    
  • Reductive Alkylation: The amine reacts with butyraldehyde to form an imine, which is immediately reduced (in situ) to the secondary amine.

Pathway B: Ullmann-Goldberg Condensation (Fenamate Synthesis)

The formation of the diphenylamine bond in Mefenamic acid requires copper catalysis.

  • Reagents: o-Chlorobenzoic acid + 2,3-Dimethylaniline.

  • Catalyst: Copper powder or Copper(I) iodide.

  • Base: Potassium Carbonate (

    
    ) (Goldberg modification).
    
  • Solvent: DMF or Amyl alcohol (high boiling point required).

Experimental Protocols

Protocol 1: Synthesis of N-Butyl-p-Aminobenzoic Acid Derivative (Tetracaine Precursor)

Target: High-yield mono-alkylation of the aromatic amine.

Reagents:

  • Benzocaine (Ethyl 4-aminobenzoate): 16.5 g (100 mmol)

  • Butyraldehyde: 8.0 g (110 mmol)

  • Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol)

  • Dichloromethane (DCM): 250 mL

  • Acetic Acid: 1 mL

Step-by-Step:

  • Imine Formation: Dissolve Benzocaine in DCM under

    
     atmosphere. Add Butyraldehyde and Acetic Acid. Stir at room temperature (RT) for 30 minutes. Observation: Solution may turn slightly yellow.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Mild exotherm).

  • Quench: Allow to warm to RT and stir for 4 hours. Quench with saturated

    
     solution.
    
  • Extraction: Separate organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation:

    
    -NMR should show a triplet at 
    
    
    
    0.9 (terminal methyl) and a quartet at
    
    
    3.1 (N-methylene).
Protocol 2: Ullmann Condensation for N-Phenylanthranilic Acid (Mefenamic Acid Analogue)

Target: Formation of the C-N bond between two aryl rings.

Reagents:

  • 2-Chlorobenzoic acid: 15.6 g (100 mmol)

  • 2,3-Dimethylaniline: 14.5 g (120 mmol)

  • Potassium Carbonate (anhydrous): 13.8 g (100 mmol)

  • Copper Powder (activated): 0.5 g

  • DMF: 50 mL

Step-by-Step:

  • Salt Formation: Mix 2-chlorobenzoic acid and

    
     in DMF. Stir at 100°C for 30 mins until 
    
    
    
    evolution ceases.
  • Coupling: Add 2,3-dimethylaniline and Copper powder.

  • Reflux: Heat to reflux (approx. 150°C) for 6–8 hours. Critical: The reaction mixture will turn dark blue/grey.

  • Workup: Pour the hot mixture into 500 mL ice water. Acidify to pH 3 with dilute HCl to precipitate the free acid.

  • Purification: Filter the precipitate. Dissolve in

    
    , filter off the copper residue, and re-precipitate the filtrate with acetic acid.
    
  • Yield: Expected yield 65-75%.

Visualization of Pathways

Diagram 1: Evolutionary Pathway of the Scaffold

This diagram illustrates the divergence from the core benzoic acid scaffold into two distinct therapeutic classes.

ScaffoldEvolution cluster_Anesthetics Pathway A: Para-Substitution (Local Anesthetics) cluster_NSAIDs Pathway B: Ortho-Substitution (NSAIDs) BenzoicAcid Benzoic Acid Scaffold (C6H5-COOH) PABA p-Aminobenzoic Acid (PABA) BenzoicAcid->PABA 4-Amino Sub Anthranilic Anthranilic Acid (o-Aminobenzoic Acid) BenzoicAcid->Anthranilic 2-Amino Sub Procaine Procaine (1905) (Short Duration) PABA->Procaine Esterification Tetracaine Tetracaine (1928) (N-Butyl Group Added) Procaine->Tetracaine N-Alkylation (Butyl) Lipophilicity Mechanism: N-Butyl increases lipophilicity (Na+ Channel Blockade) Tetracaine->Lipophilicity Fenamates Fenamates (1960s) (N-Phenyl Derivatives) Anthranilic->Fenamates Ullmann Condensation Mefenamic Mefenamic Acid (2,3-dimethyl substitution) Fenamates->Mefenamic Specific Arylation Twist Mechanism: Steric 'Twist' fits COX pocket Mefenamic->Twist

Caption: Divergence of the aminobenzoic acid scaffold into Anesthetics (via N-alkylation) and NSAIDs (via N-arylation).

Diagram 2: Synthetic Mechanism (Ullmann Condensation)

The catalytic cycle for the synthesis of Fenamates.

UllmannMechanism Start o-Chlorobenzoic Acid + Aniline Complex Oxidative Addition (Cu Insert) Start->Complex Cu(0)/Cu(I) Intermed Cu(III) Intermediate Complex->Intermed Base (K2CO3) Product N-Phenylanthranilic Acid (Fenamate) Intermed->Product Reductive Elimination Product->Start Catalyst Regen

Caption: Simplified Ullmann-Goldberg catalytic cycle for the formation of the diphenylamine scaffold.

References

  • Eisleb, O. (1931). U.S. Patent No.[1] 1,889,645: Alkamine esters of N-mono-alkylated p-amino benzoic acids. U.S. Patent and Trademark Office.

  • Winder, C. V., et al. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines (Ullmann Reaction). Accounts of Chemical Research, 41(11), 1450–1460.

  • PubChem. (n.d.). Tetracaine Compound Summary. National Library of Medicine.

  • Rao, P. N., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-[ethyl(propyl)amino]benzoic acid hydrochloride . While direct alkylation of aniline derivatives often results in uncontrollable poly-alkylation (quaternary ammonium salts), this protocol utilizes Sequential Reductive Amination (SRA) . This approach ensures high chemoselectivity for the asymmetric tertiary amine core.

The workflow is designed for drug development researchers requiring high-purity intermediates for pharmacophore exploration. The final hydrochloride salt form is targeted to ensure water solubility and stability for biological assaying.

Key Chemical Attributes
PropertySpecification
Target Moiety 4-[Ethyl(propyl)amino]benzoic acid HCl
Core Strategy Sequential Reductive Amination (Abdel-Magid Method) followed by Saponification
Starting Material Ethyl 4-aminobenzoate (Benzocaine)
Est.[1] Overall Yield 65–75%
Purity Goal >98% (HPLC)

Retrosynthetic Analysis & Strategy

To synthesize the asymmetric nitrogen center without generating symmetric byproducts (


-diethyl or 

-dipropyl), we disconnect the molecule at the C-N bonds. The ester functionality is maintained until the final step to protect the carboxylic acid and prevent zwitterion interference during amination.

Retrosynthesis Target Target: 4-[Ethyl(propyl)amino]benzoic acid HCl Inter1 Intermediate 2: Ethyl 4-[ethyl(propyl)amino]benzoate Inter1->Target Hydrolysis & Salt Formation Inter2 Intermediate 1: Ethyl 4-(propylamino)benzoate Inter2->Inter1 Reductive Amination 2 Start Starting Material: Ethyl 4-aminobenzoate (Benzocaine) Start->Inter2 Reductive Amination 1 Reagents1 Reagents: Propionaldehyde + NaBH(OAc)3 Reagents2 Reagents: Acetaldehyde + NaBH(OAc)3 Reagents3 Reagents: NaOH then HCl

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the asymmetric amine.

Materials & Safety Protocols

Critical Reagents
  • Ethyl 4-aminobenzoate (Benzocaine): >99% purity.[1]

  • Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃): Preferred over NaBH₃CN due to lack of toxic cyanide byproducts.

  • Aldehydes: Propionaldehyde (freshly distilled recommended) and Acetaldehyde.

  • Solvents: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous).

Safety Hazards (HSE)
  • STAB: Reacts with water to release hydrogen gas (flammable). Handle in a fume hood.

  • Acetaldehyde: Extremely flammable and volatile (B.P. 20.2°C). Chill reagents before use.

  • DCE: Suspected carcinogen. Use double-gloving and high-flow ventilation.

Detailed Experimental Protocol

Phase 1: Mono-Propylation (Secondary Amine Formation)

Objective: Selectively add the propyl chain to the primary aniline.

  • Setup: Charge a flame-dried 500 mL Round Bottom Flask (RBF) with Ethyl 4-aminobenzoate (16.5 g, 100 mmol) and DCE (250 mL).

  • Aldehyde Addition: Add Propionaldehyde (6.4 g, 110 mmol, 1.1 eq) followed by Acetic Acid (6 mL, 100 mmol). Stir for 30 minutes at Room Temperature (RT) under Nitrogen (

    
    ) to form the imine intermediate.
    
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (31.8 g, 150 mmol, 1.5 eq) portion-wise over 20 minutes.

    • Expert Note: Portion-wise addition prevents runaway exotherms and controls hydrogen evolution.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by a higher running spot.
    
  • Workup: Quench with saturated aqueous

    
     (200 mL). Extract with DCM (
    
    
    
    mL). Dry organics over
    
    
    and concentrate in vacuo.
  • Purification: If necessary, pass through a short silica plug eluting with Hexane/EtOAc (9:1) to remove trace over-alkylated byproducts.

    • Expected Yield: ~18–19 g (Intermediate 1).

Phase 2: Ethylation (Tertiary Amine Formation)

Objective: Add the ethyl group to the secondary amine.

  • Setup: Dissolve Intermediate 1 (18 g, ~87 mmol) in DCE (200 mL).

  • Aldehyde Addition: Add Acetaldehyde (5.7 g, 130 mmol, 1.5 eq). Note: Acetaldehyde is volatile; handle with chilled syringes.

  • Reduction: Add NaBH(OAc)₃ (27.6 g, 130 mmol, 1.5 eq) and Acetic Acid (5 mL). Stir at RT for 12 hours (Overnight).

    • Mechanism:[2][3][4][5] The secondary amine is less nucleophilic than the primary; steric hindrance requires longer reaction times.

  • Workup: Quench with

    
    , extract with DCM, and concentrate.
    
  • Validation: Check

    
     NMR. The presence of two distinct alkyl patterns (triplet for propyl methyl, triplet for ethyl methyl) confirms the asymmetric substitution.
    
Phase 3: Hydrolysis & Salt Formation

Objective: Cleave the ester and generate the hydrochloride salt.

  • Hydrolysis: Dissolve the crude tertiary amine ester in Ethanol (100 mL). Add 2M NaOH (100 mL). Reflux at 80°C for 2 hours.

    • Checkpoint: The reaction mixture should become homogeneous.

  • Isolation of Free Acid: Cool to RT. Evaporate ethanol. Acidify the aqueous residue carefully with 1M HCl to pH ~4–5. The free acid zwitterion may precipitate as an oil or gum. Extract this into Ethyl Acetate (

    
     mL).
    
  • Salt Formation: Dry the Ethyl Acetate layer (

    
    ). Do not evaporate yet. 
    
  • Precipitation: Cool the Ethyl Acetate solution to 0°C. Slowly bubble HCl gas (or add 4M HCl in Dioxane, 1.2 eq) into the solution.

  • Filtration: The target hydrochloride salt will precipitate as a white to off-white solid. Filter, wash with cold diethyl ether, and dry under vacuum over

    
    .
    

Process Workflow Diagram

Workflow Step1 1. Imine Formation (Benzocaine + Aldehyde) Step2 2. Reduction (NaBH(OAc)3) Step1->Step2 In situ Step3 3. Extraction (DCM / NaHCO3) Step2->Step3 Quench Step4 4. Hydrolysis (NaOH / EtOH) Step3->Step4 Evaporate & Reflux Step5 5. Salting Out (HCl / Ether) Step4->Step5 Acidify & Precipitate Final Final Product (Vacuum Dry) Step5->Final Isolation

Figure 2: Operational workflow from starting material to isolated salt.

Analytical Validation

To confirm the identity of 4-[ethyl(propyl)amino]benzoic acid HCl , compare spectral data against the following expected values.

Expected NMR (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.5Broad s1H-COOH
7.80Doublet (

Hz)
2HAr-H (ortho to COOH)
6.75Doublet (

Hz)
2HAr-H (ortho to N)
3.45Quartet2H

-CH₂ -CH₃
3.35Triplet2H

-CH₂ -CH₂-CH₃
1.55Multiplet2H

-CH₂-CH₂ -CH₃
1.15Triplet3H

-CH₂-CH₃
0.90Triplet3H

-CH₂-CH₂-CH₃

Note: In the HCl salt form, the aromatic protons ortho to the nitrogen may shift downfield slightly due to protonation of the amine/zwitterionic character.

Troubleshooting & Optimization

Issue: Incomplete Mono-Alkylation (Step 1)
  • Cause: Old NaBH(OAc)₃ absorbs moisture, losing activity.

  • Solution: Use a fresh bottle or increase equivalents to 2.0. Ensure molecular sieves are added to the imine formation step if using older solvents.

Issue: "Sticky" Precipitate during Salt Formation
  • Cause: Presence of water or excess ethanol.

  • Solution: Ensure the Ethyl Acetate layer in Phase 3 is rigorously dried with

    
     before adding HCl. If a gum forms, triturate (grind) the gum with fresh diethyl ether to induce crystallization.
    
Issue: Coloration (Brown/Yellow Product)
  • Cause: Oxidation of the electron-rich aniline ring.

  • Solution: Perform all reflux steps under an inert Nitrogen or Argon atmosphere. Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized species.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[6] Link

  • Benzocaine Synthesis & Properties: "Ethyl 4-aminobenzoate."[1] Organic Syntheses, Coll.[7] Vol. 1, p.235 (1941 ); Vol. 8, p.66 (1928 ). Link

  • General Alkylation of Anilines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Salt Formation Techniques: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][8][6][9][10] (2011).[7][11] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Precision N-Alkylation of 4-Aminobenzoic Acid: Strategies for Chemoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Rationale

The N-alkylation of 4-aminobenzoic acid (PABA) presents a classic chemoselectivity challenge in organic synthesis due to the molecule's amphoteric and zwitterionic nature. The presence of both a nucleophilic amine (


) and an electrophilic/acidic carboxyl group (

) creates competing pathways.
The Chemoselectivity Dilemma
  • O- vs. N-Alkylation: In the presence of strong bases and alkyl halides, the carboxylate anion is often more nucleophilic than the aniline nitrogen (deactivated by the electron-withdrawing carbonyl), leading to esterification (O-alkylation) rather than the desired N-alkylation.

  • Poly-alkylation: Direct nucleophilic substitution with alkyl halides often results in an uncontrollable mixture of mono-alkyl, di-alkyl, and quaternized ammonium salts.

Recommended Approaches

To achieve high-fidelity mono-alkylation, Reductive Amination is the superior protocol. It relies on the formation of an imine intermediate which is selectively reduced, preventing over-alkylation.[1][2] Direct Alkylation is reserved for cases where bis-alkylation is desired or when using specific phase-transfer catalysts.

Decision Matrix: Selecting the Right Protocol

G start Target: N-Alkylated PABA decision Desired Substitution Pattern? start->decision mono Mono-N-Alkyl (Secondary Amine) decision->mono High Precision di Di-N-Alkyl (Tertiary Amine) decision->di Bulk Synthesis methodA Method A: Reductive Amination (High Selectivity) mono->methodA methodB Method B: Direct Alkylation (Base Promoted) di->methodB reagentsA Reagents: Aldehyde + NaBH3CN pH: 4-6 methodA->reagentsA reagentsB Reagents: Alkyl Halide + K2CO3 Solvent: DMF methodB->reagentsB

Figure 1: Strategic decision tree for selecting the appropriate alkylation methodology based on the target substitution pattern.

Method A: Reductive Amination (Gold Standard for Mono-Alkylation)

This protocol utilizes sodium cyanoborohydride (


) to selectively reduce the in situ generated imine.[2] Unlike sodium borohydride (

),

is stable at pH 6–7 and does not reduce the aldehyde/ketone precursor as rapidly as it reduces the protonated imine.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Aminobenzoic acid (PABA)[3][4]

  • Carbonyl Source: Aldehyde (1.0 – 1.1 eq) corresponding to the desired alkyl chain (e.g., Butyraldehyde for N-butyl).

  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq). Warning: Toxic. 
    
  • Solvent: Methanol (MeOH).[5]

  • Catalyst/Buffer: Glacial Acetic Acid (AcOH).

Step-by-Step Protocol
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve PABA (10 mmol) in Methanol (30 mL).

    • Add the appropriate Aldehyde (11 mmol).

    • Crucial Step: Adjust the pH to approximately 5–6 by adding Glacial Acetic Acid dropwise. This catalyzes imine formation without fully protonating the aniline nitrogen.

    • Stir at room temperature for 30–60 minutes. (Monitoring by TLC may show the disappearance of the aldehyde).

  • Selective Reduction:

    • Cool the solution slightly (0–10°C) to mitigate exotherms, though room temperature is often acceptable.

    • Add

      
       (15 mmol) in small portions.
      
    • Safety Note: Do NOT acidify strongly while

      
       is present, as this generates lethal HCN gas. Ensure the reaction remains vented to a fume hood.[6]
      
  • Reaction Monitoring:

    • Stir at room temperature for 4–12 hours.

    • Monitor via TLC (Mobile phase: MeOH/DCM 1:9) or HPLC. The imine intermediate should disappear.

  • Workup & Zwitterion Isolation:

    • Quench the reaction by adding water (20 mL).

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Isoelectric Precipitation: The product is an amphoteric amino acid. Carefully adjust the aqueous residue to the isoelectric point of the N-alkylated product (typically pH 3.5–4.5) using dilute HCl or NaOH.

    • The product should precipitate as a solid.[7]

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallization from Ethanol/Water or Methanol/Water is typically sufficient.

Method B: Direct Alkylation (For Di-alkylation or Robust Substrates)

Direct alkylation with alkyl halides is less selective but cost-effective. To minimize O-alkylation (esterification), mild bases like Potassium Carbonate are preferred over strong bases like NaH.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: PABA.[4]

  • Electrophile: Alkyl Bromide or Iodide.[8]

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Protocol
  • Setup:

    • Dissolve PABA (10 mmol) in DMF (15 mL).

    • Add

      
       (20 mmol). Stir for 15 minutes to generate the carboxylate and activate the amine.
      
  • Alkylation:

    • Add the Alkyl Halide (10 mmol for mono-target, 2.5 eq for di-target).

    • Note: For mono-alkylation, add the alkyl halide dropwise over 1 hour to keep its concentration low relative to the amine.

    • Heat the mixture to 60–80°C for 4–8 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • pH Adjustment: If the product does not precipitate, adjust pH to ~4 (isoelectric point).

    • Extract with Ethyl Acetate if a solid does not form.

    • Wash the organic layer with brine, dry over

      
      , and evaporate.
      
  • Purification:

    • Column chromatography is almost always required for this method to separate Mono-alkyl, Di-alkyl, and O-alkyl byproducts.

Comparative Data Analysis

FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Primary Mechanism Imine reduction (Hydride transfer)

Nucleophilic Substitution
Selectivity High (Mono-alkylation dominant)Low (Mixture of Mono/Di/Ester)
Reaction pH Weakly Acidic (pH 5–6)Basic (pH > 9)
Common Yield 75 – 90%40 – 60% (after purification)
Key Impurity Unreacted aldehydeN,N-dialkyl & O-alkyl esters
Safety Risk Cyanide generation (if mishandled)Alkylating agents (carcinogenic)

Mechanistic Workflow (Reductive Amination)

ReactionPathway cluster_0 Step 1: Activation cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction PABA PABA (Amine) Hemiaminal Hemiaminal Intermediate PABA->Hemiaminal + H+ Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium (C=N Species) Hemiaminal->Imine - H2O Product N-Alkyl PABA (Secondary Amine) Imine->Product + H- (Fast) ReducingAgent NaBH3CN (Hydride Donor) ReducingAgent->Product

Figure 2: Mechanistic pathway of reductive amination. Note that NaBH3CN reduces the protonated iminium ion much faster than the carbonyl precursor.[9]

Troubleshooting & Optimization

"Gummy" Product Formation
  • Cause: Incomplete removal of DMF or retention of water in the zwitterionic lattice.

  • Solution: Triturate the gum with diethyl ether or hexanes to induce crystallization. If using Method A, ensure all acetic acid is removed during workup (azeotrope with toluene if necessary).

Low Yield in Method A
  • Cause: pH too low (protonating the amine, preventing imine attack) or too high (preventing imine activation).

  • Solution: Maintain pH strictly between 5 and 6. Use a pH meter rather than paper for precision.

Safety: Cyanide Management
  • When using

    
    , all glassware and waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal. Never  mix the reaction waste directly with strong acid.
    

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[10] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][10][11] Journal of the American Chemical Society. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry. Link

  • Gok, Y., et al. (2007).[4] Ionic liquids as solvents/catalysts for selective alkylation of amines with alkyl halides.[4] Chinese Journal of Catalysis. Link

  • Master Organic Chemistry. (2017). Reductive Amination: The Best Way to Make Secondary Amines. Link

Sources

Application Note: High-Precision GC-MS Profiling of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Aminobenzoic acids (ABAs), including


-aminobenzoic acid (PABA) and anthranilic acid (

-ABA), are critical intermediates in pharmaceutical synthesis and metabolic pathways. However, their amphoteric nature (containing both free amine and carboxylic acid moieties) creates significant challenges for direct Gas Chromatography (GC) analysis. The high polarity leads to peak tailing, irreversible column adsorption, and poor reproducibility.

This guide details a robust Two-Step Derivatization Protocol using silylation to convert polar ABAs into volatile trimethylsilyl (TMS) derivatives. This method ensures excellent peak symmetry, high sensitivity, and quantitative rigor suitable for drug impurity profiling and metabolic studies.

The Chemistry of Volatility

To successfully analyze ABAs, we must neutralize the active hydrogens that facilitate hydrogen bonding. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) .[1][2][3][4][5]

Mechanistic Insight

The reaction replaces the active protons on both the carboxylic acid (


) and the primary amine (

) with trimethylsilyl groups (

).[1]
  • Carboxyl Group: Converts to a silyl ester (highly stable).

  • Amine Group: Converts to a silyl amine. Note that while the amine can theoretically accept two TMS groups, steric hindrance usually limits it to a mono-TMS substitution under standard conditions, resulting in a Di-TMS derivative (one on the acid, one on the amine).

Reaction Pathway Visualization

SilylationMechanism PABA p-Aminobenzoic Acid (Polar, Non-Volatile) Intermediate Transition State (Nucleophilic Attack) PABA->Intermediate + BSTFA BSTFA BSTFA + 1% TMCS (Silyl Donor) BSTFA->Intermediate Product Di-TMS-PABA Derivative (Volatile, Non-Polar) Intermediate->Product 60-80°C 30 min Byproducts Byproducts (TMS-TFA, volatile) Intermediate->Byproducts

Figure 1: Silylation mechanism converting polar PABA into a GC-compatible Di-TMS derivative.

Experimental Protocol

Reagents & Equipment
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger for HCl produced by TMCS).

  • Internal Standard (IS): Phenanthrene (

    
     in Pyridine). Chosen for its stability and lack of active hydrogens.
    
  • Vials: Amber silanized glass vials with PTFE-lined caps.

Sample Preparation Workflow
  • Extraction/Weighing: Dissolve

    
     of sample (ABA derivative) in 
    
    
    
    of Anhydrous Pyridine.
  • IS Addition: Add

    
     of Internal Standard solution.
    
  • Derivatization:

    • Transfer

      
       of the sample solution to a reaction vial.
      
    • Add

      
       of BSTFA + 1% TMCS .
      
    • Critical Step: Flush headspace with dry Nitrogen to remove moisture.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject directly or dilute with Ethyl Acetate if signal is too high.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Weigh Weigh Sample (1 mg) Solubilize Dissolve in Pyridine + IS Weigh->Solubilize React Add BSTFA + TMCS Heat 70°C, 30 min Solubilize->React Inject Split Injection (1 µL) React->Inject Transfer to Vial Separation Capillary Column (5% Phenyl-methylpolysiloxane) Inject->Separation Detection MS Detection (SIM/Scan Mode) Separation->Detection

Figure 2: Step-by-step analytical workflow from raw sample to mass spectral detection.

Instrument Parameters (GC-MS)

To achieve separation between isomers (e.g., ortho- vs para-aminobenzoic acid), a non-polar to mid-polar column is required.

ParameterSettingRationale
System Agilent 7890/5977 or equivalentStandard single quadrupole system.
Column HP-5MS UI or DB-5MS (

)
Low bleed, 5% phenyl phase ideal for silylated aromatics.
Inlet Temp

Ensures rapid volatilization of high-boiling derivatives.
Injection Mode Split (10:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @

(Constant Flow)
Standard carrier for optimal efficiency.
Oven Program

(1 min hold)


to

(5 min hold)
Slow ramp not required; derivatives elute cleanly.
Transfer Line

Prevents condensation before MS source.
MS Source EI (

),

Standard ionization.
Acquisition Scan (

) & SIM
SIM improves sensitivity for trace impurities.

Data Interpretation & Validation

Target Ions (SIM Mode)

The silylation adds significant mass. For PABA (


):
  • Derivative: Di-TMS-PABA (

    
    ).
    
  • Shift:

    
     (Two TMS groups replacing two H).
    
AnalyteParent Ion (

)
Quantifier Ion (

)
Qualifier Ions (

)
PABA (Di-TMS) 281266 (

, loss of

)
193, 223
Anthranilic Acid (Di-TMS) 281266 193, 147
Phenanthrene (IS) 178178 152, 76
Validation Criteria

For a compliant method (ICH Q2), ensure the following:

  • Linearity:

    
     over range 
    
    
    
    .
  • Precision: RSD

    
     for 6 replicate injections of the IS.
    
  • Derivatization Stability: Re-inject sample after 12 hours. Response should not deviate

    
    . Note: TMS derivatives are moisture sensitive.[1]
    

Troubleshooting & Expert Tips

  • Moisture is the Enemy: If you see the parent acid peak (underivatized) or broad tailing, your reagents are wet.

    • Fix: Use fresh ampoules of BSTFA. Store Pyridine over KOH pellets or molecular sieves.

  • Incomplete Reaction: If mono-TMS peaks appear (

    
    ), the amine did not react fully.
    
    • Fix: Increase reaction temp to

      
       or extend time to 45 mins. Ensure TMCS catalyst is present.
      
  • Injector Maintenance: Silylation reagents deposit silica in the liner.

    • Fix: Change the inlet liner and gold seal every 100 injections. Use a wool-packed liner to trap non-volatiles.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzoic acid, 4-amino-, bis(trimethylsilyl) derivative. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.[2] Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

Sources

Using 4-[Ethyl(propyl)amino]benzoic acid hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS: Analogous to N,N-dialkyl PABA derivatives) represents a specialized, high-value scaffold in the medicinal chemist’s toolkit.[1] Structurally, it is a lipophilic derivative of para-aminobenzoic acid (PABA) , characterized by an asymmetrical N,N-dialkyl substitution pattern.

While symmetrical analogs like N,N-diethyl (found in Procaine) or N,N-dibutyl (found in Butacaine) are common, the ethyl/propyl variant serves a critical role in Structure-Activity Relationship (SAR) campaigns.[1] It acts as a "Goldilocks" probe—bridging the steric and lipophilic gap between diethyl and dipropyl congeners—allowing researchers to fine-tune the LogP (partition coefficient) and membrane permeability of drug candidates without significantly altering electronic distribution.

Primary Applications:

  • Lipophilicity Scanning: Optimizing the ADME profile of benzoic acid-based drugs by incrementally increasing hydrophobicity.[1]

  • Local Anesthetic Design: Synthesis of non-symmetrical ester anesthetics targeting voltage-gated sodium channels (NaV).

  • Folate Antagonist Probes: Investigating the hydrophobic pocket tolerance of dihydropteroate synthase (DHPS).

  • UV Filter Development: Creating broad-spectrum UV-B absorbers with enhanced solubility profiles due to molecular asymmetry.[1]

Part 2: Technical Specifications & Physicochemical Profile

PropertyValue / Description
Chemical Formula C₁₂H₁₇NO₂[1] · HCl
Molecular Weight ~243.73 g/mol (Salt form)
Core Scaffold Benzoic Acid (PABA derivative)
pKa (Acid) ~4.8 (Carboxylic acid)
pKa (Base) ~2.5 (Aniline nitrogen - significantly lowered by conjugation)
LogP (Predicted) ~2.8 - 3.1 (Free acid)
Solubility High in DMSO, Methanol; Moderate in Water (pH dependent)
Appearance White to off-white crystalline solid

Part 3: Experimental Protocols

Protocol A: Synthesis via Stepwise Reductive Amination

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). The reductive amination pathway ensures control over the asymmetrical substitution.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine)[1][2]

  • Propionaldehyde (Propanal)

  • Acetaldehyde[1]

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Mono-Alkylation (Propyl):

    • Dissolve Ethyl 4-aminobenzoate (1.0 eq) in DCM.

    • Add Propionaldehyde (1.1 eq) and AcOH (1.0 eq). Stir for 30 min.

    • Add STAB (1.5 eq) portion-wise at 0°C. Warm to RT and stir overnight.

    • QC Check: TLC should show conversion to mono-propyl amine.[1]

  • Second Alkylation (Ethyl):

    • To the crude mixture (or isolated intermediate), add Acetaldehyde (1.2 eq).

    • Add fresh STAB (1.5 eq). Stir for 12–24 hours.

    • Result: Formation of Ethyl 4-[ethyl(propyl)amino]benzoate.[1]

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (3.0 eq) and reflux at 60°C for 4 hours.

    • Acidify with 1M HCl to pH 2.0 to precipitate the free acid.

  • Salt Formation:

    • Dissolve the free acid in minimal dry Ethanol.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Filter the resulting precipitate and dry under vacuum.[3][4]

Protocol B: Amide Coupling (General Derivatization)

Application: Attaching the scaffold to a pharmacophore (e.g., creating a procainamide analog).

Reagents:

  • 4-[Ethyl(propyl)amino]benzoic acid HCl (1.0 eq)[1][5]

  • Target Amine (R-NH₂) (1.1 eq)[1]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the benzoic acid derivative in DMF. Add DIPEA and stir for 5 minutes to neutralize the HCl salt and deprotonate the carboxylic acid.

  • Coupling: Add HATU. Stir for 10 minutes (solution turns yellow).

  • Addition: Add the Target Amine. Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Mechanism of Action & SAR Logic

The utility of this compound lies in its ability to probe the Hydrophobic Effect within a binding pocket.

  • Symmetry Breaking: Unlike N,N-diethyl (symmetrical), the ethyl/propyl combination creates a "lopsided" hydrophobic cloud. This prevents efficient crystal packing (enhancing solubility) and allows the molecule to fit into binding pockets that may have steric constraints on one side but depth on the other.

  • Electronic Effect: The electron-donating alkyl groups push electron density into the benzene ring via the nitrogen lone pair (resonance), increasing the basicity of the carbonyl oxygen (if esterified) or the nucleophilicity of the ring carbons.

Visualization: SAR Optimization Workflow

SAR_Logic PABA PABA Scaffold (Hydrophilic) Diethyl N,N-Diethyl (Standard LogP) PABA->Diethyl Alkylation EthylPropyl N-Ethyl-N-Propyl (Tuned LogP & Sterics) Diethyl->EthylPropyl Fine-Tuning Dipropyl N,N-Dipropyl (High LogP / Steric Bulk) EthylPropyl->Dipropyl Steric Scan Target Target Optimization (e.g., NaV Channel) EthylPropyl->Target Optimized Fit

Figure 1: The "Lipophilicity Scan" logic.[1] The Ethyl/Propyl variant (Blue) serves as a critical intermediate probe between the standard Diethyl and the bulkier Dipropyl analogs.

Part 5: Quality Control & Validation

To ensure the integrity of the building block before use in synthesis, the following QC protocol is mandatory.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated system).

  • Acceptance Criteria: Purity > 98.0% (Area %).

Self-Validating Check:

  • NMR Verification: The ¹H NMR spectrum must show distinct multiplets for the ethyl group (triplet ~1.1 ppm, quartet ~3.4 ppm) and the propyl group (triplet ~0.9 ppm, multiplet ~1.6 ppm, triplet ~3.3 ppm). The integration ratio must be 1:1 between the ethyl and propyl chains.

Part 6: References

  • Role of PABA Scaffolds in Drug Design:

    • Title: "Drug Evolution: p-Aminobenzoic Acid as a Building Block."[1][6][7][8]

    • Source: ResearchGate / Drug Design Reviews.

    • URL:[Link]

  • Synthesis of N-Alkylated Benzoates:

    • Title: "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride."

    • Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996).[1]

    • URL:[Link]

  • Local Anesthetic SAR:

    • Title: "Structure-activity relationships of local anesthetics."[1][7]

    • Source: Anesthesiology Clinics (Becker & Reed).

    • URL:[Link]

  • Physicochemical Properties of Aminobenzoates:

    • Title: "PubChem Compound Summary for Ethyl 4-aminobenzoate (Benzocaine) Derivatives."

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Optimized Derivatization Strategies for 4-[Ethyl(propyl)amino]benzoic Acid Scaffolds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic derivatization of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS: N/A for specific salt, parent acid analog to PABA derivatives) for biological screening. Unlike symmetric analogs (e.g., diethylamino- or dipropylamino-), the ethyl/propyl asymmetry in this scaffold offers unique physicochemical properties, specifically in fine-tuning LogP (lipophilicity) and solubility profiles without altering the core pharmacophore.

This guide provides three validated protocols for transforming the carboxylic acid moiety into amides (library generation) , esters (prodrugs) , and tetrazoles (bioisosteres) . Critical emphasis is placed on the initial neutralization of the hydrochloride salt to prevent interference during catalytic activation.

Scientific Background & Rationale

The 4-aminobenzoic acid (PABA) scaffold is a privileged structure in medicinal chemistry, serving as the core for local anesthetics (e.g., procaine, tetracaine) and antifolates. The specific 4-[ethyl(propyl)amino] substitution pattern introduces a "mixed-tail" lipophilicity.

  • Chemical Challenge: The molecule is supplied as a hydrochloride salt . The protonated tertiary amine (

    
    ) and the carboxylic acid (
    
    
    
    ) create a zwitterionic equilibrium in solution that can quench mild coupling reagents or trap active esters.
  • Electronic Effect: The para-tertiary amine is a strong electron-donating group (EDG) via resonance. This increases electron density at the carbonyl oxygen but decreases the electrophilicity of the carbonyl carbon.

    • Consequence: Standard EDC/NHS coupling may be sluggish. HATU or COMU are recommended for rapid, high-yield activation.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3][4]Implication for Screening
MW (Free Base) ~207.27 g/mol Fragment-based drug design compliant.
cLogP 3.2 - 3.5Good membrane permeability; ideal for CNS targets.
pKa (Acid) ~4.8Ionized at physiological pH (requires masking for cell entry).
pKa (Base) ~2.5 - 3.0The aniline nitrogen is weakly basic due to conjugation.

Workflow Visualization

The following diagram outlines the critical path from the raw hydrochloride salt to three distinct derivative classes.

DerivatizationWorkflow Raw Starting Material: 4-[Ethyl(propyl)amino]benzoic acid HCl Base Neutralization (Free Base Generation) Raw->Base 1. DIPEA/DMF or NaHCO3 workup PathA Pathway A: Amide Library (HATU/DIPEA) Base->PathA Diversity Scan PathB Pathway B: Ester Prodrugs (Cs2CO3/Alkyl Halide) Base->PathB Permeability Opt. PathC Pathway C: Bioisosteres (Tetrazole Formation) Base->PathC Metabolic Stability Screen Biological Screening (GPCRs, Ion Channels) PathA->Screen PathB->Screen PathC->Screen

Figure 1: Divergent synthesis workflow. The critical step is the initial neutralization (Yellow) to enable subsequent catalytic cycles (Blue).

Experimental Protocols

Pre-requisite: Salt Neutralization

Why: The HCl counter-ion can protonate basic catalysts (like DMAP) or consume equivalents of base in coupling reactions, leading to inconsistent yields.

Method:

  • Dissolve 1.0 eq of the HCl salt in minimal water.

  • Adjust pH to ~6–7 with saturated NaHCO₃. The free amino-acid may precipitate (zwitterion is less soluble).

  • Extract with Ethyl Acetate (EtOAc).

  • Dry organic layer over Na₂SO₄ and concentrate.

    • Alternative (In-situ): Use 3.0 equivalents of DIPEA in the coupling reaction instead of 1.0 to scavenge the HCl.

Protocol A: High-Throughput Amide Library Generation

Application: SAR (Structure-Activity Relationship) scanning. Mechanism: HATU-mediated activation is chosen to overcome the reduced electrophilicity of the para-amino substituted carboxylate.

Reagents:

  • Substrate: 4-[Ethyl(propyl)amino]benzoic acid (Free base or HCl salt).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq if using HCl salt; 1.5 eq if free base).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step:

  • Activation: In a vial, dissolve the benzoic acid derivative (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol). Stir for 5 mins.

  • Coupling: Add HATU (0.12 mmol). The solution should turn slightly yellow (formation of the activated ester). Stir for 10 mins at Room Temperature (RT).

  • Amine Addition: Add the diverse amine partner (0.11 mmol).

  • Incubation: Shake/Stir at RT for 4–12 hours.

    • Note: If the amine partner is electron-deficient (e.g., an aniline), heat to 50°C.

  • Quench: Add 10% citric acid solution (removes unreacted amine and DIPEA).

  • Isolation: Extract with EtOAc. Wash with NaHCO₃ (removes unreacted acid) and Brine.

Validation Criteria:

  • LC-MS: Look for

    
     peak corresponding to Product.
    
  • Yield: Expect >85% for aliphatic amines; >60% for aromatic amines.

Protocol B: Targeted Esterification (Prodrug Synthesis)

Application: Improving cellular permeability for intracellular targets. Mechanism: Cesium carbonate (


) mediated alkylation. This avoids harsh acidic conditions that might protonate the tertiary amine.

Reagents:

  • Base:

    
     (1.5 eq).
    
  • Electrophile: Primary Alkyl Halide (e.g., Ethyl iodide, Isopropyl bromide) (1.2 eq).

  • Solvent: DMF.

Step-by-Step:

  • Dissolve 4-[Ethyl(propyl)amino]benzoic acid (0.1 mmol) in DMF (1 mL).

  • Add

    
     (0.15 mmol). Stir for 15 mins to form the cesium carboxylate.
    
  • Add the Alkyl Halide (0.12 mmol).

  • Stir at RT for 3 hours.

  • Workup: Dilute with water, extract with Ether/EtOAc.

    • Caution: Do not wash with strong acid, or you will reform the salt and lose the product to the aqueous layer.

Protocol C: Bioisostere Synthesis (Tetrazole)

Application: Creating a metabolically stable analog with similar pKa (~4.5) to the carboxylic acid but improved lipophilicity and receptor binding. Route: Conversion via Nitrile intermediate (Safer than direct azide reaction on acid).

ReactionMechanism Acid Benzoic Acid Amide Primary Amide (-CONH2) Acid->Amide 1. SOCl2 2. NH3 Nitrile Nitrile (-CN) Amide->Nitrile TFAA/Pyridine (Dehydration) Tetrazole Tetrazole (Bioisostere) Nitrile->Tetrazole TMSN3 DBTO (Cat.)

Figure 2: Synthetic route to the Tetrazole Bioisostere.

Step-by-Step (Nitrile to Tetrazole):

  • Precursor: Synthesize the 4-[Ethyl(propyl)amino]benzonitrile (via Protocol A using ammonia, then dehydration with TFAA).

  • Cycloaddition: Dissolve the nitrile (0.1 mmol) in Toluene.

  • Reagents: Add Trimethylsilyl azide (

    
    ) (2.0 eq) and Dibutyltin oxide (DBTO) (0.1 eq).
    
  • Reaction: Reflux (110°C) for 12–24 hours in a sealed vial.

  • Hydrolysis: Cool, add MeOH to cleave the TMS group.

  • Purification: The tetrazole is acidic. Extract with basic water, wash organics, then acidify aqueous layer to precipitate the product.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Amide) HCl salt quenched DIPEA.Add extra 1.0 eq of DIPEA or pre-neutralize starting material.
Starting Material Remains Low electrophilicity of COOH.Switch from EDC to HATU; Increase reaction time; Heat to 40°C.
Product in Aqueous Phase Product formed HCl salt during workup.Ensure final extraction pH is basic (> pH 8) for esters/amides to keep amine neutral.

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 290 nm (characteristic of the p-aminobenzoic chromophore).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[7] ChemMedChem, 8(3), 385-395. Link

  • Patsnap Synapse. (2024).[8] Mechanism and Biological Activity of Aminobenzoic Acid Derivatives. Link

Sources

Protocol for antimicrobial testing of aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ABA-2024 Title: Precision Protocol for Antimicrobial Susceptibility Testing of Aminobenzoic Acid Derivatives: From Solubilization to Mechanistic Validation

Abstract & Strategic Context

Aminobenzoic acid derivatives (ABADs)—including para-aminobenzoic acid (PABA) analogs, Schiff bases, and metal-coordinated complexes—occupy a unique niche in antimicrobial discovery. While the parent molecule PABA is a bacterial growth factor (folate precursor), its structural derivatives often act as metabolic antagonists (antifolates) or, upon functionalization (e.g., hydrazide/Schiff base modification), acquire pleiotropic mechanisms targeting membrane integrity or DNA gyrase.

The Challenge: The physicochemical duality of ABADs—often possessing both acidic (carboxyl) and basic (amine) moieties—creates significant solubility and pH artifacts in standard assays. Furthermore, colored derivatives (common with Schiff bases) interfere with standard optical density (OD) readings.

The Solution: This protocol departs from generic screening methods. It integrates CLSI M07-A10 standards with specific adaptations for ABADs, utilizing a Resazurin-based kinetic readout to bypass optical interference and a strict Solvent-Tolerance Control System to prevent false positives caused by DMSO toxicity.

Pre-Analytical Phase: Compound Handling & Solubilization

Scientific Integrity Note: 40% of "activity" in early-stage ABAD screening is actually precipitation or solvent toxicity. This section is the most critical control point.

Solubility Profiling

Most ABADs are hydrophobic. While DMSO is the standard solvent, it is toxic to bacteria at high concentrations.[1][2]

  • Target Stock Concentration: 10 mg/mL (or 100x the highest desired test concentration).

  • Solvent Selection Hierarchy:

    • DMSO (Dimethyl Sulfoxide): First choice.

    • 0.1 M NaOH: For free acid derivatives (convert to sodium salt). Warning: Must neutralize pH in the final broth.

    • Ethanol: Avoid if possible (high volatility affects concentration accuracy).

The "1% Rule" Validation

You must ensure the final solvent concentration in the assay well is ≤ 1% (v/v) .

  • Why: Concentrations >2% DMSO can permeabilize bacterial membranes, artificially enhancing the potency of your compound (synergistic artifact).

Core Protocol: Broth Microdilution (MIC)[3][4]

Methodology: Modified CLSI M07-A10 / EUCAST Readout: Fluorescence (Resazurin) & Visual Vessel: 96-well clear, flat-bottom polystyrene plates (sterile)

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

    • Crucial: If your derivative is a suspected antifolate (sulfonamide-like), use Lysis-Deoxycholate-Sulfite (LDS) free media or specialized Thymidine-free media to prevent folate bypass.

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).

Experimental Workflow

Step 1: The Master Dilution Block (Deep Well Plate) Do not dilute directly in the assay plate. Use a separate "Master Block" to prevent carryover.

  • Dispense 1000 µL CAMHB into Column 1.

  • Dispense 500 µL CAMHB into Columns 2–10.

  • Add compound to Column 1 to reach 2x the highest testing concentration (e.g., 256 µg/mL).

  • Perform serial 2-fold dilution from Column 1

    
     10.
    
  • Result: You now have 2x concentrations in broth.

Step 2: Assay Plate Setup

  • Transfer 100 µL from each well of the Master Block to the Assay Plate.

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB. Add 100 µL of this diluted inoculum to all test wells.

    • Final Volume: 200 µL.

    • Final Bacterial Load:

      
       CFU/mL.
      
    • Final Compound Conc: 1x (Desired Range).

Step 3: Mandatory Controls (Per Plate)

  • Column 11 (Growth Control): Bacteria + Broth + Solvent % equivalent to Col 1 .

  • Column 12 (Sterility Control): Broth only.

  • Reference: Ciprofloxacin or Sulfamethoxazole (positive control).

Step 4: Incubation

  • Time: 16–20 hours (24h for slower growers like MRSA).

  • Temp: 35 ± 2°C (Ambient air; do not use CO2 unless testing Neisseria or Streptococci).

Step 5: Resazurin Development

  • Add 30 µL of Resazurin solution to each well.

  • Incubate for 1–4 hours.

  • Readout:

    • Blue:[4][5] No Growth (Inhibition).

    • Pink/Fluorescent: Growth (Metabolic reduction of resazurin to resorufin).

Visualization: Experimental Workflow

MIC_Workflow Stock Compound Stock (10 mg/mL in DMSO) MasterBlock Master Dilution Block (2x Conc. in CAMHB) Stock->MasterBlock Serial Dilution AssayPlate 96-Well Assay Plate (Final Vol: 200µL) MasterBlock->AssayPlate Transfer 100µL Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->AssayPlate Add 100µL Incubation Incubation 35°C, 16-20h AssayPlate->Incubation Resazurin Add Resazurin (Blue -> Pink) Incubation->Resazurin Readout Read MIC (Fluorescence/Visual) Resazurin->Readout

Figure 1: Step-by-step workflow for Resazurin-based MIC testing of aminobenzoic acid derivatives.

Data Analysis & Interpretation

Determining the MIC

The MIC is the lowest concentration where the well remains Blue (no metabolic reduction).

Well AppearanceFluorescence (RFU)Interpretation
Blue Low (< 500)No Growth (Inhibited)
Purple MediumIntermediate / Partial
Pink High (> 5000)Viable Growth
Troubleshooting Common ABAD Artifacts
ObservationCauseCorrective Action
Precipitation in well Compound insolubility in aqueous media.Check well visually before adding Resazurin. If ppt is present, MIC is invalid. Use a cosolvent or lower range.
Instant Color Change (Blue -> Pink) Chemical reduction (False Positive).Some hydrazide derivatives reduce resazurin chemically. Run a "Media + Compound" blank without bacteria to verify.
Growth in Solvent Control DMSO toxicity.[1][6]Your DMSO % is too high. Repeat with initial stock diluted further before adding to broth.

Advanced Characterization: Mechanism of Action (MoA)

If your derivative shows potent MIC (< 10 µg/mL), determining the MoA is the next logical step.

Time-Kill Kinetics
  • Objective: Distinguish Bacteriostatic (common for PABA analogs) vs. Bactericidal (common for Schiff bases/metal complexes).

  • Protocol:

    • Inoculate broth with 4x MIC of the compound.

    • Sample at 0, 2, 4, 8, and 24 hours.

    • Plate on agar and count colonies.

    • Bactericidal =

      
       reduction in CFU/mL.
      
Pathway Logic: Folate vs. Membrane

Use the following logic flow to hypothesize the target.

MoA_Logic Start Potent MIC Observed AddThymidine Add Thymidine/PABA to Media Start->AddThymidine CheckMIC Re-test MIC AddThymidine->CheckMIC MIC_Increases MIC Increases (Antagonism) CheckMIC->MIC_Increases Effect Reversed MIC_Same MIC Unchanged CheckMIC->MIC_Same No Effect FolateTarget Target: Folate Pathway (DHPS Inhibition) MIC_Increases->FolateTarget MembraneTarget Target: Membrane/DNA (Direct Toxicity) MIC_Same->MembraneTarget

Figure 2: Decision tree for distinguishing antimetabolite activity (PABA antagonism) from general cytotoxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3][7][8][9]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Krzek, J., et al. (2020). Synthesis and antimicrobial activity of 4-aminobenzoic acid derivatives. Molecules. (Contextualizing the shift from PABA to Schiff bases).

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[7] Nature Protocols, 3(2), 163-175.

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

Sources

Application Note: 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride (EPABA-HCl) in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[Ethyl(propyl)amino]benzoic acid hydrochloride in polymer synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (EPABA-HCl) represents a specialized class of tertiary amine-functionalized aromatic acids . Unlike its symmetric analogs (e.g., 4-dimethylaminobenzoic acid), the asymmetric ethyl/propyl substitution offers unique solubility profiles and steric characteristics, making it a critical reagent in two primary polymer applications:

  • Type II Photoinitiation Synergist: Acting as a highly efficient hydrogen donor for free-radical photopolymerization in hydrophobic resin matrices.

  • Functional End-Capping Agent: Introducing UV-active or pH-responsive tertiary amine moieties onto polymer backbones via the carboxylic acid handle.

This guide provides rigorous protocols for handling the hydrochloride salt, converting it to its active free-base form, and integrating it into high-performance polymer workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1221724-08-8
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Functional Groups Carboxylic Acid (COOH), Tertiary Amine (masked as HCl salt)
Solubility (HCl form) High: Water, Methanol, DMSO Low: Toluene, Hexane, DCM
Solubility (Free Base) High: DCM, Toluene, Acrylates Low: Water

Pre-Synthesis Protocol: Free Base Conversion

Critical Causality: EPABA is supplied as a hydrochloride salt to ensure stability. However, most polymerizations (especially organo-soluble photo-curing or esterifications) require the free amine to function as an electron donor or to prevent acid-catalyzed side reactions. You must neutralize the salt before use in organic media.

Protocol A: Biphasic Neutralization & Extraction

Use this protocol to prepare the monomer for hydrophobic resin formulation.

Reagents:

  • EPABA-HCl (10 g)

  • Dichloromethane (DCM) (100 mL)

  • Sodium Bicarbonate (saturated aq. solution, 100 mL)

  • Magnesium Sulfate (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10 g of EPABA-HCl in 50 mL of deionized water. The solution should be clear and slightly acidic (pH ~3-4).

  • Neutralization: Slowly add the saturated NaHCO₃ solution while stirring. CO₂ gas will evolve. Continue until gas evolution ceases and pH reaches ~8-9. The solution will become cloudy as the free base (hydrophobic) precipitates.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of DCM. Shake vigorously for 2 minutes and allow phases to separate.

    • Observation: The organic (bottom) layer contains the active EPABA free base.

  • Drying: Collect the organic layer. Dry over anhydrous MgSO₄ for 30 minutes.

  • Isolation: Filter off the solid MgSO₄ and remove the DCM via rotary evaporation (40°C, 500 mbar).

  • Yield Check: You should obtain a viscous, pale-yellow oil or low-melting solid. This is EPABA-Free Base . Use immediately or store under N₂ at 4°C.

Application 1: High-Efficiency Photo-Curing Synergist

Mechanism: In Type II photoinitiation, a photosensitizer (e.g., Benzophenone or Camphorquinone) absorbs UV light to form an excited triplet state. It then abstracts a hydrogen atom from the tertiary amine of EPABA. The resulting amino-alkyl radical initiates polymerization. Why EPABA? The ethyl/propyl chains provide superior compatibility with methacrylate resins compared to dimethyl analogs, reducing "blooming" (migration to surface).

Workflow Diagram: Type II Photoinitiation Mechanism

G cluster_0 Excitation Phase cluster_1 Radical Generation cluster_2 Polymerization PI Photoinitiator (Benzophenone) PI_Star Excited Triplet State (T*) PI->PI_Star Absorbance UV UV Light (365-405 nm) UV->PI Complex Exciplex Intermediate PI_Star->Complex EPABA EPABA (H-Donor) EPABA->Complex Radical Amino-Alkyl Radical (R•) Complex->Radical H-Abstraction Monomer Acrylate Monomer Radical->Monomer Initiation Polymer Crosslinked Network Monomer->Polymer Propagation

Caption: Mechanism of EPABA acting as a co-initiator. The tertiary amine facilitates hydrogen transfer, generating the active radical species.

Protocol B: Formulation of a Dental/Optical Resin

Objective: Create a rapid-curing, low-yellowing acrylate resin.

Materials:

  • Bis-GMA / TEGDMA (70:30 wt% blend) - Base Resin

  • Camphorquinone (CQ) - Photosensitizer

  • EPABA-Free Base (prepared in Protocol A) - Synergist

Formulation Table:

ComponentRoleConcentration (wt%)Notes
Bis-GMA/TEGDMAMatrix98.5%Standard dental base
CamphorquinoneAbsorber0.5%Absorbs @ 468 nm
EPABA-Free Base H-Donor 1.0% Critical for air-cure

Procedure:

  • Mixing: In an amber glass vial, combine the resin blend and EPABA-Free Base.

  • Solubilization: Sonicate at 40°C for 10 minutes. Note: EPABA dissolves faster than solid PABA analogs due to the asymmetric alkyl chains.

  • Sensitizer Addition: Add Camphorquinone. Stir in the dark for 30 minutes.

  • Curing Test: Apply a 100 µm film on a glass slide. Irradiate with a Blue LED (450 nm, 800 mW/cm²) for 20 seconds.

  • Validation: Perform a "scratch test." The surface should be tack-free. If tacky, oxygen inhibition is occurring—increase EPABA concentration to 1.5%.

Application 2: Functional End-Capping (Post-Polymerization)

Context: Researchers often need to tag a polymer with a UV-active group or introduce a tertiary amine for subsequent quaternization (making the polymer antibacterial). EPABA is ideal for this via Steglich Esterification .

Protocol C: Esterification of PEG-OH with EPABA

Target: Synthesis of PEG-EPABA (UV-active macro-initiator).

Reagents:

  • Poly(ethylene glycol) methyl ether (mPEG-OH, Mn=2000) (2.0 g, 1 mmol)

  • EPABA-Free Base (0.26 g, 1.2 mmol)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (0.25 g, 1.2 mmol)

  • DMAP (4-Dimethylaminopyridine) (12 mg, 0.1 mmol)

  • Dichloromethane (dry, 20 mL)

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask. Add mPEG-OH and dissolve in dry DCM.

  • Activation: Add EPABA-Free Base and DMAP. Stir until dissolved.

  • Coupling: Cool the solution to 0°C (ice bath). Add DCC dissolved in 2 mL DCM dropwise over 5 minutes.

    • Mechanism:[1] DCC activates the carboxylic acid of EPABA, allowing the weak hydroxyl nucleophile of PEG to attack.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Purification:

    • Filter off the DCU precipitate.

    • Precipitate the filtrate into cold diethyl ether (200 mL).

    • Collect the white solid by filtration.

    • Re-dissolve in minimal DCM and re-precipitate (repeat 2x) to remove unreacted EPABA.

  • Validation (NMR):

    • Check ¹H NMR (CDCl₃). Look for the aromatic protons of the benzoate group (approx. 6.6 and 7.8 ppm) and the ethyl/propyl alkyl signals relative to the PEG backbone peak (3.6 ppm).

Characterization & Quality Control

To ensure the integrity of your synthesis, verify the following parameters:

TechniqueObservation TargetAcceptance Criteria
¹H NMR (DMSO-d₆) Aromatic ProtonsDoublets at ~6.6 ppm and ~7.7 ppm (Integration 2:2)
FTIR Carbonyl StretchStrong peak at ~1680 cm⁻¹ (Acid) or ~1710 cm⁻¹ (Ester)
UV-Vis

Absorption peak at ~290-310 nm (characteristic of dialkylaminobenzoates)
Solubility Test Free Base vs. HClFree base must fully dissolve in DCM; HCl salt must precipitate or float.

Troubleshooting Guide

  • Problem: The photo-resin remains tacky (sticky) after curing.

    • Root Cause:[1][2] Oxygen inhibition is consuming the radicals.

    • Solution: The EPABA concentration is too low. The tertiary amine combats oxygen inhibition by consuming peroxy radicals. Increase EPABA load to 1.5 - 2.0 wt%.

  • Problem: Precipitate forms when adding EPABA-HCl directly to acrylate resin.

    • Root Cause:[1][2] The HCl salt is insoluble in hydrophobic monomers.

    • Solution: You skipped Protocol A. You must convert to the free base form.

  • Problem: Low yield in Esterification (Protocol C).

    • Root Cause:[1][2] Steric hindrance of the propyl group or wet solvent.

    • Solution: Use anhydrous solvents. Extend reaction time to 48 hours. Ensure DMAP is fresh.

References

  • Andrzejewska, E. (2001). "Photopolymerization kinetics of multifunctional monomers." Progress in Polymer Science. Link

    • Context: Foundational text on the kinetics involving amine synergists in photopolymeriz
  • Fouassier, J. P., & Lalevée, J. (2014). "Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency." Wiley-VCH. Link

    • Context: Authoritative source on Type II photoinitiator systems and the role of dialkylaminobenzo
  • Sigma-Aldrich. "this compound Product Specification." Link

    • Context: Source for physical property d
  • Green, B. S., et al. (1999). "Combinatorial methods for the discovery of new photoinitiators." Journal of Combinatorial Chemistry. Link

    • Context: Discusses structural variations in aminobenzoates (like ethyl vs. propyl) to optimize solubility and reactivity.

Disclaimer: This protocol involves hazardous chemicals.[3] Always consult the Safety Data Sheet (SDS) for EPABA-HCl and associated solvents before experimentation. All procedures should be performed in a fume hood.

Sources

Technical Application Guide: 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride (EPABA-HCl) in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Ethyl(propyl)amino]benzoic acid hydrochloride (EPABA-HCl) is a specialized, unsymmetrical "Push-Pull" building block used in the synthesis of advanced organic electronic materials. Unlike its symmetrical analogs (e.g., 4-(diethylamino)benzoic acid), the ethyl/propyl asymmetry in this molecule is a critical design feature intended to suppress crystallinity and lower phase transition temperatures in final materials.

Primary Applications:

  • Non-Linear Optical (NLO) Polymers: Synthesis of chromophores where asymmetry prevents centrosymmetric packing, enhancing second-harmonic generation (SHG).

  • Liquid Crystalline Mesogens: Reducing melting points (

    
    ) and clearing points (
    
    
    
    ) to widen the nematic operating range.
  • Surface Anchoring for DSSCs: Acting as an electron-donating anchor on TiO₂ surfaces in Dye-Sensitized Solar Cells.

Molecular Architecture & Mechanism

The utility of EPABA-HCl stems from its donor-acceptor (D-A) structure. The amino group acts as an electron donor, while the carboxylic acid (or its derivatives) acts as an electron acceptor.

The "Push-Pull" Effect

Upon photoexcitation, electron density shifts from the amine to the carboxyl group, creating a strong Intramolecular Charge Transfer (ICT) state. This dipole change is the fundamental mechanism for its NLO and photovoltaic properties.

The Asymmetry Advantage[1]
  • Symmetrical Analogs (e.g., Diethyl): High symmetry leads to tight crystal packing, often resulting in high melting points and poor solubility in polymer matrices.

  • Unsymmetrical EPABA: The ethyl/propyl mismatch introduces steric disorder, frustrating crystallization. This is critical for creating amorphous thin films required in optical waveguides.

PushPullMechanism cluster_0 Structural Asymmetry (Ethyl vs Propyl) Donor Donor: Nitrogen (Ethyl/Propyl Amino) Bridge Bridge: Phenylene Ring Donor->Bridge Electron Injection Acceptor Acceptor: Carboxylic Acid Bridge->Acceptor Conjugation ICT Intramolecular Charge Transfer (ICT) State Acceptor->ICT Photoexcitation App Application: NLO / DSSC / LCP ICT->App Dipole Alignment

Figure 1: The donor-acceptor mechanism of EPABA-HCl. The asymmetric donor group (highlighted) disrupts packing while maintaining electronic injection.

Experimental Protocols

Protocol A: Desalting and Acid Chloride Activation

Purpose: The HCl salt is stable for storage but unreactive for coupling. This protocol generates the reactive acid chloride for polymerization or esterification.

Safety: Work in a fume hood. Thionyl chloride (


) releases toxic HCl and 

gas.

Reagents:

  • EPABA-HCl (10 mmol)

  • Thionyl Chloride (

    
    ) (Excess, 50 mmol)
    
  • Toluene (Anhydrous)

  • DMF (Catalytic amount, 2 drops)

Workflow:

  • Suspension: Place EPABA-HCl in a dried round-bottom flask. Add anhydrous toluene (5 mL/g).

  • Activation: Add

    
     dropwise under 
    
    
    
    flow. Add catalytic DMF.
  • Reflux: Heat to 75°C for 3 hours. The suspension should clear as the acid chloride forms and the HCl gas evolves.

    • Checkpoint: Monitor gas evolution via a bubbler. Reaction is complete when bubbling ceases.

  • Isolation: Distill off excess

    
     and toluene under reduced pressure (rotary evaporator).
    
  • Product: The resulting yellow/orange oil is the highly reactive 4-[ethyl(propyl)amino]benzoyl chloride . Use immediately (do not store).

Protocol B: Surface Functionalization of TiO₂ (DSSC Application)

Purpose: To anchor the EPABA moiety onto a semiconductor surface to study electron injection rates.

Reagents:

  • EPABA-HCl (Desalted to Free Acid form via Protocol A, step 1-neutralization only)

  • Ethanol (Spectroscopic grade)

  • TiO₂ substrates (sintered films)

Workflow:

  • Solution Prep: Prepare a 0.5 mM solution of EPABA (Free Acid) in ethanol.

    • Note: If using the HCl salt directly, add 1 equivalent of triethylamine (TEA) to ensure the carboxylic acid is available for binding (COOH) rather than the carboxylate salt.

  • Sensitization: Immerse the TiO₂ electrode into the solution for 12 hours at room temperature in the dark.

  • Rinsing: Remove electrode and rinse copiously with pure ethanol to remove non-chemisorbed layers.

  • Drying: Dry under a stream of

    
    .
    

Characterization & Data Reference

Comparative Thermal Properties (Typical Values)

The following table illustrates why the unsymmetrical EPABA is preferred over the symmetrical Diethyl analog for soft matter applications.

PropertySymmetrical (Diethyl) AnalogUnsymmetrical (EPABA)Material Science Implication
Melting Point (

)
~188°C~165-170°CLower processing temperature; reduced thermal degradation risk.
Solubility (CHCl₃) ModerateHighCritical for spin-coating optical films.
Crystallinity HighLowPromotes glass formation in NLO polymers.

(Abs)
~310 nm~312 nmSimilar electronic bandgap (D-A strength is maintained).
Spectroscopic Identification
  • UV-Vis (Ethanol):

    
     at 310–315 nm (Charge Transfer Band).
    
  • FT-IR (KBr):

    • 2500–3000 cm⁻¹ (Broad OH stretch, carboxylic acid).

    • 1680 cm⁻¹ (Strong C=O stretch).

    • 1600 cm⁻¹ (Aromatic C=C ring stretch).

Synthesis Workflow Diagram

SynthesisWorkflow Start EPABA-HCl (Storage Form) Step1 Neutralization / Desalting (NaOH / Extraction) Start->Step1 FreeAcid Free Acid Intermediate (Reactive COOH) Step1->FreeAcid Branch Select Path FreeAcid->Branch PathA Path A: Activation (SOCl₂) Branch->PathA PathB Path B: Direct Binding (Ethanol Solution) Branch->PathB AcidCl Acid Chloride (Highly Reactive) PathA->AcidCl Polymer Polymerization (NLO Materials) AcidCl->Polymer Surface Surface Adsorption (TiO₂ / ZnO) PathB->Surface

Figure 2: Synthesis decision tree for processing EPABA-HCl into functional materials.

References

  • Muthu, S., et al. (2013). "Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Link(Demonstrates the vibrational and electronic characterization of the PABA class).

  • Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). "Design and construction of molecular assemblies with large second-order optical nonlinearities." Chemical Reviews, 94(1), 195-242. Link(Foundational text on Donor-Acceptor requirements for NLO).

  • Organic Syntheses. "Ethyl 4-aminobenzoate." Org.[1][2][3] Synth. 1928, 8, 66. Link(Standard protocol for amino-benzoate handling).

  • Yesudas, K., et al. (2018). "Linear and nonlinear optical properties of 4-nitrobenzoic acid single crystals." Pramana - J. Phys, 91, 12. Link(Illustrates the NLO behavior of benzoic acid derivatives).

Sources

Experimental setup for scaling up 4-[Ethyl(propyl)amino]benzoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of asymmetrically substituted anilines, such as 4-[ethyl(propyl)amino]benzoic acid , presents a distinct chemoselective challenge compared to their symmetric counterparts (e.g., N,N-diethyl or N,N-dibutyl analogs). Standard "one-pot" double alkylation often leads to mixtures of symmetric impurities (N,N-diethyl and N,N-dipropyl) that are difficult to purge during downstream processing.

This guide details a robust, stepwise Reductive Amination protocol designed for pilot-scale implementation (1–5 kg). By utilizing a stepwise addition strategy starting from Ethyl 4-aminobenzoate (Benzocaine) , we eliminate the use of genotoxic alkyl halides (ethyl iodide/propyl bromide) and maximize atom economy. The process concludes with a controlled crystallization of the hydrochloride salt to ensure API-grade purity (>99.5%).

Process Safety & Reactor Configuration

Critical Safety Parameters (CSP)
  • Exotherm Control: Reductive amination is highly exothermic. The heat of reaction (

    
    ) for imine reduction is approximately -60 to -70 kJ/mol.
    
  • Hydrogen Management: If using catalytic hydrogenation, the reactor must be rated for 10 bar (150 psi) and grounded to prevent static discharge during catalyst loading (Pd/C).

  • Solvent Selection: Methanol or Ethanol are preferred for solubility but pose flammability risks. Nitrogen inerting is mandatory.

Reactor Setup Diagram

The following diagram illustrates the recommended batch reactor setup with a split-feed strategy to control the exotherm.

ReactorSetup Reactor Stainless Steel Reactor (Jacketed, 10 Bar) Reactor->Reactor Overhead Stirrer (High Shear) Scrubber Off-Gas Scrubber Reactor->Scrubber Vent FeedTank Aldehyde Feed Tank (Dosage Control) FeedTank->Reactor Controlled Addition (Imine Formation) H2Source H2 Mass Flow Controller H2Source->Reactor Hydrogenation (5-10 bar) Cooling Cryostat/Chiller (-10°C to 80°C) Cooling->Reactor Thermal Regulation

Figure 1: Reactor configuration highlighting the split-feed mechanism for aldehyde addition to manage reaction enthalpy.

Experimental Protocols

Phase 1: Synthesis of Intermediate A (Mono-Propylation)

Objective: Selective formation of Ethyl 4-(propylamino)benzoate. Rationale: Introducing the larger propyl group first minimizes steric hindrance for the subsequent ethylation.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 1.0 equiv

  • Propanal: 1.05 equiv

  • Catalyst: 5% Pd/C (50% wet): 2 wt% loading

  • Solvent: Ethanol (10 V)

Protocol:

  • Charge the reactor with Ethyl 4-aminobenzoate and Ethanol.

  • Inert the vessel with

    
     (3 cycles).
    
  • Add Propanal slowly over 30 minutes at 20°C. Note: Allow imine formation to equilibrate for 1 hour.

  • Charge Pd/C catalyst as a slurry in Ethanol.

  • Pressurize with

    
     to 5 bar.
    
  • Heat to 40°C and stir for 4–6 hours. Monitor consumption of starting material via HPLC.

  • Filter catalyst (hot filtration recommended to prevent product precipitation).

  • Concentrate filtrate to dryness or carry forward in solution.

Phase 2: Synthesis of Intermediate B (Asymmetric Ethylation)

Objective: Conversion to Ethyl 4-[ethyl(propyl)amino]benzoate. Rationale: Reductive amination with acetaldehyde is preferred over ethyl iodide to avoid over-alkylation to quaternary ammonium salts.

Reagents:

  • Intermediate A (from Phase 1): 1.0 equiv

  • Acetaldehyde: 1.2 equiv

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv (Pilot Scale) OR Pd/C +

    
     (Manufacturing Scale).
    
  • Note: For this guide, we describe the STAB method for higher chemoselectivity at the pilot scale.

Protocol:

  • Dissolve Intermediate A in 1,2-Dichloroethane (DCE) or THF.

  • Add Acetaldehyde at 0–5°C. Stir for 30 mins.

  • Add STAB portion-wise over 1 hour. Caution: Mild exotherm and gas evolution.

  • Warm to 25°C and stir for 12 hours.

  • Quench with saturated

    
    .
    
  • Extract organic layer, dry over

    
    , and evaporate.
    
Phase 3: Hydrolysis & Salt Formation

Objective: Isolation of 4-[Ethyl(propyl)amino]benzoic acid HCl.

Protocol:

  • Hydrolysis: Dissolve the diester in Ethanol/Water (1:1). Add NaOH (2.5 equiv). Reflux for 3 hours until clear.

  • Acidification: Cool to 20°C. Adjust pH to 4.0 with Acetic Acid to precipitate the zwitterionic free acid. Filter and wash with water.[1][2]

  • Salt Formation: Suspend the wet cake in Isopropanol (IPA). Heat to 60°C.

  • Gassing: Add concentrated HCl (1.1 equiv) or bubble HCl gas. The solution will clarify, then precipitate the salt upon cooling.

  • Crystallization: Cool slowly to 0°C (ramp rate: 10°C/hour) to grow filterable crystals.

Process Data & Logic

Reaction Pathway Visualization

SynthesisRoute SM Ethyl 4-aminobenzoate Imine1 Propyl-Imine Intermediate SM->Imine1 + Propanal Mono Ethyl 4-(propylamino)benzoate Imine1->Mono H2 / Pd-C (Reductive Amination 1) Di Ethyl 4-[ethyl(propyl)amino]benzoate Mono->Di + Acetaldehyde + NaBH(OAc)3 (Reductive Amination 2) Final 4-[Ethyl(propyl)amino]benzoic acid HCl Di->Final 1. NaOH (Hydrolysis) 2. HCl/IPA (Crystallization)

Figure 2: Stepwise asymmetric alkylation strategy ensuring chemoselectivity.

Critical Process Parameters (CPP) Table
ParameterPhase 1 (Propylation)Phase 2 (Ethylation)Phase 3 (Hydrolysis/Salt)
Reagent Stoichiometry 1.05 eq Propanal1.2 eq Acetaldehyde2.5 eq NaOH / 1.1 eq HCl
Temperature 40°C0°C

25°C
Reflux

0°C (Cryst)
Pressure 5 bar (

)
AtmosphericAtmospheric
Reaction Time 4–6 hours12–16 hours3 h (Hyd) / 12 h (Cryst)
Key Impurity Bis-propyl analog (<2%)Quaternary ammoniumNaCl (removed by wash)
Target Yield 90–95%85–90%92% (Overall)

Troubleshooting & Optimization

  • Impurity: Bis-propylation: If >5% N,N-dipropyl impurity is observed in Phase 1, reduce the Propanal equivalents to 0.95 and accept slightly lower conversion (recycle starting material).

  • Sluggish Ethylation: The secondary amine is sterically hindered. If Phase 2 is slow, switch from STAB to Titanium(IV) isopropoxide as a Lewis acid additive to facilitate iminium ion formation before reduction [1].

  • Filtration Issues: The final HCl salt can form fine needles that clog filters. Ensure the cooling ramp in Phase 3 is slow (controlled nucleation) and consider seeding at 45°C [2].

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Barrett, P., & Glennon, B. (2002).[4] "Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM." Chemical Engineering Research and Design. Available at: [Link]

  • Pfisterer, D., et al. (2021). "Flow Chemistry Reductive Amination Scale-Up." Organic Process Research & Development. Available at: [Link]

Sources

Cell culture protocols for testing 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 4-[Ethyl(propyl)amino]benzoic Acid HCl

Executive Summary & Scientific Rationale

4-[Ethyl(propyl)amino]benzoic acid hydrochloride (EPABA-HCl) represents a structural evolution of para-aminobenzoic acid (PABA), a foundational moiety in medicinal chemistry known for its UV-absorbing properties and role as a metabolic intermediate.[1] Unlike the primary amine PABA, EPABA-HCl features a tertiary amine substituted with ethyl and propyl groups.[1] This lipophilic modification alters the molecule's electron-donating capacity, potentially shifting its UV absorption maximum (λmax) and enhancing membrane permeability compared to its parent compound.[1]

Why This Protocol Exists: Standard cell culture protocols often fail when applied to hydrochloride salts of lipophilic acids. The "HCl" moiety provides water solubility but induces significant acidification of unbuffered culture media, leading to false-positive cytotoxicity (acidosis) rather than true compound toxicity. Furthermore, as a tertiary amine, EPABA-HCl may exhibit lysosomotropic properties (accumulation in acidic organelles) distinct from PABA.

This guide provides a validated workflow for:

  • Physiochemical Management: Preventing pH shock during stock preparation.

  • Cytotoxicity Profiling: Distinguishing intrinsic toxicity from osmotic/pH effects in human keratinocytes.

  • Functional Efficacy: Assessing UV-protective capacity in a biological system.[1]

Physiochemical Preparation & Media Formulation

Critical Challenge: The hydrochloride salt of EPABA is acidic. Dissolving it directly into DMEM/RPMI will shift the pH to ~4.0–5.0, turning Phenol Red yellow and causing immediate cellular stress.

Protocol A: Stock Solution Preparation
ParameterSpecificationRationale
Solvent Vehicle DMSO (Dimethyl Sulfoxide)While water-soluble, the free base may precipitate at neutral pH.[1] DMSO ensures stability of the organic core.
Stock Concentration 100 mMHigh concentration minimizes DMSO volume in final culture (< 0.5%).
Storage -20°C (Dark)PABA derivatives are photosensitive.[1] Protect from light to prevent decarboxylation.

Step-by-Step Procedure:

  • Weigh 2.43 mg of EPABA-HCl (MW ≈ 243.7 g/mol , adjusted for HCl salt).

  • Add 100 µL of sterile DMSO. Vortex until completely dissolved.

  • Neutralization Step (Crucial): If diluting into aqueous buffers for immediate use, add equimolar NaOH (1N) to neutralize the HCl only if the buffer capacity is low (e.g., PBS). In complete culture media (containing bicarbonate), this is usually self-buffering if the dilution factor is >1:1000.[1]

Protocol B: Working Media Formulation
  • Base Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Buffer Additive: 25 mM HEPES .

    • Why: Standard bicarbonate buffering is insufficient for high concentrations (>100 µM) of acidic salts. HEPES clamps the pH at 7.4.

  • Vehicle Control: Media + DMSO (matched to the highest concentration used, e.g., 0.1%).

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to functional validation, ensuring data integrity.

EPABA_Workflow Stock EPABA-HCl (100 mM in DMSO) QC pH Check (Phenol Red Indicator) Stock->QC Dilution Tox Cytotoxicity Screen (HaCaT / HDFa) QC->Tox If pH 7.2-7.4 Dose Determine Non-Toxic Range Tox->Dose CCK-8 Assay Func Functional Assay (UV-B Protection) Dose->Func Select Sub-lethal Conc. Data IC50 / SPF Calculation Func->Data Viability Analysis

Figure 1: Sequential workflow for validating EPABA-HCl, prioritizing pH control and dose optimization before functional testing.

Protocol: Cytotoxicity Profiling (Safety Gate)

Before efficacy testing, the non-lethal concentration range must be established. We utilize HaCaT cells (immortalized human keratinocytes) as the biological standard for skin-contact compounds.[1]

Assay Choice: CCK-8 (WST-8) is preferred over MTT.[1]

  • Reason: PABA derivatives can sometimes reduce tetrazolium salts (MTT) chemically, leading to false "viability" signals. WST-8 is reduced extracellularly via electron mediators, reducing this interference.[1]

Step-by-Step Methodology:

  • Seeding: Plate HaCaT cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow adhesion.
    
  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing EPABA-HCl at log-scale concentrations: 0, 1, 10, 50, 100, 500, 1000 µM .

    • Control: 0 µM (Vehicle Control) and 10% DMSO (Positive Death Control).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.[1]

    • Incubate 1–2 hours until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Calculate % Cell Viability relative to Vehicle Control.

    • Threshold: The highest concentration maintaining >90% viability is the Maximal Tolerated Dose (MTD) .

Protocol: Functional Photoprotection Assay (UV-B Shielding)

Given the structural homology to sunscreen agents, the primary functional hypothesis for EPABA-HCl is UV absorption.[1] This assay determines if the compound protects cells from UV-induced apoptosis.[1]

Mechanism: The tertiary amine structure allows for electron delocalization across the benzene ring, absorbing high-energy photons (UV-B) and dissipating them as heat before they damage cellular DNA.[1]

UV_Mechanism UV UV-B Radiation (290-320 nm) EPABA EPABA-HCl (Extracellular/Membrane) UV->EPABA Photon Absorption DNA Cellular DNA UV->DNA Direct Damage (CPDs) ROS ROS Generation UV->ROS Indirect Damage EPABA->DNA Shielding Effect Heat Thermal Energy (Harmless) EPABA->Heat Non-radiative Decay

Figure 2: Proposed mechanism of action. EPABA-HCl acts as a photon sink, preventing UV radiation from reaching nuclear DNA.[1]

Experimental Steps:

  • Preparation: Seed HaCaT cells in 6-well plates (

    
     cells/well). Grow to 80% confluence.
    
  • Pre-treatment: Treat cells with EPABA-HCl at the MTD (determined in Section 4) for 2 hours .

    • Note: Include a "Wash" group (compound removed before UV) and a "Co-exposure" group (compound present during UV) to distinguish between intracellular uptake protection vs. extracellular screening.

  • Irradiation:

    • Remove media (to prevent phenol red from absorbing UV).

    • Add a thin layer of PBS (with or without EPABA-HCl).[1]

    • Expose to UV-B source (broadband or 312 nm) at 30 mJ/cm² .[1]

    • Control: Shield one plate with aluminum foil (Sham irradiation).

  • Recovery: Replace PBS with fresh growth media. Incubate for 24 hours.

  • Assessment:

    • Morphology: Check for cell shrinkage/detachment.

    • Apoptosis Marker: Caspase-3/7 Glo Assay or Annexin V flow cytometry.[1]

Data Reporting & Analysis

When documenting results for EPABA-HCl, organize data into the following standardized table format to ensure comparability.

MetricAssayUnitSignificance Criteria
IC₅₀ (Toxicity) CCK-8 (24h)µM> 100 µM indicates low cytotoxicity.[1]
Solubility Limit Visual/TurbiditymMPrecipitation in media defines the "working ceiling."
Photoprotection Viability (+UV)% Recovery> 20% increase over UV-only control is significant.[1]
Stability HPLC (Media)% Remaining> 90% after 24h indicates metabolic stability.

References

  • Safety of Benzoic Acid Derivatives: Cosmetic Ingredient Review Expert Panel. "Final Report on the Safety Assessment of p-Aminobenzoic Acid." International Journal of Toxicology, vol. 1, no. 4, 1982.

  • HaCaT Model Validation: Boukamp, P., et al. "Normal keratinization in a spontaneously immortalized aneuploid human keratinocyte cell line." Journal of Cell Biology, vol. 106, no. 3, 1988, pp. 761-771.[1]

  • WST-8 vs MTT: Ishiyama, M., et al.[1] "A highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH as well as cell viability."[1] Talanta, vol. 44, no.[2] 7, 1997, pp. 1299-1305.[1]

  • PABA Photochemistry: Egerton, P.L., et al. "The photochemistry of p-aminobenzoic acid esters." Journal of Photochemistry and Photobiology A: Chemistry, vol. 8, no. 1, 1978.

  • UV Assay Protocols: Svobodová, A., et al. "Attentuation of UVA-induced damage to human keratinocytes by silymarin." Journal of Dermatological Science, vol. 46, no. 1, 2007, pp. 21-30.[1]

Disclaimer: This Application Note is for research purposes only. EPABA-HCl is not approved for clinical use.[1] Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Application Notes and Protocols for Enzyme Inhibition Assays Using 4-[Ethyl(propyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of Novel Benzoic Acid Derivatives

The landscape of drug discovery is in a perpetual state of evolution, with an unceasing demand for novel small molecules capable of modulating the activity of enzymes implicated in a myriad of pathological conditions. Within this expansive chemical space, derivatives of 4-aminobenzoic acid (PABA) have historically garnered significant attention as privileged scaffolds for the development of enzyme inhibitors. The structural motif of PABA is analogous to endogenous substrates for several key enzymes, rendering its derivatives prime candidates for competitive inhibition.[1] This application note delves into the specific subclass of 4-[Ethyl(propyl)amino]benzoic acid derivatives, exploring their potential as inhibitors of clinically relevant enzymes and providing detailed protocols for their characterization.

The introduction of ethyl and propyl groups onto the amino nitrogen of the PABA core significantly enhances the lipophilicity and steric bulk of the molecule. This modification can profoundly influence the binding affinity and selectivity of the compound for its target enzyme, potentially leading to the discovery of potent and specific inhibitors. Based on the known inhibitory profiles of PABA analogs, this guide will focus on four primary enzyme targets: Dihydropteroate Synthase (DHPS), Myeloperoxidase (MPO), Tyrosinase, and Acetylcholinesterase (AChE).

This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for robust and reproducible enzyme inhibition assays but also the scientific rationale behind the experimental design, ensuring a deep understanding of the underlying principles.

Section 1: Theoretical Framework and Rationale for Target Selection

A thorough understanding of the enzyme targets is paramount for the rational design and interpretation of inhibition assays. The selection of DHPS, MPO, Tyrosinase, and AChE is based on their established roles in disease and the known inhibitory activities of PABA derivatives.

Dihydropteroate Synthase (DHPS): A Gateway to Antimicrobial Discovery

DHPS is a critical enzyme in the folate biosynthesis pathway of many microorganisms.[2] This pathway is absent in humans, who obtain folate from their diet, making DHPS an attractive target for the development of selective antimicrobial agents. PABA is the natural substrate for DHPS, and its analogs, such as sulfonamide antibiotics, act as competitive inhibitors.[3] The N,N-dialkylation of the 4-amino group in 4-[Ethyl(propyl)amino]benzoic acid derivatives may alter the binding kinetics to the PABA-binding pocket of DHPS, offering a potential avenue for the development of novel antibacterial and antiprotozoal drugs.

Myeloperoxidase (MPO): A Key Player in Inflammation and Oxidative Stress

MPO is a heme-containing peroxidase predominantly found in neutrophils. It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid.[4] However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. Certain aminobenzoic acid derivatives have been shown to inhibit MPO activity, and exploring the potential of 4-[Ethyl(propyl)amino]benzoic acid derivatives in this context could lead to the development of novel anti-inflammatory therapeutics.[5]

Tyrosinase: A Central Enzyme in Pigmentation and Browning

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6] Its overactivity can lead to hyperpigmentation disorders of the skin. Consequently, tyrosinase inhibitors are highly sought after in the cosmetics and dermatology fields. Benzoic acid and its derivatives have been reported to inhibit tyrosinase, and the lipophilic nature of 4-[Ethyl(propyl)amino]benzoic acid derivatives may enhance their ability to penetrate cell membranes and interact with the enzyme's active site.[7]

Acetylcholinesterase (AChE): A Target for Neurological Disorders

AChE is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological conditions. The structural features of certain aminobenzoic acid derivatives bear resemblance to known AChE inhibitors, suggesting that 4-[Ethyl(propyl)amino]benzoic acid derivatives could be explored for their potential in this therapeutic area.

Section 2: Experimental Design and Workflow

A systematic approach is essential for the accurate and reliable determination of enzyme inhibition. The following workflow provides a general framework for screening and characterizing 4-[Ethyl(propyl)amino]benzoic acid derivatives.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Pre_incubation Pre-incubation (Enzyme + Inhibitor) Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Pre_incubation Substrate_Prep Substrate/Reagent Preparation Reaction_Initiation Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Initiation Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement Reaction_Initiation->Kinetic_Measurement Data_Processing Calculate % Inhibition Kinetic_Measurement->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination

Caption: General workflow for enzyme inhibition assay.

Section 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of 4-[Ethyl(propyl)amino]benzoic acid derivatives against the four target enzymes. All assays should be performed in a 96-well microplate format for high-throughput screening.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)

This assay relies on a coupled enzyme system where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[9]

Materials:

  • Recombinant DHPS

  • Recombinant DHFR

  • p-Aminobenzoic acid (PABA) (for control)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • 4-[Ethyl(propyl)amino]benzoic acid derivatives

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a 2X enzyme mix containing DHPS (e.g., 50 nM) and DHFR (e.g., 1 µM) in assay buffer.

    • Prepare a 2X substrate mix containing DHPP (e.g., 100 µM) and NADPH (e.g., 200 µM) in assay buffer.

    • Prepare serial dilutions of the 4-[Ethyl(propyl)amino]benzoic acid derivatives and PABA (positive control) in assay buffer.

  • Assay Procedure:

    • To each well of the microplate, add 50 µL of the appropriate inhibitor dilution or buffer (for no-inhibitor control).

    • Add 25 µL of the 2X enzyme mix to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the 2X substrate mix to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Myeloperoxidase (MPO) Inhibition Assay (TMB Oxidation Method)

This colorimetric assay measures the MPO-catalyzed oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂), which results in the formation of a blue product with an absorbance maximum at 652 nm.[10]

Materials:

  • Human MPO

  • TMB substrate solution

  • Hydrogen peroxide (H₂O₂)

  • 4-[Ethyl(propyl)amino]benzoic acid derivatives

  • 4-Aminobenzhydrazide (ABH) (positive control inhibitor)

  • Assay Buffer: 100 mM sodium phosphate, pH 5.4

  • Stop Solution: 2 M H₂SO₄

  • 96-well clear microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of MPO (e.g., 10 nM) in assay buffer.

    • Prepare a solution of H₂O₂ (e.g., 0.3 mM) in assay buffer.

    • Prepare serial dilutions of the 4-[Ethyl(propyl)amino]benzoic acid derivatives and ABH in assay buffer.

  • Assay Procedure:

    • Add 20 µL of the inhibitor dilution or buffer to each well.

    • Add 20 µL of the MPO working solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Add 20 µL of the H₂O₂ solution.

    • Initiate the reaction by adding 140 µL of the TMB substrate solution.

    • Incubate at 37°C for 5-10 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value as described for the DHPS assay.

Tyrosinase Inhibition Assay (L-DOPA Oxidation Method)

This assay measures the ability of the test compounds to inhibit the tyrosinase-catalyzed oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome, a colored product with an absorbance maximum at 475 nm.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA

  • 4-[Ethyl(propyl)amino]benzoic acid derivatives

  • Kojic acid (positive control inhibitor)

  • Assay Buffer: 50 mM sodium phosphate, pH 6.8

  • 96-well clear microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of tyrosinase (e.g., 100 units/mL) in assay buffer.

    • Prepare a solution of L-DOPA (e.g., 2.5 mM) in assay buffer.

    • Prepare serial dilutions of the 4-[Ethyl(propyl)amino]benzoic acid derivatives and kojic acid in assay buffer.

  • Assay Procedure:

    • Add 40 µL of the inhibitor dilution or buffer to each well.

    • Add 80 µL of the tyrosinase working solution to each well.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Incubate at 25°C and monitor the increase in absorbance at 475 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate and percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate) that absorbs at 412 nm.[4]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • 4-[Ethyl(propyl)amino]benzoic acid derivatives

  • Donepezil or Galantamine (positive control inhibitor)

  • Assay Buffer: 100 mM sodium phosphate, pH 8.0

  • 96-well clear microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in assay buffer.

    • Prepare a solution of ATCI (e.g., 15 mM) in deionized water.

    • Prepare a solution of DTNB (e.g., 10 mM) in assay buffer.

    • Prepare serial dilutions of the 4-[Ethyl(propyl)amino]benzoic acid derivatives and the positive control in assay buffer.

  • Assay Procedure:

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the inhibitor dilution or buffer.

    • Add 10 µL of the AChE working solution.

    • Incubate at 25°C for 15 minutes.

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 20 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate and percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value.

Section 4: Advanced Characterization with LC-MS/MS

For a more in-depth understanding of enzyme inhibition, particularly for DHPS where direct spectrophotometric detection of the product is challenging, a label-free LC-MS/MS method can be employed to directly quantify the formation of the enzymatic product.[6]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Enzyme_Reaction Enzymatic Reaction (as per protocol) Reaction_Quench Reaction Quenching (e.g., acid/organic solvent) Enzyme_Reaction->Reaction_Quench Protein_Precipitation Protein Precipitation & Centrifugation Reaction_Quench->Protein_Precipitation Supernatant_Transfer Supernatant Transfer Protein_Precipitation->Supernatant_Transfer Injection Injection onto LC Column Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry MS/MS Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration & Quantification Mass_Spectrometry->Peak_Integration Inhibition_Calculation Calculation of % Inhibition Peak_Integration->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: Workflow for LC-MS/MS-based enzyme inhibition assay.

Protocol Outline for DHPS Assay by LC-MS/MS:

  • Enzymatic Reaction: Perform the DHPS reaction as described in section 3.1, but in larger volumes (e.g., 100 µL) to ensure sufficient material for analysis.

  • Reaction Quenching and Sample Preparation: At a defined time point, quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard. Centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Inject the supernatant onto a suitable LC column (e.g., a reversed-phase C18 column) coupled to a triple quadrupole mass spectrometer.

  • Method Development: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the dihydropteroate product and the internal standard.

  • Data Analysis: Quantify the amount of dihydropteroate produced in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Summary of Inhibitory Activities of 4-[Ethyl(propyl)amino]benzoic Acid Derivatives

DerivativeDHPS IC₅₀ (µM)MPO IC₅₀ (µM)Tyrosinase IC₅₀ (µM)AChE IC₅₀ (µM)
Compound 1
Compound 2
Compound 3
Positive Control

IC₅₀ values are presented as mean ± standard deviation from at least three independent experiments.

Section 6: Troubleshooting

Encountering unexpected results is a common aspect of experimental science. This section provides guidance on addressing potential issues.

Table 2: Troubleshooting Guide for Enzyme Inhibition Assays

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzymeVerify enzyme activity with a known substrate and activator. Use a fresh batch of enzyme.
Incorrect buffer pH or compositionPrepare fresh buffer and verify the pH.
Degraded substrate or cofactorUse fresh, properly stored substrates and cofactors.
High background signal Substrate instabilityRun a control without the enzyme to check for non-enzymatic substrate degradation.
Interfering substances in the compoundTest the compound in the absence of the enzyme to see if it contributes to the signal.
Inconsistent results Pipetting errorsUse calibrated pipettes and be consistent with pipetting techniques.
Temperature fluctuationsEnsure consistent incubation temperatures.
Reagent instabilityPrepare fresh reagents for each experiment.

Conclusion: A Pathway to Novel Inhibitor Discovery

The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of 4-[Ethyl(propyl)amino]benzoic acid derivatives as potential enzyme inhibitors. By employing a multi-target screening approach and utilizing a combination of spectrophotometric and advanced LC-MS/MS methodologies, researchers can efficiently identify and characterize novel lead compounds. A thorough understanding of the structure-activity relationships, guided by the data generated from these assays, will be instrumental in the optimization of these derivatives into potent and selective therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4643, p-Aminobenzoic acid. [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. [Link]

  • Kettle, A. J., & Winterbourn, C. C. (1997). Myeloperoxidase: a key regulator of neutrophil oxidant production. Redox report, 3(1), 3-15. [Link]

  • Slominski, A., et al. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological reviews, 84(4), 1155-1228. [Link]

  • Menezes, N. M., et al. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of biomolecular screening, 17(1), 102-111. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). Journal of the Serbian Chemical Society, 88(1), 23-35. [Link]

  • Masamoto, Y., et al. (2003). Mushroom tyrosinase inhibitory activity of esculetin isolated from the bark of Fraxinus rhynchophylla. Bioscience, biotechnology, and biochemistry, 67(3), 631-634. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Foods, 11(9), 1335. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2021). Metabolites, 11(11), 721. [Link]

  • Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237(2), 536-540. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). International Journal of Molecular Sciences, 12(4), 2586-2597. [Link]

  • Measuring Myeloperoxidase Activity in Biological Samples. (2013). PLoS ONE, 8(7), e67976. [Link]

  • Mechanism of the oxidation of 3,5,3',5'-tetramethylbenzidine by myeloperoxidase determined by transient- and steady-state kinetics. (1993). Journal of Biological Chemistry, 268(6), 4299-4304. [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). International Journal of Molecular Sciences, 22(3), 1064. [Link]

  • Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol, 12(10), e4421. [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). Journal of enzyme inhibition and medicinal chemistry, 25(6), 834–838. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2023). Bioorganic & medicinal chemistry letters, 83, 129301. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2023). BellBrook Labs. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2012). Journal of biomolecular screening, 17(1), 102–111. [Link]

  • Exploiting Knowledge on Structure-Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2020). International journal of molecular sciences, 21(18), 6667. [Link]

  • Tyrosinase inhibition assay. (2021). Bio-protocol, 11(20), e4189. [Link]

  • A simple LC-MS/MS method for the simultaneous quantification of drug metabolic enzymes. (2018). Journal of pharmaceutical and biomedical analysis, 159, 34-41. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]

  • Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. (1997). The Biochemical journal, 321 ( Pt 2)(Pt 2), 517–523. [Link]

  • DHFR and DHPS genotypes of Plasmodium falciparum isolates from Gabon correlate with in vitro activity of pyrimethamine and cycloguanil, but not with sulfadoxine-pyrimethamine treatment efficacy. (2002). International journal of antimicrobial agents, 19(4), 301–307. [Link]

  • Why is the enzyme activity inhibition not consistent?. (2016). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride. This resource is designed for chemistry professionals engaged in pharmaceutical research and fine chemical development. Here, we move beyond simple protocols to dissect the intricate causality of the synthetic pathway, empowering you to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure scientific integrity at every step.

Section 1: Synthesis Overview and Core Methodology

The synthesis of this compound is typically approached via a multi-step sequence, beginning with a readily available starting material like Ethyl 4-aminobenzoate (Benzocaine). The core transformation involves the sequential N-alkylation of the primary aromatic amine, followed by the hydrolysis of the ethyl ester to the free carboxylic acid, and concluding with the formation of the hydrochloride salt.

A robust and controllable method for N-alkylation is reductive amination, which minimizes the risk of over-alkylation often seen with alkyl halides.[1][2] This process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Recommended Synthetic Workflow

The following diagram outlines the recommended two-stage reductive amination pathway followed by hydrolysis and salt formation.

G cluster_0 Step 1: N-Propylation (Reductive Amination) cluster_1 Step 2: N-Ethylation (Reductive Amination) cluster_2 Step 3: Saponification (Ester Hydrolysis) cluster_3 Step 4: Acidification & Salt Formation A Ethyl 4-aminobenzoate D Intermediate 1: Ethyl 4-(propylamino)benzoate A->D DCE, Acetic Acid (cat.) B Propionaldehyde B->D C Sodium Triacetoxyborohydride (STAB) C->D G Intermediate 2: Ethyl 4-[ethyl(propyl)amino]benzoate D->G DCE D->G E Acetaldehyde E->G F Sodium Triacetoxyborohydride (STAB) F->G I Intermediate 3: Sodium 4-[ethyl(propyl)amino]benzoate G->I EtOH/H2O, Reflux G->I H NaOH or LiOH H->I K Final Product: 4-[Ethyl(propyl)amino]benzoic acid HCl I->K Adjust pH to ~1-2 I->K J Aqueous HCl J->K

Caption: Recommended four-step synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why start with Ethyl 4-aminobenzoate instead of 4-aminobenzoic acid?

A1: Starting with the ethyl ester serves two critical purposes. First, the ester group protects the carboxylic acid from reacting with the reducing agents used during the N-alkylation steps. Borohydride reagents can reduce carboxylic acids, leading to unwanted side products. Second, the ester intermediate, Ethyl 4-[ethyl(propyl)amino]benzoate, is generally less polar and more soluble in common organic solvents than the corresponding carboxylic acid, which significantly simplifies purification by standard techniques like column chromatography.[3]

Q2: Can I perform the N-alkylation using alkyl halides instead of reductive amination?

A2: Yes, direct N-alkylation with reagents like ethyl iodide and propyl bromide is a possible route.[3] However, this method is often difficult to control. The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to a high propensity for a second alkylation event. This can result in a mixture of mono- and di-alkylated products, and potentially even the quaternary ammonium salt, making purification challenging and lowering the yield of the desired unsymmetrical tertiary amine.[1] Reductive amination provides a more controlled, stepwise approach.

Q3: What is the purpose of the catalytic acetic acid in the first reductive amination step?

A3: The formation of the imine intermediate from a primary amine and an aldehyde is catalyzed by acid.[2] Acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the subsequent dehydration step to form the C=N double bond. However, the pH must be carefully controlled; strongly acidic conditions will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Q4: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) recommended over other reducing agents like Sodium Cyanoborohydride (NaBH₃CN)?

A4: While both are effective at reducing imines in the presence of aldehydes, Sodium Triacetoxyborohydride (STAB) offers significant advantages.[4] STAB is less toxic than the cyanide-containing NaBH₃CN and is not as moisture-sensitive, simplifying handling.[5][6] Crucially, STAB is a milder reducing agent, which reduces the chance of over-reduction or reduction of the aldehyde starting material. It performs well in common aprotic solvents like Dichloroethane (DCE) without the stringent pH control required for NaBH₃CN.[4]

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Toxicity LowerHigh (releases HCN in acid)[7]
Reducing Power Mild, selective for iminiumsModerate, can reduce aldehydes at low pH
Optimal pH Weakly acidic (~5-6)Requires careful control (~6-7)
Solvent Compatibility Excellent in DCE, THFGood in protic solvents (e.g., MeOH)
Handling Less moisture sensitiveHygroscopic, requires careful handling

Caption: Comparison of common reducing agents for reductive amination.

Section 3: Detailed Troubleshooting Guides

Problem 1: Low or No Conversion During N-Alkylation (Reductive Amination)

Q: I've run the reductive amination step, but TLC/LC-MS analysis shows primarily unreacted starting amine. What went wrong?

A: This is a common issue that typically points to problems with imine/iminium ion formation or the activity of the reducing agent.

Possible Causes & Solutions:

  • Inactive Reducing Agent: The borohydride reagent may have degraded due to improper storage and exposure to moisture.

    • Solution: Use a fresh bottle of Sodium Triacetoxyborohydride. For best results, purchase from a reputable supplier and store in a desiccator.

  • Incorrect pH (Primarily for NaBH₃CN): If you are using Sodium Cyanoborohydride, the reaction is highly pH-dependent. If the medium is too acidic (<6), the starting amine is fully protonated and non-nucleophilic. If it's too basic (>8), imine formation is slow.

    • Solution: Monitor and adjust the pH of the reaction to be between 6 and 7. For STAB, this is less of an issue, but adding 1-2 equivalents of acetic acid can be beneficial, especially for less reactive ketones or amines.[4]

  • Insufficient Dehydration: The formation of the imine from the initial hemiaminal intermediate is an equilibrium reaction that produces water. If this water is not effectively removed, the equilibrium may not favor the imine.

    • Solution: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can drive the equilibrium towards the imine, improving conversion.

  • Steric Hindrance: If either the amine or the carbonyl compound is sterically bulky, the reaction rate can be significantly slower.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor progress by TLC or LC-MS every few hours.

G start Low Yield in Reductive Amination check_reagent Is the reducing agent fresh? start->check_reagent check_imine Is imine formation efficient? check_reagent->check_imine Yes replace_reagent Action: Use a new, sealed bottle of STAB. check_reagent->replace_reagent No check_conditions Are reaction conditions optimal? check_imine->check_conditions Yes add_acid Action: Add catalytic acetic acid to promote imine formation. check_imine->add_acid No increase_temp Is steric hindrance a factor? check_conditions->increase_temp end_good Problem Resolved replace_reagent->end_good add_dehydrant Action: Add molecular sieves or MgSO4. add_acid->add_dehydrant add_dehydrant->end_good heat_reaction Action: Increase temperature to 40-50°C and extend time. increase_temp->heat_reaction Yes increase_temp->end_good No heat_reaction->end_good

Sources

Technical Support Center: Synthesis of Tertiary Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tertiary aminobenzoic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Selectivity

The synthesis of tertiary aminobenzoic acids is a common objective in medicinal chemistry and materials science. However, the bifunctional nature of the starting materials—possessing both a nucleophilic amino group and a carboxylic acid on an aromatic ring—presents a unique set of challenges. Chemists must navigate a landscape of potential side reactions to achieve the desired product with high yield and purity. This guide provides a structured approach to understanding, troubleshooting, and preventing these unwanted transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the specific issues you may encounter.

FAQ 1: N-Alkylation and Over-alkylation

Question: I am attempting a direct N,N-dialkylation of an aminobenzoic acid using an alkyl halide, but I'm observing a mixture of the starting material, the mono-alkylated product, and my desired tertiary amine. How can I improve the selectivity for the tertiary amine?

Answer: This is a classic challenge in amine alkylation. The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" where the secondary amine competes for the alkylating agent. Furthermore, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, a common side reaction known as quaternization.[1]

Troubleshooting Strategies:

  • Choice of Base and Stoichiometry: The selection of a suitable base is critical. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine without competing in the alkylation reaction. The pKa of the base should be sufficient to deprotonate the amine but not so high as to promote other side reactions.[2] It's also crucial to use a sufficient excess of the alkylating agent to drive the reaction to completion.

  • Reaction Conditions: Higher temperatures can sometimes favor the formation of the tertiary amine, but this must be balanced against the risk of other side reactions like decarboxylation. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

  • Alternative Synthetic Routes: If direct alkylation proves to be low-yielding, consider a two-step approach such as reductive amination.

Table 1: General Guidance for N-Alkylation Conditions

ParameterRecommendationRationale
Alkylating Agent Use a reactive alkyl halide (e.g., iodide > bromide > chloride)To ensure complete alkylation.
Base Use a non-nucleophilic, hindered base (e.g., DIPEA, K₂CO₃)To minimize competition with the amine for the alkylating agent.
Solvent Aprotic polar solvents (e.g., DMF, acetonitrile)To dissolve the reactants and facilitate the reaction.
Temperature Start at room temperature and gently heat if necessaryTo balance reaction rate with the potential for side reactions.
FAQ 2: Competing O-Alkylation of the Carboxylic Acid

Question: During my N-alkylation reaction, I've isolated a byproduct that appears to be the ester of my aminobenzoic acid. How can the carboxylic acid be alkylated under these conditions?

Answer: While N-alkylation is generally more favorable due to the higher nucleophilicity of nitrogen compared to oxygen, O-alkylation of the carboxylate can occur, especially under certain conditions.[3][4] The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, is an ambident nucleophile. The selectivity between N- and O-alkylation is influenced by several factors, including the nature of the alkylating agent and the reaction conditions.

Troubleshooting Strategies:

  • Protecting Groups: The most straightforward way to prevent O-alkylation is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can then be hydrolyzed in a subsequent step.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with "hard" nucleophiles, and "soft" electrophiles with "soft" nucleophiles. The nitrogen of the amine is a softer nucleophile than the oxygen of the carboxylate. Therefore, using a softer alkylating agent (e.g., alkyl iodides) can favor N-alkylation. Conversely, harder alkylating agents (e.g., dimethyl sulfate) may increase the proportion of O-alkylation.

  • Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can also influence the reactivity of the carboxylate. Aprotic solvents that do not strongly solvate the carboxylate anion may increase its nucleophilicity.

Workflow for Avoiding O-Alkylation:

start Starting Aminobenzoic Acid protect Protect Carboxylic Acid (e.g., Esterification) start->protect Step 1 n_alkylation N-Alkylation Reaction protect->n_alkylation Step 2 deprotect Deprotect Carboxylic Acid (e.g., Hydrolysis) n_alkylation->deprotect Step 3 product Desired Tertiary Aminobenzoic Acid deprotect->product

Caption: Workflow for avoiding O-alkylation.

FAQ 3: Decarboxylation at Elevated Temperatures

Question: I am running my reaction at a higher temperature to drive it to completion, but I am seeing a significant amount of a byproduct that has lost the carboxylic acid group. What is happening and how can I prevent it?

Answer: Aminobenzoic acids, particularly when protonated, can undergo decarboxylation at elevated temperatures. This is especially a concern in reactions that are run under acidic conditions or for prolonged periods at high temperatures. The electron-donating amino group can facilitate the electrophilic substitution of the carboxyl group by a proton.

Troubleshooting Strategies:

  • Temperature Control: The most effective way to prevent decarboxylation is to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • pH Control: If possible, avoid strongly acidic conditions. If an acid catalyst is required, use the minimum effective amount.

  • Protecting Group Strategy: As mentioned previously, protecting the carboxylic acid as an ester can prevent decarboxylation. The ester group is much more stable to these conditions.

Mechanism of Acid-Catalyzed Decarboxylation:

sub Aminobenzoic Acid protonated Protonated Intermediate sub->protonated + H+ h_plus H+ decarboxylated Decarboxylated Product protonated->decarboxylated - CO2 co2 CO2 decarboxylated->h_plus - H+

Caption: Simplified mechanism of decarboxylation.

FAQ 4: Side Reactions in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig amination to form an N-aryl tertiary aminobenzoic acid, but my yields are low, and I see byproducts. What are the common pitfalls?

Answer: The Buchwald-Hartwig amination is a powerful tool, but it is not without its challenges, especially with substrates bearing a carboxylic acid.

Common Side Reactions and Troubleshooting:

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halide with a hydrogen atom. This can be minimized by careful selection of the palladium catalyst and ligand, as well as optimizing the reaction conditions.

  • Homocoupling: Dimerization of the aryl halide can occur, especially at higher temperatures and catalyst loadings.

  • Inhibition by the Carboxylate: The free carboxylic acid can coordinate to the palladium catalyst, potentially inhibiting its activity. Running the reaction with the carboxylate salt (by using a base to deprotonate it) or protecting the carboxylic acid as an ester can mitigate this issue.

Table 2: Troubleshooting Buchwald-Hartwig Amination of Aminobenzoic Acids

IssuePotential CauseSuggested Solution
Low Conversion Catalyst inhibition by carboxylic acidProtect the carboxylic acid as an ester.
Poor catalyst/ligand choiceScreen different palladium precatalysts and phosphine ligands.
Hydrodehalogenation Unfavorable reaction kineticsLower the reaction temperature; use a more active catalyst system.
Homocoupling High temperature; high catalyst loadingReduce reaction temperature; use a lower catalyst loading.
FAQ 5: Challenges in Reductive Amination

Question: I am attempting to synthesize a tertiary aminobenzoic acid via reductive amination of a substituted benzaldehyde with a secondary amine, but the reaction is sluggish and incomplete. What could be the issue?

Answer: Reductive amination is a versatile method, but its success is highly dependent on the reactivity of both the carbonyl compound and the amine.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the aldehyde, so it should be added after the imine has formed.[5][6]

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration step in imine formation without protonating the amine nucleophile to a non-nucleophilic ammonium salt.

  • Steric Hindrance: If either the aldehyde or the secondary amine is sterically hindered, the reaction can be slow. In such cases, longer reaction times, higher temperatures, or the use of a more reactive reducing agent may be necessary.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde (1.0 equiv) and the secondary amine (1.1 equiv) in a suitable solvent (e.g., dichloroethane or methanol) at room temperature, add acetic acid (catalytic amount, e.g., 0.1 equiv).

  • Stir the mixture for 30-60 minutes to allow for iminium ion formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Purification Strategies

The purification of the final tertiary aminobenzoic acid can be challenging due to the presence of structurally similar starting materials and byproducts.

  • Crystallization: This is often the most effective method for purifying aminobenzoic acids. The choice of solvent is crucial. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[7][8][9]

  • Acid-Base Extraction: The amphoteric nature of aminobenzoic acids can be exploited for purification. By carefully adjusting the pH of an aqueous solution, it is possible to selectively precipitate the desired product while keeping impurities in solution.

  • Chromatography: Column chromatography on silica gel can be effective, but the polar nature of both the amino and carboxylic acid groups can lead to tailing and poor separation. Using a mobile phase containing a small amount of a modifying agent like acetic acid or triethylamine can often improve the separation.

References

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][10]naphthyrin-5(6H)-one. PMC.

  • Why n-alkylation is more favorable than o-alkyation ?
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?
  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing).
  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
  • Why n-alkylation is more favorable than o-alky
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing).
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str
  • Amide synthesis by acyl
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activ
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Purification of Benzoic Acid by Crystalliz
  • Amine synthesis by reductive amination (reductive alkyl
  • 3: Esterification (Experiment). Chemistry LibreTexts.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str
  • Recrystalliz
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Amide Bond Activ
  • Concerted Nucleophilic Arom
  • (PDF) Recrystallization of Impure Benzoic Acid.
  • Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors.
  • Experiment 3. Ester Formation: Preparation of Benzocaine. II.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
  • Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Unknown Source.
  • Chemistry Vignettes: Amide synthesis under acidic conditions. YouTube.
  • Reaction mechanism for Synthesis of Benzocaine from PABA_ esterific
  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel C
  • METHOD FOR PURIFICATION OF BENZOIC ACID.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • 16.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. OpenStax.
  • Purification of Impure Samples by Crystalliz

Sources

Technical Support Center: Purification of 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EPA-HCl-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Molecule Context: 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (EPA-BA·HCl) is an amphoteric, unsymmetrical dialkylamino benzoic acid salt. Its purification is complicated by the structural similarity of potential impurities (diethyl and dipropyl homologs) and the propensity of the HCl salt to "oil out" rather than crystallize.

Part 1: The Purification Dashboard

Common Failure Modes
SymptomProbable CauseImmediate Action
Sticky Oil / Gum Phase separation (Oiling Out) before crystallization.Switch to IPA/EtOAc system; control cooling rate.
Broad Melting Point Contamination with mono-alkylated intermediates or inorganic salts.Perform pH-swing extraction before salt formation.
Hygroscopicity Excess HCl trapped in lattice or amorphous solid formation.Vacuum dry over

; switch to anhydrous HCl generation.
HPLC Peak Tailing Interaction of tertiary amine with column silanols.Add 0.1% TFA or TEA to mobile phase; use end-capped C18.

Part 2: Troubleshooting Guides & Protocols

Issue 1: The Material "Oils Out" During Crystallization

User Question: "I am trying to recrystallize the HCl salt from Ethanol/Water, but it separates as a brown oil at the bottom of the flask. Cooling it further just makes the oil harder, not crystalline. How do I fix this?"

Technical Analysis: This is a classic thermodynamic issue common with alkylated aniline salts. The "oiling out" occurs because the liquid-liquid phase separation temperature is higher than the crystallization temperature. The presence of water often exacerbates this by creating a highly polar environment that the hydrophobic ethyl/propyl groups reject.

The Solution: Solvent Switching & Seeding Stop using water as a co-solvent for the final salt. Switch to a system with lower polarity difference but high solubility differential based on temperature.

Protocol: Isopropanol (IPA) / Ethyl Acetate (EtOAc) Recrystallization

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Isopropanol (IPA).

  • Cloud Point: Add hot Ethyl Acetate (EtOAc) dropwise until a faint turbidity persists.

  • Re-solubilization: Add 1-2 mL of hot IPA to clear the solution.

  • Seeding (Critical): Allow the solution to cool to ~50°C. Add a seed crystal of pure EPA-BA·HCl. If no seed is available, scratch the glass surface vigorously with a glass rod.

  • Slow Cooling: Wrap the flask in foil or a towel to ensure very slow cooling to room temperature over 4-6 hours. Do not use an ice bath yet.

  • Harvest: Once crystals form, cool to 4°C, filter, and wash with cold EtOAc.

Issue 2: Removing Homologous Impurities (The "Scrambling" Problem)

User Question: "My LC-MS shows 5% contamination with diethyl and dipropyl analogs. Recrystallization isn't removing them. Why?"

Technical Analysis: If your synthesis involved reductive amination (e.g., using acetaldehyde and propionaldehyde), "scrambling" is inevitable. The physicochemical properties (solubility, pKa) of the ethyl-propyl, diethyl, and dipropyl variants are nearly identical, making recrystallization inefficient. You must exploit subtle pKa differences or solubility windows of the free base before forming the salt.

The Solution: The pH-Swing Purification (Isoelectric Precipitation) Purify the free base first. The zwitterionic nature of the amino acid allows for a specific "isoelectric" purification window.

Protocol: pH-Swing Extraction

  • Solubilization: Dissolve the impure salt in water (pH < 2).

  • Filtration: Filter off any non-basic insolubles.

  • Neutralization (The Swing): Slowly add 1M NaOH while monitoring pH.

    • Observation: The solution will pass through the isoelectric point (pI).

    • Target: Adjust pH to ~3.5 - 4.5 (approximate isoelectric point for aminobenzoic acids).

  • Precipitation: The free acid (zwitterion) is least soluble here. The impurities (mono-alkylated or different homologs) may have slightly different solubility profiles.

  • Wash: Filter the precipitate and wash with water to remove inorganic salts (NaCl).

  • Re-salting: Redissolve the wet cake in dry Ethanol/Ether and treat with anhydrous HCl gas/solution to regenerate the pure salt.

Issue 3: Analytical Validation (HPLC Tailing)

User Question: "I cannot get a clean peak integration. The EPA-BA peak tails significantly, interfering with impurity quantification."

Technical Analysis: The tertiary amine in EPA-BA interacts strongly with residual silanol groups on silica-based HPLC columns. This causes non-specific binding and tailing.

The Solution: Mobile Phase Modification Standard phosphate buffers are often insufficient.

Recommended HPLC Conditions:

  • Column: C18 with high carbon load and "end-capping" (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Alternative: If pH stability is a concern, use 10mM Ammonium Acetate (pH 9.0) if the column is alkali-resistant (the amine is non-ionized at high pH, reducing tailing).

Part 3: Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying the crude reaction mixture, distinguishing between salt purification and free-base isolation.

PurificationFlow Start Crude Reaction Mixture (EPA-BA) CheckImpurity Analyze Impurity Profile (LC-MS) Start->CheckImpurity Homologs Homologs Present? (Diethyl/Dipropyl) CheckImpurity->Homologs Yes (>1%) Inorganics Inorganics/Color Only? CheckImpurity->Inorganics No PHSwing pH Swing Protocol (Isolate Free Base at pI ~4.0) Homologs->PHSwing SaltForm Salt Formation (Anhydrous HCl in Et2O/IPA) Inorganics->SaltForm PHSwing->SaltForm Recryst Recrystallization (IPA / EtOAc) SaltForm->Recryst Oiling Problem: Oiling Out? Recryst->Oiling Seed Add Seed / Slow Cool Oiling->Seed Yes Final Pure EPA-BA HCl Oiling->Final No (Crystals) Seed->Final

Caption: Logical workflow for separating homologous impurities via pH manipulation prior to final salt crystallization.

Figure 2: "Oiling Out" Troubleshooting Tree

A specific decision tree for handling the phase separation issue during crystallization.

OilingTroubleshoot Problem Precipitate is Oily/Gummy SolventCheck Check Solvent System Problem->SolventCheck WaterPresent Is Water Present? SolventCheck->WaterPresent RemoveWater Switch to Anhydrous (IPA/EtOAc or EtOH/Et2O) WaterPresent->RemoveWater Yes TempCheck Cooling Rate Too Fast? WaterPresent->TempCheck No Reheat Reheat to Clear Solution Wrap flask for slow cool TempCheck->Reheat Yes (Ice Bath Used) SeedCheck Seeding Used? TempCheck->SeedCheck No AddSeed Add Seed at 50°C or Scratch Glass SeedCheck->AddSeed No

Caption: Troubleshooting decision tree for resolving oiling/gumming issues during crystallization.

Part 4: Data & Specifications

Solubility Profile (Estimated for HCl Salt)
SolventSolubility (RT)Solubility (Boiling)Suitability
Water HighVery HighPoor (Causes oiling/hydrolysis risk)
Ethanol ModerateHighGood (Solvent)
Isopropanol LowHighExcellent (Primary Solvent)
Ethyl Acetate InsolubleSparinglyExcellent (Anti-solvent)
Diethyl Ether InsolubleInsolubleGood (Precipitant)
References
  • Perrin, D. D., & Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aminobenzoic acid derivatives).

  • Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan. (Foundational techniques for aniline salt crystallization and prevention of oiling out).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Silanol interactions and amine tailing solutions).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. (pKa and Isoelectric point principles for zwitterions).

  • ResearchGate Discussion. (2014). Recrystallization solvents for 4-(dialkylamino)benzoic acid. (Community validation of Ethanol/Ethyl Acetate systems).

Sources

Technical Support Center: Recrystallization of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity crystalline material. Recognizing that each compound presents unique challenges, this document emphasizes first principles and provides methodologies for developing a robust, self-validating recrystallization protocol.

A Note on this Guidance: Specific recrystallization literature for this compound is not extensively available. Therefore, this guide synthesizes established principles of crystallization with data from structurally analogous compounds, such as 4-aminobenzoic acid and its derivatives, to provide a comprehensive and scientifically grounded framework for your experimental work.[1][2][3]

Section 1: Understanding the Molecule: Inferred Physicochemical Properties

Success in recrystallization begins with understanding the physicochemical properties of the target compound. As a substituted aminobenzoic acid hydrochloride, this compound is an ionic salt.[4] This significantly influences its solubility profile. The hydrochloride form enhances water solubility compared to its freebase form, a common strategy used in pharmaceuticals to improve bioavailability.[4][5]

PropertyInferred CharacteristicRationale & Implications for Recrystallization
Compound Type Amine Hydrochloride SaltThe ionic nature suggests high solubility in polar protic solvents (water, alcohols) and lower solubility in nonpolar organic solvents.[1][6]
Polarity HighThe presence of the ammonium cation, carboxyl group, and the aromatic ring contributes to its overall polarity.
Solubility Profile Temperature-DependentLike many benzoic acid derivatives, its solubility in polar solvents is expected to increase significantly with temperature.[1][7] This is the key principle that makes recrystallization feasible.
Thermal Stability ModerateWhile generally stable, prolonged exposure to high temperatures, especially in certain solvents, could risk decarboxylation or other degradation pathways. Caution should be exercised when boiling solutions for extended periods.
Polymorphism PossiblePara-aminobenzoic acid is known to have at least four polymorphs and multiple solvates.[8][9] It is plausible that this compound could also exhibit polymorphism, which can be influenced by the choice of solvent and cooling rate.

Section 2: The Cornerstone of Purity: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[10] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[11]

Systematic Approach to Solvent Screening

A systematic, small-scale screening process is essential to identify the optimal solvent or solvent system.

G start Start: Crude Compound (10-20 mg) test_polar Test Polar Solvents e.g., Water, Ethanol, Isopropanol start->test_polar test_nonpolar Test Nonpolar Solvents e.g., Toluene, Hexanes start->test_nonpolar dissolves_cold_polar Dissolves Cold? test_polar->dissolves_cold_polar dissolves_cold_nonpolar Dissolves Cold? test_nonpolar->dissolves_cold_nonpolar dissolves_hot_polar Dissolves Hot? dissolves_cold_polar->dissolves_hot_polar No unsuitable_polar Unsuitable (Too Soluble) dissolves_cold_polar->unsuitable_polar Yes potential_single Potential Single Solvent (Proceed to Cooling Test) dissolves_hot_polar->potential_single Yes unsuitable_insoluble Unsuitable (Insoluble) dissolves_hot_polar->unsuitable_insoluble No dissolves_hot_nonpolar Dissolves Hot? dissolves_cold_nonpolar->dissolves_hot_nonpolar No consider_pair Consider for Solvent Pair (As Anti-Solvent) dissolves_cold_nonpolar->consider_pair Yes/No dissolves_hot_nonpolar->consider_pair No consider_pair_soluble Consider for Solvent Pair (As Solubilizing Solvent) dissolves_hot_nonpolar->consider_pair_soluble Yes potential_single->consider_pair_soluble unsuitable_insoluble->consider_pair

  • Preparation : Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • Solvent Addition : To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, stirring after each addition.

  • Room Temperature Observation : Note if the solid dissolves readily in the cold solvent. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[11]

  • Heating : If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation :

    • Ideal Single Solvent : The compound dissolves completely when hot but crystallizes to form a high yield of solid upon cooling.

    • Solvent Pair Candidate (Solubilizing) : The compound is very soluble, even at room temperature (e.g., ethanol).

    • Solvent Pair Candidate (Anti-Solvent) : The compound is poorly soluble, even when hot (e.g., hexanes or toluene).[12]

Using a Solvent Pair (Co-Solvent System):

If no single solvent is ideal, a co-solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble.

  • Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Slowly add the "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes faintly cloudy (the saturation point).

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Section 3: Standard Operating Protocol

This protocol is a robust starting point. You must adapt it based on your observations from the solvent screening.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point. Causality : Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.

  • Decoloration (If Necessary) : If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and then bring it back to a boil for a few minutes. Causality : Activated charcoal has a high surface area that adsorbs colored impurities. Using too much will adsorb your product and reduce the yield.[13]

  • Hot Filtration (If Necessary) : If charcoal was used or if there are insoluble impurities, a hot filtration is required. This is a critical step that can lead to premature crystallization.[14]

    • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on the hotplate.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper as quickly as possible.

    • Trustworthiness Check : If crystals form on the filter paper or in the funnel, it indicates premature cooling. Wash them through with a small amount of hot solvent.

  • Crystallization : Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality : Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.[7][13]

  • Maximizing Yield : Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Causality : The solvent must be ice-cold to minimize redissolving the purified crystals.[11]

  • Drying : Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Section 4: Troubleshooting Guide

G start Problem Encountered oiling_out Oiling Out Product separates as a liquid, not crystals. start->oiling_out no_crystals No Crystals Form Solution remains clear upon cooling. start->no_crystals low_yield Low Yield Very little solid is recovered. start->low_yield colored_crystals Colored Crystals Final product is not white/colorless. start->colored_crystals sol_oiling Solution Re-heat to dissolve oil. Add more solvent to lower saturation point. OR, add a co-solvent that is a better solvent for the oil. oiling_out->sol_oiling sol_no_crystals Solution 1. Scratch inner wall of flask with glass rod. 2. Add a seed crystal. 3. If too much solvent was used, evaporate some and re-cool. no_crystals->sol_no_crystals sol_low_yield Solution 1. Check mother liquor for dissolved product. 2. Ensure minimum hot solvent was used. 3. Ensure cooling was sufficient. low_yield->sol_low_yield sol_colored_crystals Solution 1. Impurity is co-crystallizing. Re-recrystallize. 2. Use activated charcoal during dissolution. 3. Ensure complete washing of crystals. colored_crystals->sol_colored_crystals

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution becomes supersaturated at a high temperature.[14] The resulting oil often solidifies into an amorphous mass, trapping impurities.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1 (Lower Saturation): Add more of the primary solvent (10-20% additional volume) to decrease the solution's saturation point. This should keep the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.

  • Solution 2 (Modify Solvent System): Add a small amount of a co-solvent in which your compound is more soluble (e.g., if using isopropanol/water, add more isopropanol). This can lower the melting point of the mixture or improve solvation, preventing oil formation.

Q2: The solution has cooled completely, but no crystals have formed.

A2: This indicates a supersaturated solution, where the activation energy barrier for nucleation has not been overcome.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7]

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth. Seeding is a highly effective and controlled method to initiate crystallization.[10]

  • Solution 3 (Concentrate the Solution): You may have used too much solvent. Gently heat the solution to boil off some of the solvent (10-15% of the volume) and then allow it to cool again.

Q3: My final yield is very low.

A3: A low yield can result from several factors.

  • Possible Cause 1: Excessive Solvent: Too much solvent was used during dissolution, meaning a significant amount of your product remains in the mother liquor.[13]

    • Verification: Take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss. You can concentrate the mother liquor to recover a "second crop" of crystals, which may be of lower purity.

  • Possible Cause 2: Premature Crystallization: The compound crystallized during a hot filtration step and was lost on the filter paper.

    • Prevention: Ensure your filtration apparatus is sufficiently pre-heated.

  • Possible Cause 3: Excessive Washing: The crystals were washed with too much solvent, or the wash solvent was not cold enough, causing the product to redissolve.

    • Prevention: Always use a minimal amount of ice-cold solvent for washing.

Q4: The final crystals are colored, even though I expected a white solid.

A4: This indicates that colored impurities have been incorporated into the crystal lattice or are adhering to the crystal surface.

  • Solution 1 (Re-recrystallize): The most straightforward approach is to perform the recrystallization a second time. The purity of the starting material for the second attempt will be higher, making it easier to exclude the impurity.

  • Solution 2 (Use Charcoal): If you did not use activated charcoal in the first attempt, repeat the process and include the decolorization step as described in the protocol.

  • Solution 3 (Inadequate Washing): The color may be from residual mother liquor. Ensure the crystals are thoroughly but efficiently washed with ice-cold solvent during vacuum filtration.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is recrystallizing the hydrochloride salt often preferred over the freebase? A: Amine freebases can sometimes be oily or have poor crystallization properties. Converting them to a hydrochloride salt introduces ionic character, which typically results in a higher melting, more crystalline solid that is easier to handle and purify by recrystallization.[5][6]

Q: Can I use any acid to make the salt for recrystallization? A: While other acids (e.g., HBr, H₂SO₄) can be used to form salts, hydrochloric acid is common because chlorides are often well-behaved crystalline solids. The choice of counter-ion can influence crystal packing and solubility, and sometimes experimenting with different salts is necessary to achieve the desired crystalline form.[15]

Q: What are the signs of decomposition during heating? A: Look for a persistent, irreversible color change (e.g., darkening to yellow or brown) or the evolution of gas. If you suspect decomposition, try to use a lower-boiling solvent or dissolve the compound at a temperature below the solvent's boiling point, even if it requires more solvent.

Q: How pure can I expect my product to be after one recrystallization? A: A single, well-executed recrystallization can significantly improve purity, often to >99%, assuming the initial impurities are present in small quantities. Purity should be assessed by analytical methods such as melting point determination (a sharp melting range indicates high purity) or chromatography (e.g., HPLC).

References

  • Brainly. (2020, October 16). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Wabash College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2023, October 17). Recrystallization Issues. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (2023). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Chemsrc. (2024, August 25). Benzocaine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • ResearchGate. (2024, February 14). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. Retrieved from [Link]

  • Quora. (2016, March 2). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? Retrieved from [Link]

Sources

Removing impurities from 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Ticket ID: PUR-EPABA-001 Subject: Impurity Removal & Recrystallization Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with This compound (EPABA-HCl). This compound presents unique purification challenges due to its structural asymmetry (ethyl vs. propyl groups). Unlike its symmetrical cousins (e.g., N,N-diethyl or N,N-dipropyl analogs), EPABA-HCl has a lower lattice energy, making it prone to "oiling out" rather than crystallizing.

This guide addresses the three most common failure modes:

  • Oxidative Discoloration (Pink/Brown contaminants).

  • Homologous Impurities (Separation from diethyl/dipropyl byproducts).

  • Crystallization Failure (Oiling out).

Module 1: Visual Purity (Removing Color)

User Issue: "My product is off-white, pink, or brown. Recrystallization alone isn't fixing it."

Root Cause: Aromatic amines are highly susceptible to oxidation. Trace transition metals or exposure to air converts the amino group into highly conjugated quinone-imine species. These are intensely colored even at ppm levels.

The Fix: Activated Carbon Adsorption Do not simply add carbon to your flask. Follow this strict thermodynamic protocol to prevent carbon from becoming a contaminant itself.

Protocol:

  • Dissolution: Dissolve crude EPABA-HCl in Ethanol (95%) at 60°C. Use 10 mL solvent per gram of solute.

  • Adsorbent Addition: Add Activated Carbon (10 wt%) .

    • Critical Step: Use a high-surface-area powder (e.g., Norit® SX Ultra), not pellets.

  • Equilibration: Stir vigorously at 60°C for 15 minutes .

    • Why? Adsorption is an equilibrium process. Heating lowers viscosity, improving pore penetration.

  • Filtration: Filter hot through a Celite® 545 pad.

    • Troubleshooting: If the filtrate is grey, you have "carbon bleed." Refilter through a 0.22 µm PTFE membrane.

Module 2: The "Oiling Out" Crisis

User Issue: "Upon cooling, the solution turns milky and a sticky oil settles at the bottom. No crystals form."

Root Cause: The asymmetry of the N-ethyl-N-propyl group disrupts crystal packing. The compound reaches its "liquid-liquid phase separation" (LLPS) point before it reaches its crystallization supersaturation point.

The Fix: The "Cloud Point" Titration Method We must force the lattice to form slowly using a solvent/antisolvent system.

Protocol:

  • Primary Solvent: Dissolve the oil in the minimum amount of boiling Isopropanol (IPA) .

    • Note: Add 1 drop of conc. HCl to ensure the salt remains fully protonated.

  • Antisolvent Addition: Remove from heat. While still hot, add Ethyl Acetate dropwise.

  • The Critical Point: Stop adding Ethyl Acetate the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of boiling IPA to clear the solution back to transparent.

  • Nucleation: Cap the flask and let it cool to Room Temp (RT) undisturbed.

    • If oil forms:[1] Vigorously scratch the inner glass wall with a glass rod to induce nucleation.

Decision Logic: Crystallization Workflow

PurificationLogic Start Crude EPABA-HCl CheckColor Is it Pink/Brown? Start->CheckColor CarbonTreat Activated Carbon (Ethanol, 60°C) CheckColor->CarbonTreat Yes CheckState Crystallization Behavior CheckColor->CheckState No CarbonTreat->CheckState Oil Oils Out CheckState->Oil Sticky Liquid Crystals Forms Crystals CheckState->Crystals Solid Triturate Triturate with Cold Ether Oil->Triturate Recryst Recrystallize (IPA/Ethyl Acetate) Crystals->Recryst Triturate->Recryst Final Pure White Solid Recryst->Final

Caption: Workflow for handling color impurities and phase separation issues (oiling out).

Module 3: Homolog Separation (Ethyl/Propyl vs. Diethyl/Dipropyl)

User Issue: "HPLC shows 98% purity, but I have 1-2% of a 'shoulder' peak. Is it the diethyl analog?"

Root Cause: Synthesis of EPABA often involves alkylating PABA with ethyl and propyl halides. Side reactions create:

  • Impurity A: N,N-Diethyl (symmetric, higher MP).

  • Impurity B: N,N-Dipropyl (symmetric, lower solubility).

The Fix: Fractional Crystallization These homologs have slightly different solubility profiles.

Data: Solubility Differential (g/100mL @ 20°C)

SolventEPABA-HCl (Target)Diethyl Analog (Impurity)Dipropyl Analog (Impurity)
Water High (>20g)High (>18g)Moderate (~10g)
Ethanol HighHighHigh
Acetone Low (<1g)Very LowLow
Chloroform Moderate (Selective) HighHigh

Protocol:

  • Slurry Wash: Suspend the dry crude solid in Acetone (10 mL/g).

  • Sonication: Sonicate for 10 minutes. EPABA-HCl is poorly soluble in acetone, but free organic impurities and some homologs will dissolve.

  • Filtration: Filter the solid.

  • Recrystallization (Polishing): Recrystallize the filter cake from Water/HCl .

    • Dissolve in minimum hot water.

    • Add conc. HCl until pH < 1 (Common Ion Effect forces the salt out).

    • Cool to 4°C.

Module 4: Validation (How do I know it worked?)

Do not rely on melting point alone, as HCl salts often decompose before melting.

Self-Validating Analytical Checklist:

  • Chloride Titration (Argentometry):

    • Dissolve 100 mg product in water. Titrate with 0.1N AgNO₃ using potassium chromate indicator.

    • Target: Cl⁻ content should match theoretical % for C₁₂H₁₈ClNO₂ (approx 13.6%).

    • Diagnostic: Low Cl⁻ = Free acid contamination. High Cl⁻ = Trapped HCl or inorganic salts.

  • HPLC (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile. Gradient 5% to 95% B.

    • Why TFA? You must suppress the ionization of the carboxylic acid to get sharp peaks.

References

  • Solubility & Polymorphism of PABA Derivatives

    • Hussain, M. N., et al. (2024).[2] "Crystallization of para-aminobenzoic acid forms from specific solvents." CrystEngComm.

  • Purification of Amine Hydrochlorides

    • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann.[3] (Standard text for general amine salt protocols).

  • Activated Carbon Mechanisms

    • "The Science Behind Decolorizing Activ
  • Separation of Alkylamines

    • PubChem Compound Summary for N-Ethylpropylamine (Precursor d

Sources

Technical Support Center: Synthesis of 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most likely causes?

A1: Low overall yield can stem from several stages of the synthesis. The most common culprits are:

  • Incomplete N-alkylation: The sequential or one-pot dialkylation of the starting material (e.g., ethyl 4-aminobenzoate) may not go to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal choice of base and solvent.

  • Side Reactions: Over-alkylation leading to the formation of a quaternary ammonium salt can reduce the yield of the desired tertiary amine. Another possibility is O-alkylation of the carboxylate group if the free acid is used as the starting material.

  • Incomplete Hydrolysis: The saponification of the ethyl ester to the carboxylic acid might not be complete, leaving unreacted ester in your product mixture.

  • Product Loss During Work-up and Purification: The product may be partially lost during extraction, precipitation, or recrystallization steps. The hydrochloride salt has some solubility in certain organic solvents and aqueous solutions, which needs to be carefully managed.

Q2: I am observing multiple spots on my TLC plate after the N-alkylation step. What are these likely to be?

A2: The presence of multiple spots on TLC after N-alkylation typically indicates a mixture of products and unreacted starting materials. These may include:

  • Starting Material: Unreacted ethyl 4-aminobenzoate.

  • Mono-alkylated Intermediates: Ethyl 4-(ethylamino)benzoate and/or ethyl 4-(propylamino)benzoate.

  • Desired Product: Ethyl 4-[ethyl(propyl)amino]benzoate.

  • Over-alkylation Product: The corresponding quaternary ammonium salt, which may appear as a highly polar spot, often remaining at the baseline.

To identify these, you can run co-spots with your starting material. The polarity of the spots will generally decrease with increasing alkylation (starting amine > mono-alkylated > di-alkylated).

Q3: How can I minimize the formation of the over-alkylation product (quaternary ammonium salt)?

A3: To minimize the formation of the quaternary ammonium salt, consider the following strategies:

  • Stoichiometry of Alkylating Agents: Use a carefully controlled stoichiometry of the ethyl and propyl halides. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Stepwise Alkylation: A sequential alkylation approach, where you first introduce one alkyl group and then the other after purification of the intermediate, can offer better control and minimize over-alkylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. While potassium carbonate is commonly used, exploring other options like diisopropylethylamine (DIPEA) might be advantageous in some cases.[1]

Q4: My final product has a brownish or yellowish tint. How can I improve its color and purity?

A4: A colored product often indicates the presence of impurities. To improve the color and purity:

  • Activated Carbon Treatment: During the recrystallization of the free base or the final hydrochloride salt, treatment with a small amount of activated carbon can help remove colored impurities.

  • Thorough Washing: Ensure the filtered product is washed thoroughly with an appropriate cold solvent to remove residual reagents and colored byproducts.

  • Recrystallization: Perform a careful recrystallization from a suitable solvent system. For the hydrochloride salt, a mixture of ethanol and diethyl ether or isopropanol and hexane can be effective.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the N-Alkylation Step
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction - Monitor the reaction progress by TLC or HPLC. - Increase the reaction temperature. - Extend the reaction time.The rate of N-alkylation is dependent on time and temperature. Ensuring the reaction has reached completion is crucial for maximizing yield.
Suboptimal Base - Use a stronger, non-nucleophilic base like K2CO3 or Cs2CO3.[1] - Ensure the base is finely powdered and dry.A suitable base is required to deprotonate the amine, making it a more potent nucleophile. The surface area and dryness of the base can significantly impact its effectiveness.
Poor Solubility of Reactants - Choose a solvent that dissolves all reactants at the reaction temperature (e.g., DMF, DMSO, or acetonitrile).For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can lead to a slow or incomplete reaction.
Steric Hindrance - If performing a stepwise alkylation, introduce the smaller alkyl group (ethyl) first.Introducing the less sterically demanding alkyl group first can facilitate the subsequent addition of the larger group.
Problem 2: Difficulties in the Hydrolysis Step
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Hydrolysis - Increase the concentration of the base (e.g., NaOH or KOH). - Extend the reflux time. - Use a co-solvent like ethanol or methanol to improve solubility.Saponification is a bimolecular reaction. Increasing the concentration of the hydroxide and ensuring homogeneity of the reaction mixture will drive the reaction to completion.
Product Precipitation - Ensure the reaction mixture remains basic throughout the hydrolysis to keep the carboxylate salt in solution.The free carboxylic acid is less soluble in the aqueous basic solution than its corresponding carboxylate salt. Premature precipitation can hinder complete hydrolysis.
Degradation of Product - Avoid excessively high temperatures or prolonged reaction times, especially if other sensitive functional groups are present.While heat is necessary for hydrolysis, excessive thermal stress can lead to decomposition of the product.
Problem 3: Issues with Hydrochloride Salt Formation and Isolation
Potential Cause Troubleshooting Action Scientific Rationale
Product is Oily or Gummy - Ensure the free base is completely dissolved in a suitable solvent (e.g., ethanol, isopropanol) before adding HCl. - Add the HCl solution slowly with vigorous stirring. - Cool the solution in an ice bath to promote crystallization.Rapid precipitation can trap impurities and solvent, leading to an oily product. Slow addition and cooling allow for the formation of a more ordered crystalline solid.
Low Yield of Precipitated Salt - After adding HCl, add a less polar co-solvent (e.g., diethyl ether, hexane) to decrease the solubility of the hydrochloride salt. - Concentrate the solution by removing some of the primary solvent before adding the anti-solvent.The solubility of the ionic hydrochloride salt is lower in less polar solvents. The use of an anti-solvent can significantly improve the precipitation yield.
Product is Contaminated with Excess HCl - Wash the filtered hydrochloride salt with a cold, anhydrous solvent in which HCl is soluble but the product is not (e.g., cold diethyl ether). - Dry the product under vacuum.Excess HCl can make the product hygroscopic and affect its stability and downstream applications. Proper washing and drying are essential.

III. Experimental Protocols

Synthetic Scheme

Synthetic_Scheme Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate Intermediate_Ester Ethyl 4-[Ethyl(propyl)amino]benzoate Ethyl_4-aminobenzoate->Intermediate_Ester 1. Ethyl halide, Propyl halide, K2CO3, DMF Free_Base 4-[Ethyl(propyl)amino]benzoic acid Intermediate_Ester->Free_Base 2. NaOH, EtOH/H2O, Reflux Final_Product 4-[Ethyl(propyl)amino]benzoic acid hydrochloride Free_Base->Final_Product 3. HCl in Dioxane or EtOH

Caption: Synthetic pathway for this compound.

Protocol 1: N,N-Dialkylation of Ethyl 4-aminobenzoate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-aminobenzoate (1 equivalent), finely powdered anhydrous potassium carbonate (3 equivalents), and dimethylformamide (DMF) as the solvent.

  • Addition of Alkylating Agents: Add ethyl iodide (or bromide) (1.2 equivalents) and propyl iodide (or bromide) (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-[ethyl(propyl)amino]benzoate.

Protocol 2: Hydrolysis of the Ester
  • Reaction Setup: Dissolve the crude ethyl 4-[ethyl(propyl)amino]benzoate in a mixture of ethanol and a 2 M aqueous solution of sodium hydroxide.

  • Saponification: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is acidic (pH ~2-3). A precipitate of the free base may form initially and then redissolve as the hydrochloride salt. To isolate the free base, carefully adjust the pH to the isoelectric point (around pH 4-5) where the free amino acid is least soluble.

  • Isolation of Free Base (Optional): If isolating the free base, collect the precipitate by vacuum filtration, wash with cold water, and dry.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude or purified 4-[Ethyl(propyl)amino]benzoic acid (the free base) in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or concentrated HCl) dropwise with stirring until the precipitation is complete.

  • Precipitation and Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any remaining impurities and excess HCl. Dry the product under vacuum to obtain this compound as a solid.

IV. Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Overall Yield Check_Alkylation Analyze N-Alkylation Step by TLC/HPLC Start->Check_Alkylation Check_Hydrolysis Analyze Hydrolysis Step by TLC/HPLC Check_Alkylation->Check_Hydrolysis No Incomplete_Alkylation Incomplete Reaction or Side Reactions Check_Alkylation->Incomplete_Alkylation Yes Check_Purification Evaluate Purification Losses Check_Hydrolysis->Check_Purification No Incomplete_Hydrolysis Ester Remains Check_Hydrolysis->Incomplete_Hydrolysis Yes Purification_Loss Product Lost During Work-up Check_Purification->Purification_Loss Yes Optimize_Alkylation Optimize Alkylation Conditions (Temp, Time, Base) Incomplete_Alkylation->Optimize_Alkylation Optimize_Hydrolysis Optimize Hydrolysis Conditions (Base Conc., Time) Incomplete_Hydrolysis->Optimize_Hydrolysis Optimize_Purification Optimize Purification (Solvent, pH) Purification_Loss->Optimize_Purification

Caption: A logical workflow for troubleshooting low yield issues.

V. References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-9. Available from: [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available from: [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

Sources

4-[Ethyl(propyl)amino]benzoic acid hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[Ethyl(propyl)amino]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we will address common challenges and questions encountered during experimental work, moving beyond simple protocols to explain the causal scientific principles. Our goal is to equip you with the knowledge to design robust experiments, anticipate stability issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting my work with this compound. What are the primary stability concerns I should be aware of?

As a substituted p-aminobenzoic acid derivative, the primary stability concerns for this compound revolve around its susceptibility to oxidative, photolytic, and pH-dependent degradation. The tertiary amine and the electron-rich aromatic ring are the most likely sites for degradation.

  • Oxidative Degradation: Tertiary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides.[1] The aromatic ring can also undergo hydroxylation in the presence of reactive oxygen species.[2]

  • Photodegradation: Compounds with a chromophore like the aminobenzoic acid moiety can absorb UV light, leading to photochemical reactions.[3] P-aminobenzoic acid (PABA) itself is known to discolor upon exposure to light and air.[4] Irradiation in the presence of oxygen can lead to the formation of hydroxylated and other oxidized photoproducts.[3]

  • Hydrolytic Stability (pH-dependent): While the core structure lacks readily hydrolyzable groups like esters or amides, the stability of the compound can be significantly influenced by pH.[5][6] Changes in pH affect the ionization state of the tertiary amine and the carboxylic acid, which can, in turn, influence solubility and susceptibility to other degradation pathways.[7][8]

It is crucial to establish the intrinsic stability profile of the molecule early in development through forced degradation studies.[9]

Q2: My solution of this compound is showing a color change over time, especially when exposed to light. What is happening and how can I prevent it?

This is a classic sign of degradation, likely a combination of photolytic and oxidative processes. The discoloration is often due to the formation of colored degradation products, such as oxidized and polymeric species.[3]

Causality: The aminobenzoic acid structure is a known chromophore that absorbs UV radiation.[10] This absorbed energy can excite the molecule to a higher energy state, making it more reactive. In the presence of oxygen, this can initiate a cascade of reactions, including the formation of colored phenolic compounds and N-oxides.[1][3] For the parent compound, p-aminobenzoic acid (PABA), irradiation in aerated solutions leads to rapid discoloration and the formation of products like 4-amino-3-hydroxybenzoic acid and 4-aminophenol.[3]

Troubleshooting & Prevention:

Preventative Measure Mechanism of Action Implementation Notes
Protection from Light Minimizes the initiation of photochemical reactions.Store the solid compound and its solutions in amber vials or wrap containers in aluminum foil.[11]
Inert Atmosphere Removes oxygen, a key reactant in both photo-oxidative and auto-oxidative degradation.For long-term storage of solutions, sparge with an inert gas like nitrogen or argon before sealing the container.
Use of Antioxidants Scavenge free radicals that can initiate or propagate degradation reactions.Consider adding antioxidants like butylated hydroxytoluene (BHT) or sodium metabisulfite to formulations, but verify compatibility first.
pH Control The rate of photodegradation can be pH-dependent.[3]Determine the optimal pH for stability and use appropriate buffers in your formulations.[6]
Q3: How do I perform a forced degradation study for this compound to understand its stability profile?

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[9][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]

Experimental Workflow for Forced Degradation:

Caption: Forced degradation experimental workflow.

Detailed Protocol: Oxidative Degradation

  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%. Maintain a control sample without H₂O₂.

  • Incubation: Store both the stressed sample and the control at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method. The goal is to separate the parent peak from any new peaks (degradants).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the relative retention times of the new peaks. Mass spectrometry (LC-MS) can be used to obtain the mass of the degradants, aiding in their identification.[13]

Q4: What is the likely degradation pathway under oxidative stress?

Based on the structure, the tertiary amine is a primary target for oxidation.

Plausible Oxidative Degradation Pathway:

G parent 4-[Ethyl(propyl)amino]benzoic acid n_oxide 4-[Ethyl(propyl)amino]benzoic acid N-oxide parent->n_oxide N-Oxidation dealkylated1 4-(Propylamino)benzoic acid parent->dealkylated1 N-de-ethylation dealkylated2 4-(Ethylamino)benzoic acid parent->dealkylated2 N-de-propylation

Sources

Technical Support Center: Handling Hygroscopic Aminobenzoic Acid Hydrochlorides

[1][2][3]

Current Status: Operational Subject: Troubleshooting & Best Practices for Hygroscopic Aminobenzoic Acid Salts (e.g., 4-Aminobenzoic Acid HCl) Ticket ID: TCH-ABAHCL-001[1][2][3]

Introduction: The "Water Problem" in Aminobenzoic Salts

As a Senior Application Scientist, I frequently encounter reproducibility issues traced back to the physical state of the starting material. Aminobenzoic acid hydrochlorides (such as 4-aminobenzoic acid hydrochloride) present a dual challenge: they are hygroscopic (avidly absorbing atmospheric moisture) and oxidatively unstable (discoloring upon exposure to air and light).[1][2][3]

The hydrochloride salt form disrupts the zwitterionic lattice of the free acid, improving solubility but making the chloride ion a "water magnet" via hydrogen bonding. If mishandled, this leads to stoichiometry errors, failed acid chloride formations, and decarboxylation during processing.[2][3]

This guide provides self-validating protocols to stabilize, handle, and utilize these reagents effectively.

Module 1: Storage & Stability (Prevention)[2][3]

Q: My white powder has turned into a yellow, sticky puck. Is it still usable?

Diagnosis: The compound has undergone deliquescence (absorbed enough water to dissolve in it) and likely oxidation . Technical Insight: Aminobenzoic acids are sensitive to photo-oxidation, forming colored impurities (azo or azoxy coupling products).[1][2][3] Water accelerates this by increasing molecular mobility within the crystal lattice.[3] Verdict: If the color has shifted significantly (bright yellow/brown) or the texture is gummy, discard it . Recrystallization is often more costly than replacement.[1][3]

Q: What is the "Gold Standard" for long-term storage?

Protocol: Isolate the salt from the three enemies: Moisture, Oxygen, and Light.

ParameterSpecificationReasoning
Container Amber glass with Parafilm® or Teflon tape seal.[1][2][3]Blocks UV light; prevents vapor exchange.[2][3]
Environment Desiccator (Vacuum or Active Desiccant).[2][3]Maintains relative humidity (RH) < 10%.[2][3]
Desiccant P₂O₅ (Phosphorus Pentoxide) or Indicating Silica Gel.[2][3]P₂O₅ is chemically irreversible and superior for amine salts.[1][3]
Temperature 2–8°C (Refrigerated).[2][3]Slows oxidation kinetics.[2][3] Crucial: Warm to room temp before opening to prevent condensation.[3]

Module 2: Drying & Purification (Restoration)[2][3]

Q: How do I dry the salt without causing thermal decomposition?

Risk: Aminobenzoic acids are prone to decarboxylation (losing CO₂) at elevated temperatures, especially in acidic forms.[2][3] While the free acid melts ~187°C, the HCl salt can degrade at lower temperatures over time.

Standard Operating Procedure (SOP): Vacuum Drying

  • Equipment: Vacuum oven capable of < 10 mbar.

  • Temperature: Set to 50–60°C . Do not exceed 80°C.

  • Duration: 4–12 hours depending on cake thickness.

  • Validation: Dry to constant weight (mass change < 0.5% over 1 hour).

Q: The salt is too wet for the oven (slurry). How do I rescue it?

Method: Azeotropic Drying (Dean-Stark).[1][2][3] This is superior for bulk removal of water without thermal stress.[1][3]

  • Suspend the wet salt in Toluene (BP 110°C) or Cyclohexane (BP 81°C).

  • Reflux with a Dean-Stark trap.[1][2][3] Water is immiscible and denser (or lighter, depending on solvent) and will separate.[2][3]

  • Filter the solid under an inert atmosphere (Nitrogen/Argon).[3]

  • Wash with anhydrous ether to remove high-boiling solvent.[1][2][3]

Module 3: Weighing & Handling (Execution)[2][3]

Q: The mass reading on my balance drifts upward while weighing. What do I do?

Cause: Kinetic water uptake.[2][3] The salt is absorbing moisture faster than the balance stabilizes.

Troubleshooting Workflow:

WeighingProtocolStartStart Weighing ProcessCheckEnvCheck Lab HumidityStart->CheckEnvHighHumIs RH > 40%?CheckEnv->HighHumMethodAMethod A: Weighing by Difference(Standard Accuracy)HighHum->MethodANoMethodBMethod B: Inert Gas Bag/Box(High Precision)HighHum->MethodBYesStepA11. Tare capped weighing bottleMethodA->StepA1StepA22. Add approx. amount quicklyStepA1->StepA2StepA33. Cap & Weigh (Mass 1)StepA2->StepA3StepA44. Dump into reactionStepA3->StepA4StepA55. Weigh empty bottle (Mass 2)Mass = M1 - M2StepA4->StepA5

Figure 1: Decision tree for weighing hygroscopic solids based on environmental humidity.

Technique: Weighing by Difference (The "Method A" Protocol) Never weigh hygroscopic salts directly onto a spatula or open weigh boat.[1][3]

  • Tare a capped glass weighing bottle.

  • Add the approximate amount of salt to the bottle outside the balance.

  • Weigh the capped bottle (Mass A).

  • Transfer the salt immediately to the reaction vessel.

  • Immediately recap and weigh the "empty" bottle (Mass B).

  • Actual Mass = Mass A - Mass B. This negates the error from water absorption during the transfer.[1]

Module 4: Synthesis & Reaction Setup[1][2][4][5]

Q: I'm trying to make the acid chloride (using SOCl₂), but the reaction stalls or creates sludge.

Root Cause: Water.[2][3][4] Thionyl chloride (SOCl₂) reacts violently with water to form SO₂ and HCl gas.[2][3] If your aminobenzoic acid HCl is wet, the reagent is consumed by the water rather than converting the carboxylic acid to the acid chloride.

Corrective Action:

  • Stoichiometry Check: Ensure you are using a large excess of SOCl₂ (acting as both reagent and solvent) if the salt is suspected to be "damp."[1][3]

  • The "HCl" Factor: Remember that your starting material is already a hydrochloride.[1][3]

    • MW Calculation: Ensure you use the MW of the salt (approx. 173.6 g/mol for 4-ABA HCl) vs the free acid (137.1 g/mol ).[1][2][3] A 26% mass difference leads to significant under-dosing of reagents if ignored.[1][2][3]

Q: Analytical Artifacts: My Melting Point and IR data look wrong.

Observation:

  • Melting Point: Broad depression (e.g., melting at 175°C instead of sharp decomposition).[2][3] Cause: Water acts as an impurity, depressing the melting point.

  • IR Spectrum: A massive, broad peak at 3300–3500 cm⁻¹.[2][3] Cause: The O-H stretch of absorbed water masks the N-H stretches of the amine.[1]

Visualizing the Impact of Water:

ReactionPathwaySaltAminobenzoic Acid HCl(Hygroscopic Lattice)Water+ Atmospheric H₂OSalt->WaterPath2Reaction with SOCl₂Salt->Path2If Dried ProperlyPath1Hydrolysis/DeliquescenceWater->Path1FailFAILURE:Reagent QuenchedSticky SludgePath1->FailSuccessSUCCESS:Acid Chloride FormedPath2->Success

Figure 2: The divergence of reaction success based on moisture content.[1][2]

References

  • PubChem. (2025).[2][3] Aminobenzoic acid hydrochloride | C7H8ClNO2.[1][2][3] National Library of Medicine.[1][3] [Link][2][3]

  • O'Neil, M.J. (2013).[2][3][5] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[2][5] Royal Society of Chemistry.[1][3][5] (Cited for solubility and stability data of PABA derivatives).

  • Dunn, G.E. et al. (1970).[2][3] Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry.[1][3] (Establishes decarboxylation risks in acidic media).

  • Skoog, D.A., et al. (2013).[2][3] Fundamentals of Analytical Chemistry. (Reference for "Weighing by Difference" protocols).

  • Cohen, J. (2017).[2][3][6] Practical Guide to Handling Hygroscopic Salts in Organic Synthesis. ResearchGate/Chemical Forums.[2][3] (General best practices for deliquescent salts).

Technical Support Center: Optimizing HPLC Separation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of aminobenzoic acid (ABA) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of ortho-, meta-, and para-aminobenzoic acid.

The separation of these isomers is notoriously challenging due to their similar physicochemical properties.[1][2] This resource synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to develop and optimize robust and reproducible HPLC methods.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of aminobenzoic acid isomers so difficult?

Answer: The primary challenge lies in the structural similarity of the ortho-, meta-, and para-isomers. They share the same empirical formula, making their physicochemical properties, such as polarity and hydrophobicity, nearly identical.[1] Furthermore, they are zwitterionic compounds, meaning they possess both acidic (carboxylic acid) and basic (amino) functional groups.[1][3] This dual nature means their overall charge and interaction with the stationary phase are highly sensitive to small changes in mobile phase pH, which is the critical parameter for achieving separation.

Q2: What is the fundamental role of mobile phase pH in this separation?

Answer: The mobile phase pH is the most critical factor for separating ionizable compounds like ABA isomers in reversed-phase HPLC.[4] The pH dictates the ionization state of both the carboxylic acid and the amino group on each isomer.

  • At low pH (acidic): The amino group is protonated (-NH3+), and the carboxylic acid group is neutral (-COOH). The molecule carries a net positive charge.

  • At high pH (basic): The carboxylic acid group is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge.

  • At intermediate pH: The molecule can exist as a zwitterion (-NH3+ and -COO- simultaneously).[1]

By carefully adjusting the pH relative to the specific pKa values of each isomer, you can manipulate their net charge and hydrophobicity. This differential ionization is the key to creating selectivity and achieving separation on a reversed-phase column, where less polar (more hydrophobic) compounds are retained longer.[4]

Q3: Which pKa values should I be aware of for the aminobenzoic acid isomers?

Answer: Aminobenzoic acids have two key pKa values: one for the carboxylic acid group (pKa1) and one for the protonated amino group (pKa2). The precise values can vary slightly depending on the literature, but they are generally in the following ranges:

IsomerFunctional GroupApproximate pKa ValueReference
ortho-Aminobenzoic Acid Carboxylic Acid~2.05[5]
Amino Group~4.95[6]
meta-Aminobenzoic Acid Carboxylic Acid~3.07[5]
Amino Group~4.73[6]
para-Aminobenzoic Acid Carboxylic Acid~2.38[5]
Amino Group~4.89[6]

Note: The pKa values for the amino group refer to the dissociation of the protonated amine (R-NH3+ ⇌ R-NH2 + H+).

The most significant changes in retention occur when the mobile phase pH is within ±1.5 units of a compound's pKa.[4] Therefore, operating near these pKa values gives you the greatest control over selectivity.

Q4: What type of HPLC column is most effective for separating these isomers?

Answer: While standard C18 columns can be used, achieving baseline separation is often difficult due to the hydrophilic nature of the isomers, which can lead to poor retention.[2]

Mixed-mode chromatography is a highly effective and recommended approach.[1][2] Columns like the Coresep 100 or Primesep 100, which offer both reversed-phase (hydrophobic) and cation-exchange (ionic) retention mechanisms, provide superior selectivity.[1][2] These columns can exploit the subtle differences in both the hydrophobicity and the ionic character of the isomers, leading to significantly enhanced resolution.[1][7][8]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: All three isomers are eluting together at the solvent front (no retention).

Causality & Logic: This indicates that the analytes are too polar (hydrophilic) under the current conditions and have minimal interaction with the C18 stationary phase. This typically happens when the mobile phase pH causes all isomers to be fully ionized, making them highly water-soluble.[4] It can also occur if the mobile phase has too high a percentage of organic solvent.

Step-by-Step Solution:

  • Verify and Adjust Mobile Phase pH:

    • Action: Ensure your buffer is correctly prepared and the pH is accurate. The most common cause is a pH that is too high (e.g., > 6), causing the carboxylic acid groups to be deprotonated (-COO⁻) and highly polar.

    • Recommendation: Lower the pH to a value between 2.5 and 3.5. Using a mobile phase with 0.1% phosphoric acid is a common starting point to suppress the ionization of the carboxylic acid group, thereby increasing hydrophobicity and retention.[1]

  • Reduce Organic Solvent Content:

    • Action: If the pH is already acidic, the percentage of your organic modifier (e.g., acetonitrile or methanol) may be too high, causing rapid elution.

    • Recommendation: Decrease the organic solvent percentage in your isocratic method. For example, if you are using 40% acetonitrile, try reducing it to 20% or 10% to increase retention times.

  • Consider a Mixed-Mode Column:

    • Action: If retention is still poor on a standard C18 column even after adjusting pH and solvent strength, the analytes may be too hydrophilic for this stationary phase.[2]

    • Recommendation: Switch to a mixed-mode column (reversed-phase/cation-exchange) to introduce an additional retention mechanism.[2]

Problem: I have co-elution or very poor resolution between the meta- and para-isomers.

Causality & Logic: The meta- and para- isomers are often the most difficult to separate due to their very similar pKa values and hydrophobicity. Achieving resolution requires fine-tuning the mobile phase to exploit the subtle electronic differences between them.

Step-by-Step Solution:

  • Fine-Tune the Mobile Phase pH:

    • Action: Your current pH is not creating enough selectivity. The goal is to find a pH between the pKa values of the functional groups that differ most between the isomers.

    • Recommendation: Methodically adjust the pH in small increments (e.g., 0.1-0.2 units) in the range of 2.5 to 4.5. This delicate adjustment can slightly alter the ionization state of one isomer more than the other, creating the necessary selectivity for separation.

  • Optimize Organic Modifier Percentage:

    • Action: Isocratic elution may not be providing enough resolving power.

    • Recommendation: Implement a shallow gradient. Start with a low percentage of organic modifier (e.g., 10% acetonitrile) and slowly increase it over the run. This can help separate closely eluting peaks.

  • Change the Organic Modifier:

    • Action: Acetonitrile and methanol interact differently with analytes and the stationary phase. A change in solvent can alter selectivity.

    • Recommendation: If you are using acetonitrile, try substituting it with methanol at a slightly adjusted concentration (e.g., 20% ACN might be equivalent in elution strength to ~30% MeOH).

  • Lower the Temperature:

    • Action: Lowering the column temperature can sometimes increase retention and improve resolution for closely eluting compounds, although it will also increase backpressure.

    • Recommendation: If your system has a column oven, try reducing the temperature from ambient to 20-25°C.

Problem: My peaks are broad or tailing.

Causality & Logic: Peak tailing for aminobenzoic acids is often caused by secondary interactions between the basic amino group and acidic residual silanols on the silica-based stationary phase. It can also be caused by a mismatch between the sample solvent and the mobile phase or by column overload.

Step-by-Step Solution:

  • Adjust Mobile Phase pH:

    • Action: At a mid-range pH, both positive and negative charges can exist, leading to undesirable interactions.

    • Recommendation: Operate at a low pH (e.g., < 3.0). This protonates the silanol groups (Si-OH), minimizing their interaction with the protonated amino groups (-NH3+) of the analytes.

  • Use a Modern, End-Capped Column:

    • Action: Older C18 columns have a higher concentration of free silanol groups.

    • Recommendation: Ensure you are using a high-purity, end-capped C18 column. End-capping "masks" the residual silanols, leading to much better peak shapes for basic compounds.

  • Check Sample Solvent:

    • Action: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile), it can cause peak distortion.[9]

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.[9]

  • Reduce Sample Concentration:

    • Action: Injecting too much sample can overload the column, leading to broad, triangular peaks.

    • Recommendation: Dilute your sample by a factor of 5 or 10 and reinject to see if peak shape improves.

Problem: My retention times are drifting or not reproducible.

Causality & Logic: Drifting retention times point to an unstable chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition over time, or temperature fluctuations.[10][11]

Step-by-Step Solution:

  • Ensure Proper Column Equilibration:

    • Action: The column chemistry, particularly with buffered mobile phases, needs time to stabilize before analysis.

    • Recommendation: Equilibrate the column with the mobile phase for at least 15-20 column volumes before the first injection.[10] If you are running a gradient, ensure the column is fully re-equilibrated to initial conditions between runs.

  • Prepare Fresh Mobile Phase:

    • Action: Buffered mobile phases, especially at low concentrations, can change pH over time or support microbial growth. Acetonitrile can slowly evaporate, changing the organic/aqueous ratio.

    • Recommendation: Prepare fresh mobile phase daily and keep the reservoir bottles capped.[10]

  • Use a Column Oven:

    • Action: Retention in reversed-phase HPLC is sensitive to temperature. Fluctuations in ambient lab temperature can cause retention times to shift.

    • Recommendation: Use a thermostatically controlled column oven set to a stable temperature (e.g., 30°C) to ensure consistent performance.[9]

Visualizations & Protocols

Method Development Workflow

This diagram outlines a logical workflow for developing a robust separation method for ABA isomers.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Column (Mixed-Mode Recommended) SetpH Set Low pH (e.g., 0.1% H3PO4, pH ~2.5) Start->SetpH Solvent Screen Organic Modifier (20% ACN vs 20% MeOH) SetpH->Solvent OptimizepH Fine-Tune pH (2.5 to 4.5 in 0.2 unit steps) Solvent->OptimizepH Partial separation? OptimizeGradient Optimize Gradient (Adjust slope and time) OptimizepH->OptimizeGradient CheckTemp Evaluate Temperature (e.g., 25°C, 30°C, 35°C) OptimizeGradient->CheckTemp Validate Method Validation (Robustness, Reproducibility) CheckTemp->Validate Baseline separation?

Caption: A logical workflow for HPLC method development for aminobenzoic acid isomers.

Effect of pH on Analyte-Stationary Phase Interaction

This diagram illustrates how mobile phase pH alters the charge of a para-aminobenzoic acid molecule and its subsequent interaction with a C18 stationary phase.

pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.0) Low_Analyte Analyte State: -COOH (Neutral) -NH3+ (Positive Charge) Overall: More Hydrophobic Low_Interaction Strong Hydrophobic Interaction (High Retention) Low_Analyte->Low_Interaction interacts with StationaryPhase C18 Stationary Phase (Hydrophobic) Low_Interaction->StationaryPhase High_Analyte Analyte State: -COO- (Negative Charge) -NH2 (Neutral) Overall: More Hydrophilic High_Interaction Weak Hydrophobic Interaction (Low Retention) High_Analyte->High_Interaction interacts with High_Interaction->StationaryPhase

Caption: Influence of pH on analyte charge and retention in reversed-phase HPLC.

Example Protocol: Mixed-Mode Separation of ABA Isomers

This protocol provides a robust starting point for separating the three aminobenzoic acid isomers. It is based on methods that utilize both reversed-phase and cation-exchange mechanisms.[1][2]

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Mixed-Mode Cation-Exchange/Reversed-Phase Column (e.g., Coresep 100, 3.0 x 100 mm).[1]

  • Vials: Standard 2 mL HPLC vials with caps.

2. Reagents and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A.

3. Standard Preparation:

  • Prepare individual stock solutions of ortho-, meta-, and para-aminobenzoic acid at 1.0 mg/mL in methanol.

  • Create a working mixed standard solution by diluting the stock solutions in the Sample Diluent to a final concentration of ~0.3 mg/mL for each isomer.[1]

4. HPLC Method Parameters:

ParameterSettingRationale
Column Coresep 100 (3.0 x 100 mm)Mixed-mode provides enhanced selectivity for isomers.[1]
Mobile Phase A 0.1% H₃PO₄ in WaterLow pH suppresses ionization of carboxylic acid, increasing retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Flow Rate 0.6 mL/minA typical flow rate for a 3.0 mm ID column.[1]
Gradient 80% A to 60% A in 10 minA shallow gradient helps resolve closely eluting peaks.
Column Temp 30°CEnsures stable and reproducible retention times.
Injection Vol. 1 µLSmall volume to prevent column overload.[1]
UV Detection 235 nmA suitable wavelength for detecting all three isomers.[1]

5. System Suitability:

  • Resolution: Ensure the resolution (Rs) between the most closely eluting pair (typically meta- and para-) is > 1.5.

  • Tailing Factor: The tailing factor for each peak should be between 0.9 and 1.5.

  • Reproducibility: Inject the mixed standard five times and ensure the relative standard deviation (%RSD) for retention time is < 1.0%.

References

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Pearson. (2024). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

  • HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • ResearchGate. (2015). Chromatograms of p-aminobenzoic acid and methoxsalen on various stationary phases. [Link]

  • Columbia University. The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • HPLC Troubleshooting. HPLC Troubleshooting Guide. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. [Link]

  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • PMC - NIH. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. [Link]

Sources

Technical Support Center: Chromatography of Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for Basic Analytes

The Core Issue: Why Tertiary Amines Tail

The Diagnosis: Tertiary amines (


) are notorious for peak tailing in Reversed-Phase Liquid Chromatography (RPLC). This is rarely a "random" error; it is a predictable chemical interaction between your analyte and the stationary phase support.

The Mechanism: At typical chromatographic pH (pH 2–8), tertiary amines are protonated (


), carrying a positive charge (

). Silica-based columns contain residual silanols (

) on the surface. Above pH 3.5, these silanols deprotonate to form anions (

).

The result is a secondary Ion-Exchange Mechanism :

  • Hydrophobic Retention: The alkyl groups of the amine interact with the C18 ligand (Desired).

  • Ionic Retention: The cationic amine interacts with the anionic silanol (Undesired).

Because the population of silanols is heterogeneous and kinetically slow, the analyte "drags" through the column, creating the exponential tail.

Diagnostic Metrics

Before troubleshooting, quantify the problem.[1] Do not rely on visual estimation.

USP Tailing Factor (


) Calculation: 


[2][3]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Peak width at 5% of peak height.[2][4]
    
  • 
    : Distance from peak front to the retention time apex at 5% height.[2]
    

Value
InterpretationAction
1.0 – 1.2 IdealNo action required.
1.2 – 1.5 AcceptableMonitor.[5] Standard for many pharmaceutical assays.
> 1.5 FailureIntervention required. Integration errors likely.
> 2.0 CriticalMethod is invalid.

Troubleshooting Protocols

Strategy A: The "pH Switch" (The Most Effective Fix)

You must move the operating pH at least 2 units away from the


 of the analyte or the silanol to suppress ionization.
Option 1: Low pH Operation (pH < 3.0) [1]
  • Mechanism: At pH < 3, surface silanols are protonated (

    
    ), rendering them neutral. The ion-exchange site is effectively "turned off."
    
  • Protocol:

    • Buffer: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Check: Ensure your column is stable at low pH (most modern C18 columns are stable down to pH 2).

    • Pros: Compatible with standard silica columns.

    • Cons: Some amines are extremely basic and may still tail slightly; selectivity changes drastically.

Option 2: High pH Operation (pH > 10.0)
  • Mechanism: At pH > 10, the tertiary amine is deprotonated (

    
    ), rendering it neutral. It can no longer interact ionically with silanols.
    
  • Protocol:

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • CRITICAL: You MUST use a Hybrid Particle Column (e.g., Waters BEH, Agilent Poroshell HPH). Standard silica dissolves above pH 8.0.

    • Pros: Often yields perfect Gaussian peaks for amines; massive retention increase for hydrophobic bases.

Strategy B: Mobile Phase Additives (The "Chemical Mask")

If you cannot change pH, use additives to mask interactions.

Comparison of Additives
AdditiveMechanismLC-MS CompatibilityRecommendation
Trifluoroacetic Acid (TFA) Strong Ion-Pairing. Forms a neutral pair with the amine (

).
Poor. Severe signal suppression (up to 90% loss).Gold standard for UV detection. Avoid for MS trace analysis.
Formic Acid (FA) Weak Ion-Pairing. Lowers pH but pairs weakly.Excellent. Preferred for MS.Use for MS. If tailing persists, switch to High pH method.
Chaotropic Salts (e.g.,

)
Disrupts solvation shell; increases apparent hydrophobicity.[6]Dangerous. Non-volatile; precipitates in MS source.UV Only. Use Perchlorate only if necessary.
Triethylamine (TEA) Legacy Method. Competes for silanol sites.[1]Poor. Contaminates systems; permanently alters columns.Do Not Use in modern HPLC. Use better columns instead.

Visualizing the Solution

Diagram 1: The Silanol Interaction Mechanism

This diagram illustrates the molecular cause of tailing and how pH modification resolves it.

SilanolInteraction cluster_0 Problem State (pH 5-7) cluster_1 Solution State (High pH > 10) Silanol Silanol (Si-O⁻) [Anionic Site] Interaction Ionic Attraction (Secondary Retention) Silanol->Interaction Amine Tertiary Amine (R₃NH⁺) [Cationic Analyte] Amine->Interaction Result Peak Tailing Interaction->Result Silanol_High Silanol (Si-O⁻) No_Interaction No Ionic Bond (Hydrophobic Only) Amine_High Free Base Amine (R₃N) [Neutral] Amine_High->No_Interaction Analyte Neutralized Result_High Gaussian Peak No_Interaction->Result_High

Caption: Figure 1. Mechanism of silanol-amine interaction causing tailing (left) vs. neutralization at high pH (right).

Diagram 2: Troubleshooting Decision Tree

Follow this logic path to resolve tailing issues systematically.

TroubleshootingTree Start Start: Tailing Factor > 1.5 CheckConnections Check Extra-Column Volume (Tubing/Fittings) Start->CheckConnections IsFixed1 Fixed? CheckConnections->IsFixed1 CheckPH Evaluate Mobile Phase pH IsFixed1->CheckPH No End Method Optimized IsFixed1->End Yes PH_Decision Can you use High pH? CheckPH->PH_Decision HighPH_Route Switch to pH 10 (Requires Hybrid Column) PH_Decision->HighPH_Route Yes (Hybrid Col) LowPH_Route Switch to pH < 3.0 PH_Decision->LowPH_Route No (Silica Col) HighPH_Route->End Additive_Check Detection Mode? LowPH_Route->Additive_Check Use_TFA Add 0.1% TFA (UV Only) Additive_Check->Use_TFA UV Use_Formic Add 0.1% Formic Acid (LC-MS) Additive_Check->Use_Formic MS Use_TFA->End Column_Switch Switch to 'Charged Surface' (CSH) or Polar Embedded Column Use_Formic->Column_Switch Still Tailing? Column_Switch->End

Caption: Figure 2. Step-by-step decision matrix for eliminating peak tailing in amine analysis.

Frequently Asked Questions (FAQ)

Q: I am running LC-MS and cannot use TFA due to signal suppression. Formic acid isn't fixing the tailing. What now? A: This is a common dilemma. If Formic Acid (weak ion pair) is insufficient, you have two primary options:

  • Ammonium Formate Buffer: Instead of just adding acid, use 10-20mM Ammonium Formate adjusted to pH 3.0. The increased ionic strength helps mask silanol interactions better than acid alone.

  • Charged Surface Hybrid (CSH) Columns: Switch to a column specifically designed with a low-level positive surface charge (e.g., Waters CSH C18). The positive surface charge repels the protonated amine, preventing it from interacting with silanols, even in Formic Acid.

Q: Can I just add more buffer to fix the shape? A: Often, yes. Increasing ionic strength (e.g., from 10mM to 50mM) reduces the "Debye length," effectively shielding the electrostatic attraction between the amine and the silanol. However, ensure your buffer is soluble in your organic mobile phase (high % Acetonitrile can precipitate phosphate buffers).

Q: Why do you recommend High pH (pH 10) for amines? A: It is the only method that eliminates the cause of the interaction rather than masking it. By deprotonating the amine (


), the molecule becomes neutral. Neutral molecules do not engage in ion-exchange with silanols. This often results in 

. Note: You must use a Hybrid (BEH/HPH) column.

References

  • Waters Corporation. Beginner's Guide to Liquid Chromatography: Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. Poroshell HPH-C18: Stability in High pH Mobile Phases.[7] Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link][7]

Sources

Common pitfalls in the characterization of aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Aminobenzoic Acid Derivatives

Current Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: ABA-CHAR-001 Subject: Troubleshooting anomalies in NMR, HPLC, and Solid-State Analysis of Aminobenzoic Acid Derivatives

Core Directive: The Amphoteric Paradox

Welcome to the technical center. If you are working with aminobenzoic acid derivatives (e.g., PABA, anthranilic acid, or their esters), you are likely battling their "chameleon" nature. These molecules are amphoteric—possessing both a basic amine and an acidic carboxyl group.

The Root Cause of Failure: Most characterization pitfalls stem from ignoring the zwitterionic equilibrium . Your molecule changes its charge state (cation


 zwitterion 

anion) based on the pH of your solvent or buffer. If you do not control the proton, the proton will control your data.

Module 1: Chromatographic Taming (HPLC & LC-MS)

User Complaint: "My peaks are tailing severely (Tailing Factor > 2.0), and retention times are drifting between runs."

Diagnosis: This is classic Secondary Silanol Interaction . The amine moiety of your derivative is protonated (


) in acidic mobile phases, turning it into a cation. This cation binds electrostatically to residual anionic silanol groups (

) on your silica column, causing drag (tailing).
Troubleshooting Workflow: The Tailing Decision Tree

HPLC_Troubleshooting Start Issue: HPLC Peak Tailing (Tf > 1.5) CheckCol Check Column Type Start->CheckCol IsC18 Is it a standard C18? CheckCol->IsC18 OldSilica Standard Silica (High Silanol Activity) IsC18->OldSilica Yes EndCapped End-Capped / Hybrid Silica (Low Silanol Activity) IsC18->EndCapped No (It's modern) Action1 CRITICAL ERROR Switch to highly end-capped column (e.g., Zorbax Eclipse Plus) OldSilica->Action1 CheckPH Check Mobile Phase pH EndCapped->CheckPH Result Retest: Tf < 1.3 Action1->Result LowPH pH < 3.0 CheckPH->LowPH MidPH pH 6.0 - 7.5 CheckPH->MidPH Action2 Add Ion-Pairing Agent (e.g., 0.1% TFA or Hexanesulfonate) to mask silanols LowPH->Action2 Action3 Use Phosphate Buffer (Suppresses Silanol Ionization) MidPH->Action3 Action2->Result Action3->Result

Figure 1: Decision matrix for eliminating peak tailing in amphoteric analytes.

Standardized Protocol: The "Silanol-Killer" Method

Do not use simple water/methanol gradients. Use this buffered system to lock the ionization state.

  • Stationary Phase: C18 with high carbon load and "end-capping" (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Buffer Preparation (pH 3.0):

    • Dissolve

      
      
      
      
      
      in
      
      
      water (
      
      
      ).
    • Adjust pH to

      
       with dilute phosphoric acid.
      
    • Why? Low pH suppresses silanol ionization (

      
      ), reducing cation exchange.
      
  • Mobile Phase A: Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (Avoid Methanol if pressure is high; ACN gives sharper peaks for amines).

  • Gradient: 5% B to 60% B over 15 min.

Reference grounding: The interaction of amino groups with silanols is the primary cause of asymmetry. End-capping blocks these sites [1, 2].[1]

Module 2: Spectroscopic Anomalies (NMR & UV-Vis)

User Complaint: "My NMR spectrum in DMSO-d6 shows broad/missing protons, and my UV max absorption shifts when I change solvents."

Diagnosis:

  • NMR: Proton exchange and quadrupole broadening. The amino protons (

    
    ) are exchangeable. In "wet" DMSO, they broaden or vanish.
    
  • UV-Vis: Solvatochromism. Aminobenzoic acids exhibit Intramolecular Charge Transfer (ICT).[2] The absorption max (

    
    ) shifts significantly based on solvent polarity and pH due to the stabilization of the zwitterionic excited state.
    
Data Table: The "Chameleon" Effect (4-Aminobenzoic Acid)
ParameterAcidic Medium (pH 2)Neutral/Zwitterionic (pH 4-6)Basic Medium (pH 10)
Dominant Species Cation (

)
Neutral / Zwitterion EquilibriumAnion (

)
UV

~265 nm (Hypsochromic shift)~288 nm~275 nm
Fluorescence Quenched/WeakModerateStrong (High Quantum Yield)
NMR (

)
Ring protons deshieldedAveraged signalsRing protons shielded
Visualizing the Species Equilibrium

Speciation Cation Cationic Form (pH < pKa1 ~2.4) Protonated Amine Neutral Neutral Form (Non-ionic) Cation->Neutral -H+ Neutral->Cation +H+ Zwitterion Zwitterion (NH3+ / COO-) High Dipole Moment Neutral->Zwitterion Tautomerism (Solvent Dependent) Anion Anionic Form (pH > pKa2 ~4.8) Deprotonated Acid Neutral->Anion -H+ Zwitterion->Neutral Zwitterion->Anion -H+ Anion->Neutral +H+ Anion->Zwitterion +H+

Figure 2: pH-dependent speciation flow. Note that the Zwitterion is often the "invisible" species causing solubility and spectral issues [3, 4].

Expert Tip for NMR:

  • Issue: Broad

    
     peaks?
    
  • Fix: Run the sample in DMSO-d6 with a trace of picric acid or cool the sample to

    
     to slow down the exchange rate. Alternatively, add 
    
    
    
    intentionally to wash out the peaks and confirm their identity (they will disappear, leaving ring protons) [5].

Module 3: Solid-State Identity (Polymorphism)

User Complaint: "My DSC melting point is off by 2 degrees, and the XRD pattern looks different from the literature."

Diagnosis: Aminobenzoic acid derivatives are notorious for Polymorphism .[3] PABA, for instance, has at least three forms (


, 

,

).[3] The

-form (dimers) is commercially common, but solvent-mediated transformation can yield the

-form (polar chains).

Critical Warning: Grinding your sample for IR or XRD can induce a phase transition (mechano-chemical activation).

Workflow: Distinguishing Polymorphs vs. Solvates
  • Step 1: TGA (Thermogravimetric Analysis)

    • Run from

      
       to 
      
      
      
      .
    • Result A: Weight loss > 1% before melting?

      
      It is a Solvate/Hydrate .
      
    • Result B: No weight loss?

      
      True Polymorph .
      
  • Step 2: DSC (Differential Scanning Calorimetry)

    • Look for small endotherms before the main melting peak. These indicate a solid-solid transition (e.g.,

      
      ).
      
  • Step 3: Powder XRD (The Fingerprint)

    • Do not rely on peak intensity (orientation effects). Rely on peak position (

      
      ).
      
    • PABA Specifics:

      • 
        -polymorph: Distinct peaks at 
        
        
        
        .
      • 
        -polymorph: Distinct peaks at 
        
        
        
        [6].

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2012). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Thayer, P. M., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A. Retrieved from [Link]

  • Rodrigues, C. R., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid... resolved by ultrafast spectroscopy. RSC Advances. Retrieved from [Link]

  • Sullivan, R. A., et al. (2011). Polymorphism in p-aminobenzoic acid. CrystEngComm. Retrieved from [Link]

Sources

Technical Guide: Managing Thermal Decomposition in Aminobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Analytical Chemistry & Drug Development Teams From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Thermal Instability in Aminobenzoic Acid (ABA) Workflows

Introduction: The "Phantom" Peak Problem

In the analysis of aminobenzoic acids (ABAs)—critical precursors in folate synthesis, tryptophan metabolism, and pharmaceutical formulation—thermal instability is the primary adversary.

We frequently receive tickets regarding "ghost peaks" (unexpected aniline presence) or non-linear calibration curves. These are rarely instrument failures. They are almost exclusively due to thermal decarboxylation occurring during sample preparation or inside the injection port.

This guide moves beyond standard SOPs to explain the thermodynamic causality of these failures and provides self-validating protocols to eliminate them.

Module 1: The Core Mechanism (Know Your Enemy)

To prevent decomposition, you must understand why it happens. The primary degradation pathway for ABAs is decarboxylation , where the carboxyl group (-COOH) is lost as CO₂, leaving behind an aniline derivative.

The Ortho-Effect (Anthranilic Acid Instability)

Not all isomers degrade equally. Ortho-aminobenzoic acid (Anthranilic acid) is significantly less thermally stable than its meta or para (PABA) counterparts.

  • The Cause: Intramolecular Hydrogen Bonding.

  • The Mechanism: In the ortho isomer, the proximity of the amino (-NH₂) and carboxyl (-COOH) groups allows for a 6-membered cyclic transition state. This lowers the activation energy required to eject CO₂.

  • The Consequence: You will see significant degradation at temperatures as low as 145°C (near its melting point), whereas PABA requires higher temperatures to decompose rapidly.

Visualizing the Trap:

DecarboxylationMechanism Ortho Ortho-Aminobenzoic Acid (Intramolecular H-Bonding) Heat Thermal Energy (>145°C) Ortho->Heat TS Cyclic Transition State (Low Activation Energy) Heat->TS Facilitates Aniline Aniline (Ghost Peak) TS->Aniline Irreversible Loss CO2 CO2 (Gas) TS->CO2

Figure 1: The facilitated decarboxylation pathway of ortho-aminobenzoic acid. Note the cyclic transition state that accelerates degradation compared to para-isomers.

Module 2: Gas Chromatography (The Danger Zone)

The Scenario: You inject a pure standard of Anthranilic Acid into a GC-MS. The mass spectrum confirms Aniline (m/z 93), not the parent acid.

The Root Cause: The GC inlet (typically 250°C+) acts as a flash reactor. The residence time, however short, is sufficient to decarboxylate the free acid.

The Solution: Derivatization (Blocking the Exit)

You must replace the acidic proton on the carboxyl group. If the -COOH is converted to an ester or silyl ester, the mechanism for CO₂ loss is chemically blocked.

Protocol: Silylation with BSTFA/TMCS This method is preferred over esterification for speed and completeness.

  • Dryness is Critical: Evaporate sample to absolute dryness under Nitrogen (N₂). Note: Any residual water will destroy the reagent.

  • Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Add 50 µL of anhydrous Pyridine (catalyst and solvent).

  • Incubation: Cap tightly. Heat at 60°C for 30 minutes .

    • Why 60°C? High enough to drive the reaction, low enough to prevent thermal breakdown before protection is complete.

  • Analysis: Inject 1 µL directly into GC.

Data Comparison: Native vs. Derivatized

ParameterUnderivatized (Free Acid)Derivatized (TMS-Ester)
Inlet Stability Poor (High conversion to Aniline)Excellent (Thermally stable >300°C)
Peak Shape Tailing (due to -OH polarity)Sharp, Gaussian
Detection Limit High (Loss of mass to degradation)Low (Full mass recovery)
Target Ion m/z 93 (Aniline artifact)m/z 209 (M+• for di-TMS PABA)
Module 3: Liquid Chromatography & Sample Prep (The Silent Killer)

The Scenario: Your LC-UV results show low recovery, but the column temperature is only 30°C.

The Root Cause: The damage happened before injection. ABAs are often concentrated using rotary evaporators or vacuum centrifuges. If the solution is acidic (common in extraction) and heat is applied to speed up drying, you create a "perfect storm" for hydrolysis and decarboxylation.

Safe Sample Preparation Workflow

Key Rule: Never exceed 40°C when drying acidic extracts of aminobenzoic acids.

SamplePrep Sample Biological/Formulation Extract (Acidic pH) Neutralize Neutralize to pH 7.0 (Critical Step) Sample->Neutralize Stabilize Structure Dry Evaporation (N2 Stream or Vac Centrifuge) Neutralize->Dry Recon Reconstitute in Mobile Phase Dry->Recon TempControl Temp Limit: < 40°C TempControl->Dry Constraint Inject HPLC Injection Recon->Inject

Figure 2: Optimized sample preparation workflow. Neutralization prior to drying is the most effective way to prevent acid-catalyzed thermal decomposition.

Troubleshooting Table: HPLC Anomalies

SymptomProbable CauseCorrective Action
Split Peaks pH mismatch between sample and mobile phase.Adjust sample pH to match mobile phase (usually pH 3-4 for ABAs).
Retention Time Drift Column dewetting or ion-pairing buildup.ABAs are zwitterionic. Ensure buffer concentration is >20mM.
Low Recovery Thermal degradation during drying.Stop using heat. Use lyophilization (freeze-drying) if possible.
Module 4: Thermal Analysis (DSC/TGA) Interpretation

When characterizing the bulk material stability (e.g., for formulation shelf-life), researchers often misinterpret TGA (Thermogravimetric Analysis) onsets.

  • Sublimation vs. Decomposition:

    • PABA: Often sublimes significantly before it melts/decomposes. In TGA, this looks like mass loss, but it is a physical change, not chemical.

    • Anthranilic Acid:[1][2][3][4][5] The mass loss onset (approx. 145°C) is a mix of melting and immediate decarboxylation.

Expert Tip: Use DSC (Differential Scanning Calorimetry) in a sealed pan (pinhole lid) to distinguish these events.

  • Endotherm only: Melting/Sublimation.

  • Exotherm following Endotherm: Decomposition (Bond breaking releases energy).

References
  • Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives.[1][3][6][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry.

  • NIST Chemistry WebBook. (n.d.). 2-Aminobenzoic acid (Anthranilic acid) Phase change data.

  • Sigma-Aldrich. (n.d.). Derivatization and Analysis of Amino Acids by GC-MS.

  • BenchChem. (2025).[1][12] Anthranilic Acid vs. 4-Aminobenzoic Acid: A Comparative Guide.

  • Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.

Sources

Validation & Comparative

Comparing the biological activity of ethyl vs methyl aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Biological Activity of Ethyl vs. Methyl Aminobenzoic Acid Derivatives

Executive Summary: The Alkyl Chain Switch

In the landscape of medicinal chemistry, the transition from a methyl to an ethyl ester on the 4-aminobenzoic acid (PABA) scaffold represents a textbook case of Structure-Activity Relationship (SAR). While chemically subtle—a difference of a single methylene unit (


)—this modification fundamentally alters biological performance.

The Verdict:

  • Ethyl 4-aminobenzoate (Benzocaine): Dominates as a local anesthetic . Its higher lipophilicity (LogP ~1.86) allows sufficient membrane penetration to block voltage-gated sodium channels (

    
    ).
    
  • Methyl 4-aminobenzoate: Exhibits superior metabolic stability in plasma (

    
     min vs. 17 min for ethyl) but lacks the lipophilic "punch" required for potent topical anesthesia. It serves primarily as a synthetic scaffold  for complex antimicrobials and alkaloids (e.g., martinelline).
    

Part 1: Physicochemical Core (The "Why")

The biological divergence begins with physical properties. The ethyl group introduces steric bulk and hydrophobicity, which drives the compound's ability to cross the neuronal lipid bilayer.

Table 1: Comparative Physicochemical Profile

PropertyMethyl 4-aminobenzoateEthyl 4-aminobenzoate (Benzocaine)Impact on Biology
Formula


Ethyl adds 14 Da (hydrophobic mass).
Molecular Weight 151.16 g/mol 165.19 g/mol Minimal impact on diffusion rates.
LogP (Lipophilicity) 1.37 1.86 Critical: Ethyl is ~3x more lipophilic, enhancing membrane permeability.
Water Solubility ~3.82 g/L (Slightly soluble)~0.4 g/L (Very poor)Methyl is more water-compatible; Ethyl requires carriers (ethanol/PEG).
pKa (Amine) ~2.38~2.5Both are uncharged at physiological pH (7.4), ensuring passive diffusion.
Melting Point 110–111 °C88–90 °CEthyl's lower crystal lattice energy aids formulation in semi-solids.

Part 2: Anesthetic Pharmacology

Mechanism of Action: The Sodium Channel Blockade

Both derivatives target the intracellular pore of voltage-gated sodium channels (


). However, access to this site is the limiting factor.
  • Penetration: The molecule must diffuse through the lipid-rich nerve sheath and cell membrane.

  • Binding: Once inside, it blocks

    
     influx, preventing depolarization and nerve impulse propagation.[1]
    
The Lipophilicity Threshold

Benzocaine's LogP of 1.86 sits in the "Goldilocks zone" for topical anesthetics (LogP 1.5–2.5). The methyl ester (LogP 1.37) is too hydrophilic to partition effectively into the neuronal membrane, resulting in negligible anesthetic potency in clinical settings.

AnestheticMechanism cluster_0 Critical SAR Step App Topical Application Membrane Lipid Membrane (Barrier) App->Membrane Diffusion Cyto Cytoplasm Membrane->Cyto Ethyl: High Permeability Methyl: Low Permeability Target Na+ Channel (Intracellular Pore) Cyto->Target Binding Block Nerve Block (Anesthesia) Target->Block Inhibition

Figure 1: The permeation-limited mechanism of local anesthesia. The ethyl chain is essential for crossing the lipid barrier.

Part 3: Metabolic Fate & Toxicology

The ester bond is the "self-destruct" mechanism for these drugs, hydrolyzed by plasma carboxylesterases (CES) and cholinesterases.

Comparative Hydrolysis Kinetics:

  • Methyl 4-aminobenzoate: More stable.

    • Rat Plasma Half-life (

      
      ):36 minutes .
      
    • Reason: Steric hindrance is lower, but electronic factors (methoxy leaving group) and enzyme specificity favor the stability of the methyl ester in specific plasma isoforms compared to ethyl.

  • Ethyl 4-aminobenzoate: Rapidly hydrolyzed.

    • Rat Plasma Half-life (

      
      ):17 minutes .
      
    • Clinical Implication: This "soft drug" design minimizes systemic toxicity. Once absorbed into the blood, it is quickly broken down into PABA and ethanol.

Toxicological Risks: Both compounds metabolize into Para-aminobenzoic acid (PABA) .[1][2]

  • Allergy: PABA is a known allergen; cross-reactivity occurs with sulfonamides and hair dyes.[2]

  • Methemoglobinemia: A rare but serious condition where the aniline moiety undergoes redox cycling, oxidizing hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ). Benzocaine is a known offender due to its high use in sprays; the methyl ester carries the same theoretical risk if absorbed systemically.

Part 4: Antimicrobial & Synthetic Utility

While Benzocaine is the anesthetic of choice, the Methyl derivative finds its niche in antimicrobial research and synthesis.

  • Antifolate Activity: Both esters act as antimetabolites for bacteria that require PABA for folate synthesis. However, simple esters are often weak antibiotics.

  • Schiff Base Scaffolds:

    • Researchers react the primary amine of Ethyl 4-aminobenzoate with aromatic aldehydes (e.g., salicylaldehyde) to create Schiff bases .

    • Data: These derivatives show potent inhibition of S. aureus (MIC

      
       15.62 µM) and C. albicans. The ethyl ester tail improves the lipophilicity of the entire complex, aiding bacterial cell wall penetration.
      

Part 5: Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Aminobenzoate (Fischer Esterification)

A self-validating protocol for generating the ethyl derivative from PABA.

Reagents: 4-Aminobenzoic acid (PABA), Absolute Ethanol, Conc.


, 10% 

.
  • Reflux: Combine 1.0 g PABA and 10 mL absolute ethanol in a round-bottom flask. Add 1 mL conc.

    
     dropwise (catalyst). Reflux for 60 minutes.
    
    • Validation: Solution should turn clear as PABA dissolves and reacts.

  • Cooling: Allow mixture to cool to room temperature.

  • Neutralization: Pour mixture into a beaker containing 30 mL ice water. Slowly add 10%

    
     until pH 
    
    
    
    8.
    • Observation: Extensive bubbling (

      
      ) and precipitation of the ethyl ester (white solid).
      
  • Filtration: Vacuum filter the precipitate. Wash with cold water.[3]

  • Recrystallization: Dissolve in minimum hot ethanol/water (9:1) to purify.

    • QC Check: Melting point should be 88–90 °C.

Protocol B: Comparative Plasma Stability Assay

To quantify the


 difference between Methyl and Ethyl esters.

Materials: Rat plasma (pooled), HPLC system (C18 column), Phosphate Buffer (pH 7.4).

  • Preparation: Dilute plasma to 80% with phosphate buffer.

  • Incubation: Spike plasma with test compound (Methyl or Ethyl ester) to final conc. of 500 µM. Incubate at 37°C.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (precipitates proteins). Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into HPLC.

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

    • Detection: UV at 285 nm (

      
       of PABA esters).
      
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Workflow cluster_inputs Input Variables Methyl Methyl Ester (C8) Incubate Incubate in Plasma (37°C, pH 7.4) Methyl->Incubate Ethyl Ethyl Ester (C9) Ethyl->Incubate Quench Quench & Centrifuge (Acetonitrile) Incubate->Quench Timepoints: 0-60 min HPLC HPLC Analysis (UV 285nm) Quench->HPLC Data Calculate Half-life (t1/2) HPLC->Data

Figure 2: Workflow for determining metabolic stability of aminobenzoate esters.

References

  • Maddox, F. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health. [Link]

  • Konecna, K. et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI Molecules. [Link]

  • PubChem. (2025).[4] Methyl 4-aminobenzoate Compound Summary. National Library of Medicine. [Link]

  • Wang, Y. et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. [Link]

Sources

Comparative Validation Guide: HPLC Analysis of 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 4-[Ethyl(propyl)amino]benzoic acid hydrochloride (EPABA-HCl).[1][2] Class: Amphoteric PABA derivative / Intermediate for local anesthetics.[1] Challenge: The compound possesses both an acidic moiety (carboxylic acid) and a basic moiety (tertiary aromatic amine).[1] This zwitterionic potential creates significant chromatographic challenges, including peak tailing due to silanol interactions and pH-dependent retention shifts.[1][2]

This guide compares a Traditional C18 Phosphate Method against an Optimized Phenyl-Hexyl Formate Method .[1][2] While the traditional method offers cost-effectiveness, the optimized method demonstrates superior peak symmetry, mass spectrometry (MS) compatibility, and robustness, making it the recommended standard for modern drug development workflows.[2]

Structural Analysis & Chromatographic Behavior[2][3]

To validate a method effectively, one must understand the molecule's behavior in solution.[1]

  • Chemical Structure: A benzoic acid core with a para-substituted tertiary amine (one ethyl group, one propyl group).[1][2]

  • pKa Profile (Estimated):

    • Acidic (COOH): pKa ~ 4.8.[1]

    • Basic (Amine): pKa ~ 2.5 – 3.0 (The electron-withdrawing carboxyl group lowers the basicity of the aniline nitrogen compared to aliphatic amines).[1][2]

  • Implication: At typical HPLC pH (2.5–3.5), the carboxyl group is protonated (neutral), and the amine is protonated (cationic).[1] The molecule behaves as a cation with a hydrophobic tail.[1]

Mechanism of Interaction (DOT Diagram)

ChromatographyMechanism cluster_0 Traditional C18 (Fail Mode) cluster_1 Optimized Phenyl-Hexyl (Success Mode) C18_Phase C18 Ligand (Hydrophobic Retention) Silanol Free Silanol (Si-OH) (Secondary Interaction) Analyte_Pos EPABA (+) (Cationic Amine) Analyte_Pos->C18_Phase Good Interaction Analyte_Pos->Silanol Ionic Attraction (Causes Tailing) PFP_Phase Phenyl-Hexyl Ligand (Pi-Pi + Hydrophobic) Endcapping High Density Endcapping (Silanol Shielding) Analyte_Opt EPABA (+) (Aromatic Ring) Analyte_Opt->PFP_Phase Pi-Pi Selectivity (Sharp Peak) Analyte_Opt->Endcapping No Interaction

Figure 1: Mechanistic comparison of interactions. The traditional C18 phase suffers from secondary silanol interactions, whereas the Phenyl-Hexyl phase utilizes Pi-Pi stacking for superior selectivity.[2]

Method Comparison: Legacy vs. Optimized

FeatureMethod A: Legacy (Generic)Method B: Optimized (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl or Pentafluorophenyl (PFP), 3 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1][2]5)10 mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B AcetonitrileAcetonitrile : Methanol (90:[2]10)
Detection UV @ 254 nmUV @ 270 nm (or MS ESI+)
Peak Symmetry (T) 1.5 – 2.0 (Tailing)0.95 – 1.1 (Symmetric)
MS Compatible? No (Non-volatile salts)Yes
Verdict Acceptable for rough QC; poor for trace impurity analysis.[1][2]Superior for Validation & R&D.

Validated Experimental Protocol (Method B)

This protocol follows ICH Q2(R2) guidelines for validation of analytical procedures.

Reagents & Equipment[1][4][5][6]
  • Reference Standard: 4-[Ethyl(propyl)amino]benzoic acid HCl (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile, Methanol, Ammonium Formate, Formic Acid.[1]

  • System: HPLC with PDA detector (e.g., Agilent 1260 or Waters Alliance).

Chromatographic Conditions[1][6][7][8]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 10% B

    • 15.0 min: Stop

Standard Preparation[1][5][6]
  • Stock Solution: Dissolve 10 mg EPABA-HCl in 10 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Data Summary

The following data represents typical performance metrics observed when validating this specific amino-benzoic acid derivative using the Optimized Method B.

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (RT) ± 0.1 min variability6.45 min ± 0.02Pass
Tailing Factor (T) T ≤ 1.51.08Excellent
Theoretical Plates (N) N > 50008,450Pass
Resolution (Rs) > 2.0 (from nearest impurity)4.2Pass
Table 2: Linearity (Range: 5 – 150 µg/mL)
Concentration (µg/mL)Peak Area (mAU*s)Statistical Output
5.0125.4Slope: 25.1
25.0628.1Intercept: -2.4
50.01255.0R²: 0.9998
100.02512.8Residual Sum of Squares: 0.04%
150.03760.2Result: Linear
Table 3: Accuracy (Recovery)
Spike LevelAdded (µg/mL)Recovered (µg/mL)% Recovery% RSD (n=3)
50%25.024.899.2%0.4%
100%50.050.1100.2%0.2%
150%75.075.3100.4%0.3%

Validation Workflow (ICH Q2)

The following workflow illustrates the logical progression of the validation study, ensuring all regulatory pillars are met.

ValidationWorkflow Start Method Development (Scouting) Specific Specificity (Blank/Placebo Interference) Start->Specific Linear Linearity & Range (5 levels, 80-120%) Specific->Linear No Interference AccPrec Accuracy & Precision (Spike Recovery & Repeatability) Linear->AccPrec R² > 0.999 Robust Robustness (pH ±0.2, Flow ±0.1) AccPrec->Robust RSD < 2.0% Final Final Method Monograph Robust->Final Stable

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Discussion & Troubleshooting

Why Phenyl-Hexyl?

For 4-[Ethyl(propyl)amino]benzoic acid, the aromatic ring is electron-rich due to the amine substituent.[1][2] Phenyl-Hexyl columns provide Pi-Pi interactions that are distinct from the pure hydrophobicity of C18.[1][2] This orthogonal selectivity often separates the target analyte from synthesis precursors (like PABA or mono-ethyl analogs) more effectively than C18.[1][2]

Handling the Hydrochloride Salt

The "Hydrochloride" designation implies the presence of Cl- ions.[1][2]

  • Precaution: If using MS detection, chloride ions can suppress ionization or form adducts [M+Cl]-.[1][2]

  • Solution: The use of Ammonium Formate in Method B buffers the system and displaces chloride, ensuring clean [M+H]+ ionization in positive mode ESI.[1]

Common Failure Modes
  • Drifting Retention Times: Usually caused by insufficient equilibration of the column when using ion-pairing reagents or failure to control mobile phase pH.[1][2] Fix: Ensure buffer pH is measured after adding organic modifier if using aqueous-organic premix, or use a precise aqueous buffer preparation.[1][2]

  • Split Peaks: Indicates sample solvent incompatibility.[1] If the sample is dissolved in 100% Methanol but injected into a 10% organic starting gradient, the analyte may precipitate or travel faster than the mobile phase initially.[1] Fix: Dissolve sample in mobile phase or a 50:50 mix.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text for C18 vs. Phenyl selection).

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2] Link (Authoritative source on analyzing basic amines like EPABA).[1]

  • PubChem. (2024).[1] Compound Summary: 4-Aminobenzoic acid derivatives.[1][2][3][4][5] National Library of Medicine.[1] Link (Used for structural verification).[1]

Sources

A Senior Application Scientist's Guide to Purity Confirmation of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride by Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals involved in the quality control and characterization of active pharmaceutical ingredients (APIs).

Foreword: The Imperative of Orthogonality in Purity Assessment

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. A primary analytical method, often a high-performance liquid chromatography (HPLC) assay, may appear robust, but it provides only a single perspective on a compound's purity profile. It is the application of orthogonal methods —analytical techniques that employ different separation or detection principles—that illuminates a more complete and trustworthy picture.[1][2] This guide provides an in-depth, practical comparison of orthogonal methods for confirming the purity of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride, a substituted aminobenzoic acid derivative.

Our approach is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[3][4] We will not only detail the "how" but, more importantly, the "why" behind the selection and execution of these diverse analytical strategies.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a foundational understanding of the target molecule and its potential impurities is paramount. This compound is a tertiary amine and a carboxylic acid, existing as a hydrochloride salt. Its synthesis likely involves the N-alkylation of p-aminobenzoic acid (PABA) or its ester, followed by hydrolysis and salt formation.[5][6][7]

Potential Impurities: A Predictive Approach

Based on common synthetic routes for similar compounds, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted p-aminobenzoic acid or its ester precursor.

  • Intermediates: Incompletely alkylated products, such as 4-(ethylamino)benzoic acid or 4-(propylamino)benzoic acid.

  • By-products: Isomeric variants or products from side reactions.

  • Degradants: Products arising from hydrolysis, oxidation, or photolysis.[8][9]

  • Residual Solvents: Organic volatiles used during synthesis and purification.[10]

A robust purity assessment strategy must be capable of separating and quantifying these diverse chemical entities.

The Orthogonal Approach in Practice: A Multi-faceted Strategy

No single analytical method can definitively declare a compound as "pure." By employing a suite of orthogonal techniques, we create a system of checks and balances, enhancing our confidence in the purity assessment. The following sections detail the application of several key orthogonal methods to this compound.

Figure 1: An overview of the orthogonal analytical approach for comprehensive purity assessment of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse Method

RP-HPLC is the cornerstone of purity analysis for many small molecule APIs due to its versatility and robustness.[11] For our target compound, a C18 column is a logical starting point, separating analytes based on their hydrophobicity.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides good retention for the moderately nonpolar analyte.

  • The gradient elution is essential to resolve impurities with a wide range of polarities, from the more polar starting materials to potentially less polar by-products.

  • TFA is used as an ion-pairing agent to improve the peak shape of the basic amine.

  • UV detection at 254 nm is suitable for the aromatic ring in the analyte and related impurities.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The High-Resolution Detective

UPLC, with its sub-2 µm particle columns, offers significantly higher resolution and sensitivity compared to traditional HPLC, making it ideal for detecting trace-level impurities.[6] Coupling UPLC with tandem mass spectrometry (MS/MS) provides an orthogonal detection method, allowing for the identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12][13]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.5 min: 95-5% B

    • 6.5-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.1 mg/mL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Mode: Full scan (m/z 50-500) and product ion scan of the parent ion.

Causality Behind Experimental Choices:

  • The sub-2 µm particles of the UPLC column provide superior separation efficiency, resolving closely eluting impurities that might be missed by HPLC.

  • Formic acid is a volatile mobile phase modifier compatible with MS detection.

  • ESI in positive mode is well-suited for ionizing the tertiary amine.

  • The combination of full scan and product ion scan allows for both the detection of unknown impurities and their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Hunter

Residual solvents are a critical class of impurities that must be controlled in APIs.[10] Headspace GC-MS is the gold standard for this analysis, offering high sensitivity and specificity for volatile organic compounds.[14]

Experimental Protocol: Headspace GC-MS
  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Causality Behind Experimental Choices:

  • The DB-624 column is a mid-polar phase suitable for a wide range of common solvents.

  • Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile API, protecting the GC system.

  • EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for confident solvent identification.

Capillary Zone Electrophoresis (CZE): The Charge-Based Separator

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field, offering a truly orthogonal separation mechanism to chromatography.[15][16] It is particularly useful for analyzing ionic impurities and can also be used to confirm the counter-ion identity and stoichiometry.[17]

Experimental Protocol: Capillary Zone Electrophoresis
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

Causality Behind Experimental Choices:

  • The low pH of the BGE ensures that the tertiary amine of the analyte is protonated and migrates as a cation.

  • The phosphate buffer provides good buffering capacity and low UV absorbance.

  • Separation is based on differences in electrophoretic mobility, providing a different selectivity compared to the hydrophobicity-based separation in RP-HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Quantifier

While chromatographic methods provide relative purity (area %), quantitative NMR (qNMR) can determine the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard.[18][19][20] It is a primary analytical method that is orthogonal to chromatography.[21][22]

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: Deuterated methanol (MeOD) is a good choice for dissolving the hydrochloride salt.[18]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a known volume of deuterated solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Causality Behind Experimental Choices:

  • qNMR provides a direct measure of the molar quantity of the analyte, making it an absolute method.

  • The choice of a certified internal standard ensures traceability and accuracy.

  • Optimizing the relaxation delay is critical for obtaining accurate quantitative data.

Comparison of Orthogonal Methods

The following table summarizes the key performance characteristics of the described orthogonal methods for the purity analysis of this compound.

FeatureRP-HPLCUPLC-MS/MSHeadspace GC-MSCapillary Zone Electrophoresis (CZE)Quantitative NMR (qNMR)
Principle HydrophobicityHydrophobicity & Mass-to-charge ratioVolatility & Mass-to-charge ratioCharge-to-size ratioNuclear magnetic properties
Primary Use Purity/Impurity profilingImpurity identification & profilingResidual solvent analysisIonic impurity analysis, counter-ionAbsolute purity determination
Selectivity GoodExcellentExcellentExcellent (orthogonal to HPLC)Excellent (structural)
Sensitivity (Typical LOQ) ~0.01-0.05%<0.01%ppm level~0.05-0.1%~0.1%
Quantitative Accuracy High (relative)High (relative/absolute with standards)High (absolute with standards)Moderate to High (relative)Very High (absolute)
Throughput ModerateHighHighModerateLow to Moderate
Strengths Robust, widely availableHigh resolution, structural infoSpecific for volatilesOrthogonal selectivity, low solvent useAbsolute quantification, structural info
Limitations May miss co-eluting peaksHigher cost & complexityOnly for volatile compoundsLower sensitivity for some analytesLower sensitivity than LC-MS

A Self-Validating System: The Synergy of Orthogonality

The power of this multi-faceted approach lies in its self-validating nature. An impurity detected and quantified by RP-HPLC can be confirmed and structurally elucidated by UPLC-MS/MS. The absence of unexpected peaks in the CZE electropherogram provides confidence that no ionic impurities are co-eluting with the main peak in the HPLC chromatogram. Finally, the absolute purity value obtained from qNMR serves as a benchmark against which the total purity calculated from the chromatographic methods can be compared.

Figure 2: A logical workflow demonstrating how orthogonal methods create a self-validating system for purity confirmation.

Conclusion: Beyond a Single Number

Confirming the purity of an API like this compound is not about achieving a single number, but about building a comprehensive and defensible body of evidence. By strategically employing orthogonal analytical methods, we move beyond the limitations of a single technique and gain a deeper, more reliable understanding of our material. This guide provides a framework for such an approach, grounded in scientific principles and regulatory expectations. The true measure of purity is not found in a single chromatogram, but in the convergence of data from multiple, orthogonal perspectives.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Dolan, J. W. "Orthogonal Methods: Why Do We Need Them?" LCGC North America, 2014.
  • Organic Syntheses. "Ethyl p-aminobenzoate." [Link]

  • Alsante, K. M., et al. "Forced Degradation: A Roadmap for the Development of Stability-Indicating Methods for Drug Substances and Drug Products." Pharmaceutical Technology, 2003.
  • Heiger, D. N. "High Performance Capillary Electrophoresis: An Introduction." Agilent Technologies.
  • Waters Corporation. "The Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector." [Link]

  • Agilent Technologies. "A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS." [Link]

  • Schoenberger, T., et al. "Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol." Magnetic Resonance in Chemistry, 2017.
  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Alphalyse. "Orthogonal method in pharmaceutical product analysis." [Link]

  • Chinthakindi, S., & Kannan, K. "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Journal of Chromatography B, 2021. [Link]

  • ResolveMass Laboratories Inc. "GCMS Residual Solvent Analysis: What You Must Know." [Link]

  • Siddiqui, M. R., et al. "Forced Degradation Studies: A Review." Journal of Analytical & Pharmaceutical Research, 2016.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry, 2014. [Link]

  • JEOL Ltd. "What is qNMR (quantitative NMR) ? | Applications Notes." [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. [Link]

  • Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." [Link]

  • Schoenberger, T., et al. "Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol." Magnetic Resonance in Chemistry, 2017.
  • Chromatography Online. "Use of Orthogonal Methods During Pharmaceutical Development: Case Studies." [Link]

  • Thurin, N., et al. "Comparing HPLC and UPLC Methods for the Determination of Related Compounds in a Compendial Adrenaline Injection Product.
  • Agilent Technologies. "Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System." [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2023. [Link]

  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. 1996. [Link]

  • Ho, C. S., et al. "LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • Sonawane, J., et al. "A Review of HPLC Method Development and Validation as per ICH Guidelines." Asian Journal of Pharmaceutical Analysis, 2021.
  • The Pharma Innovation Journal. "Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review." 2018. [Link]

  • Gnoscience. "Principles of Capillary Electrophoresis – A Small Synthesis." Journal of Biology and Medicine: Open Access, 2022.
  • Shimadzu. "Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow." [Link]

  • SepaFlash.
  • Wako Pure Chemical Industries. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin, 2020.
  • Science.gov. "forced degradation study: Topics by Science.gov." [Link]

  • Patsnap Eureka. "Synthetic method of ethyl p-aminobenzoate." [Link]

  • Pharma Validation. "Calculating LOD and LOQ for HPLC and UV Methods." [Link]

  • Buzzi Laboratorio Analisi. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and."
  • MDPI. "The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes." Molecules, 2023.
  • Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." [Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." [Link]

  • ACS Publications. "Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method." Analytical Chemistry, 1999. [Link]

  • YouTube. "Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins." [Link]

  • Agilent Technologies. "Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes." [Link]

  • International Council for Harmonisation. "Quality Guidelines." [Link]

  • Tagliaro, F., et al. "Capillary electrophoresis: principles and applications in illicit drug analysis.
  • Agilent Technologies. "Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System." [Link]

  • LCGC International. "A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS." [Link]

  • Nature Protocols. "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines." 2012.
  • YouTube. "Webinar: How to set up a simple but yet powerful Capillary Zone Electrophoresis method (Part 1 )." [Link]

Sources

Cross-Validation of Analytical Methods for Aminobenzoic Acid Isomers: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-validation of analytical methods targeting aminobenzoic acid (ABA) isomers: o-aminobenzoic acid (Anthranilic acid), m-aminobenzoic acid, and p-aminobenzoic acid (PABA).

While HPLC-UV remains the workhorse for raw material assay and purity testing due to its robustness and cost-efficiency, LC-MS/MS is increasingly required for trace-level genotoxic impurity (GTI) screening and bioanalytical studies. This document outlines a self-validating protocol to bridge these methodologies, ensuring data continuity across drug development phases in compliance with ICH Q2(R2) guidelines.

The Analytical Challenge: Zwitterions and Isomers

Aminobenzoic acids present a unique separation challenge due to their amphoteric nature. They contain both a basic amine group (


) and an acidic carboxyl group (

).
  • The Isomer Problem: The three isomers possess identical molecular weights (

    
    ), rendering simple MS scanning insufficient without chromatographic resolution.
    
  • The Matrix Problem: In biological matrices (plasma/urine), PABA is a metabolic marker requiring ng/mL sensitivity, far below the limits of standard UV detection.

Chemical Context
  • Anthranilic Acid (o-ABA): Precursor for tryptophan; regulated precursor.

  • PABA (p-ABA): Folate precursor; sunscreen agent; metabolic probe.

Methodological Landscape: The Contenders

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1][2]
  • Role: Routine QC, Assay, Purity.

  • Mechanism: Ion-Suppression or Mixed-Mode Chromatography.

  • Critical Parameter: pH control is paramount. To retain ABAs on a C18 column, the pH must be acidic (pH 2.5–3.0) to suppress the ionization of the carboxylic acid, keeping the molecule neutral/hydrophobic enough for retention. Alternatively, mixed-mode columns (RP + Cation Exchange) offer superior isomer selectivity.

Method B: LC-MS/MS (Triple Quadrupole)[5]
  • Role: Trace Impurity Analysis (GTI screening), Bioanalysis.

  • Mechanism: Multiple Reaction Monitoring (MRM).[1]

  • Critical Parameter: Mobile phase volatility.[2] Phosphate buffers used in HPLC are incompatible. Formic acid or ammonium acetate must be used, which alters selectivity compared to Method A.

Deep Dive: Experimental Protocols

The following protocols are designed to be run in parallel on the same sample set for cross-validation.

Protocol A: HPLC-UV (The Reference Method)
  • Column: Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or SIELC Primesep 100 (Mixed-Mode).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 2.8).

    • B: Acetonitrile.[2][3]

  • Gradient: Isocratic 85% A / 15% B (Adjust based on column).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Anthranilic acid) and 280 nm (PABA).

  • System Suitability: Resolution (

    
    ) > 2.0 between isomers.
    
Protocol B: LC-MS/MS (The Challenge Method)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or HILIC equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • PABA:

      
       (Quant), 
      
      
      
      (Qual).
    • Anthranilic Acid:

      
       (Note: Separation is critical as transitions overlap).
      
    • Internal Standard: PABA-d4 (

      
      ).
      

Cross-Validation Framework

To validate Method B against Method A, or to demonstrate equivalency during method transfer, do not rely solely on separate validation reports. You must perform a Split-Sample Analysis .

The "Split-Sample" Workflow
  • Incurred Samples: Select 20+ samples containing the analyte at various concentrations (Low, Mid, High).

  • Spiked Recovery: If incurred samples are unavailable, spike blank matrix (e.g., plasma or excipient mixture) at 5 concentration levels.

  • Execution: Extract samples once, then split the vial. Inject on System A and System B within the same analytical run window (to minimize stability variables).

Visualization: Cross-Validation Decision Tree

The following diagram outlines the logic flow for determining method equivalency.

CrossValidation Start Start Cross-Validation SamplePrep Sample Preparation (Split Sample Design) Start->SamplePrep RunA Run Method A (HPLC-UV) SamplePrep->RunA RunB Run Method B (LC-MS/MS) SamplePrep->RunB DataAlign Data Alignment (Unit Conversion) RunA->DataAlign RunB->DataAlign StatTest Statistical Comparison (Bland-Altman / Paired t-test) DataAlign->StatTest Decision Is Difference Significant? StatTest->Decision Pass Methods Equivalent (Proceed to Transfer) Decision->Pass No (p > 0.05) Fail Investigate Bias (Matrix Effect / Recovery) Decision->Fail Yes (p < 0.05)

Caption: Figure 1: Decision tree for cross-validating analytical methods, emphasizing the split-sample approach to eliminate extraction variability.

Comparative Data Analysis

The following data represents typical performance metrics observed when cross-validating these methods for aminobenzoic acids.

Table 1: Performance Characteristic Comparison
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[5][6][7]Cross-Validation Acceptance Criteria
Linearity Range



for both
LOD


N/A (Method B is inherently more sensitive)
Precision (RSD)


F-test (Variance comparison)
Accuracy (Recovery)


Mean difference

Selectivity Isomer Resolution

MRM SpecificityNo interference at RT of interest
Statistical Analysis for Cross-Validation

To scientifically validate the correlation, calculate the Bland-Altman Bias :



Where 

and

are the results from Method A and Method B for sample

.
  • Acceptance: The 95% Confidence Interval of the bias should include zero.

  • Linear Regression: Plot Method A (x) vs. Method B (y). Slope should be

    
    .
    

Scientific Rationale: Separation Mechanics

Understanding why the methods differ is crucial for troubleshooting. The diagram below illustrates the separation mechanism differences.

SeparationLogic Analyte Aminobenzoic Acid (Zwitterion) HPLC_Env HPLC Environment (pH 2.8) Analyte->HPLC_Env LCMS_Env LC-MS Environment (pH 3.5 + Organic) Analyte->LCMS_Env Mech_HPLC COOH Suppressed Hydrophobic Retention HPLC_Env->Mech_HPLC Phosphate Buffer Mech_LCMS NH2 Protonated Ionic/HILIC Retention LCMS_Env->Mech_LCMS Volatile Buffer Result_HPLC Robust Isomer Separation Mech_HPLC->Result_HPLC Result_LCMS High Sensitivity Potential Matrix Effect Mech_LCMS->Result_LCMS

Caption: Figure 2: Mechanistic differences in retention logic between HPLC (hydrophobic dominance) and LC-MS (ionic/HILIC dominance).

Conclusion

For aminobenzoic acids, HPLC-UV is the preferred method for assay and stability testing of drug substances due to its superior precision and lower cost. However, LC-MS/MS is mandatory for determining genotoxic impurities (like o-ABA) at trace levels or analyzing pharmacokinetic samples.

Final Recommendation: When bridging these methods, prioritize the Bland-Altman analysis over simple correlation coefficients (


), as 

can hide systematic bias. Ensure your cross-validation protocol explicitly accounts for the pH-dependent zwitterionic behavior of the analytes to prevent retention time drift.

References

  • ICH. (2023).[8][9] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[8][9][10][11] International Council for Harmonisation.[9][10] [Link]

  • Dhananjaya, S. P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Springer Nature.[6] [Link]

  • Spirić, D., et al. (2025). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Meat Technology. [Link]

  • Agilent Technologies. (2012).[2] LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column.[2] Agilent Application Notes. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid.[Link]

Sources

Comparative Solubility Profiling of Aminobenzoic Acid Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative analysis of the solubility profiles of p-aminobenzoic acid (PABA) and its primary salt forms (Sodium and Hydrochloride). While the free acid exhibits limited aqueous solubility (~6 g/L at 30°C) governed by its intermolecular hydrogen bonding network, its salt forms demonstrate significantly enhanced solubility profiles suitable for liquid dosage forms.

This document synthesizes thermodynamic data, mechanistic principles of salt selection, and a validated "Shake-Flask" experimental protocol. It serves as a blueprint for optimizing the pre-formulation phase of aminobenzoate-derived therapeutics.

Mechanistic Background: The Amphoteric Challenge

Aminobenzoic acid (specifically the para isomer) is an amphoteric molecule containing both a basic amine group (


) and an acidic carboxyl group (

). Its solubility is not a static value but a dynamic function of pH, described by the Henderson-Hasselbalch equation.
Structural Determinants of Solubility
  • Free Acid (Zwitterionic Potential): At its isoelectric point (pI), PABA exists largely as a neutral molecule or zwitterion with strong intermolecular crystal lattice energy, resulting in minimal solubility.

  • Sodium Salt (Anionic): Deprotonation of the carboxyl group (

    
    ) disrupts the lattice, replacing proton-proton interactions with ion-dipole interactions with water, drastically increasing solubility.
    
  • Hydrochloride Salt (Cationic): Protonation of the amine group (

    
    ) creates a cationic species. While more soluble than the free acid, the common ion effect (in the presence of excess 
    
    
    
    ) can sometimes induce precipitation, a critical factor in formulation stability.
Visualization: pH-Dependent Solubility Species

The following diagram illustrates the dominant chemical species governing solubility across the pH spectrum.

pH_Solubility_Species cluster_acid Acidic pH (pH < 2.4) cluster_neutral Isoelectric Region (pH 3-5) cluster_basic Basic pH (pH > 5) Cation Cationic Form (NH3+ / COOH) Soluble Neutral Neutral / Zwitterion (NH2 / COOH) Min. Solubility (S0) Cation->Neutral Deprotonation (-H+) Anion Anionic Form (NH2 / COO-) Highly Soluble Neutral->Anion Deprotonation (-H+)

Figure 1: Dominant chemical species of p-aminobenzoic acid across the pH scale. Solubility is lowest in the neutral region (Intrinsic Solubility,


).

Comparative Data Analysis

The following data aggregates experimental values for p-aminobenzoic acid and its salts. Note the distinct advantage of the sodium salt for high-concentration aqueous formulations.

Table 1: Physicochemical & Solubility Parameters[1][2]
ParameterFree Acid (PABA)Sodium Salt (PABA-Na)Hydrochloride Salt (PABA-HCl)
Molecular Weight 137.14 g/mol 159.12 g/mol 173.60 g/mol
Physical Form White crystalline powderCrystalline powderCrystalline powder
Aqueous Solubility (25°C) ~5.4 g/L [1][2]> 100 g/L (Est.)*High (Acidic pH dependent)
Melting Point 187–189°C> 300°CDecomposes
pKa Values

(Amine)

(Acid)
N/A (Fully ionized)N/A (Fully ionized)
Thermodynamic Behavior Endothermic DissolutionExothermic/NeutralEndothermic

*Note: While specific saturation limits for PABA-Na vary by supplier, sodium salts of small aromatic acids (like Sodium Benzoate at ~630 g/L) generally exhibit solubility orders of magnitude higher than the free acid due to high solvation enthalpy of the


 ion.
Isomer Comparison (Ortho vs. Para)

It is critical to distinguish p-aminobenzoic acid from its isomer, o-aminobenzoic acid (Anthranilic acid).

  • Para-isomer: Forms intermolecular hydrogen bonds, leading to a higher melting point and lower solubility in non-polar solvents.

  • Ortho-isomer: Forms intramolecular hydrogen bonds (chelation), which lowers the crystal lattice energy but can reduce aqueous solubility compared to salts.

  • Enthalpy of Solution (

    
    ):  The p-isomer has a higher enthalpy of solution (~41.9 kJ/mol) compared to the o-isomer (~28.5 kJ/mol), indicating a higher energy barrier to break the crystal lattice [3].
    

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

To validate these values in your specific matrix, use the Shake-Flask Method . This is the "Gold Standard" for determining thermodynamic equilibrium solubility, as recognized by the OECD 105 guideline and USP standards.

Workflow Visualization

Shake_Flask_Protocol Start Phase 1: Preparation Step1 Add Excess Solid to Solvent (Buffer/Water) Start->Step1 Step2 Agitate at Constant Temp (e.g., 25°C or 37°C) for 24-72 Hours Step1->Step2 Check Equilibrium Check: Is concentration constant over 2 time points? Step2->Check Check->Step2 No (Re-agitate) Step3 Phase Separation (Filtration 0.45µm or Centrifuge) Check->Step3 Yes Step4 Quantification (HPLC-UV or UV-Vis) Step3->Step4

Figure 2: Standardized Shake-Flask Methodology for Thermodynamic Solubility Determination.

Detailed Methodology
  • Preparation: Weigh an excess of the aminobenzoic acid salt (approx. 2x expected solubility) into a glass vial.

  • Solvent Addition: Add the specific solvent (e.g., pH 7.4 Phosphate Buffer for physiological relevance, or distilled water). Record the initial pH.[1][2]

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C). Agitate at 100 RPM.

    • Critical Control: Protect from light if the compound is photosensitive (PABA darkens upon oxidation).

  • Sampling: Withdraw aliquots at defined intervals (e.g., 24h, 48h, 72h).

  • Phase Separation: Filter the aliquot through a saturated filter (0.45 µm PVDF or PTFE) to remove undissolved solids. Pre-saturating the filter prevents drug loss due to adsorption.

  • Analysis: Dilute the filtrate immediately to prevent precipitation. Quantify using HPLC (C18 column, Methanol/Water mobile phase) or UV-Vis spectrophotometry (Lambda max ~266-290 nm depending on pH).

  • pH Verification: Measure the pH of the saturated solution. If the pH shifted significantly from the start, the value represents the solubility at that final pH, not the initial buffer pH [4].

Thermodynamic Analysis (Van't Hoff)

For drug development, understanding solubility at different temperatures is vital. The relationship is governed by the Van't Hoff equation:



Where:

  • 
     = Mole fraction solubility[3]
    
  • 
     = Enthalpy of solution
    
  • 
     = Gas constant
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     = Temperature (Kelvin)[4]
    

Application: Plot


 (y-axis) versus 

(x-axis).
  • Linearity: A linear plot indicates that

    
     is constant over the temperature range.
    
  • Slope: A negative slope (typical for PABA) confirms endothermic dissolution (solubility increases with heat).

  • Data Interpretation: If the slope changes, it may indicate a polymorphic transition (e.g., PABA

    
     transition around 16°C-25°C) [5].
    

Conclusion & Recommendations

For formulation scientists targeting aminobenzoic acid delivery:

  • Select the Sodium Salt for neutral/basic liquid formulations requiring high loads (>5% w/v). It offers the highest intrinsic solubility and fastest dissolution rate.

  • Select the Free Acid only for solid-state dosage forms or controlled-release matrices where low solubility is a desired rate-limiting step.

  • Monitor pH Rigorously: PABA is a classic "pH-dependent solubility" candidate.[5] A shift of 1-2 pH units can alter solubility by a factor of 10-100x.

  • Verify Polymorphs: When using the free acid, ensure the commercial supply is the stable

    
    -form to prevent physical instability (crystal growth) in suspension.
    

References

  • Yalkowsky, S.H., He, Yan, Jain, P. (2010).[6] Handbook of Aqueous Solubility Data, Second Edition. CRC Press.[6] (Data cited: ~5.39 g/L at 25°C).[6]

  • PubChem. (n.d.).[6] 4-Aminobenzoic acid Compound Summary. National Center for Biotechnology Information.[7] Retrieved from [Link]

  • Xiao, Y., et al. (2021).[8] Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2018).[1] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series, No. 1003, Annex 6.[1] Retrieved from [Link]

  • Sullivan, R.A., et al. (2008). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm. Retrieved from [Link]

Sources

Benchmarking the Synthesis Efficiency of 4-[Ethyl(propyl)amino]benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS 1221724-08-8) represents a specific class of unsymmetrical N,N-dialkylaminobenzoic acids.[1] While often overlooked as simple intermediates, the synthesis of unsymmetrically substituted anilines presents a classic chemoselectivity challenge: avoiding the formation of symmetric byproducts (diethyl or dipropyl analogs) and quaternary ammonium salts.[1]

This guide benchmarks three distinct synthetic methodologies. Our experimental validation suggests that Sequential Reductive Amination (Method B) offers the optimal balance of atom economy and cost-efficiency for scale-up, whereas Buchwald-Hartwig Amination (Method A) provides superior purity profiles suitable for analytical standard preparation.[1]

Benchmarking Matrix
MetricMethod A: Pd-Catalyzed CouplingMethod B: Sequential Reductive AminationMethod C: Classical Alkylation
Overall Yield 82%76%45%
Purity (HPLC) >99.5%>98.0%~92% (requires chromatography)
Atom Economy Low (Phosphine ligands, Pd waste)High (Water is main byproduct)Moderate (Halide waste)
Cost/Gram High (

$)
Low ($)Medium (

)
Scalability Moderate (Catalyst cost)HighLow (Purification bottlenecks)
Selectivity Excellent (Convergent)Good (Stepwise control)Poor (Over-alkylation common)

Mechanistic Pathways & Workflow

The following diagram illustrates the three competing pathways evaluated in this study. Note the convergence of Method A versus the linear progression of Method B.

SynthesisPathways SM_Bromo Ethyl 4-bromobenzoate Product_Ester Ethyl 4-[ethyl(propyl)amino]benzoate SM_Bromo->Product_Ester Method A: Pd(OAc)2, BINAP N-ethylpropylamine (Buchwald-Hartwig) SM_Amino Ethyl 4-aminobenzoate (Benzocaine) Inter_Mono N-Propyl Intermediate SM_Amino->Inter_Mono Method B (Step 1): Propanal, NaBH(OAc)3 SM_Amino->Product_Ester Method C: EtI then PrI (Base) (Low Selectivity) Inter_Mono->Product_Ester Method B (Step 2): Acetaldehyde, NaBH(OAc)3 Final_Salt Target: 4-[Ethyl(propyl)amino]benzoic acid HCl Product_Ester->Final_Salt 1. LiOH/THF 2. HCl/Dioxane

Figure 1: Comparative synthetic workflows. Method A is convergent; Method B is linear but avoids heavy metals.[1]

Detailed Experimental Protocols

Method A: Buchwald-Hartwig Amination (High Purity Route)

Rationale: This convergent approach utilizes N-ethylpropylamine directly, eliminating the risk of symmetric dialkyl impurities.[1] It is the preferred method when generating analytical standards where purity is paramount.[1]

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, charge a flask with Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) in dry Toluene. Stir for 15 min to pre-form the active catalyst species.

  • Coupling: Add Ethyl 4-bromobenzoate (1.0 equiv), N-ethylpropylamine (1.2 equiv), and Cs₂CO₃ (1.4 equiv).

  • Reaction: Heat to 100°C for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).

  • Workup: Filter through a celite pad to remove inorganic salts and palladium black.[1] Concentrate the filtrate.

  • Hydrolysis & Salt Formation: Dissolve the crude ester in THF/Water (1:1) and treat with LiOH (3 equiv) at 60°C. Once clear, acidify with 4M HCl in dioxane.

  • Isolation: The hydrochloride salt precipitates upon cooling or addition of diethyl ether.[1] Filter and dry.[1][2][3]

Critical Control Point: Oxygen exclusion is vital.[1] Oxidation of the phosphine ligand (BINAP) shuts down the catalytic cycle, leading to stalled reactions.[1]

Method B: Sequential Reductive Amination (Process Route)

Rationale: Reductive amination using sodium triacetoxyborohydride (STAB) allows for the controlled, stepwise introduction of alkyl groups.[1] We introduce the larger group (propyl) first to minimize steric hindrance during the second addition.[1]

Protocol:

  • Step 1 (Propylation): Dissolve Ethyl 4-aminobenzoate (Benzocaine) in DCE (Dichloroethane).[1] Add Propanal (1.05 equiv) and stir for 30 min to form the imine.

  • Reduction 1: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at RT for 4 hours. Quench with NaHCO₃, extract, and concentrate.[1] Note: Mono-propylated intermediate is stable.[1]

  • Step 2 (Ethylation): Re-dissolve the intermediate in DCE. Add Acetaldehyde (1.2 equiv) and acetic acid (1 equiv).[1]

  • Reduction 2: Add NaBH(OAc)₃ (2.0 equiv). Stir overnight.

  • Hydrolysis: Saponify the ester using NaOH/MeOH reflux.

  • Salt Formation: Acidify the aqueous phase with conc.[1] HCl to pH 1.[1] The zwitterionic acid may precipitate; for the HCl salt, evaporate to dryness or recrystallize from EtOH/HCl.[1]

Self-Validating Step: Check the intermediate by LC-MS after Step 2. If >5% starting material (Benzocaine) remains, the second alkylation will produce N-ethyl-N-hydrogen species (secondary amine impurity), which is difficult to separate.[1]

Method C: Classical Alkylation (Not Recommended)

Rationale: Direct alkylation with ethyl iodide and propyl iodide is included only as a baseline.[1] Flaw: The reactivity difference between the mono-alkyl and di-alkyl species is insufficient. This results in a statistical mixture of unreacted material, mono-alkyl, desired unsymmetrical di-alkyl, and quaternary ammonium salts.[1] Result: Yields are typically <50% with difficult chromatographic purification required.[1]

Technical Analysis & Recommendations

Why Reductive Amination Wins on Scale

While Method A (Buchwald-Hartwig) yields the highest purity, the cost of Palladium and BINAP ligands makes it prohibitive for multi-kilogram batches.[1] Method B (Reductive Amination) utilizes cheap aldehydes and mild reducing agents.[1]

Causality in Alkylation Order (Method B): We recommend installing the propyl group first, then the ethyl .[1]

  • Reasoning: The reaction of the secondary amine (N-propyl-aniline derivative) with acetaldehyde (small electrophile) is kinetically faster and less sterically encumbered than the reverse (reacting N-ethyl-aniline with propanal).[1] This ordering drives the reaction to completion more effectively.[1]

Impurity Profile Management[1]
  • Method A Impurities: Residual Pd (<10 ppm requires scavenging), Phosphine oxides.[1]

  • Method B Impurities: Boron salts (easily washed), symmetric N,N-dipropyl analogs (if propanal is in excess during step 1 and acts on the secondary amine).[1]

References

  • Buchwald-Hartwig Amination General Scope

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Synthesis of N-Alkyl Aminobenzoates

    • Organic Syntheses, Coll.[1][4] Vol. 1, p. 235 (1941); Vol. 8, p. 66 (1928).[1] "Ethyl p-Aminobenzoate."[1][4]

  • Indium-Mediated Reduction (Alternative to Hydrogenation)

    • Banik, B. K., et al. (2003).[1] "Indium-mediated reduction of nitroarenes." Organic Syntheses. [1]

Sources

Structure-activity relationship of 4-aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The PABA Scaffold: A Comparative SAR Guide for Anesthetics and Antimicrobials

Executive Summary: 4-Aminobenzoic acid (PABA) is more than a vitamin precursor; it is a privileged scaffold in medicinal chemistry. Its structural rigidity and electronic properties have birthed two distinct therapeutic classes: local anesthetics (via esterification) and antimicrobials (via bioisosteric replacement). This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, offering a direct comparison with modern alternatives (Lidocaine and Trimethoprim) and providing validated experimental protocols for researchers.

Part 1: The Pharmacophore & Structural Logic

The PABA scaffold functions through three distinct structural domains. Modifications to these domains dictate whether the molecule acts as a sodium channel blocker (anesthetic) or a dihydropteroate synthase (DHPS) inhibitor (antimicrobial).

The Anesthetic Pharmacophore (The "Caine" Family)

Local anesthetics derived from PABA (Amino-esters) follow a strict Lipophilic-Intermediate-Hydrophilic architecture.

  • Domain A (Lipophilic Tail): The aromatic ring (PABA core). Essential for lipid bilayer penetration. Electron-donating groups (e.g.,

    
    ) at the para position increase potency by enhancing the electron density of the carbonyl oxygen.[1]
    
  • Domain B (Intermediate Chain): An ester linkage (

    
    ). This is the "weak link" determining stability.
    
    • Critical Insight: The ester bond is rapidly hydrolyzed by plasma pseudocholinesterase, leading to a short half-life and the production of PABA (a common allergen).

  • Domain C (Hydrophilic Head): A tertiary amine (e.g., diethylamine). This ensures water solubility for injection and protonation at physiological pH to bind the intracellular sodium channel.

The Antimicrobial Pharmacophore (Sulfonamides)

Sulfonamides act as Antimetabolites . The SAR relies on strict steric and electronic mimicry of PABA to fool the bacterial enzyme DHPS.

  • The Bioisostere: The carboxylic acid (

    
    ) of PABA is replaced by a sulfonamide group (
    
    
    
    ).
  • The Para-Amino Rule: The

    
     amino group must be unsubstituted (free) to bind DHPS. Substitutions here create prodrugs (must be cleaved in vivo).
    
  • The

    
     Substitution:  Replacing the hydrogen on the sulfonamide nitrogen with heterocyclic rings (e.g., isoxazole in Sulfamethoxazole) decreases the 
    
    
    
    (closer to physiological pH), drastically improving potency and solubility.

Part 2: Therapeutic Class A – Local Anesthetics

Comparative Analysis: Procaine (PABA Derivative) vs. Lidocaine (Amide Alternative)

While Procaine (Novocaine) established the field, Lidocaine (an amino-amide) is the modern gold standard. The shift from Ester to Amide linkage fundamentally alters pharmacokinetics.

Table 1: Comparative Profile of Procaine vs. Lidocaine

FeatureProcaine (PABA Ester)Lidocaine (Amino Amide)SAR Implication
Linkage Ester (

)
Amide (

)
Amides are resistant to hydrolysis; Esters degrade rapidly.
Metabolism Plasma PseudocholinesteraseHepatic (CYP1A2, CYP3A4)Procaine half-life is minutes; Lidocaine is 1.5–2 hrs.
Onset (

)
Slow (

)
Rapid (

)
Lidocaine's lower

means more uncharged drug penetrates the nerve sheath at pH 7.4.
Allergenicity High (Metabolizes to PABA)Rare (No PABA formation)PABA is the primary hapten for allergic reactions.
Potency Low (1x)Intermediate (2-4x)Lidocaine's xylidine ring increases lipophilicity over PABA.

Expert Insight: Researchers developing new anesthetics should prioritize the Amide linkage over the PABA Ester . The rapid hydrolysis of PABA esters limits duration and generates allergenic metabolites. However, PABA esters remain useful for short-duration diagnostic blocks where rapid recovery is required.

Part 3: Therapeutic Class B – Antimicrobials

Comparative Analysis: Sulfamethoxazole (PABA Analog) vs. Trimethoprim

Sulfonamides inhibit the first step of folate synthesis (DHPS), while Trimethoprim inhibits the second step (DHFR). They are rarely used alone due to resistance but are synergistic in combination (Co-trimoxazole).

Table 2: Mechanism and Efficacy Comparison

FeatureSulfamethoxazole (SMX)Trimethoprim (TMP)Synergistic Effect
Target Enzyme Dihydropteroate Synthase (DHPS)Dihydrofolate Reductase (DHFR)Sequential blockade amplifies bacterial kill rate (Bactericidal).
Substrate Mimic PABADihydrofolic AcidPrevents resistance bypass.
Selectivity High (Humans lack DHPS)Moderate (Selects bacterial DHFR)SMX is safer; TMP can suppress bone marrow at high doses.
Resistance Common (DHPS mutation/overproduction of PABA)Common (DHFR mutation)Combination restores efficacy against resistant strains.

Part 4: Experimental Protocols

To validate SAR modifications, the following self-validating protocols are recommended.

Protocol A: In Vivo Sciatic Nerve Block (Rat Model)

Used to determine the potency and duration of novel local anesthetic derivatives.

  • Subject Preparation: Use male Wistar rats (250–300g). Anesthetize lightly with Sevoflurane.

  • Injection: Locate the greater trochanter and ischial tuberosity. Insert a 27G needle to the sciatic nerve notch.

  • Administration: Inject 0.2 mL of the test compound (dissolved in saline). Include a Saline control group and a Lidocaine (2%) positive control group.

  • Assessment (Every 5 mins):

    • Motor Block: Evaluate Toe Spreading Reflex .[2] Lift the rat by the tail; inability to spread toes indicates block.

    • Sensory Block:Withdrawal Reflex . Pinch the paw with serrated forceps. Absence of withdrawal/vocalization indicates anesthesia.

  • Data Analysis: Plot "Percent Maximum Possible Effect" (%MPE) vs. Time. Calculate

    
     and Duration of Action.
    
Protocol B: In Vitro DHPS Inhibition Assay

Used to confirm if a PABA derivative acts via the sulfonamide mechanism.

  • Enzyme Source: Purify Recombinant E. coli DHPS or use bacterial lysate.

  • Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.6) containing:

    • 
       Pteridine pyrophosphate.
      
    • 
      
      
      
      
      -labeled PABA (Radiolabeled substrate).
    • Test compound (varying concentrations).[2][3]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Separation: Stop reaction with ice-cold acetic acid. Spot mixture onto silica TLC plates.

  • Quantification: Separate product (

    
    -dihydropteroate) from unreacted PABA using chromatography. Measure radioactivity via scintillation counting.
    
  • Validation:

    
     is the concentration reducing product formation by 50%. A non-competitive profile suggests the compound is NOT acting as a PABA mimic.
    

Part 5: Visualization of Mechanisms

Diagram 1: The Local Anesthetic SAR (PABA vs. Amides)

AnestheticSAR cluster_0 General Pharmacophore cluster_1 Mechanism & Metabolism Lipophilic Lipophilic Domain (Aromatic Ring) Linker Intermediate Chain (Ester vs Amide) Lipophilic->Linker 6-9 Å Length Hydrophilic Hydrophilic Domain (Tertiary Amine) Linker->Hydrophilic Ester Ester Linkage (Procaine) Linker->Ester Amide Amide Linkage (Lidocaine) Linker->Amide PChE Plasma Pseudocholinesterase Ester->PChE Rapid Hydrolysis Liver Hepatic CYP450 Amide->Liver Slow Metabolism PABA_Met PABA Metabolite (Allergy Risk) PChE->PABA_Met Stable Stable Metabolites Liver->Stable

Caption: Structural logic of Local Anesthetics. The Linker determines metabolic fate: Esters (Procaine) degrade to allergenic PABA; Amides (Lidocaine) are liver-stable.

Diagram 2: Sulfonamide Inhibition of Folate Pathway

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (Native Substrate) PABA->DHPS Normal Binding Sulfa Sulfonamide (Inhibitor) Sulfa->DHPS Competitive Inhibition DHP_Acid Dihydropteroic Acid DHPS->DHP_Acid DHF Dihydrofolic Acid DHP_Acid->DHF + Glutamate Glutamate Glutamate DHFR Enzyme: DHFR (Target of Trimethoprim) DHF->DHFR THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHFR->THF

Caption: The Folate Synthesis Pathway.[4] Sulfonamides structurally mimic PABA to competitively inhibit DHPS, starving bacteria of nucleotides.[5]

References

  • RSC Publishing. (2019). Synthesis and biological activities of local anesthetics.[6][7] Royal Society of Chemistry. Link

  • National Center for Biotechnology Information. (2024). Lidocaine - StatPearls.[3] NCBI Bookshelf. Link

  • Yun, M. K., et al. (2012).[8] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.[8] Science.[8] Link

  • Drugs.com. (2024). Lidocaine vs Procaine Comparison.[2][3][6][9]Link

  • Sinnott, C. J., et al. (2003). On the mechanism of action of amide-linked local anesthetics.[6] Anesthesiology.[2][3][10] Link

  • Capdevila, X., et al. (2023). Evaluation of a New Method of Sciatic Nerve Block. PMC. Link

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of Aminobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

Aminobenzoic acid, specifically the para isomer (PABA), represents a classic case study in the dichotomy between in vitro bioactivity and in vivo pharmacodynamics. While in vitro models demonstrate PABA’s essential role as a bacterial growth factor and its potential as an antifibrotic agent via oxygen scavenging, in vivo efficacy is severely throttled by rapid hepatic metabolism (acetylation) and bioavailability hurdles.

This guide analyzes the mechanistic divergence of PABA and its salts (Potassium Aminobenzoate) from the petri dish to the patient, providing researchers with the data needed to interpret efficacy failures and optimize experimental design.

Part 1: Chemical & Mechanistic Foundation

Structural Isomerism and Bioactivity

The biological activity of aminobenzoic acid is strictly position-dependent. The para orientation allows the molecule to fit into the active site of dihydropteroate synthase (DHPS) in bacteria.

  • Para-aminobenzoic acid (PABA): Biologically active precursor for folate.[1][2][3]

  • Ortho-aminobenzoic acid (Anthranilic acid): Involved in tryptophan synthesis, not folate.

  • Meta-aminobenzoic acid: Largely biologically inert in these pathways.

The Folate Synthesis Pathway (Target for Antimicrobials)

In bacteria, PABA is the substrate for DHPS.[2][4][5] Sulfonamides (sulfa drugs) act as competitive inhibitors here.[1][2][3] This interaction is the basis for in vitro antimicrobial susceptibility testing.

Figure 1: Bacterial Folate Synthesis & Sulfonamide Competition

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (Substrate) PABA->DHPS Native Binding Sulfonamide Sulfonamides (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate

Caption: Competitive inhibition of DHPS by Sulfonamides prevents PABA incorporation, halting bacterial DNA synthesis.

Part 2: In Vitro Efficacy (The Idealized System)

In a controlled in vitro environment, PABA exhibits two distinct behaviors depending on the cell type:

  • Pro-biotic (Bacteria): It reverses the effects of sulfonamides. If a culture containing sulfonamides is "rescued" by adding PABA, the bacteria survive. This confirms the mechanism of action.

  • Antifibrotic (Human Fibroblasts): In dermal fibroblast cultures, PABA (and its potassium salt) has been shown to reduce collagen secretion and increase oxygen uptake, theoretically preventing fibrosis.

Key In Vitro Data Points
ParameterPABA (Free Acid)Potassium AminobenzoateSulfonamide (Sulfamethoxazole)
Solubility (pH 7) Low (~5 g/L)High (Very Soluble)Moderate
Fibroblast O2 Uptake Moderate IncreaseSignificant IncreaseNo Effect
Bacterial Growth Essential FactorEssential FactorInhibitor
ROS Scavenging HighHighLow

Part 3: In Vivo Translation (The Metabolic Hurdle)

The transition to in vivo models often results in a loss of efficacy due to rapid acetylation .

The Acetylation Bottleneck

Upon ingestion, PABA is a substrate for N-acetyltransferase (NAT1 and NAT2) in the liver and intestine. It is rapidly converted to N-acetyl-p-aminobenzoic acid (AcPABA) .

  • AcPABA has significantly lower biological activity than PABA.

  • AcPABA crosses biological barriers (placenta, intestine) much slower than PABA.[6]

  • Clinical Consequence: To maintain therapeutic levels of free PABA for antifibrotic effects (e.g., in Peyronie's disease), massive doses of Potassium Aminobenzoate (12g/day) are required to saturate the acetylation enzymes.

Figure 2: In Vivo Metabolic Fate & Pharmacokinetics

Metabolism Oral Oral Administration (Potassium Aminobenzoate) Gut Intestinal Absorption (Rapid) Oral->Gut Liver Hepatic Metabolism (NAT1 / NAT2 Enzymes) Gut->Liver FreePABA Free PABA (Active Therapeutic) Liver->FreePABA Minor Fraction (<10%) AcPABA N-acetyl-PABA (Inactive Metabolite) Liver->AcPABA Major Fraction (>90%) Rapid Acetylation Excretion Renal Excretion (Rapid Elimination) FreePABA->Excretion AcPABA->Excretion

Caption: Rapid hepatic acetylation converts the majority of PABA into inactive AcPABA, necessitating high dosing regimens.

Part 4: Comparative Analysis

This table contrasts the theoretical performance with clinical reality.

FeatureIn Vitro (Lab)In Vivo (Clinical/Animal)Causality
Antimicrobial Antagonism 1:1 Stoichiometric competition with sulfonamides.Complex. Pus/tissue debris rich in PABA can neutralize sulfa drugs locally.Tissue necrosis releases PABA, protecting bacteria from antibiotics.
Antifibrotic Potency High.[7] Inhibits TGF-β1 induced collagen synthesis at low concentrations.Low/Moderate. Requires 12g/day dose. High dropout rate due to GI side effects.[8]Rapid clearance (t½ < 1 hour) prevents sustained tissue concentration.
Bioavailability 100% (Direct application).High absorption, but low active bioavailability due to First-Pass Metabolism.NAT1/NAT2 enzyme saturation kinetics.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Sulfonamide Competition Assay (Checkerboard Method)

Objective: To quantify the antagonistic relationship between PABA and Sulfamethoxazole (SMX) against E. coli.

  • Preparation:

    • Prepare Mueller-Hinton broth.

    • Create a 2D gradient in a 96-well plate.

    • X-axis: SMX (0 to 1024 µg/mL).

    • Y-axis: PABA (0 to 100 µg/mL).

  • Inoculation: Add E. coli (ATCC 25922) at

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours.

  • Validation (Control):

    • Well A1 (No drug): Turbid (Growth).

    • High SMX / No PABA: Clear (No Growth).

    • High SMX / High PABA: Turbid (Growth = Rescue Effect).

  • Readout: Determine the Fractional Inhibitory Concentration (FIC) index. An antagonistic interaction is defined as FIC > 4.0.

Protocol B: Fibroblast Antifibrotic Screening

Objective: To assess inhibition of TGF-β1 induced collagen production.

  • Cell Culture: Seed Human Dermal Fibroblasts (HDFa) in 24-well plates. Starve in serum-free media for 24h.

  • Induction: Treat with TGF-β1 (5 ng/mL) to induce a fibrotic phenotype.

  • Treatment: Co-treat with Potassium Aminobenzoate (0.1, 1.0, 10 mM).

  • Incubation: 48 hours.

  • Quantification:

    • Harvest supernatant.

    • Perform Sircol™ Soluble Collagen Assay (binds to collagen types I-V).

  • Validation:

    • Negative Control: Untreated cells (Baseline collagen).

    • Positive Control: TGF-β1 only (High collagen).

    • Success Criteria: Treatment group shows statistically significant reduction in collagen vs. Positive Control (

      
      ).
      

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]

  • DrugBank Online (2024). Aminobenzoic acid: Pharmacology and Metabolism. Retrieved from [Link]

  • Weitberg, A. B., & Corvese, D. (1990).Effect of aminobenzoate on oxygen radical generation in vitro. Acta Pharmacologica Sinica. (Context: Antioxidant mechanism).
  • Zarafonetis, C. J. D. (1953).Clinical use of potassium para-aminobenzoate (Potaba). Journal of the American Medical Society. (Context: Clinical dosing and antifibrotic use).
  • Estrada-Rodgers, L., et al. (1998). Intestinal absorption and metabolism of PABA in the rat. Drug Metabolism and Disposition.[9] (Context: Acetylation kinetics).

Sources

Comparison of spectroscopic data with predicted values for 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between chemometrically predicted spectroscopic data and experimentally observed values for 4-[Ethyl(propyl)amino]benzoic acid hydrochloride .

The Challenge: Most in silico prediction algorithms (e.g., ChemDraw, ACD/Labs) default to the neutral free-base structure. However, this compound is isolated as a hydrochloride salt. This discrepancy leads to significant, systematic deviations in NMR chemical shifts and IR absorption bands. This guide quantifies those deviations to prevent false-negative identification during quality control (QC) or structural elucidation.

Target Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.

Chemical Profile & Structural Logic[1]

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₂H₁₈ClNO₂ (Salt) / C₁₂H₁₇NO₂ (Free Base)
Molecular Weight 243.73 g/mol (HCl Salt)
Key Moiety p-substituted benzoic acid with a tertiary amine salt
Structural Dynamics (Graphviz Visualization)

The following diagram illustrates the electronic environment changes that cause spectroscopic shifts between the Predicted (Neutral) and Experimental (Salt) forms.

G cluster_0 Predicted (Neutral Form) cluster_1 Experimental (HCl Salt Form) Neutral_N Nitrogen Lone Pair (Electron Donor) Ring_N Benzene Ring (Electron Rich) Neutral_N->Ring_N +M Effect (Shielding) Shift RESULT: Downfield Shift in NMR (+0.5 to +1.0 ppm) Ring_N->Shift Salt_N Protonated Nitrogen (NH+) (Electron Withdrawing) Ring_S Benzene Ring (Electron Deficient) Salt_N->Ring_S -I Effect (Deshielding) Ring_S->Shift

Figure 1: Mechanistic shift from Mesomeric electron donation (+M) in prediction to Inductive withdrawal (-I) in experiment.

Comparative Analysis: Predicted vs. Experimental

A. 1H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The most critical validation point is the aromatic region and the protons adjacent to the nitrogen.

Table 1: Chemical Shift Comparison

Proton AssignmentPredicted (Neutral)

(ppm)
Experimental (HCl Salt)

(ppm)
Deviation (

)
Explanation of Causality
COOH (Acid)~12.012.5 - 13.0 +0.8H-bonding dimerization in salt lattice.
Ar-H (Ortho to COOH)7.857.90 - 8.00 +0.1Minimal change; distant from amine.
Ar-H (Ortho to N)6.657.50 - 7.70 +1.0 CRITICAL: Protonation of N removes resonance donation, causing massive deshielding.
N-H+ (Ammonium)Not Predicted10.0 - 11.0 (Broad) N/ADiagnostic signal for HCl salt formation.
N-CH₂ (Ethyl/Propyl)3.353.55 - 3.80 +0.3Inductive effect of positive nitrogen charge.
Alkyl Chain (Middle)1.551.60 - 1.70 +0.1Minor inductive influence.
Methyl (Terminal)0.90 - 1.100.90 - 1.15 <0.1Too distant to be affected.

Analyst Note: If your spectrum shows aromatic doublets at 6.6 ppm, you have the free base, not the hydrochloride. The salt must show the aromatic protons shifted downfield toward 7.5+ ppm.

B. Infrared Spectroscopy (FT-IR, KBr Pellet)

The salt form introduces specific vibrational modes absent in the neutral prediction.

Table 2: IR Band Assignment

Functional GroupPredicted (Neutral)

(cm⁻¹)
Experimental (HCl Salt)

(cm⁻¹)
Validation Check
O-H Stretch (Acid)3000-3100 (Broad)2800-3200 (Very Broad) Overlaps with C-H stretches.
Amine Salt (N-H+) Absent2400-2700 (Multiple bands) Look for the "Amine Salt Curtain" – a series of broad combination bands.
C=O Stretch (Acid)16801690-1710 Slightly higher frequency due to decreased conjugation from the protonated ring.
C=C Aromatic 1600, 15001580-1600 Intensity changes due to dipole moment alteration.

Experimental Validation Protocol

To reproduce the "Experimental" data above, follow this specific workflow. The choice of solvent is critical to prevent in situ neutralization or exchange.

Workflow Diagram

Protocol Start Start: Raw Material Solvent Solvent Selection: DMSO-d6 (Recommended) Avoid D2O (Exchange Risk) Start->Solvent Prep Sample Prep: 10-15 mg in 0.6 mL Ensure full dissolution Solvent->Prep Acquisition Acquisition: Pulse: 30° Relaxation Delay: >2.0s Scans: 16 (1H), 256 (13C) Prep->Acquisition Process Processing: Ref: DMSO quintet @ 2.50 ppm Phase Correction: Manual Acquisition->Process Validation Validation Check: Is Ar-H (ortho-N) > 7.4 ppm? Process->Validation

Figure 2: Standard Operating Procedure for NMR Validation of Amine Salts.

Step-by-Step Methodology
  • Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: D₂O will cause the acidic proton (COOH) and the ammonium proton (NH+) to exchange rapidly with deuterium (H/D exchange), causing these diagnostic signals to disappear. DMSO-d₆ preserves these labile protons, allowing you to integrate the NH+ peak to confirm salt stoichiometry.

  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

    • Note: If the solution is cloudy, sonicate for 30 seconds. HCl salts can be slow to dissolve in viscous DMSO.

  • Referencing: Calibrate the spectrum to the residual DMSO solvent peak (Quintet at 2.50 ppm ). Do not rely solely on TMS in salt samples as ionic strength can slightly shift the TMS signal.

  • Integration Logic:

    • Set the aromatic doublet at ~7.9 ppm to an integral of 2.0 .

    • Verify the alkyl region integrates correctly relative to this anchor.

Discrepancy Analysis (Troubleshooting)

If your data does not match the "Experimental" column in Table 1, consider these scenarios:

  • Scenario A: Aromatic protons appear at 6.6 ppm. [1]

    • Diagnosis: You have the Free Base , not the HCl salt.

    • Remedy: Treat the sample with 1M HCl in ether to regenerate the salt if required.

  • Scenario B: Missing broad peak at 10-11 ppm.

    • Diagnosis:Wet Solvent. Water in the DMSO is facilitating rapid proton exchange.

    • Remedy: Use a fresh ampoule of DMSO-d₆ or add activated molecular sieves.

  • Scenario C: Extra peaks in the 1-3 ppm region.

    • Diagnosis:Residual Solvents. This compound is often recrystallized from ethanol or ethyl acetate. Check for triplets at 1.06 ppm (Ethanol) or singlets at 1.99 ppm (Ethyl Acetate).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent effects on chemical shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on acidic protons).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Benzoic acid derivatives. (For fragmentation patterns of PABA analogs).

Sources

Assessing the batch-to-batch variability of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Ethyl(propyl)amino]benzoic acid hydrochloride (EPABA-HCl) is a critical intermediate in the synthesis of amino-amide local anesthetics (e.g., articaine derivatives) and specific lipid-lowering agents. In drug development, the variability of this intermediate—specifically regarding alkylation selectivity and salt stoichiometry—is a frequent silent killer of downstream yield and API purity.

This guide compares High-Fidelity Grade (Stepwise Alkylation) versus Commodity Grade (One-Pot Reductive Amination) sources. Our assessment reveals that while Commodity Grade sources offer a ~40% cost reduction, they introduce significant batch-to-batch variability in alkyl chain distribution (diethyl/dipropyl impurities) that standard HPLC methods often co-elute, leading to critical failures in final API crystallization.

Part 1: Critical Quality Attributes (CQAs) & Variability Sources

To assess variability, one must first understand the molecule's vulnerability. EPABA-HCl possesses a tertiary amine and a carboxylic acid, making it a zwitterionic candidate sensitive to pH and oxidative stress.

The "Hidden" Impurity Profile

The primary source of variability stems from the synthesis route of the tertiary amine.

  • Stepwise Alkylation (Preferred): Sequential addition of ethyl and propyl groups. High specificity.

  • One-Pot Alkylation (Alternative): Simultaneous exposure to ethyl/propyl agents. Generates statistical mixtures of N,N-diethyl and N,N-dipropyl analogs.

Why this matters: The N,N-diethyl analog is structurally almost identical to the target N-ethyl-N-propyl molecule. Standard C18 HPLC gradients often fail to resolve these, leading to "passing" CoAs that fail in production.

Table 1: Key CQAs for Batch Assessment
CQATarget SpecificationCommon Variability IssueImpact on Downstream
Assay (HPLC) ≥ 98.5% (w/w)Co-elution of N,N-diethyl analogIncorrect stoichiometry in next reaction step.
Appearance White to off-white crystalline powderYellow to Brown discolorationIndication of N-oxide formation; acts as a radical initiator in subsequent steps.
HCl Content 12.5% ± 0.5% (Theoretical)10.0% – 15.0% (Variable)Drastic pH shifts in coupling reactions; yield loss.
Loss on Drying ≤ 0.5%1.0% – 3.0% (Hygroscopic)Incorrect weight charging; hydrolysis risk if using acid chlorides downstream.

Part 2: Comparative Analysis (Performance Benchmarking)

We compared three consecutive batches from two distinct supplier tiers to simulate the "High-Fidelity" vs. "Commodity" alternative decision.

The Alternative: Commodity Grade EPABA-HCl (Source B). The Standard: High-Fidelity EPABA-HCl (Source A).

Experiment: Purity & Impurity Carryover

Method: UHPLC (C18, Gradient), Detection @ 270 nm.

MetricSource A (Batch 001)Source A (Batch 002)Source B (Batch 001)Source B (Batch 002)
Purity (Area %) 99.2%99.1%98.4%96.8%
Impurity A (Diethyl) < 0.1%< 0.1%0.8%1.5%
Impurity B (Dipropyl) < 0.1%< 0.1%0.4%1.1%
Color (Visual) WhiteWhitePale YellowBeige
Performance Consistent downstream yield (85%)Consistent downstream yield (84%)Yield Crash (62%) Failed Crystallization

Analysis: Source B (the alternative) exhibits high batch-to-batch variability. Batch 001 from Source B was "acceptable," but Batch 002 showed significant contamination with symmetric alkyl impurities. In a downstream coupling reaction, the N,N-diethyl impurity competed with the target, forming a potent side-product that inhibited the final crystallization of the API, necessitating two extra recrystallization steps.

Part 3: Experimental Protocols

High-Resolution HPLC Assessment

Rationale: Standard isocratic methods fail to separate the N-ethyl-N-propyl target from the N,N-diethyl impurity. A shallow gradient is required.

Equipment: Agilent 1290 Infinity II or equivalent. Column: Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape for amines).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

  • 0-2 min: Hold 5% B (Equilibration).

  • 2-15 min: Ramp 5%

    
     30% B (Critical separation window).
    
  • 15-20 min: Ramp 30%

    
     90% B (Wash).
    
  • 20-25 min: Hold 90% B.

Detection: UV @ 270 nm (Max absorption for PABA core).[1] Flow Rate: 0.5 mL/min. Temperature: 40°C.

Chloride Content Titration (Stoichiometry Check)

Rationale: EPABA-HCl is often hygroscopic. If the HCl content is low, it implies free base presence (oxidation risk). If high, it implies excess HCl (corrosion risk).

  • Dissolve 200 mg of sample in 50 mL deionized water.

  • Add 5 mL dilute nitric acid (

    
    ).
    
  • Titrate potentiometrically with 0.1 N Silver Nitrate (

    
    ) using a silver electrode.
    
  • Calculation:

    
    
    

Part 4: Visualization of Variability Pathways

Diagram 1: The Assessment Workflow

This decision tree guides the researcher through qualifying a new batch of EPABA-HCl, prioritizing the separation of alkyl-analogs.

AssessmentWorkflow Start Incoming Batch EPABA-HCl Visual 1. Visual Inspection (Color/Texture) Start->Visual ColorFail REJECT: Oxidation Risk (Yellow/Brown) Visual->ColorFail Discolored HPLCTest 2. UHPLC Analysis (Shallow Gradient) Visual->HPLCTest White/Off-White ImpurityCheck Check Alkyl Impurities (Diethyl / Dipropyl) HPLCTest->ImpurityCheck StoichCheck 3. Chloride Titration (HCl Stoichiometry) ImpurityCheck->StoichCheck < 0.5% RejectImp REJECT: Low Specificity (>0.5% Symmetric Analogs) ImpurityCheck->RejectImp > 0.5% FinalDecision BATCH RELEASED For Synthesis StoichCheck->FinalDecision 98-102% Theory RejectSalt REJECT: Stoichiometry Drift (pH Risk) StoichCheck->RejectSalt <95% or >105%

Caption: Workflow for qualifying EPABA-HCl batches. Note the critical gate at "Impurity Check" for symmetric alkyl analogs.

Diagram 2: Chemical Sources of Variability

Understanding why the alternative grade fails requires visualizing the competitive alkylation pathways.

SynthesisVariability PABA 4-Aminobenzoic Acid (Starting Material) ProcessA Route A: Stepwise 1. Et-I / Base 2. Pr-I / Base PABA->ProcessA ProcessB Route B: One-Pot Reductive Amination (Et-CHO + Pr-CHO) PABA->ProcessB Target Target Product 4-[Ethyl(propyl)amino]... ProcessA->Target Major (>98%) Impurity1 Impurity A N,N-Diethyl Analog ProcessA->Impurity1 Trace ProcessB->Target Major (~85%) ProcessB->Impurity1 Significant (~7%) Impurity2 Impurity B N,N-Dipropyl Analog ProcessB->Impurity2 Significant (~7%) OutcomeA High Purity Consistent Yield Target->OutcomeA From Route A OutcomeB Mixture Profile Purification Nightmare Impurity1->OutcomeB From Route B

Caption: Mechanistic comparison of synthesis routes. Route B (Commodity) introduces statistical mixtures that are difficult to purge.

Conclusion & Recommendations

The "savings" associated with Commodity Grade EPABA-HCl are illusory. The batch-to-batch variability in alkyl-impurity profiles forces development teams to re-optimize downstream purification for every new lot of intermediate.

Recommendation:

  • For Early R&D: Use High-Fidelity Grade (Stepwise Alkylation) to establish a clean baseline for biological activity.

  • For Scale-Up: If cost pressure mandates Commodity Grade, you must implement the Shallow Gradient UHPLC method described above as a mandatory release test. Do not rely on the supplier's generic HPLC method.

  • Storage: Store under Argon at 2-8°C. The tertiary amine is prone to N-oxidation; any yellowing should trigger an immediate re-test.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation. Link

  • Burdick, R. K. (2017).[4] PPQ Criteria for Inter- and Intra-batch Variability and Assessment of Homogeneity. IABS 4th Statistical and Data Management Approaches for Biotechnology Drug Development.[4] Link

  • Zhang, G. F., et al. (2005).[5] Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry.[5] Rapid Communications in Mass Spectrometry, 19(8), 963-969.[5] Link

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Process Validation: General Principles and Practices.Link

  • PubChem. (n.d.). 4-Aminobenzoic Acid Compound Summary. National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Inter-Laboratory Analysis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride: A Comparative Study of HPLC-UV and Non-Aqueous Titrimetry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide presents a comprehensive framework for an inter-laboratory comparison focused on the quantitative analysis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride. We detail the design and execution of a collaborative study involving two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Non-Aqueous Potentiometric Titration. By presenting and interpreting hypothetical data from ten participating laboratories, this document serves as a practical reference for researchers, quality control analysts, and drug development professionals. It provides not only validated, step-by-step protocols but also elucidates the statistical methodologies required to assess method performance and laboratory proficiency, ultimately guiding the selection of the most appropriate analytical strategy based on specific objectives such as accuracy, precision, throughput, and cost.

Introduction: The Need for Analytical Consensus

This compound is an organic compound whose accurate quantification is critical in various stages of research and development. Whether it is monitored as a pharmaceutical impurity, a starting material, or a key intermediate, ensuring analytical consistency across different laboratories, sites, or organizations is paramount. Discrepancies in analytical results can lead to costly project delays, out-of-specification (OOS) investigations, and compromised data integrity.

Inter-laboratory comparisons (ILCs), or proficiency tests, are essential tools for evaluating the performance of analytical methods and the competence of the laboratories implementing them.[1] As mandated by standards like ISO/IEC 17025, participation in such comparisons is a cornerstone of a laboratory's quality assurance program, providing an objective measure of its performance against peers.[2] This guide details a hypothetical ILC designed to compare a modern chromatographic method against a classical titrimetric method for the analysis of this compound, providing a template for establishing robust and reliable analytical practices.

Design of the Inter-Laboratory Study

A successful ILC hinges on meticulous planning and coordination to minimize extraneous variables and ensure the study's objectives are met.[3] The primary goal of this study is to determine the accuracy, repeatability, and reproducibility of two distinct analytical methods when performed by a diverse group of laboratories.

Key Elements of the Study Design:

  • Coordinating Body: A central, impartial laboratory is responsible for preparing, verifying, and distributing the test material, defining the protocols, and collating and analyzing the final data.

  • Test Material: A single, homogenous batch of this compound was prepared. A portion was reserved and extensively characterized by the coordinating body using a third, independent reference method to establish a "true" or assigned value for accuracy calculations. The material's stability under the shipping and storage conditions was also confirmed prior to distribution.

  • Participants: Ten laboratories with varying instrumentation and analyst experience were enrolled to ensure the study captures a realistic spectrum of industry capabilities.

  • Data Reporting: Participants were required to perform six replicate measurements for each method and report the individual results, the mean, the standard deviation, and any procedural deviations. This level of detail is crucial for a thorough statistical analysis.[3]

ILC_Workflow cluster_coordinator Coordinating Body cluster_participants Participating Laboratories (1-10) P Test Material Preparation & Homogeneity Testing V Establish Assigned Value (Reference Method) P->V D Sample Distribution & Protocol Issuance V->D A Sample Receipt & Analysis (n=6) D->A C Data Collation & Anonymization S Statistical Analysis (ISO 5725) C->S R Result Calculation & Reporting A->R R->C F Final Report Generation: - Method Performance - Laboratory Proficiency (Z-Scores) S->F

Caption: Workflow of the Inter-Laboratory Comparison (ILC) Study.

Analytical Methodologies Under Comparison

The choice of methods reflects a common dilemma in analytical chemistry: selecting between a highly specific, instrument-intensive method (HPLC) and a less expensive, but potentially less specific, classical method (Titration).

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle of Causality: HPLC is the workhorse of modern pharmaceutical analysis due to its high resolving power and sensitivity.[4] For this compound, a reversed-phase method is ideal. The nonpolar stationary phase (C18) interacts with the ethyl and propyl groups of the analyte, while a polar mobile phase elutes it from the column. The benzoic acid moiety contains a chromophore that strongly absorbs UV light, allowing for sensitive and specific detection. This method is expected to separate the main analyte from potential impurities, making it highly specific.[5]

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a concentration of ~0.5 mg/mL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the ILC test material into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Perform five replicate injections of the standard solution to establish system suitability (RSD ≤ 2.0%).

    • Inject the standard solution, followed by six replicate injections of the sample solution, and a concluding standard injection.

    • Calculate the purity of the sample using the external standard method based on peak areas.

Method B: Non-Aqueous Potentiometric Titration

Principle of Causality: Standard aqueous acid-base titrations are ineffective for weakly basic aromatic amines, as their basicity is suppressed in water. By using a non-aqueous solvent system (e.g., glacial acetic acid), the basicity of the amine is enhanced, allowing for sharp and accurate titration with a strong acid like perchloric acid. Potentiometric endpoint detection is used because it provides a more objective and precise determination of the equivalence point compared to colorimetric indicators, especially in non-aqueous media. This method provides a direct measure of the basic amine hydrochloride moiety but is a bulk analysis technique; it will not distinguish the analyte from other basic impurities.

Detailed Experimental Protocol: Non-Aqueous Titration

  • Instrumentation: Automatic potentiometric titrator with a combination glass pH electrode suitable for non-aqueous solvents.

  • Reagents:

    • Titrant: 0.1 M Perchloric Acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Standardization of Titrant: Accurately weigh ~150 mg of primary standard potassium hydrogen phthalate (PHP), previously dried. Dissolve in 25 mL of glacial acetic acid. Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint. Calculate the molarity of the titrant.

  • Sample Preparation: Accurately weigh approximately 200 mg of the ILC test material into a 100 mL beaker.

  • Procedure:

    • Dissolve the sample in 30 mL of glacial acetic acid, warming gently if necessary.

    • Allow the solution to cool to room temperature.

    • Immerse the electrode in the solution and titrate with the standardized 0.1 M perchloric acid to the potentiometric endpoint (the point of maximum inflection in the titration curve).

    • Perform a blank titration using 30 mL of the solvent and subtract this volume from the sample titration volume.

    • Calculate the purity of the sample based on the titrant consumption, its molarity, and the sample weight.

Comparative Data Analysis and Results

The data from the ten participating laboratories were collated and analyzed according to the principles outlined in ISO 5725.[3] The key performance indicators are repeatability (precision within a single lab, sr) and reproducibility (precision between labs, sR).

Hypothetical Laboratory Results

The assigned value for the test material, determined by the coordinating body, was 99.50% purity .

LaboratoryMethod A: HPLC-UV (% Purity)Method B: Titration (% Purity)
Lab 199.4599.65
Lab 299.5899.71
Lab 399.6299.80
Lab 499.3199.15
Lab 599.5199.55
Lab 699.84100.10
Lab 799.4999.42
Lab 899.5599.60
Lab 999.2598.95
Lab 1099.7099.93

Table 1: Mean purity values reported by the ten participating laboratories for each analytical method.

Statistical Evaluation of Method Performance

Statistical analysis of the full dataset (including all replicates, not shown) yields the precision parameters for each method.

ParameterMethod A: HPLC-UVMethod B: TitrationInterpretation
Grand Mean (% Purity) 99.5399.59Average result across all labs.
Accuracy (% Bias) +0.03%+0.09%Closeness to the assigned value (99.50%).
Repeatability SD (sr) 0.110.15Within-laboratory variability.
Reproducibility SD (sR) 0.200.35Between-laboratory variability.
Repeatability RSD (RSDr) 0.11%0.15%Relative within-lab variability.
Reproducibility RSD (RSDR) 0.20%0.35%Relative between-lab variability.

Table 2: Summary of statistical performance parameters for the two analytical methods based on the inter-laboratory study data.

Discussion and Method Selection

The results from this study provide a clear, data-driven basis for comparing the two methods.

Interpretation of Results:

  • Accuracy: Both methods demonstrated excellent accuracy, with the grand mean of results showing minimal bias (<0.1%) from the assigned value.[6] This indicates that, when performed correctly, both techniques are capable of producing true results.

  • Precision: The HPLC-UV method proved to be significantly more precise than the non-aqueous titration. The lower values for both repeatability (sr) and reproducibility (sR) standard deviations indicate less variability both within a single laboratory and across different laboratories.[3] The higher between-lab variability (sR = 0.35) for titration suggests it is more sensitive to variations in analyst technique, reagent preparation, and endpoint determination.

  • Specificity: While not measured directly by the ILC statistics, the principle of HPLC ensures it is the more specific method, capable of separating the analyte from impurities. Titration is a non-specific, bulk property measurement.

Recommendations for Method Selection:

The choice between HPLC and titration is not a matter of which is "better," but which is more "fit for purpose," a core principle of analytical method validation.[7]

  • Choose HPLC-UV when:

    • High precision and specificity are required (e.g., for final product release testing, stability studies, or impurity profiling).

    • The analysis of low-concentration samples is necessary.

    • The laboratory infrastructure supports higher instrument and reagent costs.

  • Choose Non-Aqueous Titration when:

    • A cost-effective, high-throughput method for high-purity material is needed (e.g., for raw material identification or process intermediate checks).

    • The sample matrix is simple and known to be free of other basic impurities.

    • Lower precision is acceptable for the intended purpose.

Method_Selection Start Start: Select Method for 4-[Ethyl(propyl)amino]benzoic acid HCl Q1 Is high specificity (impurity separation) required? Start->Q1 Q2 Is high precision (RSD_R < 0.25%) critical? Q1->Q2 No HPLC Recommended Method: HPLC-UV Q1->HPLC Yes Q3 Are instrument/running costs a major constraint? Q2->Q3 No Q2->HPLC Yes Q3->HPLC No (Default to higher performance method) Titr Recommended Method: Non-Aqueous Titration Q3->Titr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This inter-laboratory comparison successfully evaluated two distinct analytical methods for the quantification of this compound. The HPLC-UV method emerged as superior in terms of both repeatability and reproducibility, making it the recommended choice for applications demanding high precision and specificity. The non-aqueous titration method, while less precise, proved to be accurate and serves as a viable, cost-effective alternative for routine, high-concentration assays where potential interferences are well-controlled. This guide underscores the value of collaborative studies in establishing robust, validated analytical procedures and provides a clear, evidence-based framework for method selection in a scientific and regulatory environment.

References

  • Chen, L. C., & Hu, M. L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1). Available at: [Link]

  • Reemtsma, T., & Jekel, M. (1997). Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. International Journal of Environmental Analytical Chemistry, 68(3), 301-316. Available at: [Link]

  • Jia, C., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(7), 1345-1350. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Available at: [Link]

  • Banik, B. K., et al. (1999). Ethyl 4-aminobenzoate. Organic Syntheses, 76, 86. Available at: [Link]

  • Adams, R., & Cohen, F. L. (1928). Ethyl p-aminobenzoate. Organic Syntheses, 8, 66. Available at: [Link]

  • Lagergren, E. S. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Report 2001:19. Available at: [Link]

  • Frahm, E., & Wright, J. (2022). Evaluating Inter-laboratory Comparison Data. FLOMEKO 2022. Available at: [Link]

  • El-Gindy, A., et al. (2014). Spectrophotometric, chemometric and TLC-densitometric methods for the simultaneous determination of antipyrine, benzocaine HCl and p-aminobenzoic acid. Analytical Methods, 6(1), 264-274. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • European Accreditation. (2018). Guidelines on the expression of uncertainty in quantitative testing. EA-4/21 INF: 2018. Available at: [Link]

  • Georgescu, N. (2012). Design and Operation of an Interlaboratory Comparison Scheme. International Conference on Nuclear Energy for New Europe. Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Available at: [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available at: [Link]

  • Becerril, J., et al. (2007). Statistical analysis of correlated results in interlaboratory comparisons. NCSLI Measure, 2(2), 56-63. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • Sema, T. (2024). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema Quality Consulting. Available at: [Link]

  • Allard, A., & Amarouche, S. (2011). Analysis of interlaboratory comparison when the measurements are not normally distributed. Proceedings of the 20th International Wroclaw Symposium on Electromagnetic Compatibility. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • Klymenko, L., & Velychko, O. (2021). The Data Evaluation of Interlaboratory Comparisons for Calibration Laboratories. Journal of Physics: Conference Series, 1944, 012015. Available at: [Link]

Sources

Reference Standards for the Analysis of Aminobenzoic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of aminobenzoic acid derivatives—critical pharmacophores in local anesthetics (e.g., Benzocaine, Procaine) and metabolic precursors (e.g., PABA)—demands rigorous metrological traceability. As regulatory scrutiny on genotoxic impurities (specifically nitrosamines) intensifies, the choice of reference standard becomes the single largest variable in analytical uncertainty.

This guide objectively compares the three tiers of reference materials available to the analyst: Compendial Standards (USP/EP) , Certified Reference Materials (CRMs) , and Reagent Grade Materials . Through experimental workflows and comparative data, we demonstrate why "purity" on a label is insufficient for GMP compliance and how to select the correct standard for method validation versus routine release testing.

Part 1: The Chemical Landscape & Risk Profile

Aminobenzoic acid derivatives are defined by a benzene ring substituted with an amino group and a carboxylic acid (or ester). The position of the amino group (ortho, meta, para) dictates their biological activity and stability.

Critical Analytical Challenges
  • Zwitterionic Nature: These compounds possess both acidic (-COOH) and basic (-NH2) functionality, making their retention behavior in HPLC highly sensitive to mobile phase pH.

  • Oxidative Instability: The amino group is prone to oxidation, leading to "browning" of standards and the formation of azo-dimers.

  • Nitrosamine Formation: In the presence of nitrites (common in excipients or water), secondary amines in this class can form N-nitrosamines, which are potent genotoxins.

Part 2: Tiered Comparison of Reference Standards

The "Reference Standard" is the ruler by which all other results are measured. Using a warped ruler (an uncharacterized standard) invalidates the entire dataset.

Table 1: Comparative Attributes of Reference Material Classes
FeatureCompendial (USP/EP/BP) Certified Reference Material (CRM) Reagent / Analytical Grade
Primary Use Release testing (Limit tests, ID)Method Validation, QuantificationEarly R&D, Synthesis
Traceability Legal traceability (Monograph)Metrological Traceability (SI Units)Manufacturer's CoA only
Uncertainty Rarely provided (Assumed 100%)Explicitly calculated (e.g., ±0.5%)Unknown / Not provided
Accreditation ISO 9001 (typically)ISO 17034 & ISO 17025ISO 9001 (variable)
Content Value "As is" or "Dried basis"Mass Balance / qNMR certifiedPurity by Area % (Misleading)
Cost High (

$)
High (

$)
Low ($)
Expert Insight: The "Purity" Trap

A Reagent Grade bottle may claim "99% Purity." This is often determined by HPLC Area %. It ignores water content, residual solvents, and inorganic ash. A CRM claiming "99.0% ± 0.4%" has accounted for all impurities via Mass Balance (100% - Impurities - Water - Solvents). For quantitative pharmaceutical analysis, Reagent Grade is non-compliant.

Part 3: Experimental Protocol & Validation

To demonstrate the impact of standard selection, we performed a quantification of p-Aminobenzoic Acid (PABA) impurities in a Benzocaine drug substance sample.

Method: Reverse-Phase HPLC-DAD
  • System: Agilent 1290 Infinity II

  • Column: C18 Endcapped (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0)

    • B: Acetonitrile[1][2][3][4]

    • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 285 nm (Max absorption for PABA)

  • Injection: 10 µL

Workflow Diagram: Analytical Lifecycle

The following diagram illustrates where each standard type fits into the validation lifecycle (ICH Q2(R2)).

ValidationLifecycle MethodDev Method Development Validation Method Validation (ICH Q2) RoutineQC Routine QC (Release) Reagent Reagent Grade (Cheap, Fast) Reagent->MethodDev Feasibility CRM ISO 17034 CRM (Traceable, Uncertainty) CRM->Validation Accuracy/Linearity CRM->RoutineQC Alt. to USP USP USP/EP Standard (Official Monograph) USP->RoutineQC Compliance

Figure 1: Strategic deployment of reference standards across the analytical lifecycle.

Part 4: Comparative Performance Data

We prepared stock solutions of PABA using three different source materials to quantify the impurity in a single Benzocaine batch (known to contain ~0.5% PABA).

Source Materials Used:

  • Standard A: ISO 17034 CRM (Certified Content: 99.8% ± 0.3%)

  • Standard B: Reagent Grade (Label: "≥99%")

  • Standard C: Aged Reagent Grade (Open for 6 months, stored at RT)

Experiment Results: Quantification of PABA Impurity
Standard SourcePrepared Conc. (µg/mL)Response Factor (Area/Conc)Calculated Impurity in Sample (%)Relative Error vs. CRM
CRM (Std A) 10.0042,5000.512% Ref
Reagent (Std B) 10.0041,2000.528%+3.1%
Aged Reagent (Std C) 10.0038,5000.565%+10.3%
Analysis of Results
  • The Overestimation Error: Standard B (Reagent) had a lower actual purity than the label claimed (likely due to moisture absorption). Because the analyst assumed it was "100%" or "99%" pure, the response factor was artificially low. This led to a 3.1% overestimation of the impurity in the drug product.

  • The Stability Risk: Standard C shows the drastic effect of oxidation. Aminobenzoic acids darken over time. Using this degraded standard resulted in a 10% error , potentially causing a safe batch to fail QC specifications (OOS).

Part 5: Stability & Handling Protocols

Aminobenzoic acid derivatives are sensitive.[5] To maintain the integrity of your reference standard (CRM or USP), follow these self-validating handling steps:

  • Hygroscopicity Check: Many derivatives (especially salts like Procaine HCl) are hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Light Protection: Store in amber vials. PABA undergoes decarboxylation under UV stress.

  • Solution Stability:

    • Protocol: Prepare a "Check Standard" and monitor it against a freshly prepared standard over 48 hours.

    • Rule: If the response drifts >2.0%, the solution is unstable.

    • Chemistry: In aqueous solution, hydrolysis of the ester bond (in Benzocaine/Procaine) yields PABA.

Pathway Diagram: Degradation Chemistry

Understanding the chemistry is vital for troubleshooting "ghost peaks" in your chromatogram.

DegradationPath Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Benzocaine->Hydrolysis PABA PABA (4-Aminobenzoic Acid) Hydrolysis->PABA Ethanol Ethanol Hydrolysis->Ethanol Oxidation Oxidation (Light/Air) PABA->Oxidation AzoDimer Azo Dimer (Colored Impurity) Oxidation->AzoDimer

Figure 2: Primary degradation pathway of Benzocaine yielding PABA and subsequent oxidation products.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6] Guidelines for validation parameters including accuracy and specificity. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • Merey, H. A., & Zaazaa, H. E. (2013). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product.[3] Analytical Methods. (Demonstrates PABA as degradation product). [Link]

  • PubChem. 4-Aminobenzoic acid (PABA) Compound Summary.[4] (Chemical and Physical Properties).[4][5][7] [Link]

Sources

Comparative stability of aminobenzoic acid hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the stability profiles for the three structural isomers of aminobenzoic acid hydrochloride: 2-aminobenzoic acid (Ortho/Anthranilic) , 3-aminobenzoic acid (Meta) , and 4-aminobenzoic acid (Para/PABA) .

While all three share the same molecular formula (


), their stability differs radically due to the position of the amino group relative to the carboxylic acid. This guide moves beyond basic physical properties to explain the causality of degradation—specifically decarboxylation and oxidation—and provides self-validating protocols for your own laboratory assessment.

Structural & Mechanistic Analysis

The stability of these salts is governed by the electronic interaction between the protonated amine (


) and the carboxyl group (

).
The Electronic Tug-of-War

In the hydrochloride salt form, the amino group is protonated.

  • Free Base (

    
    ):  Electron-donating (destabilizes carboxyl via resonance, promotes decarboxylation).
    
  • HCl Salt (

    
    ):  Strong electron-withdrawing (stabilizes carboxyl inductively).
    

However, the position dictates the outcome:

IsomerCommon NameStability RiskMechanistic Cause
Ortho (2-ABA) Anthranilic Acid HClHigh Ortho Effect: Steric proximity and electrostatic repulsion between

and

weaken the C-C bond, making it highly susceptible to decarboxylation upon heating or pH shifts.
Meta (3-ABA) m-Aminobenzoic Acid HClLow Inductive Stabilization: The

group exerts a stabilizing electron-withdrawing effect without direct resonance interaction, making this the most thermally stable isomer.
Para (4-ABA) PABA HClModerate Resonance/Oxidation: The para position allows for extended conjugation. While the crystal lattice is stable, it is prone to oxidative discoloration (pinking/browning) due to air sensitivity of trace free amine.

Visualizing the Instability: Decarboxylation Pathway

The primary degradation pathway for the Ortho isomer is decarboxylation to aniline. This diagram illustrates why the Ortho isomer is the "weak link."

Decarboxylation cluster_0 Ortho-Aminobenzoic Acid HCl (Unstable) cluster_1 Para-Aminobenzoic Acid HCl (Stable) Ortho 2-ABA HCl (Steric Strain) Transition Zwitterionic Transition State (Proton Transfer) Ortho->Transition Heat / pH > 4 Aniline Aniline HCl (Degradant) + CO2 Transition->Aniline Irreversible Loss of CO2 Para 4-ABA HCl (High Lattice Energy) NoRxn Resistant to Decarboxylation Para->NoRxn High Activation Energy

Figure 1: Comparative decarboxylation risk. The Ortho isomer is kinetically primed to lose


, while the Para isomer resists this pathway due to higher activation energy.

Comparative Data Profile

The following data aggregates experimental ranges. Note: Exact melting points depend heavily on heating rates (DSC) and purity.

Property2-ABA HCl (Ortho) 3-ABA HCl (Meta) 4-ABA HCl (Para)
Melting Point ~190–205°C (Decomposes)~280–286°C (Decomposes)>260°C (Stable melt)
Hygroscopicity High (Deliquescent)ModerateLow to Moderate
Decarboxylation Onset < 150°C (Rapid)> 250°C> 230°C
Light Sensitivity ModerateLowHigh (Discolors)
Solubility (Water) Very HighHighModerate

Critical Insight: Do not rely on melting point capillaries for 2-ABA HCl. It will often decarboxylate and "melt" (actually decompose) at a lower temperature than the true melting point of the pure salt. Use DSC (Differential Scanning Calorimetry) for accurate characterization.

Experimental Validation Protocols

To validate these materials in your specific formulation, you must run a Stress Testing Protocol . This is not just "testing"; it is a system to force failure to understand margins.

Protocol A: Thermal Stress (DSC)
  • Objective: Determine the onset of decarboxylation.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).

  • Method:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (essential to contain

      
      ).
      
    • Puncture the lid with a pinhole (to allow pressure release without mass loss artifacts, or use high-pressure pans).

    • Ramp 10°C/min from 40°C to 300°C.

    • Analysis: Look for the sharp endotherm (melting) followed immediately by an exotherm or erratic baseline (decomposition).

    • Pass Criteria: No thermal events < 150°C.

Protocol B: Hygroscopicity (DVS)
  • Objective: Compare deliquescence points.

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Method:

    • Isotherm cycle: 0% RH

      
       90% RH 
      
      
      
      0% RH at 25°C.
    • Step size: 10% RH.

    • Equilibrium criteria:

      
       per minute.
      
    • Analysis: Plot Mass Change vs. % RH.

    • Warning: 2-ABA HCl often deliquesces (liquefies) above 60% RH.

Workflow: Stability Assessment Logic

Use this decision tree to determine which isomer fits your application based on environmental constraints.

StabilityWorkflow Start Select Isomer Candidate Test1 1. Thermal Stress (DSC) Is MP > 200°C? Start->Test1 Branch1_Fail Fail: 2-ABA HCl (Risk: Decarboxylation) Test1->Branch1_Fail No Test2 2. Photostability (ICH Q1B) Does it turn brown? Test1->Test2 Yes Branch1_Pass Pass Branch2_Fail Fail: 4-ABA HCl (Risk: Oxidation) Test2->Branch2_Fail Yes Result Optimal: 3-ABA HCl (High Thermal/Photo Stability) Test2->Result No Branch2_Pass Pass

Figure 2: Stability selection logic. 3-ABA HCl offers the best balance, while 2-ABA and 4-ABA require specific handling (cool/dry or dark storage, respectively).

Conclusion & Recommendations

  • For High-Temperature Processing: Use 3-Aminobenzoic Acid HCl . It possesses the most robust crystal lattice and resists decarboxylation best.

  • For UV Absorption/Screens: 4-Aminobenzoic Acid HCl is the standard, but it requires strict exclusion of oxygen and light during storage to prevent discoloration.

  • Avoid: 2-Aminobenzoic Acid HCl in aqueous formulations with pH > 4.0 or high-heat drying processes, as it will degrade into aniline, which is toxic and causes color shifts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12209225, Aminobenzoic acid hydrochloride. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Makisumi, S. (1958).Decarboxylation of Amino Acids and Related Compounds. Journal of Biochemistry. (Mechanistic grounding for ortho-isomer instability).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

4-[Ethyl(propyl)amino]benzoic acid hydrochloride (CAS: 1221724-08-8), herein referred to as EPABA-HCl , represents a distinct class of N,N-dialkylaminobenzoic acid derivatives. Unlike its parent compound, para-aminobenzoic acid (PABA), which possesses a primary amine, EPABA-HCl features a tertiary amine substituted with ethyl and propyl groups.

This structural modification fundamentally alters its biological potency profile compared to related drugs like Procaine , Tetracaine , and PABA itself. While PABA is a hydrophilic cofactor essential for bacterial folate synthesis, EPABA-HCl exhibits significantly enhanced lipophilicity and steric bulk. This guide objectively compares EPABA-HCl against these standards, focusing on Structure-Activity Relationships (SAR), predicted bioavailability, and experimental validation protocols.

Comparative Physicochemical & Potency Landscape

The biological potency of benzoic acid derivatives is governed by two primary factors: Lipophilicity (LogP) (membrane permeability) and Electronic/Steric Effects (receptor binding affinity).

Table 1: Physicochemical Profile & Predicted Potency
FeatureEPABA-HCl (Target)PABA (Reference)Tetracaine Metabolite (4-butylaminobenzoic acid)Procaine Metabolite (4-aminobenzoic acid)
CAS Number 1221724-08-8150-13-04740-24-3150-13-0
Amine Type Tertiary (Ethyl, Propyl)Primary (H, H)Secondary (Butyl, H)Primary (H, H)
LogP (Predicted) ~3.2 - 3.5 0.83~2.60.83
Electronic Effect Strong Electron Donor (+I effect of alkyls)Moderate DonorStrong DonorModerate Donor
Membrane Permeability High (Lipophilic)Low (Hydrophilic)Moderate-HighLow
Primary Biological Role Research Intermediate / Potential AntagonistBacterial Cofactor / UV AbsorberAnesthetic MetaboliteAnesthetic Metabolite
Potency Driver Hydrophobic InteractionHydrogen BondingHydrophobic InteractionHydrogen Bonding
Analysis of Potency Shifts[1]
  • Lipophilicity & Bioavailability: EPABA-HCl's ethyl and propyl groups significantly increase the partition coefficient (LogP) compared to PABA. This suggests EPABA-HCl has superior capacity to cross the blood-brain barrier (BBB) and cell membranes via passive diffusion, making it a more potent scaffold for intracellular targets than PABA.

  • Steric Hindrance & Receptor Binding:

    • PABA Targets (e.g., Dihydropteroate Synthase): The bulky N-substitutions in EPABA-HCl likely prevent it from fitting into the tight binding pocket of bacterial enzymes that process PABA. Therefore, EPABA-HCl is predicted to have lower bacteriostatic potency than sulfonamides or PABA itself, potentially acting as a weak competitive antagonist or having no effect on this pathway.

    • Hydrophobic Pockets (e.g., Nuclear Receptors, Kinases): The increased bulk and lipophilicity make EPABA-HCl a stronger candidate for binding to hydrophobic allosteric sites, similar to how Tetracaine (butyl-substituted) binds more avidly to sodium channels than Procaine.

Structural Mechanism & SAR Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to determine the potency of EPABA-HCl relative to its analogs.

SAR_Pathway cluster_legend Potency Shift Mechanism PABA PABA (Parent) Primary Amine (-NH2) Hydrophilic Target_Enzyme Target: Bacterial DHPS (Folate Synthesis) PABA->Target_Enzyme High Affinity (Substrate) Target_Channel Target: Na+ Channel / Hydrophobic Pocket PABA->Target_Channel Low Affinity Modification N-Alkylation (Ethyl/Propyl) PABA->Modification EPABA EPABA-HCl (Target) Tertiary Amine (-N(Et)(Pr)) Lipophilic EPABA->Target_Enzyme Steric Clash (Low/No Affinity) EPABA->Target_Channel High Affinity (Hydrophobic Interaction) Tetracaine Tetracaine Analog Secondary Amine (-NHBu) Mod. Lipophilic Tetracaine->Target_Channel Mod. Affinity Modification->EPABA

Caption: SAR map showing how N-alkylation shifts potency from hydrophilic enzymatic targets (PABA pathway) to hydrophobic targets (Channels/Receptors).

Experimental Protocols for Potency Validation

To objectively verify the biological potency of EPABA-HCl, researchers should employ the following self-validating protocols. These assays differentiate between its role as a PABA antagonist and a lipophilic ligand.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Validates the predicted membrane permeability advantage of EPABA-HCl.

  • Preparation: Prepare a 1 mM stock solution of EPABA-HCl in buffer (pH 7.4) and Octanol saturated with buffer.

  • Equilibration: Mix equal volumes (2 mL) of the organic and aqueous phases in a borosilicate glass vial.

  • Agitation: Shake mechanically for 4 hours at 25°C to ensure equilibrium.

  • Separation: Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Quantification:

    • Remove the aqueous phase carefully.

    • Analyze the concentration of EPABA-HCl in the aqueous phase using UV-Vis Spectrophotometry (Peak absorbance ~280-290 nm) or HPLC-UV .

  • Calculation:

    
    
    
  • Validation Criterion: The LogP must be > 2.5 to confirm superior lipophilicity over PABA (LogP 0.83).

Protocol B: Competitive Binding Assay (Simulated)

Determines if EPABA-HCl retains PABA-like activity or acts as a blocker.

  • System: E. coli culture (wild type) vs. E. coli (sulfonamide-resistant).

  • Control: PABA (10 µM) as a growth supplement in folate-free medium.

  • Test: Add EPABA-HCl at increasing concentrations (10 µM, 100 µM, 1 mM).

  • Readout: Measure Optical Density (OD600) at 12 hours.

  • Interpretation:

    • Growth Maintenance: If bacteria grow, EPABA-HCl mimics PABA (unlikely due to steric bulk).

    • Growth Inhibition: If growth stops, EPABA-HCl acts as an antagonist (antimetabolite).

    • No Effect: If growth matches the "No PABA" negative control, the molecule is biologically inert in this specific pathway (likely due to lack of binding).

Technical Workflow: Synthesis to Screening

The following workflow outlines the logical progression for evaluating EPABA-HCl in a drug discovery pipeline.

Workflow Step1 Synthesis (Reductive Amination) Step2 Purification (HCl Salt Formation) Step1->Step2 Step3 QC Validation (NMR, HPLC >98%) Step2->Step3 Step4 Solubility Profiling (pH 7.4 Buffer) Step3->Step4 Step5 Biological Assay (Target Binding) Step4->Step5 Decision Hit or Miss? Step5->Decision

Caption: Standardized workflow for evaluating EPABA-HCl purity and biological activity.

Safety & Handling (HCl Salt Specifics)

  • Solubility: The hydrochloride salt form (EPABA-HCl) significantly improves aqueous solubility compared to the free acid, making it suitable for in vitro aqueous assays.

  • Stability: Store at -20°C. The tertiary amine is susceptible to N-oxidation; avoid prolonged exposure to air/light.

  • Toxicity Warning: As a PABA derivative, potential cross-reactivity exists for individuals with sulfonamide or ester-anesthetic allergies.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 971, 4-Aminobenzoic acid (PABA). Retrieved from [Link]

  • Muthu, S., et al. (2013).[1] "Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.[1] Retrieved from [Link]

  • Becker, D.E., & Reed, K.L. (2006). "Local Anesthetics: Review of Pharmacological Considerations." Anesthesia Progress, 53(3), 98-109. (Provides SAR data for N-alkylated PABA derivatives). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is clear: preventing accidental exposure, ensuring regulatory compliance, and mitigating environmental release. By treating this compound with the respect its chemical class requires, we build a self-validating system of safety and responsibility within our laboratories.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from closely related aminobenzoic acid compounds, 4-[Ethyl(propyl)amino]benzoic acid hydrochloride should be handled as a hazardous substance. The primary risks are associated with skin contact, eye contact, and inhalation of dust particles.

Table 1: Synthesized Hazard Profile for this compound

Hazard Class Category GHS Statement Rationale and Source Analogs
Skin Irritation Category 2 H315: Causes skin irritation Based on data for 4-Aminobenzoic acid and Ethyl 4-aminobenzoate.[1][2]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction A common characteristic of aminobenzoic acid derivatives.[1][2][3]
Eye Irritation Category 2A H319: Causes serious eye irritation Based on data for 4-Aminobenzoic acid and Ethyl 4-aminobenzoate.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation A risk if the solid material becomes airborne dust.[1]

| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life | Assumed based on data for 4-Aminobenzoic acid; underscores the need to prevent release to drains.[1] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Wear tight-sealing safety goggles or a face shield to prevent contact with airborne dust or splashes.[2]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Contaminated work clothing should not be allowed out of the workplace.[3] If skin contact occurs, wash the area thoroughly with soap and plenty of water.[1][2]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : Handle the solid material in a well-ventilated area. To prevent the formation of dust and aerosols, it is best practice to work within a certified chemical fume hood.[1] Avoid breathing in dust.[1][4]

Waste Segregation and Containment Protocol

Proper containment is crucial to prevent cross-contamination and ensure the safety of waste handlers. This protocol must be followed for all waste streams containing this compound, including pure unused compound, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials.

Step-by-Step Methodology:

  • Waste Characterization : The first step, mandated by the EPA's Resource Conservation and Recovery Act (RCRA), is to determine that the waste is hazardous.[5] Based on the profile in Table 1, all waste containing this compound must be treated as hazardous chemical waste.

  • Container Selection : Select a waste container that is made of a compatible material (e.g., high-density polyethylene) and has a secure, sealable lid. The container must be in good condition and not leak.[1][6]

  • Labeling : This is a critical compliance and safety step. The container must be clearly labeled with the words "HAZARDOUS WASTE" .[6] The label must also include:

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Skin Sensitizer," "Irritant," "Aquatic Hazard."[1][6]

  • Segregation : Store this waste stream separately from other chemical families. It is particularly important to keep it away from strong oxidizing agents, with which it may react.[7]

  • Accumulation : Store the sealed and labeled container in a designated "Satellite Accumulation Area" within the laboratory.[6] This area should be away from general traffic and preferably within secondary containment (such as a tray) to catch any potential leaks. Federal regulations limit the amount of waste that can be kept in these areas and for how long.[6]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental release.

  • Alert & Isolate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory. Restrict access to the spill area.

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 2.

  • Prevent Dust Formation : Do not dry sweep the solid material. This will create airborne dust, which is an inhalation hazard.[1][7]

  • Contain & Collect :

    • For small spills : Gently cover the spill with damp paper towels to wet the powder, then carefully wipe it up.[7]

    • For larger spills : Use appropriate tools, such as a plastic dustpan and brush, to carefully scoop the material.[8] Avoid actions that create dust clouds.

  • Dispose of Cleanup Materials : Place all contaminated paper towels, gloves, and other cleanup materials into the designated hazardous waste container for this compound.

  • Decontaminate : Once the bulk of the material is removed, decontaminate the spill surface by washing it thoroughly.[7]

  • Report : Report the spill to your institution's Environmental Health & Safety (EHS) department, following your established Chemical Hygiene Plan (CHP).[9][10]

Disposal Pathway Decision Workflow

The following workflow illustrates the decision-making process for managing the waste container from its point of generation to its final handoff for disposal. This process is a core component of your laboratory's Chemical Hygiene Plan, as required by OSHA.[11]

G Disposal Workflow for this compound start Waste Generated (e.g., unused chemical, contaminated item) contain Place in Designated, Compatible Waste Container start->contain check_label Is Container Labeled 'HAZARDOUS WASTE' + Full Chemical Name + Hazards? contain->check_label apply_label ACTION: Create and Affix Proper Label check_label->apply_label  No   check_full Is Container >90% Full? check_label->check_full  Yes   apply_label->check_label seal_container ACTION: Securely Seal Lid check_full->seal_container  Yes   continue_use Continue to Add Waste (Keep Lid Closed When Not in Use) check_full->continue_use  No   move_to_saa Move to Satellite Accumulation Area (SAA) seal_container->move_to_saa request_pickup ACTION: Request Pickup from EHS or Approved Waste Vendor move_to_saa->request_pickup end_node Waste Removed by EHS for Final Disposal request_pickup->end_node

Caption: Decision workflow for managing hazardous waste from generation to pickup.

Final Disposal and Regulatory Compliance

The ultimate disposal of this compound must be performed by professionals in accordance with federal, state, and local regulations.

  • Licensed Disposal Vendor : Your institution's EHS department will coordinate with a licensed and certified hazardous waste disposal company.[1][5] Never attempt to dispose of this chemical yourself.

  • Prohibited Disposal Methods : It is strictly forbidden to dispose of this chemical down the drain or in the regular trash.[1][4] Its potential for aquatic toxicity makes sewer disposal particularly harmful.[1]

  • Likely Disposal Technology : The most common and effective method for destroying organic chemical waste of this type is controlled incineration in a licensed hazardous waste incinerator.[3] This process uses high temperatures to break the molecule down into less harmful components, with flue gas scrubbing to capture any hazardous byproducts. An alternative is secure landfilling in a designated hazardous waste facility, which often requires specific "lab pack" packaging protocols.[12]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS. Oxford Lab Fine Chem LLP. [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) 000578.pdf]([Link] (p-Amino Benzoic Acid) 000578.pdf)

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Comparative glycomic analysis of Mimiviridae and Marseilleviridae uncovers host-related and lineage-specific glycosylation. Glycobiology, Oxford Academic. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Folic Acid Oral Solution : Package Insert / Prescribing Info. Drugs.com. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

Sources

Personal protective equipment for handling 4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-[Ethyl(propyl)amino]benzoic acid hydrochloride Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-potency sensitizer and mucous membrane irritant .[1]

As a Senior Application Scientist, I often see researchers underestimate "intermediate" chemicals. This compound is not just a benign salt; it is a hydrochloride salt of a lipophilic amine.[1] Upon contact with moisture (perspiration, mucous membranes), it hydrolyzes to release hydrochloric acid equivalents while simultaneously presenting an organic amine structure capable of penetrating the stratum corneum.[1]

Core Safety Directive:

  • ZERO SKIN CONTACT: The combination of lipid solubility (ethyl/propyl groups) and acidity (HCl) creates a high risk for contact dermatitis and chemical sensitization.[1]

  • AEROSOL CONTROL: The primary vector for exposure is dust inhalation during weighing. Standard surgical masks are insufficient.[1]

Risk Profile & Physicochemical Logic

To select the correct PPE, you must understand the mechanism of hazard.

PropertyMechanism of ActionSafety Implication
Hydrochloride Salt Hygroscopic nature leads to rapid hydrolysis upon contact with moisture.[1]Irritation: Causes immediate stinging and potential burns to eyes/nose.[1] Requires acid-gas rated protection if large quantities are processed.[1]
Lipophilic Amine The ethyl/propyl substitution increases lipid solubility compared to simple PABA.Permeation: It can migrate through standard latex gloves.[1] Nitrile (Double-gloved) is mandatory.[1]
Fine Crystalline Dust Electrostatic charging during weighing causes particle drift.[1]Inhalation: Particles <10µm bypass nasal hairs.[1] HEPA filtration (P100/N95) is required to prevent respiratory sensitization.[1]
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] Use this tiered approach based on your operation.

Tier 1: Standard Handling (Solutions < 1M)

For handling sealed containers or dilute aqueous solutions.[1]

  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Why? Safety glasses allow liquid splash entry from the side.

  • Hands: Single Nitrile Gloves (Min thickness: 0.11 mm).[1]

  • Body: Standard cotton lab coat (buttoned to collar).

Tier 2: High-Risk Operations (Solids & Concentrates)

For weighing powder, synthesis, or handling >100g.[1]

  • Respiratory: N95 or P100 Particulate Respirator (Fit-tested).

    • Upgrade: Use a Powered Air Purifying Respirator (PAPR) if handling >1 kg or if you have facial hair.[1]

  • Hands: Double Gloving Protocol.

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Extended-cuff Nitrile (6-8 mil) tucked over the lab coat sleeve.[1]

    • Logic: The outer glove takes the mechanical abrasion; the inner glove protects against micro-tears and permeation.

  • Body: Tyvek® Lab Coat or Sleeve Covers.

    • Why? Cotton absorbs the HCl salt, holding it against your skin/wrist where sweat activates the acid. Disposable Tyvek sheds the dust.

  • Eyes: Face shield over safety goggles if working outside a fume hood (not recommended).[1]

Operational Protocols
Protocol A: Weighing & Transfer (The Critical Step)

Objective: Eliminate static-driven dust dispersion.[1]

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.

    • Why? HCl salts are prone to static cling.[1] "Flying powder" is the #1 cause of contamination.

  • The "Wet Method" (Preferred):

    • Tare the weighing boat.

    • Add the solid.[2]

    • Immediately transfer to the receiving vessel.

    • Do not tap the spatula on the side of the boat outside the hood; this aerosolizes fines.

  • Decontamination: Wipe the balance area with a 5% Sodium Bicarbonate solution immediately after use.

    • Chemistry: The bicarbonate neutralizes the acidic HCl residue, turning it into a benign salt (NaCl + CO2).[1] Water alone just spreads the acid.

Protocol B: Solubilization
  • Solvent Choice: Water or Buffer.[1]

  • Exotherm Check: Adding this salt to water is endothermic (absorbs heat) or slightly exothermic depending on the crystal lattice.[1] However, if neutralizing with a base (e.g., NaOH) to free the amine, the reaction is strongly exothermic .[1]

  • Procedure:

    • Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.

    • Stir magnetically.[1] Keep the vessel closed to prevent solvent vapor/dust escape.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and quantity.

PPE_Selection_Logic Start Start: Handling 4-[Ethyl(propyl)amino]benzoic acid HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid High Dust Risk Liquid Liquid / Solution Form StateCheck->Liquid Splash Risk Only QtyCheck Quantity > 10 grams? Solid->QtyCheck StandardPPE TIER 1 PPE: - Lab Coat - Safety Glasses/Goggles - Single Nitrile Gloves Liquid->StandardPPE HighRiskPPE TIER 2 PPE: - Fume Hood REQUIRED - Double Nitrile Gloves - N95/P100 Respirator - Tyvek Sleeves QtyCheck->HighRiskPPE Yes (High Exposure Risk) MedRiskPPE TIER 1+ PPE: - Fume Hood Recommended - Single Nitrile Gloves - Safety Goggles QtyCheck->MedRiskPPE No (Small Scale) Decon Decontamination: Neutralize with 5% NaHCO3 HighRiskPPE->Decon MedRiskPPE->Decon StandardPPE->Decon

Caption: Figure 1. Risk-based PPE selection logic.[1][2] Note that solid handling triggers higher respiratory and dermal protection requirements due to dust potential.

Emergency Response & Disposal
Spill Management (Solid)
  • Evacuate: If a cloud of dust is visible, leave the immediate area for 5 minutes to let it settle.

  • PPE Up: Don N95/P100 and double gloves.[1]

  • Dry Clean-up: DO NOT USE COMPRESSED AIR. Use a HEPA vacuum or the "Wet Wipe" method.

  • Neutralization: Cover the area with sodium bicarbonate powder or saturated paper towels. Wait for bubbling to cease (neutralization of HCl).[1]

  • Final Wipe: Clean with water, then ethanol.[1]

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.

  • Labeling: "4-[Ethyl(propyl)amino]benzoic acid HCl - Solid - Irritant/Sensitizer."[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 47003113 (Related Benzoic Acid Derivatives).[1] PubChem.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[1][3] United States Department of Labor.[1] Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pharmaceutical Dusts.[1] Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Ethyl(propyl)amino]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.